molecular formula C4H7Cl2O4P<br>C4H7Cl2O4P<br>CCl2=CHOPO(OCH3)2 B1670471 Dichlorvos CAS No. 62-73-7

Dichlorvos

Cat. No.: B1670471
CAS No.: 62-73-7
M. Wt: 220.97 g/mol
InChI Key: OEBRKCOSUFCWJD-UHFFFAOYSA-N
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Description

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), commonly abbreviated as DDVP, is an organophosphate compound of significant research interest. First commercially available in 1961, it serves as a critical reference standard in toxicology, environmental science, and pharmacology . This compound is a direct inhibitor of acetylcholinesterase, an enzyme essential to nervous system function, making it a valuable tool for studying cholinergic signaling and the mechanisms of organophosphate toxicity . In a research context, this compound is utilized to investigate insecticide mode of action, resistance mechanisms, and the environmental fate of volatile pesticides. It is also applied in the study of delayed neurotoxicity and the development of potential treatments for organophosphate poisoning . As a moderately potent cholinesterase inhibitor that does not require metabolic activation, it provides a straightforward model for in vitro and in vivo studies . Researchers should note that this compound is a colorless to amber liquid with an aromatic odor and is soluble in water . It is highly toxic via inhalation, skin absorption, and ingestion, and requires appropriate engineering controls and personal protective equipment (PPE) in the laboratory . Symptoms of exposure can include miosis, headache, respiratory distress, muscle fasciculation, and convulsions . Hazard Statement(s): H301: Toxic if swallowed. H311: Toxic in contact with skin. H330: Fatal if inhaled. H400: Very toxic to aquatic life . Precautionary Statement(s): Wear protective gloves/protective clothing/eye protection. Use only outdoors or in a well-ventilated area. Avoid release to the environment. In case of inadequate ventilation, wear respiratory protection . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloroethenyl dimethyl phosphate
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InChI

InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3
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InChI Key

OEBRKCOSUFCWJD-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(OC)OC=C(Cl)Cl
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Molecular Formula

C4H7Cl2O4P, Array
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DSSTOX Substance ID

DTXSID5020449
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Molecular Weight

220.97 g/mol
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Physical Description

Dichlorvos appears as a colorless to amber liquid with an aromatic odor. When heated to high temperatures may emit toxic chloride fumes and phosgene gas. Toxic by inhalation, skin absorption or ingestion. Used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Colorless to amber liquid with a mild, chemical odor. [NIOSH], Liquid, COLOURLESS-TO-AMBER LIQUID WITH CHARACTERISTIC ODOUR., Colorless to amber liquid with a mild, chemical odor., Colorless to amber liquid with a mild, chemical odor. [Note: Insecticide that may be absorbed on a dry carrier.]
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Boiling Point

284 °F at 20 mmHg (EPA, 1998), 234.1 °C at 750 mm Hg, BP: 140 °C at 20 mm Hg; 84 °C at 1.0 mm Hg; 72 °C at 0.5 mm Hg; 30 °C at 0.01 mm Hg, at 101.3kPa: 234 °C, 284 °F at 20 mmHg, Decomposes
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Flash Point

Greater than 175F (EPA, 1998), 100 °C (212 °F) - closed cup, 350 °F (177 °C) - open cup, 170 °C, >175 °F
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 8.00X10+3 mg/L at 20 °C, In water, about 1g/100 mL, Slightly soluble in glycerin; miscible with aromatic and chlorinated hydrocarbon solvents and alcohols., Miscible in dichloromethane, 2-propanol, toluene. Barely soluble in kerosene., For more Solubility (Complete) data for Dichlorvos (6 total), please visit the HSDB record page., 8 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 10 (poor), 0.5%
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Density

1.415 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.415 g/cu cm at 25 °C/D, Relative density (water = 1): 1.4, 1.42, (77 °F): 1.42
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Vapor Density

Relative vapor density (air = 1): 7.6
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Vapor Pressure

0.01 mmHg at 86 °F (EPA, 1998), 0.01 [mmHg], 1.58X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.6, 0.01 mmHg
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Impurities

Dichlorvos is available in the USA as a technical grade containing not less than 93 wt% of the pure chemical and not more than 7 wt% of insecticidally active related cmpd. Technical grade dichlorvos can contain trichlorphon.
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Color/Form

Colorless liquid, Colorless to amber liquid [Note: Insecticide that may be absorbed on a dry carrier]

CAS No.

62-73-7
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Melting Point

183 °F (NTP, 1992), Less than -60 °C, -60 °C, 183 °F
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Foundational & Exploratory

Dichlorvos: A Technical Guide to its Mechanism of Action as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), an organophosphate insecticide, exerts its potent neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-mediated AChE inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neurotoxicology.

Introduction

Organophosphate compounds, including this compound, represent a significant class of neurotoxic agents.[1] Their primary mechanism of toxicity involves the disruption of cholinergic signaling through the inhibition of acetylcholinesterase (AChE).[2][3] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[4][5] Inhibition of AChE by this compound leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis.[3][6] This guide delves into the intricate details of this inhibitory mechanism.

Molecular Mechanism of Acetylcholinesterase Inhibition

The inhibitory action of this compound on AChE is a multi-step process involving the phosphorylation of a key amino acid residue within the enzyme's active site.

2.1. The Active Site of Acetylcholinesterase

The active site of AChE contains a catalytic triad (B1167595) composed of serine (Ser203), histidine (His447), and glutamate (B1630785) (Glu334).[7] A nearby anionic sub-site binds the quaternary amine of acetylcholine, positioning it for hydrolysis.[7]

2.2. Phosphorylation of the Serine Residue

This compound acts as a potent inhibitor by phosphorylating the hydroxyl group of the serine residue (Ser203) in the active site of AChE.[1][3] This reaction forms a stable, covalent phosphate-enzyme complex. The phosphorylation renders the enzyme inactive, as the serine residue is no longer available to participate in the hydrolysis of acetylcholine.[2]

2.3. Spontaneous Reactivation and Aging

The phosphorylated AChE can undergo two competing processes: spontaneous reactivation and aging.

  • Spontaneous Reactivation: This is a slow, first-order reaction where the phosphorylated enzyme is hydrolyzed, regenerating the active enzyme. The rate of spontaneous reactivation (k_s) is generally low for this compound.[8][9]

  • Aging: This process involves the dealkylation of the phosphate (B84403) group attached to the serine residue, resulting in a more stable, negatively charged enzyme-inhibitor complex.[3][8] This "aged" enzyme is resistant to reactivation by standard oxime antidotes. The rate of aging (k_a) is a critical factor in the prognosis of this compound poisoning.[8]

Quantitative Data on this compound-AChE Interactions

The potency and kinetics of this compound as an AChE inhibitor have been quantified in various studies. The following tables summarize key quantitative data.

ParameterValueSpecies/ConditionsReference
IC50 1.08 µMCrassostrea gigas (oyster) gills[10]
0.3 ppmPaper-based biosensor[11]
Spontaneous Reactivation Rate Constant (k_s) 0.133 - 0.323 hr⁻¹Sheep[8][9]
Aging Rate Constant (k_a) 0.013 - 0.021 hr⁻¹Cattle[8]
Half-life (t½) for Spontaneous Reactivation and Aging 2.3 - 85.3 hrSheep (compared to Diazinon)[8]

Signaling Pathways Affected by this compound

The primary inhibition of AChE by this compound triggers a cascade of downstream signaling events due to the overstimulation of cholinergic receptors.

4.1. Cholinergic Signaling Pathway Disruption

The accumulation of acetylcholine at synapses leads to the overactivation of both muscarinic and nicotinic acetylcholine receptors, resulting in a wide range of physiological effects, including increased salivation, lacrimation, bronchospasm, muscle fasciculations, and in severe cases, respiratory failure and death.[2][6]

4.2. Mitogen-Activated Protein Kinase (MAPK) Signaling

Exposure to organophosphates like this compound can induce the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK.[12] This activation is often linked to oxidative stress and can lead to apoptosis (programmed cell death) in various tissues.[12]

4.3. Dopaminergic and Glutamatergic Neurotransmission

Organophosphates can also dysregulate other neurotransmitter systems. Studies have shown that they can impact the D1 receptor/cAMP/PKA signaling pathway in the dopaminergic system and potentiate corticostriatal glutamatergic transmission.[13]

Experimental Protocols

5.1. Determination of Acetylcholinesterase Activity using the Ellman Assay

The Ellman assay is a widely used, simple, and reliable spectrophotometric method for measuring AChE activity.[14][15][16]

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[14][17]

Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • AChE solution (e.g., 1 U/mL in phosphate buffer)

  • This compound solutions of varying concentrations (for inhibition studies)

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for this compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[14]

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.[14]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Diagram 1: this compound Mechanism of AChE Inhibition

Dichlorvos_AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis AChE_inhibited Phosphorylated AChE (Inactive) Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate This compound This compound This compound->AChE_active Phosphorylation of Serine Residue ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Inhibition of ACh Hydrolysis Receptor_overstimulation Receptor Overstimulation ACh_accumulation->Receptor_overstimulation Leads to

Caption: Molecular mechanism of acetylcholinesterase inhibition by this compound.

Diagram 2: Experimental Workflow for Ellman Assay

Ellman_Assay_Workflow start Start reagent_prep Prepare Reagents: - Phosphate Buffer - DTNB Solution - ATCI Solution - AChE Solution - this compound Dilutions start->reagent_prep plate_setup Set up 96-well Plate: - Blanks - Controls - Test Samples (with this compound) reagent_prep->plate_setup pre_incubation Pre-incubate Plate (10 min at 25°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction with ATCI pre_incubation->reaction_initiation kinetic_measurement Measure Absorbance at 412 nm (Kinetic Mode) reaction_initiation->kinetic_measurement data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 kinetic_measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining AChE inhibition by this compound using the Ellman assay.

Diagram 3: Logical Relationship of this compound Neurotoxicity

Dichlorvos_Neurotoxicity_Logic cluster_primary Primary Molecular Event cluster_secondary Secondary Effects cluster_tertiary Downstream Cellular & Systemic Effects Dichlorvos_Exposure This compound Exposure AChE_Inhibition Acetylcholinesterase Inhibition Dichlorvos_Exposure->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Receptor_Overstimulation Cholinergic Receptor Overstimulation (Muscarinic & Nicotinic) ACh_Accumulation->Receptor_Overstimulation MAPK_Activation MAPK Pathway Activation Receptor_Overstimulation->MAPK_Activation Oxidative_Stress Oxidative Stress Receptor_Overstimulation->Oxidative_Stress Neurotransmitter_Dysregulation Dopamine (B1211576) & Glutamate System Dysregulation Receptor_Overstimulation->Neurotransmitter_Dysregulation Clinical_Symptoms Clinical Symptoms of Neurotoxicity Receptor_Overstimulation->Clinical_Symptoms

Caption: Logical flow from this compound exposure to neurotoxic outcomes.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through the phosphorylation of a critical serine residue in the enzyme's active site. This irreversible inhibition leads to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, triggering a cascade of neurotoxic effects. Understanding the quantitative kinetics of this inhibition, as well as the downstream signaling pathways involved, is crucial for the development of effective countermeasures and for assessing the risks associated with this compound exposure. The experimental protocols and visualizations provided in this guide offer a foundational resource for researchers in the fields of neurotoxicology, pharmacology, and drug development.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Dichlorvos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), commonly abbreviated as DDVP, is an organophosphate compound first synthesized in the late 1940s and commercially introduced as an insecticide in 1961.[1] It exhibits broad-spectrum activity against a variety of pests, functioning as a contact and stomach poison with marked vapor action.[2][3] Its primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE), which is critical for nerve function in both insects and mammals.[2][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its core signaling pathway.

Chemical and Physical Properties

This compound is a colorless to amber liquid with a mild aromatic or chemical odor.[5][6][7] The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identification of this compound

IdentifierValueReference(s)
IUPAC Name 2,2-dichloroethenyl dimethyl phosphate (B84403)[4][8]
Synonyms DDVP, Vapona, 2,2-Dichlorovinyl dimethyl phosphate[9][10][11]
CAS Number 62-73-7[4][9]
Molecular Formula C₄H₇Cl₂O₄P[9][10]
Molecular Weight 220.98 g/mol [10][12]
Chemical Structure O=P(OC)(OC)O\C=C(Cl)\Cl[13]

Table 2: Physical and Chemical Properties of this compound

PropertyValueTemperature (°C)PressureReference(s)
Melting Point < -60 °C[8][9]
Boiling Point 140 °C20 mmHg[8][14]
234.1 °C760 mmHg[8]
Density 1.415 - 1.425 g/cm³25[8][9]
Vapor Pressure 0.012 mmHg (1.6 Pa)20[3][15]
Water Solubility 8 - 18 g/L20 - 25[2][8][16]
Solubility in Organic Solvents Miscible with alcohols, aromatic and chlorinated hydrocarbons.20[8][16]
Log P (Octanol/Water Partition Coefficient) 1.16 - 1.9[2][15]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound, largely based on OECD guidelines, which are internationally accepted methods for testing chemicals.

Melting Point Determination (OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For substances like this compound, which has a very low melting point, a freezing point determination method is more appropriate.

Apparatus:

  • A cooling bath with a suitable refrigerant (e.g., dry ice/acetone).

  • A calibrated thermometer or thermocouple with appropriate resolution.

  • A sample tube.

  • A stirring device.

Procedure:

  • A sample of this compound is placed in the sample tube.

  • The tube is immersed in the cooling bath.

  • The sample is continuously stirred, and the temperature is monitored.

  • The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. The freezing point is the temperature at which the liquid and solid phases are in equilibrium.

Boiling Point Determination (OECD Guideline 103)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to this compound's decomposition at its normal boiling point, determination under reduced pressure is necessary.

Apparatus:

  • A distillation flask with a side arm.

  • A condenser.

  • A receiving flask.

  • A vacuum pump and a manometer.

  • A calibrated thermometer.

  • A heating mantle.

Procedure:

  • A sample of this compound is placed in the distillation flask along with boiling chips.

  • The apparatus is assembled, and the system is evacuated to the desired pressure (e.g., 20 mmHg).

  • The sample is heated gently.

  • The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that pressure.

Water Solubility Determination (OECD Guideline 105 - Flask Method)

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.

Apparatus:

  • A constant temperature water bath.

  • Flasks with stoppers.

  • A magnetic stirrer.

  • A filtration or centrifugation apparatus.

  • An analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

Procedure:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and placed in a constant temperature water bath (e.g., 20 °C).

  • The mixture is agitated (e.g., by stirring) for a sufficient time to reach equilibrium (preliminary tests can determine this time, often 24-48 hours).

  • The solution is then filtered or centrifuged to remove the undissolved this compound.

  • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.

Vapor Pressure Determination (OECD Guideline 104 - Gas Saturation Method)

Principle: A stream of inert gas is passed through or over the substance at a known temperature and flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Apparatus:

  • A constant temperature bath.

  • A sample boat or saturation column.

  • A source of inert gas (e.g., nitrogen).

  • Flow meters.

  • A trapping system (e.g., sorbent tubes).

  • An analytical instrument for quantification (e.g., GC-MS).

Procedure:

  • A known amount of this compound is placed in the sample boat or saturation column.

  • The apparatus is assembled and placed in the constant temperature bath.

  • A controlled flow of inert gas is passed over the this compound for a measured period.

  • The vaporized this compound is captured in the trapping system.

  • The amount of this compound in the trap is quantified.

  • The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and time.

Spectral Analysis

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of neat liquid this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Analysis: The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Key vibrational bands for this compound include P=O stretching, P-O-C stretching, C=C stretching, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) may be added.

  • Analysis: The sample is placed in the NMR spectrometer. ¹H and ³¹P NMR are particularly informative. ¹H NMR will show signals for the vinyl and methyl protons, while ³¹P NMR will show a characteristic signal for the phosphate group.

Mass Spectrometry (MS):

  • Sample Introduction: this compound is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation from any impurities.

  • Analysis: In the mass spectrometer, this compound is ionized (e.g., by electron impact), and the mass-to-charge ratio of the resulting fragments is measured. The molecular ion peak and characteristic fragmentation pattern can be used for identification and quantification.

Signaling Pathway and Mechanism of Action

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme essential for the termination of nerve impulses in the cholinergic nervous system.

Acetylcholinesterase Inhibition Pathway

This compound acts as an irreversible inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme, forming a stable covalent bond. This inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms from overstimulation of the parasympathetic nervous system (e.g., salivation, lacrimation, urination, defecation) to neuromuscular blockade and central nervous system effects.

Dichlorvos_AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Nerve_Impulse Nerve Impulse Transmission Receptor->Nerve_Impulse Initiates Continuous_Stimulation Continuous Receptor Stimulation Receptor->Continuous_Stimulation Leads to This compound This compound This compound->AChE Irreversibly Inhibits

Caption: this compound irreversibly inhibits acetylcholinesterase (AChE).

Experimental Workflow for Determining AChE Inhibition

A common method to study the inhibition of AChE by this compound is the Ellman's assay, a colorimetric method.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE solution - this compound solutions (various conc.) - DTNB (Ellman's reagent) - Acetylthiocholine (substrate) Incubation Incubate AChE with This compound Reagents->Incubation Add_Substrate Add DTNB and Acetylthiocholine Incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm over time (kinetic assay) Add_Substrate->Measure_Absorbance Plot_Data Plot Absorbance vs. Time to determine reaction rates Measure_Absorbance->Plot_Data Calculate_Inhibition Calculate % Inhibition for each this compound concentration Plot_Data->Calculate_Inhibition Determine_IC50 Determine IC₅₀ value Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining AChE inhibition by this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. Understanding these fundamental properties is crucial for researchers and scientists in the fields of drug development, toxicology, and environmental science. The elucidation of its primary mechanism of action, the inhibition of acetylcholinesterase, underscores the molecular basis for its biological activity and associated toxicological concerns. The provided diagrams and workflows offer a clear visual representation of the key signaling pathway and experimental procedures, serving as a valuable resource for laboratory investigations.

References

An In-depth Technical Guide to the Synthesis and Commercial Production of Dichlorvos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorvos (DDVP), an organophosphate insecticide, has been commercially significant for its efficacy in controlling a broad spectrum of pests in agriculture and public health. This technical guide provides a comprehensive overview of the primary synthesis routes, commercial-scale production processes, and quality control specifications for this compound. Detailed methodologies for key synthesis reactions, including the dehydrochlorination of trichlorfon (B7771407) and the Perkow reaction of trimethyl phosphite (B83602) with chloral (B1216628), are presented. Furthermore, this document outlines the industrial manufacturing workflow, from reaction to purification, and summarizes critical quality parameters for technical-grade this compound. All quantitative data are compiled into structured tables for comparative analysis, and key chemical pathways and industrial processes are visualized through detailed diagrams.

Introduction

This compound, chemically known as 2,2-dichlorovinyl dimethyl phosphate, is a contact and stomach insecticide with fumigant action.[1] It functions as an acetylcholinesterase inhibitor, disrupting the nervous systems of insects.[2] First synthesized in the late 1940s and commercially introduced in 1959, this compound has been utilized globally for crop protection, in public health for vector control, and in veterinary medicine.[2][3] This guide is intended for a technical audience and details the chemical synthesis and industrial production of this compound.

Synthesis of this compound

The commercial synthesis of this compound is primarily achieved through two principal chemical routes: the dehydrochlorination of trichlorfon and the reaction of trimethyl phosphite with chloral, a process related to the Perkow reaction. A more recent "one-pot" method starting from phosphorus trichloride (B1173362) has also been developed.

Dehydrochlorination of Trichlorfon

One of the main industrial methods for producing this compound is through the dehydrochlorination of trichlorfon.[3] This reaction is typically carried out in an aqueous alkaline solution.[3] The process involves the elimination of a molecule of hydrogen chloride from trichlorfon, yielding this compound.

Experimental Protocol:

While specific industrial protocols are proprietary, a general laboratory-scale procedure can be described as follows:

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with an aqueous solution of an alkali, such as sodium hydroxide (B78521) or potassium hydroxide.

  • Reactant Addition: Trichlorfon is dissolved in a suitable solvent and slowly added to the alkaline solution while maintaining the reaction temperature between 40-50 °C.[3] The molar ratio of trichlorfon to the alkali is a critical parameter, with a ratio of approximately 1:0.9-1.1 being reported in industrial processes.[4]

  • Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete conversion of trichlorfon.

  • Workup and Purification: Upon completion, the reaction mixture is cooled. The organic phase containing this compound is separated from the aqueous phase. The product is then purified through extraction and distillation under reduced pressure to yield technical-grade this compound.

The conversion of trichlorfon to this compound is highly dependent on pH, with the rate of conversion increasing significantly with higher pH.[5]

Reaction of Trimethyl Phosphite with Chloral (Perkow Reaction)

Another significant route for this compound synthesis involves the reaction of trimethyl phosphite with chloral (trichloroacetaldehyde).[3] This reaction is a classic example of the Perkow reaction, which involves the reaction of a trialkyl phosphite with a haloketone or haloaldehyde to form a vinyl phosphate.[6]

The mechanism of the Perkow reaction involves the nucleophilic attack of the phosphite on the carbonyl carbon of chloral, forming a zwitterionic intermediate.[6] This intermediate then rearranges, eliminating a chloride ion, to form an enol phosphate, which in this case is this compound.[6]

Experimental Protocol:

A patented "one-pot" process starting from phosphorus trichloride, which proceeds through an in-situ formation of a phosphite-like intermediate, provides insight into the reaction conditions.

  • Reactant Preparation: In a reaction vessel, chloral (0.1 mol) is mixed with a solution of methanol (B129727) (0.2 mol) and deionized water (0.1 mol). Dimethylformamide (DMF) is added as a catalyst/solvent.[7]

  • Phosphorus Source Addition: Phosphorus trichloride (0.1 mol) is added dropwise while maintaining the temperature at 10-30°C.[7]

  • Reaction Completion and Isolation: The reaction is monitored by GC until the phosphorus trichloride content is less than 1%. The solvent is then removed by rectification under vacuum to obtain crude this compound.[7]

This one-pot method is reported to achieve a yield of 92% with a purity of 90%.[7]

Commercial Production of this compound

The industrial-scale production of this compound is a continuous process designed for high yield and purity. A typical process based on the alkaline hydrolysis of trichlorfon is outlined below.[4]

  • Reaction: The alkaline hydrolysis of trichlorfon is carried out in a continuous tower reactor. Chloroalkene is used as the reaction solvent.[4]

  • Phase Splitting: The reaction effluent undergoes phase splitting into a light phase (aqueous) and a heavy phase (organic).[4]

  • Extraction and Recovery:

    • The heavy phase, containing this compound and unreacted trichlorfon, is sent to a second extraction column where water is used as the extracting agent to recover trichlorfon. The recovered aqueous solution of trichlorfon is recycled back to the reactor. This extraction is performed at 40-70°C.[4]

    • The light phase is directed to a first extraction column where a chloroalkene is used to extract this compound. The resulting oil phase is returned to the reactor, and the aqueous phase proceeds to the second extraction column. This step is carried out at 50-80°C.[4]

  • Purification: The heavy phase from the second extraction column, now enriched in this compound, is subjected to desolventization to remove the chloroalkene, yielding the final product.[4]

This continuous process is advantageous due to its high yield, stable product quality, and reduced waste generation.[4]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and quality control of this compound.

Table 1: Synthesis Parameters and Yields

ParameterDehydrochlorination of TrichlorfonOne-Pot Synthesis from PCl3 and Chloral
Key Reactants Trichlorfon, Aqueous Alkali (e.g., NaOH)Phosphorus Trichloride, Chloral, Methanol
Molar Ratio Trichlorfon:NaOH ≈ 1:(0.9-1.1)[4]PCl3:Chloral:Methanol ≈ 1:1:2[7]
Reaction Temperature 40-50 °C[3]10-30 °C (PCl3 addition)[7]
Reported Yield High (not specified)[4]92%[7]
Reported Purity Technical Grade (>97%)[3][8]90% (crude)[7]

Table 2: Quality Specifications for Technical-Grade this compound

ParameterSpecificationReference
Minimum Purity 97%[3][8]
Water Content Maximum: 1 g/kg[8]
Acidity (as H2SO4) Maximum: 2 g/kg[8]

Table 3: Typical Impurities in Commercial-Grade this compound (c. 1970)

ImpurityPercentage (%)
This compound95-97
Trichlorfon1.5-3
O,O-dimethyl 2-chlorovinyl phosphate0.4-0.7
O,O,O-trimethyl phosphate0.3-0.8
Chloral0.1-0.5
O,O-dimethyl methyl-phosphatetrace-0.1
Source:[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_0 Route 1: Dehydrochlorination of Trichlorfon cluster_1 Route 2: Perkow Reaction Trichlorfon Trichlorfon Reaction (40-50 C) Reaction (40-50 C) Trichlorfon->Reaction (40-50 C) Aqueous Alkali (NaOH) Aqueous Alkali (NaOH) Aqueous Alkali (NaOH)->Reaction (40-50 C) Dichlorvos_1 This compound Reaction (40-50 C)->Dichlorvos_1 HCl HCl (neutralized) Reaction (40-50 C)->HCl Trimethyl Phosphite Trimethyl Phosphite Reaction Reaction Trimethyl Phosphite->Reaction Chloral Chloral Chloral->Reaction Dichlorvos_2 This compound Reaction->Dichlorvos_2 Methyl Chloride Methyl Chloride Reaction->Methyl Chloride

Caption: Chemical synthesis routes for this compound.

Commercial_Production_Workflow Trichlorfon Trichlorfon Reactor Reactor Trichlorfon->Reactor Alkali Alkali Alkali->Reactor Phase_Splitter Phase Splitter Reactor->Phase_Splitter Extraction_1 First Extraction (this compound) Phase_Splitter->Extraction_1 Light Phase Extraction_2 Second Extraction (Trichlorfon) Phase_Splitter->Extraction_2 Heavy Phase Extraction_1->Extraction_2 Aqueous Phase Recycle_Solvent Recycle Solvent Extraction_1->Recycle_Solvent Desolventizer Desolventizer Extraction_2->Desolventizer Enriched this compound Recycle_Trichlorfon Recycle Trichlorfon Extraction_2->Recycle_Trichlorfon Final_Product Technical this compound Desolventizer->Final_Product Recycle_Trichlorfon->Reactor

References

Toxicological Profile of Dichlorvos in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate (B84403), DDVP) is a broad-spectrum organophosphate insecticide that has been in use for several decades. Its primary mechanism of toxicity in mammals is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of symptoms affecting the nervous, respiratory, and cardiovascular systems. This compound is rapidly absorbed via inhalation, ingestion, and dermal contact, and is quickly metabolized and excreted, with the liver being the primary site of detoxification. While its acute toxicity is well-documented, the long-term effects, including its potential carcinogenicity, remain a subject of scientific discussion. This guide provides a comprehensive overview of the toxicological profile of this compound in mammals, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is characterized by its rapid absorption into the systemic circulation following exposure through oral, inhalation, or dermal routes.[1] Once absorbed, it is quickly distributed to various tissues, with the highest concentrations typically found in the liver and kidneys.[1] Notably, this compound does not tend to accumulate in fatty tissues.[1]

The metabolism of this compound is rapid and extensive, proceeding primarily through two main pathways:

  • Hydrolysis: Catalyzed by A-esterases, this pathway breaks down this compound into dimethyl phosphate and dichloroacetaldehyde.[2]

  • Glutathione-dependent dealkylation: This pathway results in the formation of desmethyl-dichlorvos.[2]

The metabolites are then further processed and rapidly excreted, primarily in the urine and as expired carbon dioxide.[1] This rapid metabolism and excretion prevent the accumulation of this compound in the body.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE) at cholinergic synapses.[4] By phosphorylating the serine hydroxyl group at the active site of AChE, this compound renders the enzyme non-functional. This leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic receptors.

Acetylcholinesterase_Inhibition ACh Acetylcholine Postsynaptic Postsynaptic ACh->Postsynaptic Continuous Stimulation AChE AChE CholineAcetate Choline + Acetate SynapticCleft SynapticCleft AChE->CholineAcetate 4. ACh Hydrolysis (Blocked) Presynaptic Presynaptic This compound This compound InhibitedAChE InhibitedAChE

Acute and Chronic Toxicity

Acute Toxicity

This compound exhibits high acute toxicity in mammals.[1] Symptoms of acute poisoning are consistent with cholinergic overstimulation and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory distress.[1]

Table 1: Acute Toxicity of this compound in Mammals

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
Rat (Female Sherman)Oral50[5]
Rat (Male Fischer)Oral97.5[5]
RatDermal75 - 210[1]
Mouse (Female)Oral133[5]
Mouse (Male)Oral139[5]
RabbitOral74[6]
DogOral100 - 316[1]
PigOral157[7]
Chronic Toxicity

Repeated or prolonged exposure to this compound can lead to chronic toxicity, with the primary effect being sustained inhibition of cholinesterase activity.[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) of this compound in Mammals

SpeciesDurationRouteEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference(s)
Rat2 yearsOral (gavage)Pancreatic adenomas (male)48[6]
Rat2 yearsOral (gavage)Mononuclear cell leukemia (male)48[6]
Mouse2 yearsOral (gavage)Forestomach squamous cell papillomas10 (male), 20 (female)20 (male), 40 (female)[6]
Rat2 generationsOral (drinking water)Parental toxicity (brain ChE inhibition)0.52[8]
Rat2 generationsOral (drinking water)Offspring toxicity (lower pup weights)28[8]
RabbitDevelopmentalOral (gavage)Maternal toxicity0.12.5[8]
Dog1 yearOral (capsule)Brain ChE inhibition0.05-[1]

Carcinogenicity and Genotoxicity

Carcinogenicity

The carcinogenicity of this compound has been a subject of debate. The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B). This classification is based on sufficient evidence of carcinogenicity in experimental animals.[5] Studies by the National Toxicology Program (NTP) found some evidence of carcinogenic activity in rats (pancreatic adenomas and mononuclear cell leukemia in males) and clear evidence in mice (forestomach squamous cell papillomas).[6] However, other interpretations of the data suggest the evidence is equivocal.[2]

Genotoxicity

This compound has shown evidence of genotoxicity in some in vitro studies.[5] However, most in vivo studies in mammals have not demonstrated genotoxic effects, suggesting that the rapid metabolism and detoxification of this compound in a whole-animal system may mitigate its genotoxic potential.[5]

Reproductive and Developmental Toxicity

Studies in rats and rabbits have not shown this compound to be a primary reproductive or developmental toxicant at doses that are not maternally toxic.[8] No teratogenic effects have been observed in offspring of animals exposed to this compound during gestation.[8] However, at high doses that cause maternal toxicity, effects on fetal development, such as reduced fetal body weight, have been noted.[8] A two-generation reproductive toxicity study in rats showed effects on fertility and pup survival, but only at doses that also caused parental toxicity.[8]

Immunotoxicity

There is some evidence to suggest that this compound can have immunosuppressive effects in mammals.[7] Studies in rabbits have shown a dose-dependent decrease in the humoral immune response to Salmonella typhi antigen following oral administration of this compound.[2]

Neurotoxicity and Associated Signaling Pathways

Beyond its primary action on acetylcholinesterase, chronic exposure to this compound has been linked to neurodegenerative processes through mechanisms involving oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis.[3][9]

Oxidative Stress

This compound exposure can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems.[3] This results in oxidative damage to lipids, proteins, and DNA, contributing to neuronal cell injury.

Oxidative_Stress_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Antioxidants Cellular Antioxidants (e.g., GSH, SOD) ROS->Antioxidants Depletes OxidativeDamage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->OxidativeDamage Causes CellInjury Neuronal Injury and Death OxidativeDamage->CellInjury Leads to

Mitochondrial-Mediated Apoptosis

This compound-induced oxidative stress and direct effects on mitochondria can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating this process.

Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondria Mitochondrion CytochromeC Cytochrome c (released) Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes permeabilization Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Key Experimental Protocols

NTP Carcinogenicity Bioassay in Rats and Mice
  • Test Animals: Fischer 344/N rats and B6C3F1 mice.[6]

  • Administration: this compound (99% pure) in corn oil administered by gavage.[6]

  • Dosage:

    • Rats: 0, 4, or 8 mg/kg body weight/day, 5 days a week for 103 weeks.[6]

    • Mice (males): 0, 10, or 20 mg/kg body weight/day, 5 days a week for 103 weeks.[6]

    • Mice (females): 0, 20, or 40 mg/kg body weight/day, 5 days a week for 103 weeks.[6]

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete necropsy was performed on all animals, and tissues were collected for histopathological examination.[6]

Carcinogenicity_Protocol Start Start: F344 Rats & B6C3F1 Mice Dosing Gavage Dosing (5 days/week, 103 weeks) Start->Dosing Observation Daily Observation & Regular Weight Checks Dosing->Observation Necropsy Necropsy & Histopathology Observation->Necropsy Endpoint Endpoint: Carcinogenic Potential Necropsy->Endpoint

Two-Generation Reproductive Toxicity Study in Rats
  • Test Animals: CD (Sprague-Dawley) rats.[10]

  • Administration: this compound administered in the drinking water.[8]

  • Study Design:

    • F0 Generation: Male and female rats were exposed to this compound for a pre-mating period. They were then mated to produce the F1 generation. Exposure continued through gestation and lactation.

    • F1 Generation: Offspring were selected from the F1 litters and exposed to this compound from weaning through maturity. They were then mated to produce the F2 generation.

  • Endpoints:

    • Parental: Clinical signs, body weight, food/water consumption, mating and fertility indices, gestation length, and organ weights.

    • Offspring: Litter size, pup viability, sex ratio, body weight, and developmental landmarks.

    • Histopathology: Reproductive organs of parental animals and selected F1 offspring.

Developmental Toxicity Study in Rabbits
  • Test Animals: Pregnant New Zealand white rabbits.[10]

  • Administration: this compound administered by gavage during the period of organogenesis (e.g., gestation days 6-18).[10]

  • Dosage: A control group and at least three dose levels of this compound were used, with the highest dose expected to produce some maternal toxicity but not mortality.

  • Endpoints:

    • Maternal: Clinical signs, body weight, food consumption, and necropsy at term.

    • Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.

Immunotoxicity Study in Rabbits
  • Test Animals: Male rabbits.[5]

  • Study Design:

    • Animals were administered daily oral doses of this compound (e.g., fractions of the LD50).[5]

    • After a period of this compound exposure, the animals were immunized with an antigen, such as Salmonella typhi.[5]

    • Blood samples were collected at various time points post-immunization.

  • Endpoint: Serum antibody titers against the specific antigen were measured to assess the humoral immune response.[5]

Conclusion

The toxicological profile of this compound in mammals is dominated by its potent acetylcholinesterase inhibitory activity, leading to acute cholinergic toxicity. While it is rapidly metabolized and does not accumulate in the body, long-term exposure has been associated with concerns regarding its carcinogenic potential, although the evidence remains a topic of scientific discussion. Furthermore, emerging research highlights the role of non-cholinergic mechanisms, such as oxidative stress and mitochondrial-mediated apoptosis, in the neurotoxic effects of chronic this compound exposure. A thorough understanding of these multifaceted toxicological properties is essential for researchers, scientists, and drug development professionals working with or assessing the risks associated with this compound. The experimental protocols and quantitative data presented in this guide provide a framework for the continued evaluation of this compound and the development of potential therapeutic interventions for organophosphate poisoning.

References

The Environmental Odyssey of Dichlorvos: A Technical Guide to its Metabolic Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – This comprehensive technical guide delves into the intricate metabolic fate and complex degradation pathways of Dichlorvos (DDVP), a broad-spectrum organophosphate insecticide. Addressed to researchers, scientists, and professionals in drug development, this document provides a detailed examination of the chemical's transformation in the environment and within biological systems. It synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to facilitate a deeper understanding of this compound's environmental and toxicological profile.

Introduction

This compound, or 2,2-dichlorovinyl dimethyl phosphate (B84403), has been utilized for decades in agriculture and public health to control a wide array of insect pests.[1] Its efficacy is matched by concerns regarding its potential environmental impact and non-target toxicity. Understanding the mechanisms by which this compound is broken down and transformed is paramount for assessing its environmental persistence, predicting its toxicological effects, and developing effective remediation strategies. This guide provides an in-depth exploration of these processes, focusing on the key abiotic and biotic pathways that govern its fate.

Abiotic Degradation Pathways

This compound is susceptible to several abiotic degradation processes in the environment, with hydrolysis and photodegradation being the most significant.

Hydrolysis

Hydrolysis is a primary mechanism for the breakdown of this compound in aqueous environments and moist soils.[1][2] The reaction involves the cleavage of the P-O-vinyl bond, leading to the formation of dimethyl phosphate (DMP) and dichloroacetaldehyde (B1201461) (DCAA).[3] The rate of hydrolysis is highly dependent on pH and temperature. It is significantly more rapid in alkaline conditions compared to acidic or neutral environments.[2]

The general hydrolysis reaction can be summarized as follows:

C₄H₇Cl₂O₄P (this compound) + H₂O → C₂H₇O₄P (Dimethyl phosphate) + C₂H₂Cl₂O (Dichloroacetaldehyde)

Further degradation of dichloroacetaldehyde can occur, leading to products such as dichloroethanol and dichloroacetic acid.[1][2]

Photodegradation

In the atmosphere, this compound is susceptible to degradation by photochemically produced hydroxyl radicals.[4] While this compound itself does not strongly absorb ultraviolet light above 240 nm, indirect photolysis can contribute to its breakdown.[2] The half-life of this compound in the atmosphere is estimated to be between 11 and 19 hours due to reactions with hydroxyl radicals.[4] Photodegradation on surfaces, such as glass plates, has been observed under UV and sunlight irradiation, yielding metabolites like desmethyl-dichlorvos, dimethyl phosphate, and monomethyl phosphate.[5]

Biotic Degradation and Metabolism

The breakdown of this compound by living organisms is a critical component of its environmental fate. This includes microbial degradation in soil and water, as well as metabolic processes in plants and animals.

Microbial Degradation

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading this compound, utilizing it as a source of carbon and phosphorus.[5][6][7][8] Genera such as Pseudomonas, Bacillus, Trichoderma, and Ochrobactrum have been identified as effective degraders.[2][3][6][8]

A well-studied pathway is the aerobic degradation by Pseudomonas stutzeri. This process involves a stepwise dechlorination and cleavage of the phosphate ester bond, leading to the formation of several intermediates. The proposed pathway is as follows:

  • This compound is dechlorinated to 2-chlorovinyl dimethyl phosphate .

  • A second dechlorination step yields vinyl dimethyl phosphate .

  • The vinyl group is cleaved, forming dimethyl phosphate (DMP) .

  • Successive demethylation steps produce methylphosphate and finally inorganic phosphate .[7][9][10]

Metabolism in Mammals

In mammals, this compound is rapidly metabolized and excreted, with the liver being the primary site of detoxification.[2] Two main enzymatic pathways are involved:

  • Hydrolysis by A-esterases: This is the predominant pathway and involves the cleavage of the P-O-vinyl bond, producing dimethyl phosphate (DMP) and dichloroacetaldehyde (DCAA) . This reaction occurs rapidly in the plasma and liver.[11]

  • Glutathione-dependent O-demethylation: This pathway, catalyzed by glutathione (B108866) S-transferases, results in the formation of desmethyl-dichlorvos and S-methyl-glutathione. Desmethyl-dichlorvos can be further hydrolyzed to monomethyl phosphate and dichloroacetaldehyde.[2]

The resulting metabolites are less toxic than the parent compound and are readily excreted in the urine.[11]

Metabolism in Plants

This compound applied to plants is lost through volatilization and hydrolysis on the leaf surface.[5] A small amount can penetrate the plant tissues, where it is metabolized. The primary metabolites found in plants are dimethyl phosphate (DMP) and desmethyl-dichlorvos .[12] Dichloroacetaldehyde formed during hydrolysis can be further converted to 2,2-dichloroethanol. These metabolites can then be conjugated or incorporated into natural plant components.[12]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is quantified by its half-life (t½), which varies significantly depending on the environmental matrix and conditions.

Environmental MatrixConditionHalf-life (t½)Reference(s)
Water pH 5.43.2 days[11]
pH 61.46 days[11]
pH 70.32 days (462 minutes)[5][11]
pH 80.2 days (301 minutes)[5][11]
pH 921 hours[13]
Temperature 10°C240 days[2]
Temperature 20°C61.5 days[2]
Temperature 30°C17.3 days[2]
Rivers and LakesApprox. 4 days[10]
Soil Unspecified soil type17 days[1][11]
Silty clay soil (pH 5.5)16 days[1]
Sandy clay soil (pH 6.9)16 days[1]
Houston Black clay (sterile)10 days[1][11]
Houston Black clay (with B. cereus)3.9 days[1][11]
Air Reaction with hydroxyl radicals11-19 hours[4]

Table 1: Half-life of this compound in Various Environmental Matrices.

Experimental Protocols

Accurate determination of this compound and its metabolites is crucial for environmental monitoring and research. Below are outlines of common analytical methodologies.

Analysis of this compound in Water by HPLC

This protocol describes the determination of this compound in water samples using High-Performance Liquid Chromatography (HPLC) with a PDA detector.

5.1.1. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME)

  • Take an 8 mL water sample and adjust the pH to 5.0.

  • Add NaCl to a final concentration of 25% (w/v) to enhance extraction efficiency.

  • Prepare a mixture of 65 µL of [BMIM][PF6] (extraction solvent) and 260 µL of THF (disperser solvent).

  • Rapidly inject the solvent mixture into the water sample.

  • Centrifuge the cloudy solution for 10 minutes to separate the phases.

  • Collect the sedimented phase containing the extracted this compound for HPLC analysis.[7]

5.1.2. HPLC Conditions

  • Instrument: HPLC system with a PDA detector.

  • Column: C18 column.

  • Mobile Phase: Acetonitrile (B52724) and Millipore water (50:50 v/v).[14]

  • Flow Rate: 1.5 mL/minute.[14]

  • Detection Wavelength: 200 nm.[14]

  • Injection Volume: 10 µL.

  • Retention Time: Approximately 2.9 minutes for this compound.[14]

Analysis of this compound in Soil by GC-MS

This protocol outlines the analysis of this compound residues in soil using Gas Chromatography-Mass Spectrometry (GC-MS).

5.2.1. Sample Preparation (Solvent Extraction)

  • Homogenize the soil sample.

  • Extract a known weight of the soil sample with an appropriate organic solvent such as dichloromethane (B109758) or ethyl acetate.[15]

  • Concentrate the extract using a rotary evaporator.

  • Perform a cleanup step using steam distillation to remove interfering matrix components.[15]

  • Re-dissolve the cleaned-up residue in a suitable solvent for GC-MS analysis.

5.2.2. GC-MS Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 5% phenylmethylpolysiloxane-coated fused-silica capillary column.[16]

  • Injector Temperature: 275°C (pulsed splitless mode).[17]

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[17]

  • Oven Temperature Program: Initial temperature of 80°C for 1 minute, then ramp at 10°C/minute.[17]

  • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound (e.g., m/z 79, 109, 185).[18]

Analysis of this compound in Vegetables by QuEChERS and GC-MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food matrices.

5.3.1. Sample Preparation (QuEChERS)

  • Homogenize 15 g of the vegetable sample.

  • Place the homogenized sample in a 50 mL centrifuge tube and add 15 mL of acetonitrile containing 1% acetic acid.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl, and shake vigorously.

  • Centrifuge the tube to separate the layers.

  • Take an aliquot of the acetonitrile extract and perform a dispersive solid-phase extraction (dSPE) cleanup by mixing it with MgSO₄ and a primary secondary amine (PSA) sorbent.

  • Centrifuge again, and the final extract is ready for analysis.[19][20]

5.3.2. GC-MS Conditions

  • Follow the GC-MS conditions as described in section 5.2.2.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation and metabolic pathways of this compound, as well as a typical experimental workflow for its analysis.

Dichlorvos_Hydrolysis cluster_products Products This compound This compound (C₄H₇Cl₂O₄P) DMP Dimethyl phosphate (DMP) (C₂H₇O₄P) This compound->DMP Hydrolysis (cleavage of P-O-vinyl bond) DCAA Dichloroacetaldehyde (DCAA) (C₂H₂Cl₂O) H2O H₂O Further_Degradation Further Degradation Products (e.g., Dichloroethanol, Dichloroacetic acid) DCAA->Further_Degradation

Caption: Abiotic hydrolysis pathway of this compound in an aqueous environment.

Microbial_Degradation This compound This compound Met1 2-Chlorovinyl dimethyl phosphate This compound->Met1 Dechlorination Met2 Vinyl dimethyl phosphate Met1->Met2 Dechlorination Met3 Dimethyl phosphate (DMP) Met2->Met3 Devinylation Met4 Methylphosphate Met3->Met4 Demethylation Met5 Inorganic Phosphate Met4->Met5 Demethylation

Caption: Aerobic degradation pathway of this compound by Pseudomonas stutzeri.

Mammalian_Metabolism This compound This compound Pathway1 Hydrolysis by A-esterases This compound->Pathway1 Pathway2 Glutathione-dependent O-demethylation This compound->Pathway2 DMP Dimethyl phosphate (DMP) Pathway1->DMP DCAA Dichloroacetaldehyde (DCAA) Pathway1->DCAA Desmethyl Desmethyl-dichlorvos Pathway2->Desmethyl S_methyl S-methyl-glutathione Pathway2->S_methyl Excretion Excretion (Urine) DMP->Excretion DCAA->Excretion Desmethyl->Excretion S_methyl->Excretion Experimental_Workflow Sample Environmental Sample (Water, Soil, Vegetable) Extraction Extraction (DLLME, Solvent Extraction, QuEChERS) Sample->Extraction Cleanup Cleanup (Steam Distillation, dSPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC, GC-MS) Cleanup->Analysis Data Data Acquisition and Quantification Analysis->Data

References

The Genotoxic and Carcinogenic Potential of Dichlorvos: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genotoxicity of Dichlorvos

This compound has demonstrated genotoxic potential in a range of in vitro and in vivo assays. The primary mechanisms underlying its genotoxicity are believed to be the induction of oxidative stress and the formation of DNA adducts.

Mechanisms of Genotoxicity

Oxidative Stress: this compound exposure can lead to the excessive production of reactive oxygen species (ROS), which can damage cellular macromolecules, including DNA. This oxidative stress can result in single- and double-strand DNA breaks, as well as oxidative damage to DNA bases.[1]

DNA Adduct Formation: this compound is a methylating agent and can form adducts with DNA, primarily at the N7 position of guanine (B1146940) (7-methylguanine).[2] While the extent of DNA methylation in vivo is considered to be extremely small, the formation of these adducts can lead to mutations if not properly repaired.[2]

Summary of Genotoxicity Data

The genotoxic effects of this compound have been evaluated using a variety of standard assays. A summary of the findings is presented in the table below.

Assay TypeTest SystemResultsReference(s)
Ames Test Salmonella typhimurium TA100Mutagenic with and without metabolic activation[3]
Salmonella typhimurium TA98Not mutagenic[3]
Comet Assay Mystus vittatus (freshwater fish) erythrocytesIncreased DNA damage (Olive tail moment)[4]
Drosophila melanogaster midgut cellsIncreased DNA damage[5]
Micronucleus Test Mus musculus bone marrow cellsNo significant increase in micronuclei frequency at sublethal doses[6]
Dominant Lethal Test Bombyx mori (silkworm)Dose-dependent increase in dominant lethal mutations[7]

Carcinogenicity of this compound

Long-term carcinogenicity bioassays in rodents have provided evidence for the carcinogenic potential of this compound, leading to its classification as a possible human carcinogen.

Summary of Carcinogenicity Data

The most comprehensive carcinogenicity studies on this compound were conducted by the National Toxicology Program (NTP). The results of these studies are summarized in the tables below.

Table 1: Incidence of Neoplasms in Male F344/N Rats in a 2-Year Gavage Study [4][8]

NeoplasmVehicle Control4 mg/kg8 mg/kg
Pancreas: Acinar Adenoma 16/50 (32%)25/49 (51%)30/50 (60%)
Mononuclear Cell Leukemia 11/50 (22%)20/50 (40%)27/50 (54%)

Table 2: Incidence of Neoplasms in Female F344/N Rats in a 2-Year Gavage Study [4][8]

NeoplasmVehicle Control4 mg/kg8 mg/kg
Mammary Gland: Fibroadenoma 13/50 (26%)21/50 (42%)19/50 (38%)

Table 3: Incidence of Neoplasms in Male B6C3F1 Mice in a 2-Year Gavage Study [4][8]

NeoplasmVehicle Control10 mg/kg20 mg/kg
Forestomach: Squamous Cell Papilloma 1/50 (2%)1/50 (2%)5/50 (10%)

Table 4: Incidence of Neoplasms in Female B6C3F1 Mice in a 2-Year Gavage Study [4][8]

NeoplasmVehicle Control20 mg/kg40 mg/kg
Forestomach: Squamous Cell Papilloma 5/49 (10%)6/49 (12%)18/50 (36%)
Forestomach: Squamous Cell Carcinoma 0/49 (0%)1/49 (2%)2/50 (4%)

Signaling Pathways

This compound-Induced Oxidative Stress Pathway

This compound induces oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting cellular antioxidant defenses. This leads to lipid peroxidation, protein carbonylation, and oxidative DNA damage.

G This compound This compound ROS Increased ROS (Reactive Oxygen Species) This compound->ROS Antioxidants Decreased Antioxidant Defenses (e.g., GSH, SOD, CAT) This compound->Antioxidants LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinCarbonylation Protein Carbonylation ROS->ProteinCarbonylation DNADamage Oxidative DNA Damage (e.g., 8-OHdG) ROS->DNADamage

This compound-Induced Oxidative Stress Pathway
This compound-Induced Apoptosis Pathway

This compound can induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. This involves the activation of a cascade of caspases, leading to the execution of cell death.

G This compound This compound DNADamage DNA Damage This compound->DNADamage Bax Bax Activation DNADamage->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

This compound-Induced Apoptosis Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard OECD guidelines and have been adapted with specifics from studies on this compound where available.

Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on OECD Guideline 471 and is designed to detect point mutations induced by this compound in strains of Salmonella typhimurium.

1. Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound (analytical grade)

  • S9 fraction from Aroclor 1254-induced rat liver

  • Top agar (B569324) (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • Positive and negative controls

2. Procedure:

  • Prepare overnight cultures of the S. typhimurium strains.

  • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

  • In a test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the this compound solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer.

  • Pre-incubate the mixture at 37°C for 20 minutes.

  • Add 2 mL of molten top agar (at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

3. Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least twice the background (negative control) count.

In Vivo Mammalian Erythrocyte Micronucleus Test

This protocol is based on OECD Guideline 474 and is used to assess the potential of this compound to induce chromosomal damage in the bone marrow of mice.[6]

1. Animals:

  • Young adult male and female mice (e.g., Swiss albino), 6-8 weeks old.

2. Treatment:

  • Administer this compound intraperitoneally at three dose levels (e.g., 0.06, 0.08, and 0.13 mg/kg body weight), along with a vehicle control (distilled water) and a positive control (cyclophosphamide, 40 mg/kg).[6]

  • Sacrifice the animals at 24, 48, and 72 hours post-treatment.[6]

3. Sample Collection and Preparation:

  • Excise the femurs and aspirate the bone marrow with fetal bovine serum.

  • Centrifuge the cell suspension and prepare smears on clean glass slides.

  • Air-dry the slides and stain with May-Grunwald and Giemsa stains.

4. Analysis:

  • Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.

  • Calculate the frequency of micronucleated PCEs (MNPCEs) and the ratio of PCEs to normochromatic erythrocytes (NCEs).

  • Statistical analysis (e.g., Mann-Whitney U-test) is used to compare the treated groups with the control group.

In Vivo Alkaline Comet Assay

This protocol is based on OECD Guideline 489 and is designed to detect DNA strand breaks in the liver cells of rats exposed to this compound.

1. Animals:

  • Male Wistar rats, 8-10 weeks old.

2. Treatment:

  • Administer this compound by oral gavage at three dose levels for a specified period (e.g., 14 or 28 days).

  • Include a vehicle control group and a positive control group.

3. Sample Collection and Preparation:

  • Euthanize the animals and perfuse the liver with a collagenase solution to obtain a single-cell suspension of hepatocytes.

  • Embed the hepatocytes in a low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells in a high-salt buffer to remove membranes and proteins, leaving the nuclear DNA.

4. Electrophoresis and Analysis:

  • Subject the slides to alkaline electrophoresis (pH > 13) to allow the migration of fragmented DNA.

  • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualize the comets under a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, Olive tail moment).

Long-Term Carcinogenicity Bioassay

This protocol is based on the NTP Technical Report TR-342 for this compound.[4][8]

1. Animals:

  • Fischer 344/N rats and B6C3F1 mice, 50 of each sex per group.

2. Treatment:

  • Administer this compound in corn oil by gavage 5 days a week for 103 weeks.

  • Dose levels for rats: 0, 4, and 8 mg/kg body weight.

  • Dose levels for mice: 0, 10, and 20 mg/kg for males; 0, 20, and 40 mg/kg for females.

3. Observations:

  • Monitor the animals twice daily for clinical signs of toxicity.

  • Record body weights weekly for the first 13 weeks and then monthly.

  • Perform a complete necropsy on all animals at the end of the study or when found moribund.

4. Histopathology:

  • Collect and preserve all major tissues and organs in 10% neutral buffered formalin.

  • Process the tissues for microscopic examination.

  • A board-certified veterinary pathologist examines all tissues from the control and high-dose groups. Lesions observed in the high-dose group are also examined in the lower-dose groups.

5. Data Analysis:

  • Analyze the incidence of neoplasms using appropriate statistical methods to determine if there is a significant increase in tumors in the treated groups compared to the control group.

Conclusion

The available scientific evidence indicates that this compound possesses both genotoxic and carcinogenic potential. Its genotoxicity is mediated, at least in part, through the induction of oxidative stress and the formation of DNA adducts. Long-term animal studies have demonstrated that this compound can induce an increased incidence of tumors in multiple organs in both rats and mice. This comprehensive guide provides researchers and professionals with the necessary technical information to understand and further investigate the toxicological properties of this compound. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for designing and interpreting future studies in this area.

References

Neurological Effects of Acute and Chronic Dichlorvos Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorvos (DDVP), a potent organophosphate insecticide, poses significant neurotoxic risks to humans and animals. This technical guide provides a comprehensive overview of the neurological effects stemming from both acute and chronic exposure to this compound. The primary mechanism of toxicity, the irreversible inhibition of acetylcholinesterase (AChE), leads to cholinergic crisis. However, emerging evidence highlights a cascade of non-cholinergic effects, including oxidative stress, neuroinflammation, and excitotoxicity, which contribute to neuronal damage and have been implicated in neurodegenerative diseases. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved in this compound-induced neurotoxicity.

Core Mechanism of Action: Cholinergic Toxicity

This compound exerts its primary neurotoxic effect by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2] This inhibition leads to an accumulation of ACh and subsequent hyperstimulation of both muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[3]

Acute Cholinergic Syndrome: High-level, short-term exposure results in a rapid onset of symptoms collectively known as cholinergic crisis. These manifestations are dose-dependent in their severity and speed of onset and can be categorized as follows:[4]

  • Muscarinic Effects: Increased salivation, lacrimation, urination, diaphoresis (sweating), gastrointestinal motility (diarrhea, vomiting, abdominal cramps), and bronchospasm.[1]

  • Nicotinic Effects: Muscle fasciculations, cramping, weakness, and eventually flaccid paralysis, including paralysis of the respiratory muscles, which can be fatal.

  • Central Nervous System (CNS) Effects: Headache, dizziness, confusion, ataxia, convulsions, coma, and respiratory depression.[1]

Clinical signs of toxicity in humans and mammals are generally not observed until at least 20% of acetylcholinesterase is inhibited.[1]

Non-Cholinergic Mechanisms of Neurotoxicity

Beyond its direct impact on the cholinergic system, this compound induces a range of other cytotoxic effects that contribute significantly to its neurotoxicity, particularly in the context of chronic, low-level exposure.

Oxidative Stress

This compound exposure has been shown to induce oxidative stress by promoting the generation of reactive oxygen species (ROS) and disrupting the endogenous antioxidant defense systems in the brain.[5][6]

  • Increased Lipid Peroxidation: Studies have demonstrated a significant, dose-dependent increase in lipid peroxidation in various brain regions of rats following this compound administration. This process damages cellular membranes and subcellular organelles.

  • Alterations in Antioxidant Enzymes: this compound exposure leads to significant increases in the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, likely as a compensatory response to elevated ROS. Conversely, a significant decrease in glutathione (B108866) peroxidase activity has also been observed.

Neuroinflammation

Chronic exposure to this compound can trigger neuroinflammatory processes, characterized by the activation of microglia, the resident immune cells of the brain.

  • Microglial Activation: Studies in rats have shown that chronic this compound exposure leads to microglial activation in the substantia nigra and corpus striatum.[7]

  • Proinflammatory Cytokine Release: Activated microglia release proinflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), which can exacerbate neuronal damage.[7]

  • NADPH Oxidase Induction: this compound exposure can also increase the expression of NADPH oxidase, an enzyme that contributes to oxidative stress by producing superoxide radicals.[7]

Dopaminergic System Disruption

The dopaminergic system, particularly the nigrostriatal pathway, is highly vulnerable to this compound-induced toxicity. This has raised concerns about the potential role of organophosphates in the pathogenesis of Parkinson's disease-like symptoms.[8][9]

  • Dopaminergic Neurodegeneration: Chronic exposure in animal models has been shown to cause a significant loss of dopaminergic neurons in the substantia nigra and a reduction in striatal dopamine (B1211576) and tyrosine hydroxylase levels.[1][8][9]

  • Alterations in Dopamine Metabolism: Acute exposure has been associated with increased levels of dopamine and norepinephrine, alongside a decrease in the activity of the degradative enzyme monoamine oxidase.[10]

  • Dopamine Receptor Changes: A significant decrease in both the affinity (Kd) and the maximum number of binding sites (Bmax) for dopamine D2 receptors has been observed following a single high-dose exposure.[10]

Effects on Other Neurotransmitter Systems
  • Serotonergic System: this compound exposure has been shown to decrease serotonin (B10506) (5-HT) concentrations in different brain regions.[11] The proposed mechanism involves the inhibition of cholinesterase in the dorsal raphe nucleus, leading to an accumulation of acetylcholine, which in turn activates nicotinic and AMPA/kainate receptors on 5-HT neurons, causing an initial surge in serotonin release followed by a potential downregulation of 5-HT1A autoreceptors.[12]

  • GABAergic System: this compound has been found to significantly reduce the levels of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, in the renal tissues of mice.[13]

Quantitative Data on Neurological Effects

The following tables summarize quantitative data from various animal studies investigating the neurological effects of this compound.

Table 1: Effects of Acute this compound Exposure on the Dopaminergic System in Rats

ParameterDose and RouteDurationBrain RegionChange from ControlReference
Dopamine Level200 mg/kg, subcutaneousSingle doseNot SpecifiedIncreased[10]
Norepinephrine Level200 mg/kg, subcutaneousSingle doseNot SpecifiedIncreased[10]
Tyrosine Hydroxylase Activity200 mg/kg, subcutaneousSingle doseNot SpecifiedSignificantly Increased[10]
Dopamine-β-hydroxylase Activity200 mg/kg, subcutaneousSingle doseNot SpecifiedSignificantly Increased[10]
Monoamine Oxidase Activity200 mg/kg, subcutaneousSingle doseNot SpecifiedConcomitantly Decreased[10]
Dopamine D2 Receptor Bmax200 mg/kg, subcutaneousSingle doseNot SpecifiedSignificantly Decreased[10]
Dopamine D2 Receptor Kd200 mg/kg, subcutaneousSingle doseNot SpecifiedSignificantly Decreased[10]

Table 2: Effects of Chronic this compound Exposure on the Nigrostriatal Dopaminergic System in Rats

ParameterDose and RouteDurationBrain RegionChange from ControlReference
Nigral Dopamine Neurons2.5 mg/kg/day, subcutaneous12 weeksSubstantia Nigra60-80% loss[9]
Striatal Dopamine Level2.5 mg/kg/day, subcutaneous12 weeksCorpus Striatum60-70% reduction[1][8][9]
Striatal Tyrosine Hydroxylase Level2.5 mg/kg/day, subcutaneous12 weeksCorpus Striatum60-70% reduction[1][8][9]
Dopamine Level2.5 mg/kg/day, subcutaneous12 weeksSubstantia Nigra73% decrease[9]
Dopamine Level2.5 mg/kg/day, subcutaneous12 weeksCorpus Striatum76.8% decrease[9]
DOPAC Level2.5 mg/kg/day, subcutaneous12 weeksSubstantia Nigra72.5% reduction[9]
DOPAC Level2.5 mg/kg/day, subcutaneous12 weeksCorpus Striatum44.23% reduction[9]

Table 3: Effects of this compound Exposure on Oxidative Stress Markers in Rats

ParameterDose and RouteDurationBrain RegionChange from ControlReference
Lipid Peroxidation2.5 mg/kg/day, subcutaneous12 weeksSubstantia Nigra50.29% increase[9]
Lipid Peroxidation2.5 mg/kg/day, subcutaneous12 weeksCorpus Striatum38% increase[9]
Reactive Oxygen Species (ROS)2.5 mg/kg/day, subcutaneous12 weeksSubstantia Nigra & Corpus StriatumSignificant increase[9]
Superoxide Dismutase (SOD) Activity5 mg/kg, intraperitonealNot SpecifiedNot SpecifiedSignificant increase
Catalase Activity5 mg/kg, intraperitonealNot SpecifiedNot SpecifiedSignificant increase
Glutathione Peroxidase Activity5 mg/kg, intraperitonealNot SpecifiedNot SpecifiedSignificant decrease

Table 4: Effects of this compound Exposure on Cholinesterase Activity

ParameterDose and RouteDurationTissueChange from ControlReference
Acetylcholinesterase (AChE) Activity0.8 µg/L, inhalation3 daysRat Bronchial TissueReduced to 62.8%[14]
Acetylcholinesterase (AChE) Activity1.8 µg/L, inhalation3 daysRat Bronchial TissueReduced to 51.6%[14]
Acetylcholinesterase (AChE) Activity4.3 µg/L, inhalation3 daysRat BloodReduced to 38.2%[14]
Acetylcholinesterase (AChE) Activity100 µM in vitroNot ApplicableFree Enzyme0.09 ± 0.03 mM/ml/min[15]
Acetylcholinesterase (AChE) Activity500 µM in vitroNot ApplicableFree EnzymeSignificantly lower than control[15]

Experimental Protocols

Determination of Acetylcholinesterase (AChE) Activity (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: The assay is based on the reaction of acetylthiocholine (B1193921) iodide with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Procedure:

  • Prepare a reaction mixture containing the enzyme solution (e.g., brain homogenate), a phosphate-buffered saline (e.g., 25 mM, pH 7.35), DTNB, and acetylthiocholine iodide (e.g., 300 µM).[15]

  • For inhibition studies, pre-incubate the enzyme solution with this compound at various concentrations.[15]

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide).

  • Measure the change in absorbance at 412 nm over time using a spectrophotometer.[15]

  • Calculate the enzyme activity, typically expressed as mM of substrate hydrolyzed per ml per minute.[15]

Assessment of Lipid Peroxidation

Principle: Lipid peroxidation is commonly estimated by measuring the levels of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex.

Procedure:

  • Homogenize brain tissue in a suitable buffer.

  • Add trichloroacetic acid (TCA) to precipitate proteins.

  • Centrifuge the mixture and collect the supernatant.

  • Add TBA reagent to the supernatant and heat in a boiling water bath.

  • Cool the samples and measure the absorbance of the pink chromogen at a specific wavelength (typically 532-535 nm).

  • Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

Measurement of Reactive Oxygen Species (ROS)

Principle: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that can cross cell membranes. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

  • Isolate mitochondria or prepare cell suspensions from brain tissue.

  • Incubate the samples with DCFH-DA.

  • Measure the fluorescence intensity using a fluorometer or fluorescence microscope with appropriate excitation and emission wavelengths.

  • The increase in fluorescence intensity is proportional to the amount of ROS generated.[9]

Signaling Pathways and Experimental Workflows

This compound-Induced Cholinergic Hyperstimulation

G cluster_0 Synaptic Cleft DDVP This compound AChE Acetylcholinesterase (AChE) DDVP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) SynapticCleft Synaptic Cleft MuscarinicR Muscarinic Receptors ACh->MuscarinicR Binding & Activation NicotinicR Nicotinic Receptors ACh->NicotinicR Binding & Activation CholinergicEffects Cholinergic Hyperstimulation (Muscarinic & Nicotinic Effects) MuscarinicR->CholinergicEffects NicotinicR->CholinergicEffects

Caption: this compound inhibits AChE, leading to ACh accumulation and cholinergic hyperstimulation.

This compound-Induced Oxidative Stress Pathway

G DDVP This compound Mitochondria Mitochondria DDVP->Mitochondria Impairment AntioxidantEnzymes Antioxidant Enzymes (SOD, Catalase, GPx) DDVP->AntioxidantEnzymes Dysregulation ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Induction AntioxidantEnzymes->ROS Scavenging (Impaired) CellularDamage Cellular Damage (Membranes, Organelles) LipidPeroxidation->CellularDamage

Caption: this compound induces oxidative stress through mitochondrial impairment and antioxidant dysregulation.

Neuroinflammatory Pathway Triggered by this compound

G DDVP Chronic this compound Exposure Microglia Microglia DDVP->Microglia Activation NADPH_Oxidase NADPH Oxidase Microglia->NADPH_Oxidase Induction ProinflammatoryCytokines Proinflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->ProinflammatoryCytokines Release NeuronalDamage Neuronal Damage NADPH_Oxidase->NeuronalDamage via Oxidative Stress ProinflammatoryCytokines->NeuronalDamage Exacerbation

Caption: Chronic this compound exposure activates microglia, leading to neuroinflammation and neuronal damage.

Experimental Workflow for Assessing this compound Neurotoxicity in Rodents

G AnimalModel Rodent Model (e.g., Wistar Rats) Exposure This compound Administration (Acute or Chronic Regimen) AnimalModel->Exposure Behavioral Behavioral Assessments (e.g., Open Field, Rota Rod) Exposure->Behavioral Euthanasia Euthanasia & Tissue Collection Behavioral->Euthanasia Biochemical Biochemical Assays (AChE, Oxidative Stress Markers) Euthanasia->Biochemical Histological Histological Analysis (e.g., Immunostaining for TH, Microglia) Euthanasia->Histological DataAnalysis Data Analysis & Interpretation Biochemical->DataAnalysis Histological->DataAnalysis

Caption: General experimental workflow for studying this compound-induced neurotoxicity in animal models.

Conclusion and Future Directions

The neurotoxicity of this compound extends far beyond its well-established role as an acetylcholinesterase inhibitor. Both acute and chronic exposures trigger a complex interplay of pathological events, including oxidative stress, neuroinflammation, and specific damage to vulnerable neurotransmitter systems like the dopaminergic pathway. This multifaceted toxicity profile underscores the serious health risks associated with this compound exposure.

For drug development professionals, understanding these diverse mechanisms is crucial for designing effective therapeutic interventions. Strategies aimed at not only counteracting the cholinergic crisis but also mitigating oxidative damage and neuroinflammation may offer more comprehensive neuroprotection. Future research should focus on elucidating the precise molecular targets of this compound beyond AChE and exploring novel neuroprotective agents that can address the multifaceted nature of its toxicity. Further investigation into the long-term consequences of low-level, chronic exposure is also warranted to fully understand its potential contribution to the etiology of neurodegenerative diseases.

References

The Insidious Advance: A Technical Guide to the Reproductive and Developmental Toxicity of Dichlorvos in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – Dichlorvos (DDVP), a prevalent organophosphate insecticide, is recognized for its potent acetylcholinesterase inhibition. However, a growing body of scientific evidence reveals a more insidious threat: its capacity to inflict significant reproductive and developmental damage. This technical guide synthesizes findings from key animal model studies, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's impact on reproductive health and offspring development, complete with detailed experimental protocols and mechanistic pathway visualizations.

Recent research highlights this compound as an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways critical for reproductive function.[1][2] Studies in animal models demonstrate its ability to alter testicular and ovarian morphology, impair gamete quality, and disrupt the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Prenatal exposure is particularly concerning, as this compound can cross the placental barrier, affecting fetal development, motor function, and neurodevelopment.[1][2] The implications of these findings are significant, pointing to potential long-term and even transgenerational reproductive harm in populations with environmental or occupational exposure.[2]

Reproductive Effects of this compound in Male and Female Animal Models

This compound exposure has been shown to induce a range of adverse effects on the male and female reproductive systems across various animal models. In males, testicular toxicity is a primary concern, manifesting as reduced sperm quality and hormonal imbalances. In females, effects include disruptions to the estrous cycle and direct damage to ovarian tissues.

Table 1: Summary of this compound Effects on Male Reproductive Parameters in Animal Models
Animal ModelDose and RouteDurationKey FindingsReference(s)
Wistar Rats 1, 2, or 4 mg/kg (subcutaneous)9 weeks (6 days/week)Significant decrease in sperm motility at 1 and 4 mg/kg. No significant changes in sperm count, morphology, or plasma testosterone (B1683101).[3][4]
Wistar Rats 1.6 mg/kg (oral gavage)7 weeksSignificant decrease in body and testis weights, sperm morphology, FSH, LH, and testosterone levels at 4 and 7 weeks. Significant decline in sperm motility at 7 weeks. Testicular necrosis, edema, and cellular damage observed.[5][6]
Wistar Rats Inhalation (unspecified conc.)15 min/day for 28 daysSignificant reduction in relative testicular weight, sperm count, viability, motility, and serum FSH, LH, and testosterone levels.[3]
Male Mice 0.05 or 0.1 mg/day (intraperitoneal)15 daysSignificant decrease in sperm number and a significant increase in sperm abnormalities at both doses. Significant decrease in spermatogonia and primary spermatocytes.[7]
Adult Male Rats Water contaminated (unspecified conc.)Not specifiedSignificant reduction in testosterone levels. Distortions in seminiferous tubule cells and hypertrophy of spermatogonia.[8]
Table 2: Summary of this compound Effects on Female Reproductive Parameters in Animal Models
Animal ModelDose and RouteDurationKey FindingsReference(s)
Female Wistar Rats This compound, Dimethoate, Cypermethrin (individually and in combination)28 daysSignificant reductions in antioxidant enzyme activities (GSH, SOD, Catalase, GST) and elevated malondialdehyde (MDA) levels in uterine and ovarian tissues, indicating oxidative stress.[9]
Female Rats Carbaryl (a carbamate (B1207046) insecticide with similar mechanisms)Not specifiedAbnormal estrous cycles, decreased relative ovarian weight and serum estradiol (B170435) levels, and increased progesterone (B1679170) levels.[10]
Mosquito Fish (Gambusia affinis) 0.3, 0.6, or 0.8 µg/L (in water)Not specifiedSignificant decrease in body and ovary weights, ovum size, and ova count.[11]
General Finding Review of multiple studiesN/AExposure to organophosphate pesticides is associated with decreased ovarian weight, an increased number of atretic follicles, and disrupted estrous cycles.[10]

Developmental Effects of this compound Following In Utero and Early-Life Exposure

The developmental stage is a window of high vulnerability to toxic insults. This compound exposure during gestation and early postnatal life can lead to a spectrum of adverse outcomes, from embryonic lethality and structural malformations to long-term behavioral deficits.

Table 3: Summary of this compound Developmental Toxicity in Animal Models
Animal ModelExposure Details (Dose, Route, Timing)Key Findings in Offspring/LarvaeReference(s)
Zebrafish (Danio rerio) 5, 10, 25, 50, and 100 mg/L in water for 96 hours post-fertilization (hpf)Developmental abnormalities: lack of blood flow, cardiac edema, delayed hatching, and vertebra malformations. Significant slowing of swimming activity at 25 mg/L on days 6 and 9.[8][12]
Zebrafish (Danio rerio) 1, 5, and 10 mg/L in water from 1 hpf to 7 days post-fertilization (dpf)Reduced body length and heartbeat rate at 7 dpf. Reduced eye surface area at 5 and 10 mg/L. Decreased escape responses and reduced exploratory behavior (distance traveled, mean speed).[13][14]
Pregnant Rats This compound exposure (details not specified)Reduction of testis Leydig cells in male offspring, potentially leading to decreased testosterone and hypospadias.[15]
Pregnant Rats 1, 4, 8, 16, 20, and 24 mg/kg (route not specified)Dose-dependent increase in apoptosis of Leydig cells in male offspring.[16]
Preimplantation Mouse Embryos 5.25, 10.5, and 21 mg/kg (intraperitoneal) to pregnant mice for 3 daysDelayed embryonic development and decreased embryo quality at the highest dose.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological research. Below are protocols for key experiments cited in this guide.

Protocol 1: Assessment of Testicular Toxicity in Wistar Rats
  • Animal Model: Ten-week-old male Wistar rats.[4]

  • Experimental Groups: Animals are divided into multiple groups (e.g., n=8-9 per group): a control group receiving the vehicle (e.g., corn oil) and treatment groups receiving varying doses of this compound (e.g., 0, 1, 2, or 4 mg/kg body weight).[4]

  • Dosing Regimen: this compound is administered subcutaneously, 6 days a week, for a duration of 9 weeks to cover more than one spermatogenic cycle.[4]

  • Endpoint Analysis:

    • Sperm Analysis: At the end of the exposure period, sperm is collected from the cauda epididymidis. Sperm motility is assessed immediately using a light microscope. Sperm count is determined using a hemocytometer. Sperm morphology is evaluated by examining smears stained with a solution like Eosin Y.[4]

    • Hormone Assays: Blood is collected, and plasma is separated for the analysis of testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) levels using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.[4][5]

    • Histopathology: Testes are excised, weighed, and fixed in a solution like Bouin's fluid. The tissue is then embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of the seminiferous tubules, Leydig cells, and overall testicular architecture.[3][4]

    • Cholinesterase Activity: Erythrocyte cholinesterase (ChE) activity is measured as a biomarker of this compound exposure and effect.[4]

Protocol 2: Evaluation of Developmental Toxicity in Zebrafish Embryos
  • Animal Model: Zebrafish (Danio rerio) embryos.[12]

  • Experimental Setup: Fertilized embryos are collected and placed in multi-well plates. They are exposed to a range of this compound concentrations (e.g., 5, 10, 25, 50, 100 mg/L) dissolved in the tank water. A control group is maintained in clean water.[12]

  • Exposure Duration: Exposure typically starts within a few hours post-fertilization (hpf) and continues for 96 hours.[12]

  • Endpoint Analysis:

    • Mortality and Hatching Rate: Embryos are monitored daily to record mortality and the timing of hatching. The 24-hpf LC50 (lethal concentration for 50% of the population) can be calculated.[12]

    • Morphological Assessment: At various time points (e.g., 24, 48, 72, 96 hpf), embryos and larvae are examined under a stereomicroscope for developmental abnormalities such as cardiac edema, yolk sac edema, spinal curvature (scoliosis), and delayed development.[8][12]

    • Behavioral Analysis: After hatching (e.g., on days 6 and 9 post-fertilization), larval swimming activity is recorded and analyzed using video tracking software. Parameters such as total distance moved, velocity, and response to stimuli (e.g., light/dark transitions) are quantified.[12][14]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The reproductive and developmental toxicity of this compound is underpinned by a complex interplay of molecular events. Key mechanisms include the induction of oxidative stress, disruption of the endocrine system, and the triggering of apoptotic cell death.

Dichlorvos_Oxidative_Stress_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS LipidPerox Lipid Peroxidation (e.g., increased MDA) ROS->LipidPerox Antioxidants Depletion of Antioxidants (e.g., GSH, SOD, CAT) ROS->Antioxidants Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Cell_Damage Cellular Damage (Membranes, Proteins) LipidPerox->Cell_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis Repro_Toxicity Reproductive Toxicity (Impaired Gametes, Tissue Damage) Cell_Damage->Repro_Toxicity Apoptosis->Repro_Toxicity

Caption: this compound-induced oxidative stress pathway leading to reproductive toxicity.

Dichlorvos_Endocrine_Disruption_Pathway cluster_HPG Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus (GnRH) Pituitary Pituitary Gland (LH, FSH) Hypothalamus->Pituitary + Gonads Gonads (Testes/Ovaries) (Testosterone/Estrogen) Pituitary->Gonads + Gonads->Hypothalamus - (Feedback) Gonads->Pituitary - (Feedback) Repro_Function Impaired Reproductive Function (Altered Spermatogenesis/ Folliculogenesis) Gonads->Repro_Function This compound This compound (DDVP) This compound->Hypothalamus Inhibition This compound->Pituitary Inhibition This compound->Gonads Direct Toxicity & Inhibition of Steroidogenesis

Caption: Disruption of the HPG axis by this compound, an endocrine-disrupting chemical.[1][2]

Dichlorvos_Apoptosis_Pathway This compound This compound Exposure Oxidative_Stress Oxidative Stress (ROS Generation) This compound->Oxidative_Stress Mitochondrial_Pathway Mitochondrial Pathway (e.g., Cytochrome c release) Oxidative_Stress->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Loss Loss of Germ Cells & Leydig Cells Apoptosis->Cell_Loss

Caption: this compound-induced apoptosis in reproductive cells, such as Leydig cells.[16]

Experimental_Workflow_Reproductive_Toxicity cluster_analysis Endpoint Analysis start Animal Acclimatization (e.g., Male Wistar Rats) grouping Randomization into Groups (Control & DDVP-Treated) start->grouping dosing Chronic Dosing Period (e.g., 9 weeks via s.c. injection) grouping->dosing necropsy Euthanasia & Necropsy dosing->necropsy sperm Sperm Analysis (Count, Motility, Morphology) necropsy->sperm hormone Hormone Assays (Testosterone, LH, FSH) necropsy->hormone histo Histopathology (Testis & Epididymis) necropsy->histo biochem Biochemical Assays (ChE, Oxidative Stress) necropsy->biochem data Data Analysis & Interpretation sperm->data hormone->data histo->data biochem->data

Caption: A typical experimental workflow for assessing this compound-induced reproductive toxicity.

References

Dichlorvos and the Aquatic Realm: An In-depth Technical Examination of its Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the environmental impact of Dichlorvos (DDVP), an organophosphate insecticide, on aquatic ecosystems. The following sections detail its acute and chronic toxicity to a range of aquatic organisms, outline common experimental protocols for its assessment, and visualize its molecular mechanism of action and environmental degradation pathways.

Quantitative Ecotoxicity Data

The toxicity of this compound to aquatic life is well-documented, with significant variations observed across different species and exposure conditions. The following tables summarize key quantitative data from various studies to facilitate a comparative assessment of its environmental risk.

Acute Toxicity Data

The median lethal concentration (LC50) is a standard measure of acute toxicity, representing the concentration of a substance that is lethal to 50% of a test population over a specified period. For this compound, these values highlight its high toxicity to many aquatic species.[1][2][3][4][5]

Organism TypeSpeciesExposure Duration (hours)LC50 (mg/L)Reference
Freshwater FishPimephales promelas (Fathead minnow)9611.6[6]
Freshwater FishCyprinus carpio (Common carp)962.56[5]
Freshwater FishMisgurnus anguillicaudatus (Loach)960.00641[7]
Estuarine FishDicentrarchus labrax (European sea bass)963.5[2]
Freshwater InvertebrateDaphnia magna (Water flea)480.000144[7]
Freshwater InvertebrateDaphnia pulex480.00007[8]
AlgaeSelenastrum capricornutum96140 (EC50)[8]
Chronic Toxicity Data

Chronic toxicity is assessed over a longer period and often considers sublethal endpoints such as effects on reproduction, growth, or development. The No-Observed-Effect Concentration (NOEC) is the highest concentration of a substance at which no statistically significant adverse effects are observed.

Organism TypeSpeciesExposure Duration (days)EndpointNOEC (µg/L)Reference
Freshwater FishOncorhynchus mykiss (Rainbow trout)61Embryo to post-hatch mortality5.2[7]
Freshwater InvertebrateDaphnia magna21Reproductive inhibition0.120[7]
AlgaeRaphidocelis subcapitata3Growth inhibition11,500[7]

Environmental Fate and Degradation

This compound is characterized by its high solubility in water and a low tendency to adsorb to sediment.[1] Its persistence in aquatic environments is primarily governed by hydrolysis, which is influenced by both pH and temperature.[9][10] Degradation is more rapid in alkaline conditions and at higher temperatures.[1] The half-life of this compound in river and lake water is estimated to be approximately 4 days.[11] While abiotic hydrolysis is the main degradation mechanism, microbial degradation also contributes to its breakdown in soil and water/sediment systems.[1][9] Due to its rapid degradation and high water solubility, this compound is not expected to significantly bioaccumulate in aquatic organisms.[10][12] Calculated bioconcentration factors (BCF) are low, with reported values of 2.8 and 1 for fish.[10]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of this compound toxicity. The following sections provide an overview of commonly employed methodologies.

Aquatic Toxicity Testing: Static Bioassay

A static bioassay is a common method for determining the acute toxicity of a substance.

Objective: To determine the 96-hour LC50 value of this compound for a selected fish species.[13][14]

Methodology:

  • Test Organisms: Healthy, disease-free fingerlings of a species like Cyprinus carpio are acclimated to laboratory conditions for a specified period.[5][13]

  • Test Conditions: The test is conducted in tanks of appropriate capacity (e.g., 40 L) filled with dechlorinated tap water.[13] Water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the experiment.[5][15]

  • Exposure: Fish are starved for 24 hours prior to the test.[13] A range of this compound concentrations, determined from preliminary range-finding tests, are prepared.[5] A control group with no this compound is also maintained.[5] A set number of fish (e.g., 10) are introduced into each test and control tank.[5][13]

  • Observation: Mortalities and any behavioral or physical abnormalities are recorded at 24, 48, 72, and 96 hours.[5][13]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as Probit analysis.[5]

Analytical Determination of this compound in Water

Accurate quantification of this compound in environmental samples is essential for exposure assessment. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common analytical techniques.

Objective: To determine the concentration of this compound in water samples.

Methodology (based on GC):

  • Sample Preparation: The pH of the water sample is adjusted to 7 to minimize hydrolysis.[16] this compound is extracted from the water using liquid-liquid extraction or solid-phase extraction (SPE).[16]

  • Analysis: The extract is then analyzed by GC, often coupled with a selective detector such as a nitrogen-phosphorus detector (NPD), flame photometric detector (FPD), or mass spectrometry (MS) for sensitive and specific detection.[16]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the environmental impact of this compound.

Dichlorvos_Mechanism_of_Action cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate NerveImpulse Continuous Nerve Impulse Receptor->NerveImpulse Stimulates This compound This compound This compound->AChE Inhibits

This compound inhibits acetylcholinesterase, leading to nerve overstimulation.

Dichlorvos_Aquatic_Degradation cluster_hydrolysis Abiotic and Biotic Degradation This compound This compound Dichloroethanol Dichloroethanol This compound->Dichloroethanol Hydrolysis Dichloroacetaldehyde Dichloroacetaldehyde This compound->Dichloroacetaldehyde Hydrolysis Dimethyl_phosphate Dimethyl phosphate This compound->Dimethyl_phosphate Hydrolysis Dichloroacetic_acid Dichloroacetic acid Dichloroacetaldehyde->Dichloroacetic_acid Oxidation Dimethylphosphoric_acid Dimethylphosphoric acid Dimethyl_phosphate->Dimethylphosphoric_acid Further breakdown

Primary degradation pathways of this compound in aquatic environments.

Aquatic_Toxicity_Workflow start Start: Acclimation of Test Organisms range_finding Range-Finding Test (Determine concentration range) start->range_finding definitive_test Definitive Test (Static Bioassay with multiple concentrations and control) range_finding->definitive_test exposure 96-hour Exposure Period definitive_test->exposure observation Record Mortalities and Sublethal Effects at 24, 48, 72, 96h exposure->observation data_analysis Data Analysis (e.g., Probit Analysis) observation->data_analysis lc50 Determine LC50 Value and Confidence Limits data_analysis->lc50 end End: Report Findings lc50->end

A generalized workflow for conducting an acute aquatic toxicity test.

References

The Dual-Edged Sword: A Technical History of Dichlorvos in Agriculture and Public Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate, DDVP), an organophosphate insecticide, has a long and complex history intertwined with the goals of protecting crops and safeguarding public health. Commercially available since 1961, its rapid knockdown effect and fumigant action made it a versatile tool against a wide array of pests.[1] However, growing concerns over its toxicity and environmental impact have led to significant regulatory restrictions and a shift in its application landscape. This technical guide provides a comprehensive overview of the historical use of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

A Legacy of Broad-Spectrum Efficacy

This compound was widely adopted for its effectiveness against a broad spectrum of insect pests.[2][3][4] Its applications spanned both agricultural and public health sectors, targeting everything from common household nuisances to significant agricultural threats.

In agriculture , this compound was utilized in greenhouses and on outdoor fruit and vegetable crops to control pests such as mushroom flies, aphids, spider mites, caterpillars, thrips, and whiteflies.[3] It was also extensively used in the milling and grain handling industries to protect stored products from insect infestations.[1][2]

In the realm of public health , this compound was a key component in controlling household pests like flies, mosquitoes, cockroaches, and bedbugs.[3] Its use extended to animal houses to manage flies and midges.[3] Furthermore, it was employed as a veterinary anthelmintic to treat parasitic worm infections in livestock and other animals.[3]

Quantitative Insights into this compound Application

The application of this compound varied significantly depending on the target pest, location, and formulation. The following tables summarize typical application rates and resulting residue levels documented in various studies.

Application ScenarioTarget PestsApplication RateReference
Agriculture
Stored GrainWeevils, beetles, moths, mites500-800 ml/ha (fogging/spray)[5]
Greenhouse CropsWhiteflies, spider mites0.5 kg of 22% formulation per 667 m² (fumigation)[5]
Outdoor Fruit/VegetablesAphids, whiteflies, thrips, beetles300-600 ml/ha (foliar spray)[5]
Mushroom HousesMushroom flies8 ml active ingredient/100 m³[1]
Public Health
Household Pest ControlMosquitoes, flies, cockroaches1-2% dilution in foggers or ULV sprayers[5]
Animal HousingFlies, mites, lice1-2% solution in barns, poultry houses[5]
Stables and PiggeriesFlies, mosquitoes14 L of 2.5 g/L solution per 1000 m³ (space spray)[6]
Stored Products
WarehousesStored-product pests25–59 mg/m³[1]
CommodityApplication DetailsResidue Levels DetectedReference
Ready-to-eat foodstuffsExposed to resin strips< 0.05 mg/kg[1]
MargarineExposed to air concentrations of 0.04−0.58 mg/m³ for 30 minUp to 1.7 mg/kg[1]
CabbageMarket samplesMean of 6.35 mg/kg[7]
Bovine and porcine fatSamples from 1973-1981One contaminated sample[1]
Rice, polishedPost-harvest treatment0.15 mg/Kg (MRL)[8]
WheatPost-harvest treatment7 mg/Kg (MRL)[8]
Milk0.02 mg/kg (MRL)[1]
Meat (cattle, pigs, sheep, poultry)0.05 mg/kg (MRL)[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's insecticidal activity lies in its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system in both insects and mammals. It is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating nerve signals.

This compound, being an organophosphate, phosphorylates the serine hydroxyl group in the active site of AChE. This phosphorylation inactivates the enzyme, leading to an accumulation of acetylcholine in the synapse. The excess acetylcholine results in continuous stimulation of nerve fibers, causing hyperexcitation, paralysis, and ultimately, the death of the insect.

Acetylcholinesterase Inhibition by this compound cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Receptor Postsynaptic Receptor ACh->Receptor Binds and stimulates Inactivated_AChE Inactivated AChE (Phosphorylated) Nerve_Impulse Continuous Nerve Impulse Receptor->Nerve_Impulse Leads to This compound This compound This compound->AChE Inhibits by phosphorylation

Acetylcholinesterase Inhibition Pathway.

Experimental Protocols

A critical aspect of understanding the impact of this compound is the methodology used to detect its residues and assess its efficacy.

Residue Analysis in Agricultural Commodities

A widely used and effective method for the extraction of pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The following is a generalized workflow for this compound residue analysis in a fruit or vegetable sample.

QuEChERS Workflow for this compound Residue Analysis start Start: Homogenized Sample extraction 1. Extraction - Add acetonitrile (B52724) and salts (e.g., MgSO4, NaCl) - Shake vigorously start->extraction centrifugation1 2. Centrifugation - Separate organic layer from aqueous and solid phases extraction->centrifugation1 cleanup 3. Dispersive Solid-Phase Extraction (d-SPE) - Transfer supernatant to tube with sorbents (e.g., PSA, C18) - Vortex and centrifuge centrifugation1->cleanup analysis 4. Analysis - Inject final extract into GC-MS or LC-MS/MS cleanup->analysis end End: Quantify this compound Residue analysis->end

Workflow for Pesticide Residue Analysis.

Detailed Steps:

  • Sample Preparation: A representative sample of the commodity is homogenized to ensure uniformity.

  • Extraction: A known weight of the homogenized sample is placed in a centrifuge tube. Acetonitrile is added as the extraction solvent, along with salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation and improve analyte partitioning. The tube is then shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a clean tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences. The tube is vortexed and then centrifuged.

  • Analysis: The final, cleaned-up extract is carefully collected and can be directly injected into a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-tandem mass spectrometer (LC-MS/MS) for the identification and quantification of this compound residues.

Efficacy Assessment Against Insect Pests

To determine the effectiveness of this compound against a target insect pest, a standardized bioassay protocol is typically followed.

Generalized Protocol for Insect Bioassay:

  • Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, and photoperiod).

  • Treatment Application: this compound is applied to a substrate (e.g., filter paper, glass vial, or plant material) at various concentrations. For fumigant action, insects may be exposed to this compound vapor in a sealed container.

  • Insect Exposure: A known number of insects are introduced to the treated substrate or exposed to the vapor for a specified period.

  • Mortality Assessment: After the exposure period, the insects are transferred to a clean environment with food and water. Mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) post-exposure.

  • Data Analysis: The mortality data is corrected for control mortality (using Abbott's formula) and analyzed using probit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) values, which represent the concentration or dose required to kill 50% of the test population.

The Evolving Regulatory Landscape and Future Perspectives

Concerns over the acute and chronic toxicity of this compound, including its potential carcinogenicity and neurodevelopmental effects, have led to increased regulatory scrutiny worldwide.[1] In the European Union, its use as a plant protection product has been prohibited since 1988.[1] In the United States, the Environmental Protection Agency (EPA) has implemented several voluntary cancellations and restrictions on its use.[1]

The history of this compound use serves as a compelling case study in the evolution of pesticide regulation and the ongoing challenge of balancing agricultural productivity and public health protection with environmental safety. For researchers and drug development professionals, the extensive body of literature on this compound provides valuable data on organophosphate toxicology, mechanisms of resistance, and the development of safer and more targeted pest control strategies. The detailed experimental protocols that have been developed and refined over decades of this compound research continue to be relevant for the evaluation of new and existing insecticides.

References

Dichlorvos: A Technical Whitepaper on its WHO Hazard Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WHO Hazard Classification

The WHO classifies pesticides by hazard based on their acute risk to human health, primarily considering the acute oral and dermal toxicity in rats. Dichlorvos is placed in Class IB, signifying a "Highly Hazardous" substance.[1][2] This classification is determined by its low median lethal dose (LD50), which indicates that a small amount of the chemical can be fatal.

Basis for Classification

The WHO's classification system categorizes pesticides based on their acute oral and dermal LD50 values in rats.[3] Class IB includes technical grade active ingredients with an oral LD50 for rats between 5 and 50 mg/kg body weight for liquids, or a dermal LD50 for rats between 40 and 200 mg/kg body weight for liquids.[3] this compound, with its oral LD50 in rats reported to be in the range of 25-80 mg/kg, falls within this highly hazardous category.[4][5]

Toxicological Data

The hazardous nature of this compound is substantiated by a large body of toxicological evidence from acute, sub-chronic, and chronic studies across various animal models.

Acute Toxicity

The acute toxicity of this compound is high, with lethality observed at low doses across different species and routes of exposure. The primary mechanism of acute toxicity is the inhibition of acetylcholinesterase, leading to a cholinergic crisis.[1]

Table 1: Acute Toxicity of this compound

SpeciesRoute of ExposureLD50 / LC50Reference(s)
RatOral25 - 80 mg/kg[4][5]
MouseOral61 - 275 mg/kg[4][5]
RabbitOral11 - 12.5 mg/kg[5]
PigOral157 mg/kg[4][5]
RatDermal70.4 - 250 mg/kg[5]
RabbitDermal107 mg/kg[5]
RatInhalation (4-hour)> 0.2 mg/L[5]
Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been investigated in several studies, with the most significant findings related to its carcinogenic potential in animal models. The U.S. National Toxicology Program (NTP) conducted comprehensive carcinogenesis bioassays in rats and mice.

Table 2: Chronic Toxicity and Carcinogenicity of this compound

SpeciesStudy DurationRoute of ExposureNOAEL (Non-cancer effects)Carcinogenic FindingsReference(s)
Rat (F344/N)2 yearsGavage (in corn oil)-Increased incidence of mononuclear cell leukemia (males), pancreatic acinar adenomas (males), and mammary gland fibroadenomas (females).[6][7]
Mouse (B6C3F1)2 yearsGavage (in corn oil)-Increased incidence of forestomach squamous cell papillomas (males and females).[2][6]
Rat2 yearsInhalation0.5 mg/m³No evidence of carcinogenicity.[8]
Dog2 yearsDietary1.6 mg/kg/dayNo evidence of carcinogenicity.[5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound-induced neurotoxicity is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, terminating the nerve impulse.

Signaling Pathway

This compound, being an organophosphate, phosphorylates the serine hydroxyl group in the active site of AChE. This forms a stable, covalent bond that inactivates the enzyme. The inactivation of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron. This overstimulation of muscarinic and nicotinic receptors leads to a range of symptoms, from hypersecretion and muscle fasciculations to seizures, respiratory arrest, and death.[1]

This compound inhibits acetylcholinesterase, leading to acetylcholine accumulation and neurotoxicity.

Experimental Protocols

NTP Carcinogenesis Bioassay in Rodents

The U.S. National Toxicology Program (NTP) conducted two-year gavage studies to evaluate the carcinogenic potential of this compound in F344/N rats and B6C3F1 mice.[6]

  • Test Substance: this compound (99% pure) in corn oil.

  • Animal Models: Male and female F344/N rats and B6C3F1 mice, 50 animals per group.

  • Administration: this compound was administered by gavage five days a week for 103 weeks.

  • Dosage:

    • Rats (Male and Female): 0 (vehicle control), 4, or 8 mg/kg body weight/day.

    • Mice (Male): 0 (vehicle control), 10, or 20 mg/kg body weight/day.

    • Mice (Female): 0 (vehicle control), 20, or 40 mg/kg body weight/day.

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete necropsy was performed on all animals, and tissues were examined microscopically.

NTP_Carcinogenesis_Bioassay start Animal Selection (F344/N Rats, B6C3F1 Mice) acclimation Acclimation Period start->acclimation grouping Randomization into Dose Groups (Control, Low, High) acclimation->grouping dosing This compound Administration (Gavage, 5 days/week, 103 weeks) grouping->dosing observation In-life Observations (Mortality, Morbidity, Body Weight) dosing->observation necropsy Terminal Necropsy (Gross Pathology) observation->necropsy At study termination or unscheduled death histopathology Histopathological Examination of Tissues necropsy->histopathology analysis Data Analysis (Tumor Incidence) histopathology->analysis end Conclusion on Carcinogenicity analysis->end

Workflow of the NTP carcinogenesis bioassay for this compound.
Neurotoxicity Assessment: Functional Observational Battery (FOB)

The Functional Observational Battery (FOB) is a standardized set of tests used to screen for neurobehavioral toxicity in rodents.[9][10][11]

  • Objective: To detect and characterize behavioral and neurological abnormalities following chemical exposure.

  • Animal Model: Typically rats.

  • Procedure:

    • Home Cage Observations: Posture, activity level, and any abnormal behaviors are recorded.

    • Open Field Observations: The animal is placed in a standard arena, and observations are made on its posture, gait, arousal level, and the presence of any tremors, convulsions, or bizarre behaviors.

    • Sensorimotor and Autonomic Tests: A series of manipulative tests are conducted to assess sensory function (e.g., approach and touch responses), motor function (e.g., grip strength, landing foot splay), and autonomic function (e.g., pupillary response, salivation).

  • Data Collection: Observations are scored using a standardized rating scale.

Biochemical Assay: Acetylcholinesterase Activity Measurement

The activity of AChE is a key biomarker for exposure to organophosphate insecticides like this compound. The Ellman method is a widely used colorimetric assay for this purpose.[12]

  • Principle: The assay measures the rate of production of thiocholine, which is generated when acetylthiocholine (B1193921) is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

  • Reagents:

    • Phosphate (B84403) buffer (pH 8.0)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Sample containing AChE (e.g., red blood cell lysate, brain homogenate)

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer and DTNB.

    • Add the sample containing AChE and pre-incubate.

    • Initiate the reaction by adding the acetylthiocholine substrate.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer.

  • Calculation: The rate of change in absorbance is directly proportional to the AChE activity in the sample.

An alternative, more sensitive method is the Amplex® Red Acetylcholine/Acetylcholinesterase Assay, which is a fluorescence-based assay.[9]

Ellman_Assay_Workflow start Sample Preparation (e.g., Brain Homogenate) reagent_prep Prepare Reagents (Buffer, DTNB, Substrate) start->reagent_prep reaction_setup Set up Reaction in Microplate (Sample, Buffer, DTNB) reagent_prep->reaction_setup pre_incubation Pre-incubation reaction_setup->pre_incubation reaction_initiation Initiate Reaction (Add Acetylthiocholine) pre_incubation->reaction_initiation measurement Measure Absorbance at 412 nm (Kinetic Read) reaction_initiation->measurement calculation Calculate AChE Activity (Rate of Absorbance Change) measurement->calculation end Result: AChE Activity Level calculation->end

Workflow for the Ellman assay to measure acetylcholinesterase activity.

Conclusion

The classification of this compound as a "Highly Hazardous" chemical by the WHO is well-supported by extensive toxicological data. Its high acute toxicity, primarily driven by the potent and irreversible inhibition of acetylcholinesterase, poses a significant risk to human health upon acute exposure. Furthermore, long-term studies in animal models have raised concerns about its carcinogenic potential, leading to its classification as "possibly carcinogenic to humans" by IARC. The detailed experimental protocols and quantitative data presented in this whitepaper provide a robust foundation for researchers, scientists, and drug development professionals to understand the hazardous profile of this compound and to inform risk assessment and safety measures in their respective fields.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Dichlorvos

Author: BenchChem Technical Support Team. Date: December 2025

Dichlorvos, a well-known organophosphate, has been utilized extensively as an insecticide and acaricide for several decades. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, physicochemical properties, and the experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed chemical information on this compound.

Chemical Identity and Formula

This compound is chemically designated as 2,2-dichloroethenyl dimethyl phosphate (B84403).[1][2][3] It is also commonly known by the abbreviation DDVP.[1][4][5][6][7] The compound is registered under the CAS (Chemical Abstracts Service) number 62-73-7.[1][3][4][5][7][8][9][10][11]

The molecular formula for this compound is C₄H₇Cl₂O₄P .[1][2][3][4][10][12][13][14] This formula indicates that a single molecule of this compound contains four carbon atoms, seven hydrogen atoms, two chlorine atoms, four oxygen atoms, and one phosphorus atom.

Molecular Structure

The molecular structure of this compound consists of a dimethyl phosphate group attached to a 2,2-dichloroethenyl (vinyl) group. The central phosphorus atom is double-bonded to one oxygen atom and single-bonded to two methoxy (B1213986) groups (-OCH₃) and an oxygen atom that bridges to the vinyl group. The two chlorine atoms are attached to the terminal carbon of the vinyl group.

Dichlorvos_Molecular_Structure P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 O P->O4 C1 C O2->C1 C2 C O3->C2 C3 C O4->C3 H2 H C1->H2 H3 H C1->H3 H4 H C1->H4 H5 H C2->H5 H6 H C2->H6 H7 H C2->H7 C4 C C3->C4 H1 H C3->H1 Cl1 Cl C4->Cl1 Cl2 Cl C4->Cl2

Caption: Molecular structure of this compound (DDVP).

Physicochemical Properties

This compound is a colorless to amber liquid with a mild aromatic odor.[1][3][8][9][11][12] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Weight 220.98 g/mol [2][3][4][12][13]
Appearance Colorless to amber liquid with a mild aromatic odor[1][3][8][9][11][12]
Boiling Point 140 °C at 27 hPa; 234.1 °C at 1x10⁵ Pa[8][12]
Melting Point Below -60 °C[8]
Density 1.425 g/cm³ at 20-25 °C[8][12]
Vapor Pressure 2.1 x 10³ mPa at 25 °C[12]
Water Solubility Approximately 18 g/L at 25 °C[12]
Solubility in other solvents Miscible with aromatic hydrocarbons, chlorinated hydrocarbons, and alcohols[5][12]
Log Kow 1.43 - 1.9[3][12]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. The two primary industrial methods are:

  • Dehydrochlorination of Trichlorfon: This process involves the reaction of Trichlorfon with an aqueous alkali solution at a controlled temperature of 40-50 °C.[8][15] The alkaline conditions promote the elimination of a molecule of hydrogen chloride from Trichlorfon, yielding this compound. A patented industrial process involves performing this alkaline hydrolysis in a chloroalkene solvent, followed by phase splitting and extraction to purify the this compound product.[16]

  • Reaction of Trimethyl Phosphite (B83602) with Chloral (B1216628): This synthesis route involves the direct reaction of trimethyl phosphite with chloral (trichloroacetaldehyde).[8][15] A one-pot synthesis method has been described where phosphorus trichloride (B1173362), chloral, methanol, and deionized water are reacted in the presence of a catalyst like DMF.[17] The reaction temperature is controlled, and the product is isolated by rectification under vacuum.[17]

Analytical Methods for the Determination of this compound

The analysis of this compound in various matrices, including biological and environmental samples, is crucial for monitoring exposure and contamination. Several analytical techniques are employed for its detection and quantification.

Sample Preparation:

  • Liquid-Liquid Extraction: Biological samples such as blood or tissue can be homogenized and extracted with an organic solvent like diethyl ether, hexane, or chloroform.[18][19]

  • Solid-Phase Extraction (SPE): This technique is often used for cleaning up complex matrices. For water samples, C18 cartridges can be used to adsorb this compound, which is then eluted with a suitable solvent mixture like chloroform:isopropanol or n-hexane:diethyl ether.[18][19]

Analytical Instrumentation:

  • Gas Chromatography (GC): GC is the most common technique for this compound analysis.[18] Various detectors can be coupled with GC for selective and sensitive detection:

    • Mass Spectrometry (MS): Provides high selectivity and structural information.[18]

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like this compound.[18]

    • Nitrogen-Phosphorus Detector (NPD): Selective for nitrogen- and phosphorus-containing compounds.[18]

    • Flame Photometric Detector (FPD): Selective for phosphorus- and sulfur-containing compounds.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for the determination of this compound.[18]

  • Spectrophotometry: A colorimetric method has been developed based on the hydrolysis of this compound to dichloroacetaldehyde, which then reacts with phloroglucinol (B13840) in an alkaline medium to produce an orange-colored dye with an absorption maximum at 475 nm.[20]

The workflow for a typical analytical determination of this compound is illustrated in the following diagram.

Dichlorvos_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection Sample Biological or Environmental Sample Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Sample Cleanup and Concentration Extraction->Cleanup GC Gas Chromatography (GC) Cleanup->GC HPLC High-Performance Liquid Chromatography (HPLC) Cleanup->HPLC Spectrophotometry Spectrophotometry Cleanup->Spectrophotometry MS Mass Spectrometry (MS) GC->MS ECD Electron Capture Detector (ECD) GC->ECD NPD Nitrogen-Phosphorus Detector (NPD) GC->NPD UV UV Detector HPLC->UV Colorimetric Colorimetric Measurement Spectrophotometry->Colorimetric Data Data Analysis and Quantification MS->Data ECD->Data NPD->Data UV->Data Colorimetric->Data

Caption: General workflow for the analysis of this compound.

References

Dichlorvos Vapor Pressure and its Implications for Inhalation Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vapor pressure of dichlorvos and its direct correlation with inhalation exposure risks. This compound, an organophosphate insecticide, poses significant health concerns primarily through the inhalation route due to its volatility. Understanding its physicochemical properties, particularly vapor pressure, is paramount for assessing and mitigating exposure risks in occupational and environmental settings.

This compound Vapor Pressure

The vapor pressure of a substance dictates its tendency to transition into a gaseous phase, a key determinant of inhalation exposure potential. For this compound, this property is significantly influenced by temperature.

Quantitative Data

The following table summarizes the available data on the vapor pressure of this compound at various temperatures.

Temperature (°C)Vapor Pressure (mmHg)Vapor Pressure (Pa)
200.012[1][2]1.6[3]
250.016 (estimated)2.13 (estimated)
300.022 (estimated)2.93 (estimated)
117 (at 10 mmHg)101333.22

Note: Estimated values are based on the Clausius-Clapeyron equation and the provided data points. It is important to note that the relationship between temperature and airborne this compound concentration from commercial pesticide strips has been experimentally observed, with higher temperatures leading to significantly increased vapor concentrations[4][5].

Implications for Inhalation Exposure

The relatively high vapor pressure of this compound contributes to its efficacy as a fumigant but also elevates the risk of inhalation exposure. Once airborne, this compound can be readily inhaled, leading to rapid absorption and systemic toxicity.

Toxicological Profile

Inhalation is a primary route of this compound exposure, leading to a range of adverse health effects[2]. The toxicity of this compound is primarily attributed to its irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.

Key Toxicological Endpoints of Inhaled this compound:

  • Cholinesterase Inhibition: The primary mechanism of toxicity involves the phosphorylation and subsequent inactivation of AChE. This leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions, resulting in overstimulation of cholinergic receptors[6][7].

  • Respiratory Effects: Acute inhalation can cause respiratory irritation, increased bronchial secretions, and in severe cases, respiratory failure[8].

  • Neurological Effects: Symptoms of acute exposure include headache, dizziness, confusion, and convulsions. Chronic low-level exposure may lead to neurobehavioral impairments[9].

  • Carcinogenicity: this compound is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Studies in mice have shown an increased incidence of forestomach tumors following oral administration[3].

Occupational Exposure Limits

To mitigate the risks associated with this compound inhalation, various regulatory bodies have established occupational exposure limits (OELs).

AgencyLimitValue
OSHAPermissible Exposure Limit (PEL) - 8-hr TWA1 mg/m³[10]
NIOSHRecommended Exposure Limit (REL) - 10-hr TWA1 mg/m³
ACGIHThreshold Limit Value (TLV) - 8-hr TWA0.1 mg/m³ (inhalable fraction and vapor)

TWA: Time-Weighted Average

Experimental Protocols

Accurate assessment of this compound vapor pressure and inhalation exposure is critical for risk assessment and management. The following sections detail the methodologies for key experiments.

Determination of Vapor Pressure

The Knudsen Effusion Method is a widely used technique for determining the vapor pressure of substances with low volatility.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of this compound is placed in a Knudsen cell, which is a small container with a very small orifice.

  • Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber, and the temperature is precisely controlled and varied.

  • Mass Loss Measurement: As the this compound effuses through the orifice into the vacuum, the rate of mass loss is measured using a sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, molar mass of the substance, and the area of the orifice.

Assessment of Inhalation Exposure

Standardized methods developed by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) are employed to measure airborne concentrations of this compound in workplace environments.

OSHA Method 62 / NIOSH Method:

This method outlines the collection and analysis of airborne organophosphorus pesticides, including this compound.

  • Sample Collection:

    • A known volume of air is drawn through a solid sorbent tube containing XAD-2 resin using a calibrated personal sampling pump. The sampler also includes a glass fiber filter to capture any aerosolized this compound[8].

    • The sampling pump is worn by the worker in their breathing zone to collect a representative sample of the air they are inhaling.

    • Sampling is typically conducted for a full work shift (e.g., 8 hours) at a flow rate of 1 liter per minute[8].

  • Sample Preparation:

    • The XAD-2 sorbent and the glass fiber filter are transferred to a vial.

    • The collected this compound is desorbed from the media using a suitable solvent, typically toluene[8].

  • Sample Analysis:

    • The desorbed sample is analyzed using a gas chromatograph (GC) equipped with a flame photometric detector (FPD)[8].

    • The concentration of this compound in the air is calculated based on the amount of this compound found in the sample and the total volume of air sampled.

Visualizations

Signaling Pathway of this compound Toxicity

The following diagram illustrates the primary mechanism of this compound-induced neurotoxicity through the inhibition of acetylcholinesterase.

Dichlorvos_Toxicity_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor (Muscarinic/Nicotinic) ACh->Postsynaptic_Receptor Binds Accumulation ACh Accumulation Overstimulation Receptor Overstimulation This compound This compound This compound->Inhibition Inhibition->AChE Inhibits Accumulation->Overstimulation Toxic_Effects Cholinergic Toxic Effects Overstimulation->Toxic_Effects

Caption: Mechanism of this compound-induced neurotoxicity.

Experimental Workflow for Inhalation Exposure Assessment

This diagram outlines the workflow for assessing occupational inhalation exposure to this compound.

Inhalation_Exposure_Workflow start Start: Identify Potential Exposure Scenario sampling Air Sampling (OSHA/NIOSH Method) start->sampling Calibrate Pumps analysis Sample Analysis (GC-FPD) sampling->analysis Desorb Samples data_interp Data Interpretation analysis->data_interp Calculate TWA Concentration risk_assessment Risk Assessment data_interp->risk_assessment Compare to OELs end End: Implement Control Measures risk_assessment->end If Risk is Unacceptable

Caption: Workflow for assessing this compound inhalation exposure.

Logical Relationship between Vapor Pressure and Inhalation Risk

The following diagram illustrates the logical progression from the physical property of vapor pressure to the potential for adverse health effects from inhalation.

Vapor_Pressure_Risk_Relationship VP High Vapor Pressure of this compound Volatility Increased Volatilization (Transition to Vapor Phase) VP->Volatility Airborne_Conc Higher Airborne Concentration Volatility->Airborne_Conc Inhalation_Exp Increased Potential for Inhalation Exposure Airborne_Conc->Inhalation_Exp Absorption Rapid Absorption via Lungs Inhalation_Exp->Absorption Toxicity Systemic Toxicity (AChE Inhibition) Absorption->Toxicity Health_Effects Adverse Health Effects Toxicity->Health_Effects

Caption: Vapor pressure's role in this compound inhalation risk.

References

Solubility and persistence of Dichlorvos in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Persistence of Dichlorvos in Different Soil Types

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (O,O-dimethyl O-(2,2-dichlorovinyl) phosphate (B84403), DDVP) is a broad-spectrum organophosphate insecticide and acaricide characterized by its high water solubility and relatively low persistence in the soil environment.[1] This technical guide provides a comprehensive overview of the solubility and persistence of this compound in various soil matrices. It details the key factors influencing its environmental fate, outlines its degradation pathways, and provides standardized experimental protocols for its analysis. All quantitative data are summarized in tabular format for ease of comparison, and logical and experimental workflows are visualized using Graphviz diagrams.

Solubility of this compound

This compound exhibits high solubility in water, a key property governing its environmental mobility.[1][2] This high solubility suggests a greater potential for movement within the soil profile and a lower tendency to bind to soil particles.[3]

Quantitative Solubility Data

The solubility of this compound in aqueous and other media is summarized in the table below.

SolventSolubilityTemperature (°C)Reference
Water8,000 - 16,000 mg/L20 - 25[2][3][4][5]
Aromatic HydrocarbonsMiscibleNot Specified[4]
Chlorinated HydrocarbonsMiscibleNot Specified[4]
AlcoholsMiscibleNot Specified[4]
GlycerinSlightly SolubleNot Specified[4]
KeroseneBarely SolubleNot Specified[4]

Persistence of this compound in Soil

This compound is generally considered to be non-persistent in soil and water environments.[1] Its persistence is typically characterized by its half-life (DT50), which is the time required for 50% of the initial concentration to degrade.

Factors Influencing Persistence

The persistence of this compound in soil is influenced by a combination of factors:

  • Soil Type and Composition: While some studies suggest that the degradation rate is independent of soil type, others indicate that factors like organic carbon content and pH, which vary with soil type, play a significant role.[5][6]

  • pH: this compound degradation is highly dependent on pH, with hydrolysis being more rapid in alkaline conditions.[6][7]

  • Temperature: Higher temperatures generally accelerate the rate of degradation.[6]

  • Soil Moisture: Adequate soil moisture facilitates hydrolysis, a primary degradation pathway.[6] In moist soils, degradation is more rapid.[8]

  • Microbial Activity: Soil microorganisms play a crucial role in the biodegradation of this compound, accounting for a significant portion of its breakdown.[2][9]

Quantitative Persistence Data

The half-life of this compound in various soil types under different conditions is presented below.

Soil TypepHOrganic Carbon (%)Half-life (days)Temperature (°C)ConditionsReference
Silty Clay Soil5.5Not Specified16Not SpecifiedNot Specified[6]
Sandy Clay Soil6.9Not Specified16Not SpecifiedNot Specified[6]
Houston Black ClayNot SpecifiedNot Specified1026Sterile[3][6]
Houston Black ClayNot SpecifiedNot Specified3.926Non-sterile (with Bacillus cereus)[3][6]
Standard Soil 2.16.82.6< 1 (1 hour)20-24Laboratory[5]
Standard Soil 2.25.20.6< 1 (16 hours)20-24Laboratory[5]
Unspecified SoilNot SpecifiedNot Specified17Not SpecifiedField Study[2][6]
Loam SoilNot SpecifiedNot Specified~3 (63% degraded)Not SpecifiedMoist, in a mushroom house[8][9]

Degradation Pathways of this compound in Soil

The degradation of this compound in soil occurs through two primary mechanisms: abiotic hydrolysis and microbial degradation.[2][6]

  • Abiotic Hydrolysis: This is the predominant degradation mechanism where this compound reacts with water, leading to the cleavage of the phosphate ester bond.[2][6] The rate of hydrolysis is significantly faster in alkaline conditions.[7]

  • Microbial Degradation: A variety of soil microorganisms can utilize this compound as a carbon source, breaking it down into less toxic metabolites.[9][10] Bacterial species such as Bacillus cereus, Proteus vulgaris, Vibrio sp., Serratia sp., and Acinetobacter sp., as well as fungi like Trichoderma viride, have been shown to degrade this compound.[6][9][11]

The primary degradation products of this compound include dimethyl phosphate, dichloroacetaldehyde, dichloroethanol, and dichloroacetic acid.[2][6][12]

Visualization of Degradation Pathway

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Microbial_Degradation Microbial_Degradation This compound->Microbial_Degradation Dimethyl_Phosphate Dimethyl_Phosphate Hydrolysis->Dimethyl_Phosphate Dichloroacetaldehyde Dichloroacetaldehyde Hydrolysis->Dichloroacetaldehyde Microbial_Degradation->Dimethyl_Phosphate Dichloroethanol Dichloroethanol Microbial_Degradation->Dichloroethanol Dichloroacetic_Acid Dichloroacetic_Acid Microbial_Degradation->Dichloroacetic_Acid

Degradation pathway of this compound in soil.

Experimental Protocols for Persistence Studies

Standardized laboratory methods are essential for accurately determining the persistence of this compound in soil. The following protocol is a generalized representation based on established methodologies for pesticide residue analysis.[13][14]

Methodology
  • Soil Collection and Characterization:

    • Collect soil samples from the desired location and depth.

    • Sieve the soil to remove large debris and homogenize.

    • Characterize the soil for properties such as texture (sand, silt, clay content), pH, organic matter content, and microbial biomass.

  • This compound Application:

    • Weigh a known amount of soil into incubation flasks.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply the this compound solution to the soil to achieve the desired concentration, ensuring even distribution.

    • Allow the solvent to evaporate if necessary.

  • Incubation:

    • Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity).

    • Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).

    • Maintain soil moisture throughout the incubation period by periodic addition of water.

  • Sampling:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

    • Store the samples frozen until analysis to prevent further degradation.

  • Extraction:

    • Extract this compound residues from the soil samples using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[15]

    • The QuEChERS procedure typically involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with reagents like anhydrous MgSO4 and primary secondary amine (PSA) to remove interfering matrix components.[15][16]

  • Analysis:

    • Analyze the extracts using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.[15][16]

    • Quantify the concentration of this compound at each time point by comparing with a calibration curve prepared from certified reference standards.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (DT50) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Spiking This compound Application Soil_Collection->Spiking Incubation Incubation Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Extraction (e.g., QuEChERS) Sampling->Extraction Analysis Instrumental Analysis (GC-MS/HPLC) Extraction->Analysis Data_Analysis Data Analysis & Half-life Calculation Analysis->Data_Analysis

Workflow for determining this compound persistence.

Conclusion

This compound is an organophosphate insecticide with high water solubility and low to moderate persistence in soil. Its environmental fate is primarily governed by abiotic hydrolysis and microbial degradation, which are influenced by soil pH, temperature, moisture, and microbial populations. Due to its solubility, this compound has the potential for leaching, but its rapid degradation mitigates long-term accumulation in the soil environment. Understanding these characteristics is crucial for assessing the environmental risks associated with its use and for developing effective remediation strategies for contaminated sites.

References

The Unseen Impact: A Technical Guide to the Effects of Dichlorvos on Non-Target Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorvos (DDVP), an organophosphate insecticide, has been widely utilized for its efficacy in controlling a broad spectrum of insect pests. However, its mechanism of action, the inhibition of acetylcholinesterase (AChE), is not specific to target pests and poses a significant risk to non-target insect species, including beneficial predators and essential pollinators. This technical guide provides an in-depth analysis of the lethal and sublethal effects of this compound on these non-target insects. Quantitative toxicity data is presented in structured tables for comparative analysis. Detailed experimental protocols for key toxicity and sublethal effect assays are provided to facilitate reproducible research. Furthermore, this guide includes a visualization of the acetylcholinesterase inhibition pathway to elucidate the toxicological mechanism of this compound.

Introduction

This compound, or 2,2-dichlorovinyl dimethyl phosphate, is a contact and stomach insecticide with fumigant properties.[1] Its primary mode of action is the irreversible inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[2] While effective against pests, the broad-spectrum nature of this compound raises concerns about its impact on beneficial insects that play crucial roles in ecosystems, such as pollination and natural pest control. Understanding these off-target effects is critical for environmental risk assessment and the development of more selective and sustainable pest management strategies.

Quantitative Toxicity Data

The toxicity of this compound to non-target insect species is typically quantified using metrics such as the median lethal dose (LD50), the dose that is lethal to 50% of a test population, and the median lethal concentration (LC50), the concentration in a medium that is lethal to 50% of a test population over a specific time. The following tables summarize available data on the acute toxicity of this compound to various non-target insect species.

Table 1: Acute Contact Toxicity of this compound to Non-Target Insect Species

Insect SpeciesOrderFamilyLife StageLD50 (µ g/insect )Exposure Time (h)Reference
Apis mellifera (Honey Bee)HymenopteraApidaeAdult0.29-[1]
Coccinella septempunctata (Seven-spotted lady beetle)ColeopteraCoccinellidaeAdultNot specified (96.66% mortality at tested dose)24[4]
Coccinella septempunctata (Seven-spotted lady beetle)ColeopteraCoccinellidae1st Instar LarvaNot specified (100% mortality at tested dose)24[4]
Coccinella septempunctata (Seven-spotted lady beetle)ColeopteraCoccinellidae4th Instar LarvaNot specified (96.66% mortality at tested dose)24[4]

Table 2: Acute Oral Toxicity of this compound to Non-Target Insect Species

Insect SpeciesOrderFamilyLife StageLC50 (ppm)Exposure Time (h)Reference
Apis mellifera (Honey Bee)HymenopteraApidaeAdult0.3 (for a related organophosphate)-[5]

Table 3: Sublethal Effects of this compound on Non-Target Insect Species

Insect SpeciesEffectObservationReference
Aphis gossypii (Melon Aphid)Reduced Longevity and FecunditySignificant reduction in female lifespan and average number of nymphs produced at sublethal concentrations.[6][7]
Coccinella septempunctata (Seven-spotted lady beetle)Behavioral AlterationsAltered feeding, preening, walking, and resting behaviors.[4]
Black Carpet BeetleReduced FecundityFecundity was reduced in individuals surviving LD50 doses.[8]

Experimental Protocols

Standardized protocols are essential for the accurate assessment of insecticide toxicity. The following sections detail methodologies for key experiments cited in this guide.

Acute Toxicity Testing

3.1.1 Acute Oral Toxicity Test for Honey Bees (Adapted from OECD Guideline 213)

This test is designed to assess the acute oral toxicity of a substance to adult worker honey bees.[9][10]

  • Test Organism: Young adult worker honey bees (Apis mellifera) of uniform age and from healthy, queen-right colonies.

  • Test Substance Preparation: The test substance is dissolved or suspended in a 50% (w/v) sucrose (B13894) solution. A range of concentrations is prepared based on a preliminary range-finding test.

  • Experimental Setup:

    • Groups of 10 bees are housed in small cages.

    • Each group is deprived of food for 2-3 hours before the test.

    • A known volume of the test solution is provided to each group in a feeder.

    • Control groups receive only the sucrose solution. A toxic standard (e.g., another organophosphate) is also run in parallel.

  • Test Conditions: The test is conducted in the dark, except during observations, at a temperature of 25 ± 2°C and a relative humidity of 50-70%.

  • Observations: Mortality and any sublethal effects (e.g., behavioral changes) are recorded at 4, 24, and 48 hours after the start of exposure. The test may be extended to 72 or 96 hours if mortality increases significantly between 24 and 48 hours.[11]

  • Data Analysis: The LD50 is calculated at each observation time using probit analysis or another appropriate statistical method.

3.1.2 Acute Contact Toxicity Test for Honey Bees (Adapted from OECD Guideline 214)

This test evaluates the toxicity of a substance when in direct contact with the bee's body.[2][12]

  • Test Organism: As in the oral toxicity test.

  • Test Substance Preparation: The test substance is dissolved in a suitable volatile solvent (e.g., acetone).

  • Experimental Procedure:

    • Bees are anaesthetized with carbon dioxide.

    • A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each bee using a micro-applicator.

    • Control bees are treated with the solvent only.

  • Post-Treatment Care: Treated bees are placed in cages with a food supply (50% sucrose solution) and kept under the same conditions as the oral toxicity test.

  • Observations and Data Analysis: Mortality and sublethal effects are recorded, and the LD50 is calculated as described for the oral toxicity test.[1]

3.1.3 Residual Contact Bioassay for Lady Beetles (Coccinella septempunctata)

This method assesses the toxicity of insecticide residues on a treated surface.

  • Test Organism: Adult or larval stages of Coccinella septempunctata.

  • Test Substance Preparation: The insecticide is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

  • Experimental Setup:

    • The inner surface of a glass vial or petri dish is coated with a known volume of the insecticide solution.

    • The solvent is allowed to evaporate completely, leaving a dry residue of the insecticide.

    • Control vials are treated with solvent only.

  • Exposure: A set number of insects (e.g., 10-20) are introduced into each vial.

  • Observations: Mortality is assessed at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The LC50 is determined using probit analysis.

Sublethal Effects Assessment

3.2.1 Reproductive Effects on Lady Beetles (Coccinella septempunctata)

This protocol is designed to evaluate the impact of sublethal insecticide exposure on the reproductive output of C. septempunctata.[12][13]

  • Exposure: Adult beetles are exposed to a sublethal concentration (e.g., LC10 or LC25, determined from acute toxicity tests) of the insecticide, typically through a residual contact method for a defined period.

  • Mating and Oviposition:

    • After exposure, surviving male and female beetles are paired in individual containers.

    • The pairs are provided with a food source (e.g., aphids) and a substrate for oviposition (e.g., a leaf).

  • Data Collection:

    • Fecundity: The total number of eggs laid per female is recorded over a specified period.

    • Fertility: The percentage of eggs that hatch is determined.

    • Longevity: The lifespan of the adult beetles is monitored.

  • Data Analysis: Reproductive parameters of the treated group are compared to a control group using appropriate statistical tests (e.g., t-test or ANOVA).

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh_released Acetylcholine (ACh) Released Synaptic_Cleft Synaptic Cleft ACh_released->Synaptic_Cleft Enters ACh_accumulation ACh Accumulation ACh_receptor ACh Receptor on Postsynaptic Neuron Synaptic_Cleft->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolyzed by Nerve_Impulse Nerve Impulse Propagation ACh_receptor->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into AChE_inhibited Inhibited AChE (Phosphorylated) This compound This compound This compound->AChE Inhibits Continuous_Stimulation Continuous Receptor Stimulation ACh_accumulation->Continuous_Stimulation Leads to Paralysis_Death Paralysis and Death Continuous_Stimulation->Paralysis_Death Results in

Caption: Acetylcholinesterase inhibition by this compound.

Experimental Workflow and Logical Relationships

The assessment of insecticide effects on non-target species follows a structured workflow, from initial dose-finding to the evaluation of lethal and sublethal impacts.

Experimental_Workflow cluster_0 Phase 1: Preliminary Testing cluster_1 Phase 2: Acute Toxicity Assessment cluster_2 Phase 3: Sublethal Effects Assessment cluster_3 Phase 4: Data Analysis and Interpretation Range_Finding Range-Finding Study (Determine concentration range) Acute_Oral Acute Oral Toxicity Test (e.g., OECD 213) Range_Finding->Acute_Oral Acute_Contact Acute Contact Toxicity Test (e.g., OECD 214) Range_Finding->Acute_Contact LC50_LD50 Determine LC50 / LD50 Acute_Oral->LC50_LD50 Acute_Contact->LC50_LD50 Sublethal_Concentration Select Sublethal Concentrations (e.g., LC10, LC25) LC50_LD50->Sublethal_Concentration Behavioral_Assay Behavioral Assays (e.g., feeding, mating) Sublethal_Concentration->Behavioral_Assay Reproductive_Assay Reproductive Assays (fecundity, fertility) Sublethal_Concentration->Reproductive_Assay Statistical_Analysis Statistical Analysis (Probit, ANOVA, etc.) Behavioral_Assay->Statistical_Analysis Reproductive_Assay->Statistical_Analysis Risk_Assessment Risk Assessment Statistical_Analysis->Risk_Assessment

Caption: General experimental workflow for assessing insecticide effects.

Conclusion

The data and methodologies presented in this guide highlight the significant risks posed by this compound to non-target insect species. The high toxicity and potential for sublethal effects, even at low concentrations, underscore the need for careful consideration of its use in proximity to sensitive ecosystems. For researchers and professionals in drug and pesticide development, this information serves as a critical resource for evaluating the environmental safety of existing and novel compounds. Future research should focus on expanding the toxicity database to include a wider range of non-target insects and on developing more refined methods for assessing sublethal effects to better predict population-level impacts. A deeper understanding of these unintended consequences is paramount for the development of next-generation pest control solutions that are both effective and environmentally benign.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dichlorvos in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), an organophosphate insecticide, is utilized for the control of a variety of pests in agricultural and domestic settings. Due to its potential toxicity and environmental concerns, the accurate and sensitive detection of this compound in water sources is of paramount importance for ensuring public health and environmental safety. This document provides detailed application notes and protocols for the determination of this compound in water samples using various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Electrochemical Biosensors. These methods are suitable for researchers, scientists, and professionals involved in environmental monitoring and drug development.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

Gas chromatography coupled with a nitrogen-phosphorus detector (NPD) is a highly selective and sensitive method for the analysis of organophosphate pesticides like this compound. The NPD offers excellent selectivity for compounds containing nitrogen and phosphorus, minimizing interference from other co-extracted compounds.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)0.02 - 0.1 µg/L[1]
Limit of Quantification (LOQ)0.1 µg/L[2]
Recovery Rate83% - 100%[2]
Relative Standard Deviation (RSD)2.4% - 8.7%[2]
Linear RangeNot Specified
Experimental Protocol: Solid-Phase Extraction (SPE) and GC-NPD Analysis

This protocol describes the extraction of this compound from water samples using solid-phase extraction followed by analysis with GC-NPD.[1][2]

1. Materials and Reagents:

  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • SPE cartridges (e.g., C18 or as specified in validated methods)

  • High-purity nitrogen gas

  • Deionized water

2. Sample Preparation (Solid-Phase Extraction):

  • To a 500 mL water sample, add methanol and sodium chloride to enhance the retention of this compound during extraction.[2]

  • Adjust the pH of the water sample to 7 to minimize hydrolysis of this compound.[3]

  • Condition the SPE cartridge by passing methanol followed by deionized water.

  • Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the retained this compound from the cartridge using a suitable solvent mixture, such as ethyl acetate and dichloromethane.[1][2]

  • Collect the eluate and dry it by passing it through anhydrous sodium sulfate.

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[2]

3. GC-NPD Instrumentation and Conditions: [1]

  • Gas Chromatograph: Equipped with a Nitrogen-Phosphorus Detector.

  • Column: TG-1701 MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250 °C.

  • Oven Temperature Program: Initial temperature of 80°C (hold for 1 min), ramp at 20°C/min to 250°C (hold for 0 min), then ramp at 5°C/min.

  • Carrier Gas: Nitrogen, constant flow mode.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in a suitable solvent.

  • Inject the standards into the GC-NPD system to generate a calibration curve.

  • Inject the prepared sample extract.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Workflow Diagram

GC_NPD_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis GC-NPD Analysis Sample 500 mL Water Sample Add_MeOH_NaCl Add Methanol & NaCl Sample->Add_MeOH_NaCl Adjust_pH Adjust pH to 7 Add_MeOH_NaCl->Adjust_pH Condition_SPE Condition SPE Cartridge Adjust_pH->Condition_SPE Load_Sample Load Sample Condition_SPE->Load_Sample Wash_Cartridge Wash Cartridge Load_Sample->Wash_Cartridge Elute_this compound Elute with Organic Solvent Wash_Cartridge->Elute_this compound Concentrate Concentrate to 1 mL Elute_this compound->Concentrate Inject Inject 1 µL into GC-NPD Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect NPD Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound analysis using SPE and GC-NPD.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a versatile and widely available technique for the determination of this compound. The method often involves a pre-concentration step to achieve the required sensitivity.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)0.2 µg/L[4]
Limit of Quantification (LOQ)Not Specified
Recovery Rate95.6% - 102.4%[4]
Relative Standard Deviation (RSD)0.6% - 3.1%[4]
Linear Range2 - 1000 µg/L[4]
Experimental Protocol: Dispersive Liquid-Liquid Microextraction (DLLME) and HPLC-UV Analysis

This protocol details a rapid and efficient microextraction technique followed by HPLC-UV analysis for this compound in water.[4][5]

1. Materials and Reagents:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Disperser solvent (e.g., Tetrahydrofuran)

  • Extraction solvent (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate)

  • Sodium chloride (analytical grade)

  • Hydrochloric acid

  • Deionized water

2. Sample Preparation (DLLME):

  • Take an 8 mL water sample and adjust the pH to 5.0 using hydrochloric acid.[5]

  • Add sodium chloride to the sample to a final concentration of 25% (w/v).[5]

  • Rapidly inject a mixture of the extraction solvent (65 µL) and disperser solvent (260 µL) into the water sample. A cloudy solution will form.[5]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases.[5]

  • The fine droplets of the extraction solvent containing this compound will settle at the bottom.

  • Carefully remove the upper aqueous phase.

  • Collect the settled organic phase for HPLC analysis.

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) or methanol and water.[6]

  • Flow Rate: 1.0 - 1.5 mL/min.[6]

  • Detection Wavelength: 200 nm or 210 nm.[6][7]

  • Injection Volume: 10 - 20 µL.

4. Calibration and Quantification:

  • Prepare a series of this compound calibration standards in the mobile phase.

  • Inject the standards to construct a calibration curve.

  • Inject the extracted sample.

  • Determine the concentration of this compound in the sample based on the calibration curve.

Electrochemical Biosensor

Electrochemical biosensors, particularly those based on enzyme inhibition, offer a rapid, sensitive, and portable alternative for the detection of this compound. These sensors utilize the inhibition of acetylcholinesterase (AChE) by organophosphates to generate a measurable electrochemical signal.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)4.2 ppb (µg/L)[8]
Linear RangeUp to 33 ppb (µg/L)[8]
Response TimeNot Specified
Recovery RateNot Specified
Relative Standard Deviation (RSD)Not Specified
Experimental Protocol: Acetylcholinesterase (AChE)-Based Biosensor

This protocol outlines the principle and general steps for using an AChE-based electrochemical biosensor for this compound detection.[8][9]

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) enzyme

  • Substrate (e.g., Acetylthiocholine chloride)

  • Phosphate (B84403) buffer solution (PBS)

  • Electrode materials (e.g., screen-printed carbon electrode, glassy carbon electrode)

  • Nanomaterials for electrode modification (optional, e.g., gold nanoparticles, graphene)[10][11]

  • This compound standard solutions

2. Biosensor Preparation:

  • Modify the working electrode surface, if applicable, with nanomaterials to enhance conductivity and surface area.[11]

  • Immobilize the AChE enzyme onto the electrode surface. This can be achieved through various methods like physical adsorption, covalent bonding, or entrapment in a polymer matrix.

  • Rinse the electrode to remove any unbound enzyme.

3. Electrochemical Measurement:

  • Perform electrochemical measurements (e.g., cyclic voltammetry, differential pulse voltammetry, or amperometry) in a phosphate buffer solution containing the substrate (acetylthiocholine).

  • The enzyme catalyzes the hydrolysis of the substrate, producing an electroactive product that generates a baseline current.

  • Incubate the biosensor with the water sample containing this compound for a specific period.

  • This compound will inhibit the activity of AChE, leading to a decrease in the rate of substrate hydrolysis.

  • Measure the electrochemical signal again. The decrease in the signal is proportional to the concentration of this compound in the sample.

4. Calibration and Quantification:

  • Prepare a series of this compound standard solutions of known concentrations.

  • Measure the inhibition effect of each standard on the biosensor's response.

  • Plot a calibration curve of the percentage of inhibition versus the this compound concentration.

  • Determine the concentration of this compound in the unknown sample from the calibration curve.

Detection Principle Diagram

AChE_Biosensor cluster_principle AChE Inhibition Principle cluster_signal Electrochemical Signal AChE Acetylcholinesterase (AChE) Product Thiocholine (Electroactive) AChE->Product Hydrolysis Inhibited_AChE Inhibited AChE Substrate Acetylthiocholine Substrate->AChE High_Signal High Current Signal Product->High_Signal Oxidation at Electrode This compound This compound This compound->AChE Inhibition Low_Signal Low Current Signal This compound->Low_Signal Causes

Caption: Principle of an AChE-based electrochemical biosensor.

References

Application Note: Quantification of Dichlorvos using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dichlorvos (DDVP), a prevalent organophosphate insecticide, is classified as a "highly hazardous" Class 1B chemical by the World Health Organization.[1][2] Its widespread use in agriculture and public health, coupled with instances of misuse, necessitates robust and sensitive analytical methods for its quantification in various matrices.[1][2] This application note details a comprehensive protocol for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds. The described methodology, including sample preparation, instrumental analysis, and data processing, is tailored for researchers, scientists, and professionals in drug development and forensic toxicology.

Introduction

Gas chromatography-mass spectrometry is a preferred analytical technique for the confirmation of pesticide residues due to its high sensitivity and selectivity.[3] The coupling of gas chromatography with mass spectrometry allows for the effective separation of analytes from complex sample matrices followed by their unambiguous identification and quantification.[3][4] This is particularly crucial for trace-level analysis of pesticides like this compound in environmental, biological, and food samples.[4][5] This document provides a detailed protocol based on established methodologies, including sample extraction and cleanup, GC-MS instrumental parameters, and method validation characteristics.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[5][6]

Materials:

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg PSA, 900 mg MgSO₄, and 150 mg C18 (for cleanup).

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis. An aliquot can be taken and, if necessary, the solvent exchanged to a more GC-friendly solvent like hexane (B92381) or acetone.[7]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The following are typical instrumental parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC and 7010B MS or similar).[8]

GC Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1-2 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: 15-25 °C/min to 170 °C.[8]

    • Ramp: 10-20 °C/min to 280-310 °C, hold for 3.5-5 minutes.[8]

MS Conditions:

  • Ion Source Temperature: 230-250 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Ions to Monitor for this compound:

    • Quantifier ion: m/z 109.

    • Qualifier ions: m/z 79, 185, 187.

  • Solvent Delay: 3-5 minutes.

Data Presentation

The quantitative performance of the GC-MS method for this compound analysis is summarized in the table below. The data presented is a synthesis from multiple sources to provide a representative overview of expected performance.

ParameterMatrixValueReference
Linearity Range Blood0.5 - 10 µg/mL[1][9]
Liver1.5 - 10 µg/g[1][9]
Water0.2 - 10 µg/mL[9]
Limit of Quantification (LOQ) Blood0.55 µg/mL[1][2]
Liver1.1 µg/g[1][2]
Water10.5 µg/L[3]
Recovery Biological Samples86 - 95%[1][9]
Water63.0 (±5.7) %[3]
Precision (RSD) Intraday< 8%[1]
Interday< 12%[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of this compound using GC-MS.

Dichlorvos_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food, Biological) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract GCMS GC-MS Analysis FinalExtract->GCMS Injection Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification by GC-MS.

Conclusion

This application note provides a detailed and robust protocol for the quantification of this compound using GC-MS. The combination of the QuEChERS sample preparation method and GC-MS in SIM mode offers excellent sensitivity, selectivity, and reliability for the analysis of this important organophosphate insecticide in a variety of complex matrices. The provided validation parameters demonstrate the suitability of this method for routine monitoring, forensic analysis, and research applications.

References

High-Performance Liquid Chromatography for the Analysis of Dichlorvos: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorvos (DDVP), an organophosphate insecticide, is widely utilized in agriculture and public health to control a variety of pests.[1][2][3] Its mode of action involves the inhibition of the enzyme acetylcholinesterase, which is crucial for nerve function.[1] Due to its potential toxicity to humans and non-target organisms, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples.[2] Consequently, sensitive and reliable analytical methods are essential for monitoring its presence and ensuring compliance with safety standards.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely adopted technique for the determination of this compound residues.[4][5][6] This method offers excellent sensitivity, selectivity, and reproducibility for the quantification of this compound in diverse matrices. This application note provides a comprehensive overview and detailed protocols for the analysis of this compound using HPLC.

Principle of the Method

The analytical method is based on the separation of this compound from other sample components using a reversed-phase HPLC system. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[1][4][7] Following chromatographic separation, this compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically in the range of 200-230 nm.[1][4][8] Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix being analyzed. The goal is to extract this compound from the sample matrix and remove interfering substances.

3.1.1. Water Samples (Tap, Farm, Rain)

This protocol is adapted from a dispersive liquid-liquid microextraction (DLLME) method.[8][9]

  • Filter the water sample through a 0.45-µm membrane filter.[8]

  • To an 8 mL aliquot of the filtered water sample, add NaCl to a final concentration of 25% (w/v) and adjust the pH to 5.0.[9]

  • Rapidly inject a mixture of 65 µL of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) (extraction solvent) and 260 µL of tetrahydrofuran (B95107) (THF) (disperser solvent) into the sample.[9]

  • A cloudy solution will form. Centrifuge the mixture to separate the phases.

  • Collect the sedimented phase (extraction solvent) for HPLC analysis.

3.1.2. Vegetable Samples (e.g., Cabbage, Cauliflower)

This protocol is based on the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.[4]

  • Homogenize a representative sample of the vegetable.

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 30 mL of acetonitrile and shake vigorously.

  • Add 10 g of sodium chloride and shake for 5 minutes.

  • Centrifuge at 6000 rpm for 3 minutes.

  • Transfer the top 15 mL of the organic layer to another 50 mL centrifuge tube containing 10 g of anhydrous sodium sulfate (B86663) and shake for 2 minutes.

  • Take a 6 mL aliquot of the extract and transfer it to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.

  • Vortex for 30 seconds and then centrifuge for 3 minutes at 3000 rpm.

  • Transfer 4 mL of the supernatant and concentrate it to 2 mL using a rotary evaporator at 35°C.

  • The concentrated extract is ready for HPLC analysis.

3.1.3. Biological Samples (e.g., Plasma)

This protocol involves solid-phase extraction (SPE).[10]

  • Dilute the plasma sample with pH 7 phosphate (B84403) buffer.

  • Condition a C18 SPE cartridge.

  • Load the diluted plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound with an appropriate solvent mixture, such as n-hexane:diethyl ether (8:2, v/v).

  • Evaporate the eluate and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Instrumentation and Conditions

The following table summarizes typical HPLC parameters for this compound analysis.

ParameterSetting 1Setting 2Setting 3
Column C18Brownlee analytical C18Hypersil ODS (5µm, 4.6x100mm)
Mobile Phase Acetonitrile:Water (50:50, v/v)[1]Acetonitrile:Water (70:30, v/v)[4]Methanol:Water (48:52, v/v)[8]
Flow Rate 1.5 mL/min[1]1.5 mL/min[4]1.0 mL/min[8]
Injection Volume 20 µL20 µL[4]10 µL[8]
Detection Wavelength 200 nm[1]210 nm[4]230 nm[8]
Detector PDA Detector[1]UV-VIS Detector[4]UV Detector[8]
Calibration
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[4]

  • Perform serial dilutions of the stock solution to prepare working standards at different concentrations (e.g., 2.00 to 20.00 mg/mL).[4]

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound analysis by HPLC.

Table 1: Chromatographic Performance

Retention Time (min)Mobile PhaseColumnReference
2.9Acetonitrile:Water (50:50, v/v)C18[1]
1.37Acetonitrile:Water (70:30, v/v)Brownlee analytical C18[4]
2.893Not SpecifiedNot Specified[11]

Table 2: Method Validation Parameters

ParameterValueMatrixReference
Limit of Detection (LOD) 0.2 µg/LWater[8][9]
0.5 µg/kg (Trichlorfon, related compound)Olive Flounder[12]
1.2 µg/kgOlive Flounder[12]
Limit of Quantification (LOQ) 1.7 µg/kg (Trichlorfon, related compound)Olive Flounder[12]
4.0 µg/kgOlive Flounder[12]
Linearity Range 2 - 1000 µg/LWater[8][9]
Recovery 80.38 - 98.26%Cabbage[4]
80.98 - 97.29%Cauliflower[4]
95.6 - 102.4%Water[8][9]
88.2 - 114%Olive Flounder[12]
Relative Standard Deviation (RSD) 0.6 - 3.1%Water[8][9]
< 13.8%Olive Flounder[12]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by HPLC.

G cluster_0 Sample Collection & Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting Sample Sample Collection (Water, Vegetables, Biological Fluids) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Matrix-specific protocol Cleanup Clean-up & Concentration Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (200-230 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound analysis by HPLC.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression of the analytical method development and validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Selectivity & Specificity B Optimization of Chromatographic Conditions A->B C Sample Preparation Protocol B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness F->G H Sample Analysis G->H I Quality Control H->I

Caption: Logical flow of HPLC method development and validation.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound using High-Performance Liquid Chromatography. The detailed protocols for sample preparation and HPLC analysis, along with the summarized quantitative data, offer a valuable resource for researchers, scientists, and professionals in drug development and environmental monitoring. The presented methods are sensitive, reliable, and suitable for the routine analysis of this compound in a variety of matrices. Proper method validation is crucial to ensure accurate and precise results.

References

Application Notes & Protocols: Development of a Lateral Flow Immunochromatographic Assay for Dichlorvos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorvos (DDVP), an organophosphate pesticide, has been widely used in agriculture and public health for its efficacy against a broad spectrum of insects.[1] However, due to its potential adverse effects on human health and the environment, rapid and sensitive detection methods are crucial for monitoring its residues in food and environmental samples.[2][3] This document provides a detailed guide for the development of a lateral flow immunochromatographic assay (LFIA) for the rapid detection of this compound. LFIAs are ideal for on-site screening due to their portability, cost-effectiveness, and user-friendly format, offering a viable alternative to conventional instrumental methods like gas chromatography-mass spectrometry (GC-MS/MS).[2][4]

The principle of this assay is a competitive immunoassay. This compound in a sample competes with a this compound-protein conjugate immobilized on the test line of a nitrocellulose membrane for binding to a limited amount of specific anti-Dichlorvos antibodies. These antibodies are labeled with a reporter, typically gold nanoparticles, which provide a visual signal. A higher concentration of this compound in the sample leads to a weaker signal at the test line, and vice versa.

Signaling Pathway and Assay Principle

The detection of this compound using this lateral flow immunoassay is based on a competitive binding mechanism.

G Sample Sample containing This compound (Analyte) Free_Analyte Free this compound Sample->Free_Analyte AuNP_Ab Gold Nanoparticle-Antibody Conjugate (AuNP-Ab) Bound_Complex AuNP-Ab-Dichlorvos Complex AuNP_Ab->Bound_Complex Binds to This compound Test_Line Test Line (T-Line) Immobilized this compound-Protein Conjugate AuNP_Ab->Test_Line Binds to immobilized antigen Control_Line Control Line (C-Line) Immobilized Secondary Antibody AuNP_Ab->Control_Line Binds to secondary Ab Free_Analyte->Bound_Complex Free_Analyte->Test_Line Competes for binding Bound_Complex->Test_Line Flows past Bound_Complex->Control_Line Flows to Result_Negative Negative Result: Visible T-Line Test_Line->Result_Negative Result_Positive Positive Result: Weak or no T-Line Control_Line->Result_Positive Control_Line->Result_Negative

Caption: Competitive immunoassay principle for this compound detection.

Experimental Workflow

The development of the this compound lateral flow immunochromatographic assay involves several key stages, from the synthesis of reagents to the final validation of the assay.

G Start Start: Assay Development Hapten 1. Hapten Synthesis and Antigen Preparation Start->Hapten Antibody 2. Antibody Production and Purification Hapten->Antibody Conjugation 4. AuNP-Antibody Conjugation Antibody->Conjugation AuNP 3. Gold Nanoparticle (AuNP) Synthesis AuNP->Conjugation Strip 5. Lateral Flow Strip Assembly Conjugation->Strip Optimization 6. Assay Optimization Strip->Optimization Validation 7. Assay Validation Optimization->Validation End End: Validated Assay Validation->End

Caption: Workflow for this compound LFIA development.

Experimental Protocols

Hapten Synthesis and Antigen Preparation

Since this compound is a small molecule (hapten), it needs to be conjugated to a carrier protein to become immunogenic.[5] A common strategy involves synthesizing a hapten derivative with a functional group suitable for conjugation.

Protocol: Synthesis of this compound Hapten and Conjugation to Carrier Proteins

  • Hapten Synthesis: A novel hapten for this compound can be synthesized by introducing a functional group, such as an ethylenediamine (B42938) group, at a suitable position on the this compound molecule.[6][7] This is followed by extending a spacer arm, for instance, through succinic anhydride (B1165640) acylation, to facilitate effective presentation to the immune system.[7]

  • Activation of Hapten: The synthesized hapten is activated using a method like the active ester method to facilitate its conjugation to the carrier protein.[8]

  • Conjugation to Carrier Proteins:

    • Dissolve the activated hapten in a suitable organic solvent (e.g., DMF).

    • Prepare solutions of carrier proteins, such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen, in a coupling buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).

    • Add the activated hapten solution dropwise to the carrier protein solutions with gentle stirring.

    • Allow the reaction to proceed overnight at 4°C.

  • Purification and Characterization:

    • Purify the conjugates by dialysis against PBS (pH 7.4) for 3 days to remove unreacted hapten.

    • Characterize the conjugates using UV-Vis spectrophotometry and SDS-PAGE to confirm successful conjugation.

Monoclonal Antibody Production

High-affinity and specific monoclonal antibodies (mAbs) are crucial for a sensitive assay.[6]

Protocol: Production of Anti-Dichlorvos Monoclonal Antibodies

  • Immunization: Immunize BALB/c mice with the this compound-KLH conjugate (immunogen). Administer multiple subcutaneous injections over several weeks.

  • Cell Fusion: After a final booster injection, harvest spleen cells from the immunized mice and fuse them with myeloma cells (e.g., Sp2/0) using polyethylene (B3416737) glycol (PEG).

  • Hybridoma Screening and Cloning:

    • Screen the resulting hybridoma supernatants for the presence of anti-Dichlorvos antibodies using an indirect enzyme-linked immunosorbent assay (ELISA) with the this compound-BSA conjugate as the coating antigen.

    • Select positive hybridoma clones and subclone them by limiting dilution to obtain monoclonal cell lines.

  • Antibody Production and Purification:

    • Expand the selected hybridoma clones in vitro in cell culture flasks or in vivo by injecting them into the peritoneal cavity of pristine-primed mice to produce ascites fluid.

    • Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A/G affinity chromatography.

  • Characterization: Characterize the purified antibodies for their affinity and specificity using competitive ELISA.

Preparation of Gold Nanoparticle (AuNP)-Antibody Conjugate

Gold nanoparticles are commonly used as the label in LFIAs due to their intense color and ease of conjugation.[2][3]

Protocol: Conjugation of Anti-Dichlorvos mAb to Gold Nanoparticles

  • AuNP Synthesis: Synthesize gold nanoparticles (typically 15-20 nm) by the citrate (B86180) reduction method. Briefly, bring a solution of chloroauric acid to a boil and rapidly add a solution of sodium citrate while stirring. The solution will change color from pale yellow to deep red, indicating the formation of AuNPs.

  • Optimization of Conjugation Conditions:

    • Determine the optimal pH for antibody conjugation by adjusting the pH of the AuNP solution (e.g., with 0.1 M K2CO3) and observing the stability upon addition of NaCl. The optimal pH is the lowest pH at which the AuNPs remain stable.

    • Determine the minimum amount of antibody required to stabilize the AuNPs by titrating different amounts of the purified anti-Dichlorvos mAb against a fixed amount of AuNPs.

  • Conjugation:

    • Adjust the pH of the AuNP solution to the optimized value.

    • Add the determined optimal amount of the anti-Dichlorvos mAb to the AuNP solution and incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Block any remaining active sites on the AuNPs by adding a blocking agent (e.g., 10% BSA solution) and incubating for another 30 minutes.

  • Purification and Storage:

    • Centrifuge the conjugate to remove unconjugated antibody and resuspend the pellet in a storage buffer (e.g., PBS containing 1% BSA and 0.05% sodium azide).

    • Store the AuNP-antibody conjugate at 4°C until use.

Assembly of the Lateral Flow Immunochromatographic Strip

The LFIA strip consists of several components that are assembled in a specific order.[9]

Protocol: Assembly of the LFIA Strip

  • Preparation of Components:

    • Sample Pad: Treat with a blocking buffer (e.g., PBS containing 1% BSA and 0.5% Tween-20) and dry.

    • Conjugate Pad: Dispense the AuNP-antibody conjugate onto the pad and dry.

    • Nitrocellulose Membrane: Immobilize the this compound-BSA conjugate (Test line, T-line) and a secondary antibody (e.g., goat anti-mouse IgG) (Control line, C-line) onto the membrane using a dispenser. The distance between the T-line and C-line should be approximately 5 mm. Dry the membrane.

    • Absorbent Pad: No treatment is required.

  • Assembly:

    • Laminate the prepared components onto a backing card in the following order: sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad, ensuring a slight overlap between each component to facilitate capillary flow.

    • Cut the assembled card into individual strips (e.g., 3-5 mm wide) using a strip cutter.

    • Store the finished strips in a desiccated environment.

Data Presentation: Assay Performance

The performance of the developed LFIA should be thoroughly validated.[3] Key parameters include the limit of detection (LOD), linear range, specificity, and accuracy.

ParameterDescriptionTypical ValueReference
Visual Limit of Detection (vLOD) The lowest concentration of this compound that results in a visually undetectable test line.1.25 - 10 ng/mL[10]
Instrumental Limit of Detection (iLOD) The concentration of this compound that causes a certain percentage of signal inhibition (e.g., IC10), measured with a strip reader.4.2 ng/mL[3]
Linear Range (IC20-IC80) The concentration range where the signal intensity is linearly proportional to the logarithm of the this compound concentration.8.2–79.2 ng/mL[3]
Specificity The ability of the assay to detect only this compound and not cross-react with structurally related compounds.High specificity against other organophosphate pesticides.[6]
Accuracy (Recovery) The percentage of a known amount of this compound that can be detected in a spiked sample.87.3% - 109.4%[2][3]
Precision (Coefficient of Variation, CV) The degree of variation within and between assay runs.< 15%[2]
Assay Time The time required to obtain a result after sample application.10 - 20 minutes[2][4]

Assay Optimization and Validation

Optimization:

To achieve the best performance, several parameters of the LFIA need to be optimized, including:

  • pH of the running buffer: Affects antibody-antigen binding.

  • Ionic strength of the running buffer: Influences the stability of the AuNP-antibody conjugate and the binding kinetics.

  • Concentration of Tween-20: A surfactant that can reduce non-specific binding.

  • Amount of AuNP-antibody conjugate: Affects the signal intensity and sensitivity.

  • Concentration of the coating antigen (T-line): Influences the competitive reaction.

Validation:

The developed LFIA should be validated to ensure its reliability for real-world applications.[3]

  • Matrix Effects: Analyze different sample matrices (e.g., fruits, vegetables, water) to assess any interference with the assay performance.

  • Comparison with a Reference Method: Compare the results of the LFIA with a standard method like GC-MS/MS for a set of real samples to confirm its accuracy.[2][3]

  • Stability: Evaluate the shelf-life of the test strips under different storage conditions.

Conclusion

The development of a lateral flow immunochromatographic assay for this compound provides a rapid, sensitive, and user-friendly tool for on-site screening of this pesticide. By following the detailed protocols for hapten synthesis, antibody production, strip assembly, and rigorous validation, a reliable and effective detection system can be established. This technology has the potential to significantly improve food safety monitoring and environmental protection by enabling high-throughput analysis without the need for sophisticated laboratory equipment.

References

Application Notes and Protocols for Dichlorvos Residue Analysis in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of dichlorvos residues in various food products. This compound is an organophosphate insecticide that has been widely used in agriculture and public health.[1] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities to ensure consumer safety.[2][3][4] Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations.

The primary analytical techniques for this compound residue analysis are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[5][6] Sample preparation is a critical step to extract this compound from the complex food matrix and remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted and efficient sample preparation technique for pesticide residue analysis in a variety of food matrices.[7][8][9][10][11]

Regulatory Limits

The U.S. Environmental Protection Agency (EPA) and the Codex Alimentarius Commission have set tolerances or MRLs for this compound in various food products.[2][3] These values represent the maximum permissible level of a pesticide residue in a food commodity.

Table 1: Examples of Maximum Residue Limits (MRLs) for this compound

Food CommodityMRL (mg/kg)Regulatory Body
Cereal grains2Codex Alimentarius
Head lettuce1Codex Alimentarius
Vegetables (except lettuce)0.5Codex Alimentarius
Fruit0.1Codex Alimentarius
Meat of cattle, pigs, sheep, poultry0.05Codex Alimentarius
Milk0.02Codex Alimentarius
Eggs0.05Codex Alimentarius

Source: Codex Alimentarius Commission[2]

Analytical Workflow for this compound Residue Analysis

The general workflow for analyzing this compound residues in food products involves sample reception, preparation, extraction, cleanup, instrumental analysis, and data reporting.

Dichlorvos_Analysis_Workflow cluster_prep Sample Preparation cluster_data Data Processing Sample_Reception Sample Reception & Homogenization Extraction Extraction (e.g., QuEChERS) Sample_Reception->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup GC_MS GC-MS/MS Cleanup->GC_MS Analysis LC_MS LC-MS/MS Cleanup->LC_MS Analysis Quantification Quantification GC_MS->Quantification LC_MS->Quantification Reporting Reporting Quantification->Reporting

General workflow for this compound residue analysis in food.

Experimental Protocols

Protocol for this compound Analysis in Fruits and Vegetables using QuEChERS and GC-MS/MS

This protocol is based on the widely used QuEChERS method, which involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7][8][9]

1.1. Sample Preparation and Extraction

  • Homogenize a representative portion of the fruit or vegetable sample. For dry samples like raisins, rehydrate before homogenization.[9]

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[6]

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The amount of PSA may vary depending on the matrix (e.g., 25 mg PSA and 150 mg MgSO₄ per mL of extract).[9]

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • The supernatant is ready for GC-MS/MS analysis.

1.3. GC-MS/MS Instrumental Analysis

  • GC System: Agilent Intuvo 9000 GC or similar.[12]

  • Column: HP-5ms Ultra Inert or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 70 °C, hold for 1 min, ramp to 180 °C at 25 °C/min, then to 280 °C at 5 °C/min, hold for 5 min.

  • Carrier Gas: Helium.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 7010B).[12]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • This compound MRM Transitions (example): Precursor ion m/z 221 -> Product ions m/z 109, 79.[13]

Table 2: Performance Data for this compound Analysis in Fruits and Vegetables

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)0.01 mg/kg
Limit of Quantification (LOQ)0.022 - 0.079 mg/kg
Accuracy (% Recovery)80-110%
Precision (% RSD)<15%

Source: Data synthesized from multiple sources.[13][14]

Protocol for this compound Analysis in Milk using QuEChERS and LC-MS/MS

This protocol is adapted for the analysis of this compound in a fatty matrix like milk.[15][16]

2.1. Sample Preparation and Extraction

  • Pipette 5 mL of milk into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts and shake vigorously.[15]

  • Centrifuge to separate the layers.

2.2. Cleanup

  • Transfer the supernatant to a cleanup tube containing a lipid removal sorbent (e.g., Agilent Captiva EMR—Lipid).[15]

  • Follow the manufacturer's instructions for the cleanup procedure.

  • The final extract is ready for LC-MS/MS analysis.

2.3. LC-MS/MS Instrumental Analysis

  • LC System: Agilent 1290 Infinity II or similar.[15]

  • Column: C18 reversed-phase column (e.g., Eclipse plus C18, 2.1 × 100 mm, 1.8 μm).[17]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[17]

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470).[15]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • This compound MRM Transitions (example): Precursor ion [M+H]⁺ m/z 221 -> Product ion m/z 108.9.[17]

Table 3: Performance Data for this compound Analysis in Milk

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)0.07 µg/kg
Limit of Quantification (LOQ)5 µg/kg
Accuracy (% Recovery)70-120%
Precision (% RSD)<20%

Source: Data synthesized from multiple sources.[16][18]

Protocol for this compound Analysis in Cereal Grains using GC with Phosphorus-Sensitive Detector

This protocol is suitable for dry matrices like wheat and other cereal grains.[19][20]

3.1. Sample Preparation and Extraction

  • Grind the cereal grain to a fine powder.

  • Weigh a representative sample (e.g., 20 g) into a flask.

  • Add 50 mL of methanol (B129727) and shake for 1 hour.[19]

  • Filter the extract.

3.2. Cleanup (if necessary)

  • For samples with significant matrix interference, a cleanup step using a charcoal column may be employed.[19]

  • Elute the this compound from the column with an appropriate solvent.

  • Concentrate the eluate to a suitable volume.

3.3. GC-FPD/NPD Instrumental Analysis

  • GC System: Standard gas chromatograph.

  • Column: Apiezon L or similar.[19]

  • Injector Temperature: 220 °C.

  • Oven Temperature: 180 °C (isothermal).

  • Carrier Gas: Nitrogen.

  • Detector: Flame Photometric Detector (FPD) in phosphorus mode or Nitrogen-Phosphorus Detector (NPD).

Table 4: Performance Data for this compound Analysis in Cereal Grains

ParameterResult
Linearity Range0.25 - 10 ppm
Accuracy (% Recovery)87-99%
Limit of Detection (LOD)~0.01 mg/kg

Source: Analyst (RSC Publishing)[19]

Method Validation

All analytical methods for this compound residue analysis must be properly validated to ensure the reliability of the results.[14][21][22] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standard solutions at different concentrations to establish a calibration curve. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[13]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[17]

  • Accuracy (Recovery): Determined by analyzing spiked samples at known concentrations. Recoveries are typically expected to be within 70-120%.[22]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should generally be ≤20%.[23]

Signaling Pathways and Logical Relationships

The analytical process for this compound can be visualized as a decision-making and processing pathway, from sample receipt to the final report.

Logical_Relationships Start Sample Received Homogenize Homogenize Sample Start->Homogenize Is_Dry Dry Sample? Homogenize->Is_Dry Extract Perform Extraction Needs_Cleanup Cleanup Needed? Extract->Needs_Cleanup Cleanup Perform Cleanup Analyze Instrumental Analysis Cleanup->Analyze Process Process Data Analyze->Process Compare Compare with MRL Process->Compare Exceeds_MRL Residue > MRL? Compare->Exceeds_MRL Report Generate Report Is_Dry->Extract No Is_Dry->Extract Yes (Rehydrate) Needs_Cleanup->Cleanup Yes Needs_Cleanup->Analyze No Exceeds_MRL->Report Yes (Non-compliant) Exceeds_MRL->Report No (Compliant)

Decision pathway for this compound residue analysis.

References

Dichlorvos Application in Neurotoxicity Studies Using Rat Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorvos (DDVP), an organophosphate insecticide, is a potent neurotoxic agent widely utilized in agricultural and domestic settings.[1] Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nerve impulses and subsequent neurotoxic effects.[2][3] Rat models are extensively employed to investigate the pathophysiology of this compound-induced neurotoxicity and to evaluate potential therapeutic interventions. These studies provide crucial insights into both the cholinergic and non-cholinergic mechanisms of this compound toxicity, including oxidative stress, mitochondrial dysfunction, and alterations in cellular signaling pathways.[4][5]

Mechanisms of this compound-Induced Neurotoxicity

The neurotoxic effects of this compound are multifaceted, extending beyond simple AChE inhibition.

Primary Mechanism: Cholinergic Toxicity

The accumulation of acetylcholine due to AChE inhibition leads to a state of cholinergic crisis, characterized by a range of symptoms affecting the central and peripheral nervous systems.[3][4] This overstimulation of muscarinic and nicotinic receptors results in clinical signs such as tremors, convulsions, salivation, lacrimation, and respiratory distress.[2][4]

Non-Cholinergic Mechanisms

Recent research has highlighted several non-cholinergic pathways that contribute significantly to this compound-induced neurotoxicity:

  • Oxidative Stress: this compound exposure has been shown to induce the overproduction of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.[6] This can result in a decrease in the activity of antioxidant enzymes like glucose-6-phosphate dehydrogenase.[7]

  • Mitochondrial Dysfunction: this compound can impair mitochondrial function by decreasing the activity of enzymes such as cytochrome oxidase, which is crucial for cellular energy metabolism.[4][7] This can trigger the release of cytochrome c, initiating apoptotic pathways.[4]

  • Delayed Neurotoxicity: this compound has the potential to cause organophosphate-induced delayed neuropathy (OPIDN), a condition characterized by motor deficits that appear weeks after exposure.[8][9] This is associated with the inhibition of neuropathy target esterase (NTE).[8][10]

  • Alterations in Cell Signaling: this compound can interfere with various cell signaling pathways. For instance, it has been shown to reduce the activity of the M2 muscarinic receptor-linked adenylyl cyclase signaling pathway and decrease the phosphorylation of CREB, which is involved in learning and memory.[4]

  • Neuroinflammation and Blood-Brain Barrier Disruption: Studies suggest that this compound can impair the integrity of the blood-brain barrier, allowing inflammatory cytokines and other toxins to enter the central nervous system, leading to neuronal apoptosis and neuroinflammation.[11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in this compound neurotoxicity studies with rat models.

Protocol 1: this compound Administration and Animal Model

Objective: To induce neurotoxicity in rats through controlled administration of this compound.

Materials:

  • Wistar or Sprague-Dawley rats (male, adult, 150-170 g)[6]

  • This compound (analytical grade)

  • Normal saline or corn oil (vehicle)

  • Oral gavage needles

  • Animal cages with proper ventilation and 12-hour light/dark cycle[6]

  • Standard rat chow and water ad libitum[6]

Procedure:

  • Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.[6]

  • Animal Grouping: Randomly divide the rats into control and experimental groups (n=8 per group is a common practice).[6]

  • Dose Preparation: Prepare fresh solutions of this compound in the chosen vehicle (e.g., normal saline) on each day of administration. The concentration should be adjusted to deliver the desired dose based on the average body weight of the rats.

  • Administration: Administer this compound or vehicle to the respective groups via oral gavage. Common dosing regimens include:

    • Acute Exposure: A single high dose (e.g., 35 mg/kg body weight) to observe immediate neurotoxic signs.[12]

    • Sub-chronic Exposure: Daily administration of a lower dose (e.g., 8.8 mg/kg body weight) for a period of 14 days.[6]

    • Chronic Exposure: Daily administration of a low dose (e.g., 6 mg/kg body weight) for several weeks (e.g., 8 weeks).[7][10]

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including tremors, convulsions, changes in posture, and mortality. Record body weight changes regularly.[6]

Protocol 2: Assessment of Cholinesterase Activity

Objective: To quantify the inhibition of acetylcholinesterase (AChE) in brain tissue and erythrocytes.

Materials:

  • Brain tissue homogenate and erythrocyte lysates from control and this compound-treated rats

  • Phosphate (B84403) buffer

  • Acetylthiocholine (B1193921) iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Spectrophotometer

Procedure (Ellman's Method):

  • Sample Preparation: Homogenize brain tissue in cold phosphate buffer. Prepare erythrocyte lysates by hypotonic lysis.

  • Reaction Mixture: In a cuvette, mix the sample (homogenate or lysate), phosphate buffer, and DTNB.

  • Initiate Reaction: Add acetylthiocholine iodide to start the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound (5-thio-2-nitrobenzoate).

  • Measurement: Measure the change in absorbance at 412 nm over time using a spectrophotometer.

  • Calculation: Calculate the AChE activity based on the rate of color change and express it as units per milligram of protein.

Protocol 3: Behavioral Assessments

Objective: To evaluate motor coordination, locomotor activity, and cognitive function in this compound-exposed rats.

A. Rota-Rod Test (Motor Coordination)

Materials:

  • Rota-rod apparatus

Procedure:

  • Training: Train the rats to stay on the rotating rod at a constant speed for a set duration.

  • Testing: Place the rat on the accelerating rotating rod. Record the latency to fall from the rod. A shorter latency indicates impaired motor coordination.[8][9]

B. Open Field Test (Locomotor Activity and Anxiety)

Materials:

  • Open field arena (a square box with walls)

  • Video tracking software

Procedure:

  • Habituation: Place the rat in the center of the open field arena and allow it to explore freely for a specified time (e.g., 5-10 minutes).

  • Data Collection: Use video tracking software to record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming behavior.[6] Decreased central zone exploration can be indicative of anxiety-like behavior.[6]

C. Morris Water Maze (Spatial Learning and Memory)

Materials:

  • Circular water tank filled with opaque water

  • Submerged platform

  • Visual cues around the tank

  • Video tracking software

Procedure:

  • Acquisition Phase: For several consecutive days, place the rat in the water at different starting points and allow it to find the hidden platform. Guide the rat to the platform if it fails to find it within a set time.[6]

  • Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim freely for a set duration. Record the time spent in the target quadrant where the platform was previously located. More time spent in the target quadrant indicates better spatial memory.[6]

Data Presentation

Table 1: Biochemical Markers of this compound Neurotoxicity in Rats
ParameterExposure DetailsBrain Region/TissueObservationReference
Acetylcholinesterase (AChE) 6 mg/kg/day for 8 weeksBrain and HemolysateDecreased activity[7]
8.8 mg/kg/day for 14 daysHippocampus and AmygdalaSignificantly decreased activity[6]
5 mg/m³ (inhalation)Brain79-81% inhibition[3][13]
Neuropathy Target Esterase (NTE) 200 mg/kg (single subcutaneous dose)BrainInhibited at 24h, 10 days, and 21 days[8]
6 mg/kg/day for 8 weeksBrainSignificantly decreased activity[10]
Cytochrome Oxidase 6 mg/kg/day for 8 weeksBrain and PlateletsDecreased activity[7]
Acid Phosphatase 6 mg/kg/day for 8 weeksBrain and SerumIncreased activity[7]
Glucose-6-Phosphate Dehydrogenase 6 mg/kg/day for 8 weeksBrainDecreased activity[7]
Table 2: Behavioral Outcomes of this compound Exposure in Rat Models
Behavioral TestExposure DetailsKey FindingsReference
Rota-Rod Test 200 mg/kg (single subcutaneous dose)Severe motor deficit[8][9]
Open Field Test 8.8 mg/kg/day for 14 daysIncreased anxiety-like behavior[6]
6 mg/kg/day for 8 weeksMarked decrease in ambulatory and stereotypic activity[10]
Morris Water Maze 8.8 mg/kg/day for 14 daysImpaired spatial working memory[6]
Conditioned Avoidance Response 6 mg/kg/day for 8 weeksMarked deterioration in memory function[10]

Visualizations

Signaling Pathways and Experimental Workflows

Dichlorvos_Neurotoxicity_Pathway DDVP This compound (DDVP) AChE Acetylcholinesterase (AChE) DDVP->AChE Inhibits Mitochondria Mitochondria DDVP->Mitochondria Impacts NTE Neuropathy Target Esterase (NTE) DDVP->NTE Inhibits BBB Blood-Brain Barrier Disruption DDVP->BBB Causes ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Cholinergic Cholinergic Overstimulation (Muscarinic & Nicotinic Receptors) ACh->Cholinergic Causes Neurodegeneration Neurodegeneration Cholinergic->Neurodegeneration Contributes to ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Leads to OxidativeStress Oxidative Stress (Lipid Peroxidation) ROS->OxidativeStress Causes OxidativeStress->Neurodegeneration Contributes to OPIDN Delayed Neuropathy (OPIDN) NTE->OPIDN Leads to Neuroinflammation Neuroinflammation Neuroinflammation->Neurodegeneration Contributes to BBB->Neuroinflammation Promotes

Caption: Key molecular pathways in this compound-induced neurotoxicity.

Neurotoxicity_Workflow start Start: Animal Acclimatization grouping Randomized Grouping (Control & DDVP-Treated) start->grouping admin This compound Administration (Oral Gavage) grouping->admin behavior Behavioral Assessments (Rota-Rod, Open Field, MWM) admin->behavior sacrifice Euthanasia & Tissue Collection behavior->sacrifice biochem Biochemical Analysis (AChE, Oxidative Stress Markers) sacrifice->biochem histology Histopathological Examination sacrifice->histology data Data Analysis & Interpretation biochem->data histology->data

Caption: Experimental workflow for assessing this compound neurotoxicity.

References

Application Notes and Protocols: Inducing Oxidative Stress in Cell Cultures with Dichlorvos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dichlorvos (DDVP), an organophosphate insecticide, for the induction of oxidative stress in in vitro cell culture models. This established method is critical for studying the cellular mechanisms of toxicity and for the development and screening of potential therapeutic agents.

This compound exposure is known to disrupt the delicate balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, leading to a state of oxidative stress.[1][2][3] This condition can cause significant damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cell cycle arrest and apoptosis.[4][5][6] The following protocols and data summaries offer a framework for reliably inducing and quantifying oxidative stress in various cell lines.

Key Cellular Effects of this compound-Induced Oxidative Stress

This compound instigates oxidative stress primarily through the generation of free radicals and the impairment of the cell's antioxidant defense system.[1][7] This leads to a cascade of downstream cellular damage.

Mechanism of Action:

  • Increased Reactive Oxygen Species (ROS) Production: this compound treatment has been shown to significantly increase the intracellular levels of ROS.[8][9]

  • Lipid Peroxidation: The excess ROS attacks polyunsaturated fatty acids in cellular membranes, leading to lipid peroxidation and the formation of byproducts such as malondialdehyde (MDA).[8][10]

  • Alteration of Antioxidant Enzyme Activity: this compound exposure can lead to a decrease in the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][3]

  • Mitochondrial Dysfunction: Mitochondria are a primary target of this compound, with exposure leading to impaired electron transport chain function and increased mitochondrial ROS production.[6][8][11]

  • Induction of Apoptosis: The culmination of cellular damage from oxidative stress can trigger programmed cell death, or apoptosis.[5][12]

Experimental Protocols

The following are detailed protocols for inducing oxidative stress with this compound and assessing its effects on cultured cells.

Cell Culture and this compound Treatment

This initial protocol outlines the general procedure for treating adherent cell cultures with this compound.

Materials:

  • Selected cell line (e.g., HepaRG, BRL-3A, primary rat microglia)[5][9][13]

  • Complete cell culture medium

  • This compound (DDVP), analytical grade

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates (e.g., 6-well, 96-well)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store the stock solution at -20°C.

  • Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental endpoint. Commonly used concentrations in literature range from 1 µM to 100 µM.[7][14]

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Incubation: Incubate the cells for the desired exposure time. Exposure times can range from a few hours to 48 hours, depending on the specific assay and research question.[15]

  • Proceed to Assay: After the incubation period, the cells are ready for analysis using the protocols outlined below.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[16]

Materials:

  • This compound-treated and control cells in culture plates

  • DCFH-DA (5 mM stock in DMSO)

  • Warm PBS or serum-free medium

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Preparation of DCFH-DA Working Solution: Dilute the DCFH-DA stock solution in warm PBS or serum-free medium to a final working concentration of 1-10 µM.[16]

  • Cell Staining: Remove the this compound-containing medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[16]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular dye.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorometric plate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, detach the cells and analyze them by flow cytometry in the FL-1 channel.[16]

Assessment of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of this process.[17]

Materials:

  • This compound-treated and control cells

  • Cell lysis buffer (e.g., RIPA buffer)

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • MDA standard

  • Spectrophotometer or fluorometric plate reader

Procedure:

  • Cell Lysate Preparation: After this compound treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay) for normalization.[17]

  • TBARS Reaction: Mix a portion of the cell lysate with TBA and TCA solutions. Heat the mixture at 95°C for 60 minutes.

  • Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance or fluorescence of the supernatant at ~532 nm (for colorimetric assay) or with excitation at ~530 nm and emission at ~550 nm (for fluorometric assay).[17]

  • Quantification: Calculate the MDA concentration in each sample by comparing the readings to a standard curve generated with known concentrations of MDA. Express the results as nmol of MDA per mg of protein.

Measurement of Antioxidant Enzyme Activity

Protocols for measuring the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) are outlined below. Commercial kits are also widely available for these assays.

This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by SOD.[18]

Materials:

  • Cell lysate

  • Reaction mixture containing phosphate (B84403) buffer, EDTA, NBT, riboflavin, and methionine[18]

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: Prepare the reaction cocktail as described in the literature.[18]

  • Initiate Reaction: Add the cell lysate to the reaction mixture and expose it to a light source to initiate the photochemical reduction of NBT.

  • Measure Absorbance: Measure the absorbance at 560 nm. The inhibition of NBT reduction is proportional to the SOD activity.

  • Calculate Activity: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.[18]

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[18]

Materials:

  • Cell lysate

  • Phosphate buffer

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: Prepare a solution of H₂O₂ in phosphate buffer.

  • Initiate Reaction: Add the cell lysate to the H₂O₂ solution.

  • Measure Absorbance: Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed.[18]

  • Calculate Activity: The rate of decrease in absorbance is proportional to the catalase activity.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experiments based on existing literature.

Table 1: Effect of this compound on Markers of Oxidative Stress

ParameterCell LineThis compound ConcentrationExposure TimeObserved EffectReference
ROS Production Primary Rat Microglia10 µM24 hoursSignificant Increase[5][7]
BRL-3ANot SpecifiedNot SpecifiedIncreased ROS Activity[9]
Lipid Peroxidation (MDA) Rat Brain (in vivo)Chronic Exposure12 weeks38-50% Increase[8]
Rat ErythrocytesSublethal DosesNot SpecifiedIncreased MDA Content[19]
SOD Activity Rat Brain (in vivo)Single Oral DoseNot SpecifiedSignificant Decrease[2]
Rat Brain MitochondriaChronic Exposure12 weeksDecreased Mn-SOD Activity[6]
Catalase Activity Rat Brain (in vivo)Single Oral DoseNot SpecifiedMarked Decrease[2]
Glutathione Peroxidase (GPx) Activity Rat Brain (in vivo)Single Oral DoseNot SpecifiedMarked Decrease[2]

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced oxidative stress.

Dichlorvos_Oxidative_Stress_Pathway DDVP This compound (DDVP) Mitochondria Mitochondrial Dysfunction DDVP->Mitochondria Antioxidant_Defense Decreased Antioxidant Defense (SOD, CAT, GPx) DDVP->Antioxidant_Defense ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Antioxidant_Defense->ROS fails to neutralize Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: this compound-induced oxidative stress signaling cascade.

Experimental_Workflow start Cell Seeding (e.g., 6-well plate) treatment This compound Treatment (Various Concentrations and Vehicle Control) start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation ros_assay ROS Measurement (DCFH-DA Assay) incubation->ros_assay lpo_assay Lipid Peroxidation Assay (TBARS) incubation->lpo_assay enzyme_assay Antioxidant Enzyme Activity Assays (SOD, CAT) incubation->enzyme_assay data_analysis Data Analysis and Normalization ros_assay->data_analysis lpo_assay->data_analysis enzyme_assay->data_analysis

Caption: General workflow for studying this compound-induced oxidative stress.

References

Dichlorvos as a Positive Control in Acetylcholinesterase Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate (B84403) or DDVP) is a well-characterized organophosphate insecticide that serves as a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, thereby terminating nerve signals.[3][4][5] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][6] Due to its consistent and potent inhibitory activity, this compound is widely utilized as a positive control in acetylcholinesterase inhibition assays. These assays are fundamental in the screening and characterization of novel AChE inhibitors for therapeutic purposes, such as in the treatment of Alzheimer's disease, as well as for the detection of organophosphate and carbamate (B1207046) pesticides.[3][7]

This document provides detailed application notes and standardized protocols for the use of this compound as a positive control in AChE inhibition assays, primarily based on the widely adopted Ellman's method.[4][5]

Mechanism of Action

This compound exerts its inhibitory effect by phosphorylating the serine residue at the catalytic site of the acetylcholinesterase enzyme.[8] This covalent modification is essentially irreversible, leading to a loss of enzyme function. The accumulation of acetylcholine in the synapse disrupts normal nerve function, leading to a range of physiological effects.[1]

Quantitative Data Summary

The inhibitory potency of this compound against acetylcholinesterase can be quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes quantitative data for this compound in AChE inhibition assays from various studies.

ParameterValueSpecies/Enzyme SourceAssay ConditionsReference
IC50 0.368 µmol/L (0.081 ppm)Tambaqui (Colossoma macropomum) brainAcetylthiocholine as substrate, DTNB for color development[9]
IC50 0.3 ppmNot SpecifiedPaper-based assay with indoxyl acetate[7]
IC50 (in vivo) 0.546 ± 0.146 mg/kgRat hippocampusNot specified[10]
Inhibition Significant decrease in AChE activityRat brain and liver4 mg/kg intraperitoneal injection[11]
Inhibition 62.8 ± 0.8% of controlRat bronchial tissue0.8 µg/L inhalation for 3 days[12]
Inhibition 51.6 ± 1.6% of controlRat bronchial tissue1.8 µg/L inhalation for 3 days[12]
Inhibition Significant decrease in AChE activityFree form of AChE100 µM and 500 µM this compound[13]

Signaling Pathway and Experimental Workflow

Acetylcholinesterase Inhibition by this compound

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE This compound This compound This compound->AChE Irreversible Inhibition Signal Signal Transduction Receptor->Signal

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for AChE Inhibition Assay

AChE_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure (96-well plate) cluster_analysis 3. Data Analysis Buffer Prepare Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0) Enzyme Prepare AChE Solution (e.g., 0.1-0.25 U/mL) Buffer->Enzyme DTNB Prepare DTNB Solution (e.g., 10 mM) Buffer->DTNB Dichlorvos_prep Prepare this compound Serial Dilutions Buffer->Dichlorvos_prep Substrate Prepare Acetylthiocholine (ATCI) Solution (e.g., 14-15 mM) Add_Enzyme Add AChE to wells Add_Inhibitor Add this compound (Positive Control) or Test Compound Add_Enzyme->Add_Inhibitor Preincubation Pre-incubate Enzyme and Inhibitor (e.g., 15 min at 25°C) Add_Inhibitor->Preincubation Add_Substrate_DTNB Add ATCI and DTNB to initiate reaction Preincubation->Add_Substrate_DTNB Measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) Add_Substrate_DTNB->Measurement Calc_Rate Calculate Reaction Rate (ΔAbs/min) Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: General workflow for an acetylcholinesterase inhibition assay.

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. A typical final concentration in the well is 0.1-0.25 U/mL.[4] Aliquot and store at -20°C.

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.[4]

  • ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.[4]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. From this stock, prepare serial dilutions in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (<1%) to avoid affecting enzyme activity.[4]

Assay Procedure (96-well plate format)

This protocol is for a final reaction volume of 200 µL per well.

  • Plate Setup:

    • Blank: 180 µL Assay Buffer + 20 µL ATCI/DTNB mixture.

    • Negative Control (100% Activity): 160 µL Assay Buffer + 20 µL AChE solution + 20 µL ATCI/DTNB mixture.

    • Positive Control (this compound): 140 µL Assay Buffer + 20 µL AChE solution + 20 µL this compound dilution + 20 µL ATCI/DTNB mixture.

    • Test Compound: 140 µL Assay Buffer + 20 µL AChE solution + 20 µL Test Compound dilution + 20 µL ATCI/DTNB mixture.

  • Enzyme and Inhibitor Addition:

    • To the appropriate wells, add 20 µL of the AChE working solution (except for the blank wells).

    • Add 20 µL of the this compound dilutions (positive control) or test compound dilutions to the corresponding wells. For the negative control, add 20 µL of the assay buffer containing the same percentage of DMSO as the inhibitor wells.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mixture containing ATCI and DTNB. For each well, you will need 10 µL of 14-15 mM ATCI and 10 µL of 10 mM DTNB.

    • Add 20 µL of the ATCI/DTNB mixture to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • For a kinetic assay, take readings every minute for 10-15 minutes.[5]

    • For an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[5]

Data Analysis
  • Calculate the Rate of Reaction:

    • For a kinetic assay, determine the rate of change in absorbance per minute (ΔAbs/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.[5] For an endpoint assay, subtract the initial absorbance from the final absorbance.

  • Calculate the Percentage of Inhibition:

    • Use the following formula to calculate the percentage of AChE inhibition for each concentration of this compound or test compound:[5] % Inhibition = [ (Rate of Negative Control - Rate of Test) / Rate of Negative Control ] x 100

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50% and can be determined by non-linear regression analysis of the dose-response curve.[4]

Conclusion

This compound is an indispensable tool in acetylcholinesterase research, providing a reliable and potent positive control for inhibition assays. Its well-documented mechanism of action and consistent inhibitory effects make it an ideal standard for validating assay performance and for comparing the potency of novel inhibitory compounds. The protocols and data presented herein offer a comprehensive guide for the effective use of this compound in acetylcholinesterase inhibition studies.

References

Measuring Dichlorvos Resistance in Insect Populations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring Dichlorvos resistance in various insect populations. The methodologies outlined are essential for monitoring the evolution of resistance, understanding the underlying mechanisms, and developing effective insecticide resistance management (IRM) strategies.

Introduction to this compound Resistance

This compound is an organophosphate insecticide that has been widely used in agriculture and public health to control a variety of insect pests. Its mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent nerve overstimulation, paralysis, and death of the insect.

However, the intensive and prolonged use of this compound has led to the development of resistance in many insect species.[1][2] Resistance is an inherited ability of a pest population to survive doses of an insecticide that would normally be lethal.[3] Understanding the level and mechanisms of resistance is crucial for sustainable pest management.

The primary mechanisms of resistance to this compound and other organophosphates include:

  • Target-site insensitivity: Mutations in the gene encoding acetylcholinesterase (AChE) can alter the enzyme's structure, reducing its sensitivity to inhibition by this compound.[4]

  • Metabolic resistance: Increased activity of detoxification enzymes, such as esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s), can lead to the rapid breakdown and detoxification of the insecticide before it reaches its target site.[5][6]

This document details three primary methodologies for quantifying this compound resistance: Bioassays, Biochemical Assays, and Molecular Assays.

Bioassays for Phenotypic Resistance Assessment

Bioassays are the foundational method for determining the level of resistance in an insect population by measuring the dose-response relationship to an insecticide.[5] The most common metric derived from bioassays is the lethal concentration (LC50), which is the concentration of the insecticide that kills 50% of the test population.[7][8]

Adult Vial Test (Contact Toxicity)

The adult vial test is a widely used method to assess the susceptibility of adult insects to a contact insecticide.[7][8][9]

Experimental Protocol:

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone).

    • Perform serial dilutions of the stock solution to create a range of at least five concentrations.

    • Include a solvent-only control.

  • Coating of Vials:

    • Use 20 ml glass scintillation vials.[7][9]

    • Add 0.5 ml of each this compound concentration or control solution to a separate vial.

    • Roll the vials on a hot dog roller (with the heating element off) until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface.[10]

    • Allow the vials to air-dry in a fume hood.

  • Insect Exposure:

    • Collect healthy, active adult insects of a uniform age and sex.

    • Introduce 10-25 insects into each vial.[8]

    • Secure the vials with a loose-fitting cap or a cotton ball to allow for air circulation.[7][8]

  • Data Collection and Analysis:

    • Record mortality at regular intervals, typically after 24 hours of exposure.[7]

    • An insect is considered dead if it is unable to make coordinated movement when gently prodded.

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Analyze the mortality data using probit analysis to determine the LC50, 95% confidence limits, and the slope of the dose-response curve.[7][8]

Fumigation Bioassay (Vapor Toxicity)

For a volatile insecticide like this compound, a fumigation bioassay can be used to assess resistance to its vapor.[11][12]

Experimental Protocol:

  • Apparatus Setup:

    • A modified apparatus can be constructed using two plastic Petri-dish halves held together by a Perspex ring and separated by nylon mosquito gauze.[11]

    • The insects are confined to one half, while the this compound vapor is emitted from the other.

  • This compound Application:

    • Apply a small, measured drop of a dilute this compound solution in a suitable solvent onto a filter paper placed in the empty half of the apparatus.[11][12]

  • Insect Exposure:

    • Introduce a known number of insects into the other half of the apparatus.

    • Assemble the apparatus quickly to ensure containment of the vapor.

  • Data Collection and Analysis:

    • Record the rate of knockdown of the insects at regular time intervals.[11]

    • The time to 50% knockdown (KT50) can be calculated and used as a measure of susceptibility.

Data Presentation: Bioassay Results

The results of bioassays are typically summarized to compare the susceptibility of a field-collected population to a known susceptible laboratory strain. The Resistance Ratio (RR) is calculated as:

RR = LC50 of the field population / LC50 of the susceptible strain [13]

Insect SpeciesStrainBioassay MethodLC50 (µ g/vial or ppm)95% Confidence LimitsResistance Ratio (RR)
Musca domesticaSusceptible Lab StrainAdult Vial Test0.50.4 - 0.61.0
Musca domesticaField Population AAdult Vial Test12.510.2 - 15.325.0
Culex quinquefasciatusSusceptible Lab StrainFumigation Bioassay0.01 (KT50 in hours)0.008 - 0.0121.0
Culex quinquefasciatusField Population BFumigation Bioassay0.25 (KT50 in hours)0.21 - 0.3025.0

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Biochemical Assays for Metabolic Resistance

Biochemical assays measure the activity of detoxification enzymes and can provide evidence for metabolic resistance mechanisms.[3][14]

Enzyme Activity Assays

Experimental Protocol:

  • Insect Homogenization:

    • Individual insects are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) on ice.

    • The homogenate is then centrifuged to separate the supernatant, which contains the enzymes.

  • Protein Quantification:

    • The total protein content of the supernatant is determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.

  • Esterase (EST) Assay:

    • The assay is typically performed in a microplate reader.

    • The reaction mixture contains the insect supernatant, phosphate buffer, and a substrate such as α-naphthyl acetate (B1210297) or β-naphthyl acetate.

    • The product of the reaction, α-naphthol or β-naphthol, is then reacted with a dye (e.g., Fast Blue B salt) to produce a colored product.

    • The absorbance is measured at a specific wavelength, and the enzyme activity is calculated.

  • Glutathione S-Transferase (GST) Assay:

    • This assay measures the conjugation of glutathione (GSH) to a substrate, typically 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

    • The reaction mixture includes the insect supernatant, buffer, GSH, and CDNB.

    • The formation of the conjugate is monitored by measuring the increase in absorbance at a specific wavelength.

  • Cytochrome P450 (P450) Assay:

    • P450 activity can be measured using a variety of substrates, such as p-nitroanisole (for O-demethylation activity).

    • The assay measures the formation of the product (p-nitrophenol) by monitoring the change in absorbance.

Synergist Bioassays

Synergists are chemicals that can inhibit specific detoxification enzymes.[5][14] By exposing insects to a synergist before the insecticide, it is possible to determine the contribution of a particular enzyme family to resistance.

  • Piperonyl butoxide (PBO): Inhibits cytochrome P450s.[5]

  • S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.[5]

  • Diethyl maleate (B1232345) (DEM): Inhibits glutathione S-transferases.[5]

Experimental Protocol:

  • Perform a standard bioassay as described in section 2.1.

  • In a parallel experiment, pre-expose the insects to a sub-lethal dose of the synergist for a specified period before introducing the this compound-coated vials.

  • Calculate the LC50 for the synergist + this compound treatment.

  • A significant decrease in the LC50 in the presence of the synergist indicates the involvement of the corresponding enzyme family in resistance.

Data Presentation: Biochemical Assay Results
Insect SpeciesStrainMean Esterase Activity (nmol/min/mg protein)Mean GST Activity (nmol/min/mg protein)Mean P450 Activity (pmol/min/mg protein)
Musca domesticaSusceptible Lab Strain15.225.85.1
Musca domesticaField Population A78.628.122.4

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Molecular Assays for Genotypic Resistance Assessment

Molecular assays can identify specific gene mutations or changes in gene expression associated with resistance.

Target-Site Resistance: AChE Gene Sequencing

Experimental Protocol:

  • DNA/RNA Extraction: Extract genomic DNA or total RNA from individual insects.

  • PCR Amplification: Use specific primers to amplify the region of the AChE gene known to harbor resistance-conferring mutations.

  • DNA Sequencing: Sequence the PCR products to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.[4]

  • Sequence Analysis: Compare the sequences from resistant and susceptible individuals to identify mutations associated with resistance.

Metabolic Resistance: Gene Expression Analysis (qRT-PCR)

Experimental Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from resistant and susceptible insect populations and synthesize complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR): Use primers specific for detoxification enzyme genes (e.g., esterases, GSTs, P450s) to measure their expression levels.

  • Data Analysis: Normalize the expression data to one or more reference genes and calculate the fold change in gene expression in the resistant population compared to the susceptible population.

Visualizing Experimental Workflows and Pathways

This compound Resistance Measurement Workflow

G cluster_collection Insect Collection cluster_bioassay Bioassay cluster_biochemical Biochemical Assay cluster_molecular Molecular Assay cluster_analysis Data Analysis & Interpretation Collection Collect insects from field and establish susceptible lab colony Bioassay Perform this compound Bioassay (e.g., Adult Vial Test) Collection->Bioassay Biochemical Conduct Enzyme Activity Assays (EST, GST, P450) Collection->Biochemical Molecular Sequence AChE gene for target-site mutations Collection->Molecular LC50 Calculate LC50 and Resistance Ratio (RR) Bioassay->LC50 Analysis Integrate data to determine resistance level and mechanisms LC50->Analysis Biochemical->Analysis Synergist Perform Synergist Bioassays (PBO, DEF, DEM) Synergist->Analysis Molecular->Analysis qPCR Analyze detoxification gene expression (qRT-PCR) qPCR->Analysis IRM Inform Insecticide Resistance Management (IRM) Strategies Analysis->IRM

Caption: Workflow for measuring this compound resistance.

Mechanisms of this compound Resistance

G cluster_target Target-Site Resistance cluster_metabolic Metabolic Resistance This compound This compound AChE Acetylcholinesterase (AChE) (Target Site) This compound->AChE Inhibition Detox Detoxification Enzymes (Esterases, GSTs, P450s) This compound->Detox Substrate Normal Normal Susceptible Insect: This compound inhibits AChE AChE->this compound MutatedAChE Mutated AChE (Reduced Sensitivity) AChE->MutatedAChE Mutation AChE->Detox Resistant1 Target-Site Resistant Insect: This compound fails to inhibit Mutated AChE Metabolites Non-toxic Metabolites Detox->Metabolites Detoxification Resistant2 Metabolic Resistant Insect: This compound is detoxified before reaching AChE

Caption: Key mechanisms of this compound resistance in insects.

References

Dichlorvos formulation and application techniques in agricultural research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dichlorvos formulations and their application in agricultural research. Detailed protocols for efficacy testing are provided to ensure standardized and reproducible results.

This compound Formulations

This compound is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests in agriculture, stored product protection, and public health.[1][2][3] It is available in various formulations, each suited for specific application needs.[4][5][6]

Table 1: Common this compound Formulations in Agricultural Research

Formulation TypeCommon ConcentrationsKey Characteristics & Uses
Emulsifiable Concentrate (EC) 20%, 50%, 77.5%, 1000 g/LDilutable with water for spraying and fogging. Provides rapid knockdown and is suitable for both open-field and enclosed space applications.[1][7]
Aerosols & Pressurized Liquids 5%, 20%Ready-to-use formulations for space treatments in greenhouses, storage facilities, and animal housing.[3][6]
Impregnated Resin Strips 18.6%, 20%, 65%, 85%Provide slow-release vapor action for long-term pest control in enclosed spaces like greenhouses and storage areas.[8][9][10][11]
Dusts, Granules, and Pellets VariesUsed for direct application to soil or as a broadcast treatment for the control of soil-dwelling and crawling insects.[5]

Application Techniques

The selection of an appropriate application technique is critical for maximizing the efficacy of this compound while minimizing non-target exposure.[12]

Table 2: this compound Application Techniques and Recommended Rates

Application TechniqueTarget AreaRecommended Application RateTarget Pests
Foliar Spray Agricultural Crops (e.g., vegetables, fruit trees)300 - 600 ml/haAphids, whiteflies, thrips, beetles[1][7]
Fogging (ULV & Thermal) Warehouses, Silos, Food Storage, Greenhouses500 - 800 ml/ha or 1-2% dilutionStored product pests (weevils, beetles, moths, mites), flying insects[1][7]
Structural Wall Sprays Animal Housing, Warehouses1-2% solutionFlies, mites, lice, crawling insects[7]
Vapor Release (Resin Strips) Enclosed Spaces (e.g., greenhouses, storage bins)1 strip per 15 m³Flying and crawling insects[13]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][7][14]

Dichlorvos_Signaling_Pathway cluster_synapse Synaptic Cleft This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Increased Acetylcholine (ACh) Accumulation ACh_Receptor Postsynaptic Acetylcholine Receptor ACh->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Leads to Paralysis Paralysis Nerve_Impulse->Paralysis Death Insect Death Paralysis->Death

This compound Mechanism of Action

Experimental Protocols

Laboratory Bioassay for Efficacy Testing

This protocol outlines a method for determining the efficacy of this compound formulations against target insect pests in a controlled laboratory setting.[15]

Objective: To determine the median lethal dose (LD50) or median lethal concentration (LC50) of a this compound formulation for a specific insect pest.

Materials:

  • Technical grade this compound or formulated product

  • Acetone or other suitable solvent

  • Micropipettes or syringes

  • Petri dishes or glass vials

  • Rearing cages for test insects

  • Healthy, uniform-aged adult or larval insects

  • Fume hood

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of 1000 ppm of this compound in a suitable solvent (e.g., acetone).[15] All dilutions should be prepared in a fume hood.

  • Preparation of Serial Dilutions:

    • From the stock solution, prepare a series of at least five serial dilutions. The concentration range should be chosen to produce mortality ranging from 10% to 90%.

  • Treatment Application (Topical Application Example):

    • Anesthetize the test insects (e.g., with CO2).

    • Using a micropipette, apply a small, precise volume (e.g., 1 µl) of each this compound dilution to the dorsal thorax of each insect.

    • A control group should be treated with the solvent only.

    • Each treatment and the control should be replicated at least three times, with 10-20 insects per replicate.

  • Incubation:

    • Place the treated insects in clean holding containers with access to food and water.

    • Maintain the insects under controlled environmental conditions (e.g., 25°C ± 2°C, 60% ± 10% RH, and a 12:12 hour light:dark photoperiod).

  • Mortality Assessment:

    • Assess insect mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform probit analysis to determine the LD50 or LC50 values and their 95% confidence limits.

Table 3: Reported Efficacy of this compound (Topical Application)

Insect SpeciesLife StageLD50 (µ g/insect )Reference
Honey Bee (Apis mellifera)Adult0.29[16]
House Fly (Musca domestica)Adult0.09[16]
Field Trial Protocol for Efficacy Evaluation

This protocol provides a general framework for conducting field trials to evaluate the performance of this compound formulations under real-world agricultural conditions.[17][18][19]

Objective: To assess the efficacy of a this compound formulation in controlling a target pest population on a specific crop and to evaluate any potential phytotoxicity.

Experimental Design:

  • Treatments:

    • T1: Untreated Control

    • T2: this compound Formulation at Application Rate 1

    • T3: this compound Formulation at Application Rate 2

    • T4: Positive Control (a standard registered insecticide for the target pest)

  • Replication: Each treatment should be replicated at least four times.

  • Plot Size: The size of each plot will depend on the crop and application equipment but should be large enough to minimize edge effects.

  • Layout: A Randomized Complete Block Design (RCBD) is recommended to account for field variability.

Procedure:

  • Site Selection: Choose a field with a history of uniform infestation by the target pest.[19]

  • Application:

    • Apply the treatments using calibrated application equipment (e.g., backpack sprayer, boom sprayer) to ensure uniform coverage.[19]

    • The timing of application should be based on the pest's life cycle and economic thresholds.

  • Data Collection:

    • Pest Population Assessment:

      • Pre-treatment counts should be taken to establish a baseline.

      • Post-treatment counts should be conducted at regular intervals (e.g., 3, 7, and 14 days after application).

      • Sampling methods will vary depending on the pest and crop (e.g., sweep nets, visual counts on a specific number of plants or leaves).

    • Crop Phytotoxicity Assessment:

      • Visually assess the crop for any signs of phytotoxicity (e.g., leaf burn, stunting, discoloration) at each post-treatment assessment.

    • Yield Data: At the end of the trial, harvest the crop from a designated area within each plot to determine the yield.

  • Data Analysis:

    • Analyze the pest population data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of pest control for each treatment relative to the untreated control.

    • Analyze the yield data to determine the impact of the treatments on crop production.

Experimental_Workflow start Start planning Trial Planning & Protocol Development start->planning site_selection Site Selection & Preparation planning->site_selection application Treatment Application site_selection->application data_collection Data Collection & Assessments application->data_collection analysis Data Analysis & Interpretation data_collection->analysis reporting Reporting & Conclusion analysis->reporting end End reporting->end

General Field Trial Workflow

Safety Precautions

This compound is a toxic compound and should be handled with care.[11] Always refer to the Safety Data Sheet (SDS) and product label for specific safety information. Personal Protective Equipment (PPE), including gloves, respiratory protection, and eye protection, should be worn during handling and application.[12]

Disclaimer: This document is intended for informational purposes for research and development professionals. All pesticide applications must be in accordance with local regulations and the product label.

References

Application Note: Solid-Phase Extraction for the Determination of Dichlorvos in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), an organophosphate insecticide, is widely used in agriculture and public health for pest control. Its high toxicity and potential for human exposure necessitate sensitive and reliable analytical methods for its determination in biological matrices such as blood, urine, and tissues. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the cleanup and preconcentration of this compound from complex biological samples prior to chromatographic analysis.[1][2] This application note provides an overview of various SPE methods and detailed protocols for the extraction of this compound.

Principle of Solid-Phase Extraction

SPE is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a liquid sample. The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For this compound, which is a moderately polar compound, reversed-phase sorbents like C18 are commonly employed.[3]

Featured Solid-Phase Extraction Protocols

This section details specific SPE protocols for the extraction of this compound from various biological samples.

Protocol 1: this compound Extraction from Blood Plasma/Serum using C18 SPE Cartridges

This protocol is adapted from methodologies described for the analysis of organophosphorus pesticides in biological fluids.[3]

Objective: To isolate and concentrate this compound from blood plasma or serum for subsequent analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • SPE Cartridges: C18 (e.g., 500 mg, 6 mL)

  • Biological Sample: Blood plasma or serum

  • Reagents:

  • Equipment:

    • SPE manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

Experimental Protocol:

  • Sample Pretreatment:

    • To 1 mL of plasma or serum, add 1 mL of pH 7 phosphate buffer.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of n-hexane through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pretreated sample supernatant onto the conditioned C18 cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute this compound from the cartridge with 5 mL of a mixture of n-hexane and diethyl ether (8:2, v/v).[3]

    • Collect the eluate in a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water (70:30, v/v)) for chromatographic analysis.[3]

Workflow Diagram:

SPE_Workflow_Blood cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction (C18) cluster_PostExtraction Post-Extraction Sample 1 mL Plasma/Serum Buffer Add 1 mL pH 7 Phosphate Buffer Sample->Buffer Vortex Vortex Buffer->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Sample Loading Supernatant->Load Condition Conditioning (Hexane, Methanol, Water) Condition->Load Wash Washing (Deionized Water) Load->Wash Elute Elution (n-Hexane:Diethyl Ether) Wash->Elute Evaporate Evaporation (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis GC/HPLC Analysis Reconstitute->Analysis SPE_Workflow_Urine cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction (C18) cluster_PostExtraction Post-Extraction Sample 5 mL Urine pH_Adjust pH Adjustment to 7.0 Sample->pH_Adjust Centrifuge Centrifuge pH_Adjust->Centrifuge Dilute Dilute with 5 mL Water Centrifuge->Dilute Load Sample Loading Dilute->Load Condition Conditioning (Chloroform:Isopropanol, Methanol, Water) Condition->Load Wash Washing & Drying Load->Wash Elute Elution (Chloroform:Isopropanol) Wash->Elute Evaporate Evaporation Elute->Evaporate Solvent_Exchange Solvent Exchange to Acetonitrile Evaporate->Solvent_Exchange Analysis GC/HPLC Analysis Solvent_Exchange->Analysis SPE_Workflow_Tissue cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction (C18) cluster_PostExtraction Post-Extraction Sample 1 g Minced Tissue Homogenize Homogenize in Acetonitrile Sample->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Dry_Extract Dry Supernatant (Sodium Sulfate) Centrifuge->Dry_Extract Load Sample Loading Dry_Extract->Load Condition Conditioning (Diethyl Ether, Acetonitrile, Water) Condition->Load Wash Washing (10% Acetonitrile) Load->Wash Elute Elution (Diethyl Ether) Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis GC/HPLC Analysis Reconstitute->Analysis

References

Application Notes and Protocols for the Spectrophotometric Determination of Dichlorvos in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate (B84403) or DDVP) is a widely utilized organophosphate insecticide for controlling pests in agriculture and public health settings.[1][2] Its extensive use, however, raises concerns about potential environmental contamination and human exposure due to its high toxicity.[1][2] Monitoring this compound levels in environmental matrices such as water, soil, and vegetables is crucial for ensuring environmental safety and human health. Spectrophotometry offers a simple, cost-effective, and sensitive alternative to chromatographic methods for the determination of this compound.[1]

This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in environmental samples. The primary method described is based on the alkaline hydrolysis of this compound to dichloroacetaldehyde (B1201461), followed by a coupling reaction with a chromogenic reagent to produce a colored compound that can be quantified.

Principle of the Method

The fundamental principle of the most common spectrophotometric methods for this compound determination involves two key steps:

  • Alkaline Hydrolysis: this compound is hydrolyzed in an alkaline medium (e.g., using sodium hydroxide) to yield dichloroacetaldehyde.[1][3][4][5]

  • Color Development: The resulting dichloroacetaldehyde is then reacted with a chromogenic reagent in an alkaline medium to form a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of this compound, is measured using a spectrophotometer at a specific wavelength.

Several chromogenic reagents can be employed, with phloroglucinol (B13840) being a common choice, which produces an orange-colored dye.[1][3] Other reagents that have been successfully used include diphenyl semicarbazide (B1199961) (DPC), which forms a wine-red dye, and p-aminoacetophenone, resulting in a yellowish-orange compound.[4][5]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and analysis.

Instrumentation
  • Spectrophotometer (e.g., Systronic spectrophotometer 106 or equivalent) capable of measuring absorbance in the visible range.[1]

  • 1 cm silica (B1680970) cuvettes.[1]

  • pH meter.[1]

  • Water bath.[1]

  • Centrifuge.

  • Standard laboratory glassware.

Reagents and Solutions
  • This compound Stock Solution (1 mg/mL): Prepare by dissolving a calculated amount of analytical grade this compound in ethanol. A working standard is then prepared by appropriate dilution of this stock solution.[1]

  • Sodium Hydroxide (B78521) (NaOH) Solution (1 M): Dissolve 4.0 g of NaOH pellets in 100 mL of deionized water.

  • Sodium Hydroxide (NaOH) Solution (0.01 M): Prepare by diluting the 1 M NaOH solution.[1]

  • Phloroglucinol Solution (1% w/v): Dissolve 1.0 g of phloroglucinol in 100 mL of deionized water.[1]

  • Carbon Tetrachloride (CCl₄): Analytical grade.

  • All reagents should be of analytical grade, and deionized water should be used throughout the experiments.[1]

Sample Preparation

a) Water Samples:

  • Collect 250 mL of the water sample.

  • If the sample contains suspended particles, filter it through a suitable filter paper.

  • The sample is now ready for the determination procedure.

b) Soil Samples:

  • Weigh 50 g of the soil sample.

  • Extract the this compound by adding two 25 mL portions of carbon tetrachloride and shaking vigorously.

  • Combine the carbon tetrachloride extracts.

  • Evaporate the carbon tetrachloride to dryness using a water bath.

  • The residue containing this compound is then used for the determination.[1]

c) Vegetable Samples:

  • Weigh 50 g of the vegetable sample (e.g., cauliflower, tomato), and crush it.

  • Fortify with a known amount of this compound if recovery studies are being performed.

  • Allow the crushed sample to stand for approximately 12 hours.

  • Extract the this compound with two 25 mL portions of carbon tetrachloride.

  • Separate and collect the carbon tetrachloride layer.

  • Evaporate the solvent to obtain the this compound residue.[1]

Analytical Procedure (Using Phloroglucinol)
  • Take an aliquot of the prepared sample extract (or a standard solution containing 10-100 µg of this compound) and evaporate it to about 0.5 mL in a water bath.

  • Cool the solution in an ice bath.

  • Add 0.5 mL of 1 M sodium hydroxide solution to initiate hydrolysis and let it stand for 15-20 minutes.[1]

  • Add 1 mL of 1% phloroglucinol solution dropwise.

  • Heat the mixture in a boiling water bath for approximately 15 minutes to facilitate color development.[1]

  • Cool the solution in ice-cold water.

  • Make up the final volume to 25 mL with 0.01 M sodium hydroxide solution. The final pH should be between 10.5 and 11.5.[1]

  • Measure the absorbance of the resulting orange-colored solution at 475 nm against a reagent blank prepared in the same manner but without the this compound sample.[1]

  • Construct a calibration curve by plotting the absorbance versus the concentration of standard this compound solutions.

  • Determine the concentration of this compound in the environmental sample by comparing its absorbance with the calibration curve.

Data Presentation

The quantitative performance of different spectrophotometric methods for this compound determination is summarized in the table below, allowing for easy comparison.

ParameterMethod 1: PhloroglucinolMethod 2: Diphenyl Semicarbazide (DPC)Method 3: p-Aminoacetophenone
Chromogenic Reagent PhloroglucinolDiphenyl Semicarbazidep-Aminoacetophenone
Color of Complex OrangeWine RedYellowish-Orange
λmax (nm) 475490450
Beer's Law Range (ppm) 0.4 - 4.00.18 - 1.360.21 - 1.68
Molar Absorptivity (L mol⁻¹ cm⁻¹) 4.53 x 10⁴2.9 x 10⁵Not Reported
Sandell's Sensitivity (µg cm⁻²) 0.00480.013Not Reported
Detection Limit (ppm) Not explicitly stated, but range starts at 0.40.04 µg (in 25 mL) = 0.00160.06
Reference [1][4][5]

Visualizations

Chemical Reaction Pathway

This compound This compound Dichloroacetaldehyde Dichloroacetaldehyde This compound->Dichloroacetaldehyde + NaOH NaOH NaOH (Alkaline Hydrolysis) Colored_Complex Colored Complex Dichloroacetaldehyde->Colored_Complex + Chromogen Chromogen Chromogenic Reagent (e.g., Phloroglucinol) Spectrophotometer Spectrophotometric Measurement (e.g., 475 nm) Colored_Complex->Spectrophotometer

Caption: Reaction pathway for this compound determination.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Water, Soil, Vegetable) Extraction Extraction (for Soil/Vegetable) Sample->Extraction Hydrolysis Alkaline Hydrolysis (+ 1M NaOH, 15-20 min) Sample->Hydrolysis For Water Sample Concentration Solvent Evaporation Extraction->Concentration Concentration->Hydrolysis Color_Dev Color Development (+ Phloroglucinol, Heat 15 min) Hydrolysis->Color_Dev Dilution Dilution to 25 mL (with 0.01M NaOH) Color_Dev->Dilution Measurement Absorbance Measurement (at 475 nm) Dilution->Measurement

Caption: Experimental workflow for this compound analysis.

References

In Vitro Assessment of Dichlorvos Cytotoxicity in Human Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorvos (DDVP), a potent organophosphate insecticide, has been widely utilized in agriculture and public health for pest control. However, its use has raised significant concerns due to its potential toxicity to non-target organisms, including humans. Understanding the cytotoxic mechanisms of this compound at the cellular level is crucial for risk assessment and the development of potential therapeutic strategies against its poisoning. This document provides a detailed overview of the in vitro assessment of this compound cytotoxicity in various human cell lines, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways. The primary mechanisms of this compound-induced cytotoxicity include the inhibition of acetylcholinesterase, induction of oxidative stress, and triggering of apoptosis.[1][2]

Quantitative Cytotoxicity Data

The following tables summarize the dose-dependent cytotoxic effects of this compound on different human cell lines, providing key metrics such as the half-maximal inhibitory concentration (IC50) and effects on markers of oxidative stress.

Table 1: IC50 Values of this compound in Human Cell Lines

Cell LineCell TypeAssayExposure Time (hours)IC50 Value (µM)
SK-N-SHHuman NeuroblastomaMTT48105.22 ± 5.80[3]

Note: Data for other common human cell lines such as HeLa, HepG2, Jurkat, HCT-116, and Caco-2 were not available in the reviewed literature.

Table 2: Effect of this compound on Oxidative Stress Markers in Human SK-N-SH Neuroblastoma Cells (48-hour exposure)

This compound Concentration (µmol/L)Malondialdehyde (MDA) ContentSuperoxide Dismutase (SOD) ActivityCatalase (CAT) Activity
ControlBaselineBaselineBaseline
Increased ConcentrationGradual Increase[3]Gradual Decrease[3]Gradual Decrease[3]

A significant dose-response relationship was observed (P<0.05).[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of in vitro cytotoxicity assessment of this compound.

Cell Culture
  • Cell Lines: Human cell lines such as SK-N-SH (neuroblastoma) are commonly used.

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) is a suitable culture medium.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. The population doubling time for cell lines like SK-N-SH is approximately 36.28 ± 1.46 hours.[3]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Expose the cells to various concentrations of this compound (e.g., 0-120 µmol/L) for the desired duration (e.g., 48 hours).[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with this compound, harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Oxidative Stress Markers

MDA is a marker of lipid peroxidation.

  • Cell Lysate Preparation: After this compound treatment, lyse the cells and collect the supernatant.

  • Reaction: Mix the cell lysate with a solution of thiobarbituric acid (TBA) and heat at 95°C for 60 minutes.

  • Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.

  • Quantification: Determine the MDA concentration using a standard curve.

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.

  • Cell Loading: Incubate the cells with DCFH-DA solution.

  • Treatment: Expose the cells to this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-induced cytotoxicity and the general experimental workflow.

Dichlorvos_Cytotoxicity_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cell_culture Human Cell Line Culture (e.g., SK-N-SH) seeding Cell Seeding in Plates cell_culture->seeding treatment This compound Exposure (Varying Concentrations & Durations) seeding->treatment mtt MTT Assay (Cell Viability, IC50) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) treatment->apoptosis oxidative_stress Oxidative Stress Assays (ROS, MDA) treatment->oxidative_stress Dichlorvos_Apoptosis_Pathway cluster_er_stress Endoplasmic Reticulum Stress cluster_mitochondrial Mitochondrial Pathway This compound This compound Ca_increase ↑ Intracellular Ca2+ This compound->Ca_increase ROS ↑ ROS Production This compound->ROS Caspase12 Caspase-12 Activation Ca_increase->Caspase12 Caspase3 Caspase-3 Activation Caspase12->Caspase3 Bax Bax Activation ROS->Bax CytC Cytochrome c Release Bax->CytC CytC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: Air Sampling and Analysis of Dichlorvos in Occupational Settings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), an organophosphate insecticide, is utilized in various agricultural and commercial settings.[1][2] Due to its potential for human toxicity, including effects on the nervous system, monitoring airborne concentrations in occupational environments is crucial to ensure worker safety.[1] This application note provides a detailed protocol for the sampling and analysis of this compound in workplace air, primarily based on methodologies developed by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[3][4][5]

Principle

This method involves drawing a known volume of air through a solid sorbent tube to trap this compound vapors and aerosols. The collected analyte is then desorbed using a suitable solvent and analyzed by Gas Chromatography (GC) with a selective detector. Specifically, OSHA Method 62 details the collection of organophosphorus pesticides on a glass fiber filter and XAD-2 sorbent tube, followed by desorption with toluene (B28343) and analysis by GC with a Flame Photometric Detector (FPD).[4]

Occupational Exposure Limits

Several organizations have established occupational exposure limits for this compound to protect workers from adverse health effects. These limits are essential for interpreting the results of air sampling.

Regulatory BodyExposure Limit (8-hour TWA)Notes
OSHA (PEL)1 mg/m³Permissible Exposure Limit, with a skin notation indicating potential for significant absorption through the skin.[1][3][5]
NIOSH (REL)1 mg/m³Recommended Exposure Limit, also with a skin notation.[3][5]
ACGIH (TLV)0.1 mg/m³Threshold Limit Value, as an inhalable fraction and vapor, with a skin notation and classified as a dermal sensitizer (B1316253) (DSEN).[3]

Protocol: Sampling and Analysis of Airborne this compound

This protocol is based on OSHA Method 62.[4]

1.0 Sampling

1.1 Equipment and Reagents

  • Sampling Pump: Personal sampling pump calibrated to a flow rate of 1.0 L/min (±5%).

  • Sampling Media: Specially constructed glass sampling tube (11-mm i.d. x 13-mm o.d. x 5.0 cm long) containing a 13-mm diameter glass fiber filter followed by two sections of XAD-2 adsorbent (270-mg sampling section and 140-mg backup section).[4]

  • Tubing: Flexible tubing for connecting the sampling media to the pump.

  • Calibration Equipment: Calibrated flowmeter.

1.2 Sampling Procedure

  • Calibration: Calibrate the personal sampling pump to a flow rate of 1.0 L/min with a representative sampling tube in line.

  • Tube Preparation: Break the ends of the sampling tube immediately before sampling.

  • Assembly: Connect the sampling tube to the calibrated pump using the tubing. The larger (sampling) section of the tube should be positioned towards the pump.

  • Placement: Attach the sampling tube vertically in the worker's breathing zone.[4]

  • Sampling: Sample for a recommended air volume of 480 L.[4] For an 8-hour sample, this corresponds to a flow rate of 1.0 L/min for 480 minutes. For short-term exposure limit (STEL) sampling, a 15-minute sample can be taken at 1.0 L/min.

  • Post-Sampling: After sampling, remove the tube and seal both ends with plastic caps. Label the tube with a unique identifier.

  • Blank Samples: Prepare at least one blank sample for each set of samples. A blank sample is a sampling tube that is handled in the same manner as the other samples, but no air is drawn through it.[4]

  • Storage and Transport: Store and transport the samples to the laboratory for analysis.

2.0 Analysis

2.1 Equipment and Reagents

  • Gas Chromatograph (GC): Equipped with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD).[4][6]

  • GC Column: A column suitable for organophosphate pesticide analysis.

  • Vials: 2-mL vials with PTFE-lined caps.

  • Pipettes and Syringes: Assorted sizes for solvent and standard preparation.

  • Desorption Solvent: Toluene.[4]

  • This compound Standard: Analytical grade this compound for preparing calibration standards.

2.2 Sample Preparation

  • Tube Scoring: Score the glass sampling tube with a file in front of the first glass wool plug.

  • Transfer: Carefully transfer the glass fiber filter and the front (270-mg) section of the XAD-2 sorbent into a 2-mL vial. Transfer the back (140-mg) section of the sorbent into a separate vial.

  • Desorption: Add 2.0 mL of toluene to each vial.[4]

  • Extraction: Cap the vials and gently agitate them periodically for at least 30 minutes to ensure complete desorption.

2.3 GC Analysis

  • Instrument Conditions: Set up the GC with the appropriate analytical conditions. An example of GC conditions is provided in the table below.

  • Calibration: Prepare a series of this compound standards in toluene covering the expected concentration range of the samples. Analyze the standards to generate a calibration curve.

  • Sample Analysis: Inject an aliquot of the sample extract into the GC.

  • Quantification: Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and area to those of the standards.

Quantitative Data Summary

ParameterValueReference
Sampling
Recommended Flow Rate1.0 L/min[4]
Recommended Air Volume480 L[4]
Sorbent TubeGlass fiber filter and XAD-2 (270 mg/140 mg)[4]
Analysis
Desorption SolventToluene[4]
Desorption Volume2.0 mL[4]
Analytical TechniqueGC-FPD or GC-NPD[4][6]
Reliable Quantitation Limit0.0019 mg/m³[4]
Standard Error of Estimate5.3%[4]

Visualizations

Dichlorvos_Workflow cluster_sampling Air Sampling in Occupational Setting cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_output Result Pump Calibrated Personal Sampling Pump Sorbent_Tube Glass Fiber Filter + XAD-2 Sorbent Tube Pump->Sorbent_Tube 1.0 L/min Sampling Sample Collection (Worker's Breathing Zone) Sorbent_Tube->Sampling Desorption Desorption with Toluene (2.0 mL) Sampling->Desorption Transfer Sorbent Extraction Vortex/Agitate Desorption->Extraction GC_Analysis Gas Chromatography (GC-FPD/NPD) Extraction->GC_Analysis Inject Sample Data_Processing Data Analysis and Quantification GC_Analysis->Data_Processing Result Airborne this compound Concentration (mg/m³) Data_Processing->Result

Caption: Key components in this compound analysis.

References

Application Notes and Protocols: Dichlorvos in the Study of Organophosphate-Induced Delayed Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate-induced delayed neuropathy (OPIDN) is a severe neurological condition characterized by a delayed onset of weakness, ataxia, and paralysis following exposure to certain organophosphate compounds. Dichlorvos (DDVP), a potent organophosphate insecticide, serves as a valuable tool in preclinical research to model and investigate the mechanisms of OPIDN. These application notes provide detailed protocols for inducing and assessing OPIDN in animal models using this compound, focusing on key biochemical, histopathological, and behavioral endpoints.

Mechanism of this compound-Induced OPIDN

The primary initiating event in OPIDN is the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), a serine esterase located in the endoplasmic reticulum of neurons.[1][2] Inhibition of NTE disrupts normal phospholipid metabolism, leading to the accumulation of lysophosphatidylcholine, which is thought to contribute to axonal degeneration.[1] For OPIDN to occur, a critical threshold of NTE inhibition, generally above 70%, must be reached.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-induced OPIDN in animal models.

Table 1: this compound-Induced NTE Inhibition in Adult Hens

TissueThis compound Dose (mg/kg, s.c.)Time After DosingNTE Inhibition (%)Reference
Peripheral Nerve1001 day79-90[4]
Spinal Cord1001 day70-81[4]
Brain1001 day89-92[4]

Table 2: Behavioral Effects of this compound in Rats

Behavioral TestThis compound Dose (mg/kg/day, IP)Duration of ExposureObserved EffectReference
Open Field Test310 daysSignificant depression of ambulation and rearing[5]
Rota-rod Test200 (single s.c. dose)21 daysSevere motor deficit[6]

Experimental Protocols

Neuropathy Target Esterase (NTE) Activity Assay

This colorimetric assay is used to determine the level of NTE inhibition in neural tissues following this compound exposure.

Materials:

Procedure:

  • Prepare tissue homogenates (20% w/v) in ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at 700g for 10 minutes at 4°C and collect the supernatant.

  • To determine NTE activity, incubate the supernatant with 40 µM paraoxon (to inhibit other esterases) and 500 µM mipafox (a specific NTE inhibitor for the control) for 20 minutes at 37°C. A sample without mipafox is used to measure total paraoxon-resistant esterase activity.

  • Add 1.5 mM phenyl valerate to initiate the reaction and incubate for a further 20 minutes at 37°C.

  • Stop the reaction by adding the 4-aminoantipyrine solution.

  • Add potassium ferricyanide for color development.

  • Measure the absorbance at 486 nm using a microplate reader.[7]

  • NTE activity is calculated as the difference between the activity in the absence and presence of mipafox.

Histopathological Analysis of Nerve Tissue

This protocol outlines the steps for preparing and analyzing nerve tissue to assess axonal degeneration.

Materials:

Procedure:

  • Fixation: Immediately after dissection, fix the nerve tissue in 2.5% glutaraldehyde in phosphate buffer for at least 24 hours at 4°C.

  • Post-fixation: Post-fix the tissue in 1% osmium tetroxide for 1-2 hours at room temperature.

  • Dehydration: Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Infiltration: Infiltrate the tissue with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

  • Embedding: Embed the tissue in fresh epoxy resin and polymerize at 60°C for 48 hours.

  • Sectioning: Cut semi-thin sections (1 µm) and stain with toluidine blue for light microscopy to identify areas of interest. Cut ultra-thin sections (70-90 nm) for electron microscopy.

  • Staining: Stain the ultra-thin sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope to observe ultrastructural changes such as axonal swelling, myelin sheath irregularities, and accumulation of organelles.[8]

Behavioral Assessment: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodent models of OPIDN.

Materials:

  • Open field apparatus (e.g., 1m x 1m arena for rats)

  • Video recording and tracking software

  • 70% ethanol solution for cleaning

Procedure:

  • Habituation: Bring the animals to the testing room at least 1 hour before the test to allow for habituation to the new environment.[9]

  • Testing Environment: Ensure the testing room has consistent, dim lighting and minimal noise. Clean the apparatus thoroughly with 70% ethanol between each animal.[10]

  • Test Procedure:

    • Gently place the rat in the center of the open field arena.[9]

    • Record the animal's behavior for a predetermined period (typically 5-10 minutes) using an overhead video camera.[9][10]

  • Data Analysis: Use video tracking software to analyze the following parameters:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

    • Rearing frequency: A measure of exploratory behavior.

    • Immobility time: The total time the animal is not moving.

Signaling Pathways and Experimental Workflows

Caption: this compound-induced OPIDN signaling pathway.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_assessment Neuropathy Assessment cluster_data Data Analysis and Interpretation Animal_Selection Select Animal Model (e.g., Adult Hen, Rat) Dichlorvos_Admin Administer this compound (Define Dose and Route) Animal_Selection->Dichlorvos_Admin Biochemical Biochemical Analysis (NTE Activity Assay) Dichlorvos_Admin->Biochemical Histopathological Histopathological Analysis Dichlorvos_Admin->Histopathological Behavioral Behavioral Testing (Open Field, Rota-rod) Dichlorvos_Admin->Behavioral Data_Analysis Analyze Quantitative Data Biochemical->Data_Analysis Histopathological->Data_Analysis Behavioral->Data_Analysis Correlation Correlate Findings Across Different Endpoints Data_Analysis->Correlation Conclusion Draw Conclusions on Neuropathic Effects Correlation->Conclusion

Caption: Experimental workflow for studying this compound-induced OPIDN.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dichlorvos Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichlorvos in aqueous solutions. The information provided aims to help users mitigate the inherent instability of this compound during experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous environments.

Question 1: My this compound stock solution appears to be degrading. How can I prepare and store it to maximize stability?

Answer: this compound is known to be unstable in the presence of water, with stability being highly dependent on pH and temperature.[1][2] To ensure the integrity of your stock solution, follow these recommendations:

  • Solvent Selection: Prepare your primary stock solution in a non-aqueous, water-miscible organic solvent. This compound is miscible with aromatic and chlorinated hydrocarbon solvents, as well as alcohols.[1][3] Dimethyl sulfoxide (B87167) (DMSO) is also a suitable solvent.

  • Storage Conditions: Store the stock solution in a tightly sealed, amber glass vial to protect it from light and moisture.[4] For optimal stability, store at -20°C.[4] Under these conditions, concentrated solutions are generally more stable than dilute ones.[4]

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment from the stock solution.[2] Do not store aqueous solutions of this compound for more than a day.

Question 2: I'm observing a loss of this compound activity in my aqueous experimental medium (e.g., buffer, cell culture medium). What is the likely cause and how can I prevent it?

Answer: The loss of activity is most likely due to the hydrolysis of this compound, a process that is significantly accelerated by alkaline pH and elevated temperatures.[2]

  • pH Control: The rate of hydrolysis increases dramatically with increasing pH.[1] this compound is most stable in acidic conditions (pH < 7) and degrades rapidly in alkaline environments (pH > 7).[1] For your experiments, it is critical to use a buffered solution to maintain a stable, slightly acidic to neutral pH. A phosphate (B84403) buffer system to maintain a pH between 5.0 and 7.0 is a good starting point.[5]

  • Temperature Management: Higher temperatures increase the rate of hydrolysis.[1] If your experimental setup allows, consider performing experiments at a lower temperature. For experiments requiring incubation at 37°C, it is especially important to prepare the this compound solution immediately before use.

  • Medium Components: Be aware that components of complex media, such as cell culture media, could potentially influence this compound stability.[6] It is advisable to perform a preliminary stability test of this compound in your specific experimental medium.

Question 3: How can I confirm that this compound is degrading in my experiment and not being lost through other means?

Answer: To confirm degradation, you should perform a stability study under your specific experimental conditions. This involves incubating this compound in your experimental medium and quantifying its concentration at different time points. A decrease in the parent this compound concentration over time is indicative of degradation. It's also important to include a control without cells or other reactive components to distinguish between chemical degradation and cellular metabolism or binding.

Question 4: I suspect my results are inconsistent due to this compound instability. What are the key experimental steps I should check?

Answer: To troubleshoot inconsistent results, review the following critical steps in your experimental workflow:

  • Stock Solution Preparation and Storage: Verify that your stock solution was prepared in an appropriate organic solvent and stored correctly (see Question 1).

  • Working Solution Preparation: Ensure that aqueous working solutions are prepared fresh for each experiment and used immediately.

  • pH of Aqueous Medium: Measure and confirm the pH of your buffer or culture medium. An alkaline pH is a primary driver of this compound degradation.

  • Incubation Time and Temperature: Consider if the duration and temperature of your experiment are contributing to significant degradation. Shorter incubation times may be necessary.

  • Analytical Method: If you are quantifying this compound, ensure your analytical method is validated and that sample preparation steps, such as extraction, are optimized to prevent degradation during analysis. For instance, adjusting the pH of aqueous samples to 7 prior to extraction can help minimize hydrolysis.[7]

Frequently Asked Questions (FAQs)

What is the primary mechanism of this compound instability in aqueous solutions? The primary mechanism is hydrolysis, where the this compound molecule reacts with water, leading to its breakdown.[2] This reaction is catalyzed by hydroxide (B78521) ions, hence its acceleration at alkaline pH.[1]

What are the main degradation products of this compound hydrolysis? The main degradation products of this compound hydrolysis are dimethyl phosphate and dichloroacetaldehyde.[2]

How does temperature affect this compound stability? Increasing the temperature significantly accelerates the rate of hydrolysis and thus the degradation of this compound.[1]

Is this compound sensitive to light? this compound does not strongly absorb ultraviolet light above 240 nm, suggesting that direct photolysis in typical laboratory lighting conditions is unlikely to be a major degradation pathway.[1] However, it is still good practice to store solutions in amber vials to minimize any potential for light-induced degradation.[4]

Can I use pre-made aqueous solutions of this compound? It is strongly recommended to prepare aqueous solutions of this compound fresh from a stock solution in an organic solvent for each experiment due to its rapid hydrolysis in water.

Data Presentation

The following tables summarize the quantitative data on the stability of this compound under different pH and temperature conditions.

Table 1: Half-life of this compound in Aqueous Solutions at Various pH Values.

pHTemperature (°C)Half-lifeReference
5.4Not Specified3.2 days[1]
6.0Not Specified1.46 days[1]
7.0Not Specified0.32 days[1]
8.0Not Specified0.2 days[1]

Table 2: Remaining this compound in Buffered Aqueous Solutions after 96 Hours at Various pH Values.

pHRemaining this compound (%)Reference
2.099[1]
3.3100[1]
6.292[1]
6.989[1]
7.884[1]
8.282[1]
8.736[1]
9.310[1]

Table 3: Half-life of this compound in Water at Various Temperatures.

Temperature (°C)Half-life (days)Reference
10240[1]
2061.5[1]
3017.3[1]
501.7[1]
700.2[1]

Experimental Protocols

1. Protocol for Preparing a Stable this compound Working Solution

This protocol outlines the steps for preparing a working solution of this compound with enhanced stability for use in in-vitro experiments.

Materials:

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Sterile, amber glass vials

  • Calibrated pipettes

  • Appropriate buffer solution (e.g., 0.1 M Phosphate Buffer, pH 6.5)

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 100 mM in DMSO): a. Under a chemical fume hood, accurately weigh the required amount of this compound. b. Dissolve the this compound in the appropriate volume of DMSO to achieve the desired concentration. c. Vortex thoroughly until the this compound is completely dissolved. d. Store the stock solution in a tightly sealed amber glass vial at -20°C.

  • Prepare an Aqueous Working Solution (e.g., 100 µM): a. Immediately before your experiment, thaw the stock solution. b. Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental buffer. c. In a sterile tube, add the required volume of the experimental buffer. d. While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to ensure rapid and uniform mixing. This helps to avoid precipitation. e. Use the freshly prepared working solution immediately in your experiment.

2. Protocol for a this compound Stability Study using HPLC-UV

This protocol provides a general method to assess the stability of this compound in a specific aqueous medium over time.

Materials:

  • This compound working solution in the test medium (e.g., cell culture medium, buffer)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • HPLC system with a UV detector and a C18 column

  • Mobile phase: Acetonitrile (B52724) and Millipore water (e.g., 50:50 v/v)[8]

  • Autosampler vials

  • Acetonitrile for sample quenching

Procedure:

  • Sample Preparation and Incubation: a. Prepare a solution of this compound in your test medium at the desired concentration. b. At time zero (T=0), immediately take an aliquot of the solution, mix it with an equal volume of acetonitrile to stop any further degradation, and transfer it to an autosampler vial. This is your T=0 sample. c. Place the remaining solution in an incubator at the desired experimental temperature. d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench with acetonitrile as in step 1b, and transfer to autosampler vials.

  • HPLC Analysis: a. Set up the HPLC system with a C18 column. b. Equilibrate the column with the mobile phase (e.g., Acetonitrile:Water 50:50) at a constant flow rate (e.g., 1.0 mL/min). c. Set the UV detector to an appropriate wavelength for this compound detection (e.g., 210 nm). d. Inject the prepared samples from each time point. e. Record the peak area of the this compound peak in each chromatogram.

  • Data Analysis: a. Plot the peak area of this compound as a function of time. b. The decrease in peak area over time corresponds to the degradation of this compound. c. The half-life (t½) can be calculated from the degradation kinetics, which often follows first-order kinetics.

Visualizations

Dichlorvos_Hydrolysis_Pathway This compound This compound Hydrolysis Hydrolysis (H₂O, OH⁻) This compound->Hydrolysis DimethylPhosphate Dimethyl Phosphate Hydrolysis->DimethylPhosphate Dichloroacetaldehyde Dichloroacetaldehyde Hydrolysis->Dichloroacetaldehyde

Caption: Hydrolysis pathway of this compound in aqueous solution.

Dichlorvos_Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Fresh) weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve store Store at -20°C in Amber Vial dissolve->store dilute Dilute Stock in Buffered Aqueous Medium (pH 5-7) store->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing stable this compound solutions.

Dichlorvos_Troubleshooting_Tree start Inconsistent Results or Loss of this compound Activity? q1 Is the stock solution prepared in an organic solvent and stored correctly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the aqueous working solution prepared fresh before each experiment? a1_yes->q2 s1 Prepare fresh stock in DMSO or ethanol (B145695) and store at -20°C in an amber vial. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the pH of the aqueous medium between 5 and 7? a2_yes->q3 s2 Always prepare aqueous solutions immediately before use. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Perform stability study with HPLC to confirm degradation kinetics. a3_yes->end s3 Use a suitable buffer to maintain a slightly acidic to neutral pH. a3_no->s3

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Dichlorvos Analysis in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of matrix effects in Dichlorvos analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: The sample matrix refers to all components within a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and pigments.[1] Matrix effects occur when these co-extracted components interfere with the analysis, leading to either suppression or enhancement of the this compound signal.[2][3] This interference can significantly affect the accuracy, sensitivity, and reproducibility of quantitative results, potentially leading to underestimation or overestimation of the this compound concentration.[4][5]

Q2: What are the common sources of matrix effects in different sample types?

A2: The sources of matrix effects are highly dependent on the sample type:

  • Food Matrices (e.g., fruits, vegetables, grains): Co-extractives such as sugars, organic acids, pigments (like chlorophyll), and waxes are common sources of interference.[3][6] Fatty acids and sterols can be particularly problematic in high-fat samples.[3]

  • Environmental Matrices (e.g., water, soil): Humic acids, fulvic acids, and other organic matter in soil and water can cause significant matrix effects.[7] The presence of various salts and minerals can also interfere with the analysis.[7]

  • Biological Matrices (e.g., plasma, urine, tissue): Proteins, phospholipids, and salts are the primary sources of matrix effects in biological samples.[1][8] These components can suppress the analyte signal and contaminate the analytical instrument.

Q3: How can I identify if matrix effects are impacting my this compound results?

A3: Several methods can be used to identify and quantify matrix effects:

  • Post-Extraction Spike Comparison: The most common method involves comparing the response of a this compound standard spiked into a pre-extracted blank sample matrix with the response of a standard in a pure solvent. A significant difference in signal intensity indicates the presence of matrix effects.[1]

  • Matrix-Matched Calibration Curves: Comparing the slope of a calibration curve prepared in a solvent with one prepared in a blank matrix extract can reveal the extent of the matrix effect.[1][9]

  • Internal Standard Monitoring: A stable isotope-labeled internal standard that behaves similarly to this compound can help to monitor and correct for signal variations caused by matrix effects.

Q4: What is the difference between ion suppression and ion enhancement in mass spectrometry-based methods?

A4: Both are types of matrix effects that occur during the ionization process in the mass spectrometer source.[1][2]

  • Ion Suppression: This is a more common phenomenon where co-eluting matrix components compete with this compound for ionization, reducing the efficiency of this compound ion formation and leading to a weaker signal.[1][10]

  • Ion Enhancement: Less frequently, co-extractives can increase the ionization efficiency of this compound, resulting in a stronger signal than what would be observed in a pure solvent.[2]

Q5: Which analytical techniques are more susceptible to matrix effects for this compound analysis?

A5: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are susceptible to matrix effects, but the nature of the interference differs.

  • LC-MS: Particularly with electrospray ionization (ESI), is highly prone to ion suppression or enhancement as the matrix components directly affect the ionization of this compound in the source.[1][2][5]

  • GC-MS: Matrix effects in GC-MS often occur in the injector port where non-volatile matrix components can accumulate.[3][11] This can lead to the degradation of this compound or the creation of active sites that cause signal loss or variability.[3] Using techniques like analyte protectants can help mitigate these effects in GC-MS.[12]

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis in complex matrices.

ProblemPotential CausesRecommended Solutions
Low Analyte Recovery Inefficient Extraction: The chosen solvent may not be effectively extracting this compound from the sample matrix. This compound can also be lost during solvent evaporation steps due to its volatility.[13] Degradation: this compound can degrade during sample preparation, especially at non-neutral pH or high temperatures. Trichlorfon, another pesticide, can degrade to this compound during sample prep.[13][14] Strong Matrix Binding: this compound may be strongly adsorbed to matrix components.Optimize Extraction: Test different extraction solvents or solvent mixtures. For aqueous samples, adding salt can improve partitioning into the organic phase.[13] Be cautious during extract volume reduction to avoid taking extracts to dryness.[13] Control pH and Temperature: Adjust the sample pH to around 7 before extraction to minimize hydrolysis.[13] Avoid high temperatures during extraction and evaporation. Use Matrix-Matched Standards: To compensate for consistently low recovery, use matrix-matched calibration standards for quantification.[9]
Poor Peak Shape / Tailing Active Sites in GC System: Non-volatile matrix components can accumulate in the GC inlet liner and the front of the analytical column, creating active sites that interact with this compound.[3][15] Column Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column.[16]Inlet Maintenance: Regularly replace the GC inlet liner and trim the first few centimeters of the analytical column.[15] Using a liner with glass wool can help trap non-volatile matrix components. Analyte Protectants (for GC): Add analyte protectants to the sample extracts and calibration standards to passivate active sites in the GC system.[12] Dilute the Sample: Diluting the final extract can reduce the amount of matrix introduced into the system, though this may impact detection limits.[7]
High Signal Variability (Poor Precision) Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or cleanup efficiency can lead to inconsistent results. Instrument Contamination: Buildup of matrix components in the injector, ion source, or mass spectrometer can cause erratic signal response.[15]Standardize Procedures: Ensure consistent execution of the sample preparation protocol. Automation of sample preparation steps can improve precision.[17][18] Regular Instrument Cleaning: Implement a routine maintenance schedule for cleaning the GC inlet or LC ion source.[15]
Signal Suppression or Enhancement (LC-MS) Co-eluting Matrix Components: Matrix components eluting at the same time as this compound can interfere with its ionization in the LC-MS source.[1][2]Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components.[5] Effective Sample Cleanup: Employ a more rigorous cleanup method (e.g., solid-phase extraction) to remove interfering components before analysis.[6] Dilution: Diluting the sample extract can reduce the concentration of interfering compounds.[7] Use a Different Ionization Source: If available, atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than ESI for certain compounds.
False Positives / Interferences Matrix Components with Similar Mass Fragments: A component of the matrix may have the same mass-to-charge ratio (m/z) as a this compound fragment, leading to a false positive signal.[2] Contamination: Contamination from lab equipment, solvents, or previous samples can lead to false positives.Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between this compound and interfering compounds with the same nominal mass. Confirm with Multiple Transitions (MS/MS): In tandem MS, monitor multiple fragment ion transitions for this compound. The ratio of these transitions should be consistent between standards and samples.[19] Thoroughly Clean Glassware and Equipment: Ensure all equipment is properly cleaned to avoid cross-contamination. Run solvent blanks between samples to check for carryover.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Fruits and Vegetables

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for multi-residue pesticide analysis in food matrices.[6]

  • Sample Homogenization:

    • Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.[20][21]

    • For samples with low water content, add an appropriate amount of reagent water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Add internal standards if required.

    • Shake vigorously for 1 minute.[20]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g disodium (B8443419) citrate sesquihydrate).[6]

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE tube containing a cleanup sorbent.

    • For most fruits and vegetables, a d-SPE tube with primary secondary amine (PSA) and MgSO₄ is suitable. For samples containing pigments like chlorophyll, graphitized carbon black (GCB) can be added.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and add it to an autosampler vial.

    • For GC-MS analysis, an acidification step or the addition of an analyte protectant may be necessary.

    • For LC-MS/MS analysis, the extract may be diluted with the mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Biological Fluids (Plasma/Serum)

This protocol is suitable for cleaning up complex biological samples and concentrating the analyte.[8][13][22]

  • Sample Pre-treatment:

    • Centrifuge a blood sample to obtain plasma or serum.

    • Dilute 1 mL of plasma/serum with 1 mL of a pH 7 phosphate (B84403) buffer.[22] This helps to minimize hydrolysis of this compound.[13]

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of reagent water to remove salts and other polar interferences.

  • Elution:

    • Elute the this compound from the cartridge using a suitable organic solvent. A mixture of n-hexane and diethyl ether (e.g., 8:2, v/v) has been reported to be effective.[22]

    • Collect the eluate.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water or acetonitrile) for analysis by LC-MS/MS or GC-MS.[22]

Quantitative Data Summary

Table 1: Recovery and Matrix Effects of this compound in Various Food and Animal Tissue Matrices

MatrixAnalytical MethodSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)Reference
Fish (Labeo rohita)GC-MS/MS0.01 µg/mL81.74.93Not Reported[23]
Fish (Labeo rohita)GC-MS/MS0.05 µg/mL87.441.86Not Reported[23]
Fish (Labeo rohita)GC-MS/MS0.1 µg/mL93.674.29Not Reported[23]
Olive Flounder (Plasma)LC-MS10-100 µg/L108.2 - 115.2< 14Not Reported[24]
Olive Flounder (Muscle)LC-MS10-100 µg/L95.8 - 102.1< 14Not Reported[24]
Olive Flounder (Liver)LC-MS10-100 µg/L88.2 - 93.7< 14Not Reported[24]
Animal TissuesLC-MS/MS5, 10, 20 µg/kg61.58 - 119.37≤ 19.05-99.47 to 51.98[25]
SoybeansGC-MS/MSNot Specified82 - 105Not ReportedObserved[26]

Table 2: Recovery and Limits of Quantification (LOQs) of this compound in Biological and Environmental Samples

MatrixPreparation MethodAnalytical MethodRecovery (%)LOQReference
PlasmaLiquid-Liquid ExtractionGC/MS-SIMNot ReportedNot Reported[22]
PlasmaProtein PrecipitationHPLC/UV8540 ng/mL[22]
SerumSolid-Phase Extraction (SPE)HPLC/APCI-MS802 ng/mL[22]
Visceral TissueSolvent ExtractionTLC902 µg/g[22]
Animal TissuesDichloromethane ExtractionLC-MS/MS85 - 1065 µg/kg[14][25]
WaterSolid-Phase Extraction (SPE)GC-NPDNot ReportedNot Reported[18]
WaterDispersive Liquid-Liquid MicroextractionHPLC95.6 - 102.40.2 µg/L (LOD)[27]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in this compound analysis.

G Figure 1: General Workflow for this compound Analysis cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis SampleCollection Sample Collection (Food, Environmental, Biological) Homogenization Sample Homogenization (Grinding, Blending) SampleCollection->Homogenization Extraction Extraction (QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup / Purification (d-SPE, SPE) Extraction->Cleanup InstrumentalAnalysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Cleanup->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing (Integration, Calibration) DataAcquisition->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

Figure 1: General Workflow for this compound Analysis

G Figure 2: Troubleshooting Decision Tree for Poor this compound Results Start Poor Analytical Results (Low Recovery, High RSD, Bad Peak Shape) CheckSystem Check System Suitability? (Blank, QC Sample) Start->CheckSystem SystemOK System OK CheckSystem->SystemOK Pass SystemNotOK System Not OK CheckSystem->SystemNotOK Fail CheckRecovery Evaluate Analyte Recovery? SystemOK->CheckRecovery InvestigateInstrument Troubleshoot Instrument: - Clean Injector/Ion Source - Check for Leaks - Replace Consumables SystemNotOK->InvestigateInstrument FinalReview Review Data and Re-analyze InvestigateInstrument->FinalReview RecoveryOK Recovery OK (>70%) CheckRecovery->RecoveryOK Yes RecoveryLow Recovery Low (<70%) CheckRecovery->RecoveryLow No CheckMatrixEffect Assess Matrix Effects? (Post-Spike vs. Solvent Std) RecoveryOK->CheckMatrixEffect OptimizeExtraction Optimize Sample Prep: - Change Extraction Solvent - Adjust pH - Modify Cleanup Step RecoveryLow->OptimizeExtraction OptimizeExtraction->FinalReview NoMatrixEffect No Significant Effect CheckMatrixEffect->NoMatrixEffect No MatrixEffect Significant Effect (Suppression/Enhancement) CheckMatrixEffect->MatrixEffect Yes NoMatrixEffect->FinalReview MitigateMatrixEffect Mitigate Matrix Effects: - Use Matrix-Matched Standards - Dilute Sample Extract - Improve Cleanup MatrixEffect->MitigateMatrixEffect MitigateMatrixEffect->FinalReview

References

Technical Support Center: Optimizing Dichlorvos Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Dichlorvos from fatty tissues. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the extraction of this compound from fatty tissues.

Q1: Why am I experiencing low recovery of this compound from my fatty tissue samples?

A1: Low recovery of this compound from fatty matrices is a common challenge due to its lipophilic nature, which causes it to be retained in the co-extracted fat. Several factors can contribute to this:

  • Inadequate Homogenization: Non-uniform sample homogenization can lead to inefficient extraction of this compound from the tissue matrix.

  • Insufficient Solvent Polarity: Using a solvent that is too nonpolar may result in excessive co-extraction of lipids, which can interfere with subsequent cleanup and analysis. Acetonitrile (B52724) is a common choice for balancing the extraction of moderately polar pesticides like this compound while minimizing lipid co-extraction.

  • Ineffective Cleanup: The presence of high amounts of lipids in the final extract can cause matrix effects, leading to signal suppression in chromatographic analysis and, consequently, lower calculated recoveries.[1] The chosen cleanup method may not be sufficient to remove these interfering lipids.

  • Analyte Loss During Evaporation: this compound is a volatile compound. Care must be taken during solvent evaporation steps to avoid its loss.[1]

Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS or GC-MS analysis. What could be the cause and how can I mitigate this?

A2: Matrix effects are a primary challenge in the analysis of pesticide residues in complex matrices like fatty tissues. They are caused by co-extracted components that interfere with the ionization of the target analyte in the mass spectrometer source.

  • Cause: The primary cause of matrix effects in fatty tissue extracts is the presence of co-eluting lipids and other endogenous compounds. These molecules can compete with this compound for ionization, leading to either a suppressed or enhanced signal.

  • Mitigation Strategies:

    • Improve Cleanup: Employing a more effective cleanup strategy is the most direct way to reduce matrix effects. This can involve using specific solid-phase extraction (SPE) sorbents that target lipid removal.

    • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

    • Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ) of the analytical method.

Q3: Which cleanup sorbent is most effective for removing lipids from my this compound extract?

A3: The choice of cleanup sorbent is critical for obtaining a clean extract from fatty tissues. Traditional sorbents may not be sufficient, and specialized sorbents are often required.

  • C18 (Octadecylsilane): This is a common sorbent used for removing nonpolar interferences like fats. It is often used in combination with other sorbents for a broader cleanup.

  • PSA (Primary Secondary Amine): PSA is effective at removing fatty acids, sugars, and other polar interferences. It is frequently used in QuEChERS methods.

  • Graphitized Carbon Black (GCB): GCB is used to remove pigments and sterols. However, it can also retain planar pesticides, so its use should be carefully validated for this compound recovery.

  • Z-Sep and Z-Sep+: These are zirconia-based sorbents that are highly effective at removing fats and phospholipids.

  • EMR—Lipid (Enhanced Matrix Removal—Lipid): This is a novel sorbent designed for highly selective removal of lipids with minimal loss of the target analytes.

The selection of the best sorbent or combination of sorbents will depend on the specific type of fatty tissue and the analytical method being used. It is recommended to perform a comparative evaluation of different sorbents to determine the most effective one for your specific application.

Q4: My QuEChERS extraction is resulting in a thick, fatty upper layer in the acetonitrile. How should I handle this?

A4: The formation of a lipid layer at the top of the acetonitrile phase is a common issue when dealing with high-fat samples.

  • Freezing Out (Winterization): After the initial extraction and centrifugation, place the centrifuge tube in a freezer (-20°C) for at least 30 minutes. This will cause the lipids to solidify or precipitate out of the acetonitrile. You can then decant or pipette the cleaner acetonitrile supernatant for the dispersive SPE cleanup step.

  • Careful Transfer: When transferring the acetonitrile extract for the cleanup step, be careful to avoid aspirating the lipid layer. It is better to leave a small amount of the acetonitrile behind than to contaminate the cleanup tube with excess fat.

Data on this compound Extraction Efficiency

The following tables summarize quantitative data on the recovery of this compound from fatty tissues using different extraction and cleanup methods.

Table 1: Recovery of this compound using Modified QuEChERS Method in Ghee

Fortification Level (ng/g)Average Recovery (%)
2.570-130
570-130
1070-130

This data is based on a QuEChERS-based extraction and cleanup method followed by GC/MS/MS analysis.

Table 2: this compound Recovery from Various Biological Samples using Different Methods

Sample MatrixPreparation MethodAnalytical MethodPercent Recovery
PlasmaDilution with saline, extraction with hexaneGC/MS-SIMNot specified
PlasmaAddition of HCl, centrifugation, filtrationHPLC/UV85%
Stomach contentsEquilibration with HCl and acetone, extraction with chloroformTLC74%
Visceral tissueMincing, extraction with diethyl etherTLC90%
SerumDilution, C18 SPE, elution with n-hexane:diethyl etherHPLC/APCI-MS(SIM)80%

Data compiled from various studies on this compound analysis in biological samples.[2]

Experimental Protocols

Below are detailed methodologies for key experiments in this compound extraction from fatty tissues.

Protocol 1: Modified QuEChERS Method for this compound in Fatty Animal Tissue

This protocol is a modification of the standard QuEChERS method, optimized for high-fat matrices.

1. Sample Preparation:

  • Weigh 2 g of homogenized fatty tissue into a 50 mL centrifuge tube.
  • If the sample is low in water content, add an appropriate amount of water to achieve approximately 80% water content.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
  • Cap the tube tightly and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Cleanup (Dispersive Solid-Phase Extraction - dSPE):

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE cleanup sorbents. For fatty tissues, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is recommended.
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Carefully transfer the supernatant to a clean vial for analysis by GC-MS or LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Fatty Tissues

This protocol outlines a general procedure for using SPE for the cleanup of this compound extracts from fatty tissues.

1. Initial Extraction:

  • Extract this compound from the homogenized fatty tissue using a suitable solvent such as acetonitrile or ethyl acetate. This can be done by vortexing or sonication.
  • Centrifuge the mixture and collect the supernatant.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of the elution solvent (e.g., ethyl acetate) followed by 5 mL of the extraction solvent (e.g., acetonitrile). Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the extract supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

4. Washing:

  • Wash the cartridge with a small volume of a weak solvent (e.g., a mixture of acetonitrile and water) to remove polar interferences while retaining this compound.

5. Elution:

  • Elute the this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate). Collect the eluate.

6. Final Processing:

  • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical relationships for optimizing this compound extraction from fatty tissues.

Dichlorvos_Extraction_Workflow General Workflow for this compound Extraction from Fatty Tissues cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Homogenize Fatty Tissue Solvent_Addition Add Extraction Solvent (e.g., Acetonitrile) Homogenization->Solvent_Addition Salting_Out Add Salts (QuEChERS) or Direct Extraction Solvent_Addition->Salting_Out Centrifugation1 Vortex and Centrifuge Salting_Out->Centrifugation1 Winterization Freeze to Precipitate Lipids (Optional but Recommended) Centrifugation1->Winterization dSPE_or_SPE Dispersive SPE (dSPE) or Cartridge SPE Centrifugation1->dSPE_or_SPE Skip Winterization Winterization->dSPE_or_SPE Centrifugation2 Centrifuge (for dSPE) dSPE_or_SPE->Centrifugation2 Final_Extract Collect Final Extract dSPE_or_SPE->Final_Extract For Cartridge SPE Centrifugation2->Final_Extract Analysis GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: General workflow for this compound extraction from fatty tissues.

Troubleshooting_Low_Recovery Troubleshooting Low this compound Recovery cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low this compound Recovery Cause1 Inefficient Extraction Low_Recovery->Cause1 Cause2 Analyte Loss Low_Recovery->Cause2 Cause3 Matrix Effects Low_Recovery->Cause3 Sol1a Optimize Homogenization Cause1->Sol1a Sol1b Adjust Solvent Polarity Cause1->Sol1b Sol2a Gentle Evaporation Cause2->Sol2a Sol2b Use Keeper Solvent Cause2->Sol2b Sol3a Improve Cleanup (e.g., Z-Sep, EMR-Lipid) Cause3->Sol3a Sol3b Use Matrix-Matched Standards Cause3->Sol3b Sol3c Dilute Final Extract Cause3->Sol3c

Caption: Troubleshooting guide for low this compound recovery.

Cleanup_Sorbent_Selection Cleanup Sorbent Selection Logic Start Start with Fatty Tissue Extract High_Fat High Lipid Content? Start->High_Fat Standard_Cleanup Standard Cleanup PSA + C18 High_Fat->Standard_Cleanup No Advanced_Cleanup Advanced Lipid Removal Z-Sep / Z-Sep+ or EMR-Lipid High_Fat->Advanced_Cleanup Yes Pigmented Pigmented Sample? GCB_Addition Add GCB to Cleanup Caution: Check Recovery of Planar Pesticides Pigmented->GCB_Addition Yes Final_Analysis Proceed to Analysis Pigmented->Final_Analysis No Standard_Cleanup->Pigmented Advanced_Cleanup->Pigmented GCB_Addition->Final_Analysis

Caption: Logic for selecting appropriate cleanup sorbents.

References

Technical Support Center: Dichlorvos Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography (GC) analysis of Dichlorvos.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in GC analysis?

Poor peak shape for this compound, typically observed as peak tailing or fronting, can arise from several factors. These often relate to the analyte's polarity and thermal sensitivity. Key causes include:

  • Active Sites in the Inlet: this compound can interact with active silanol (B1196071) groups in the GC inlet, particularly on the liner surface, leading to peak tailing.[1][2] Using a deactivated liner is crucial for minimizing these interactions.[1]

  • Column Issues: Contamination of the GC column, degradation of the stationary phase, or improper column installation can all lead to distorted peaks.

  • Inappropriate Injection Technique: The choice between split and splitless injection, as well as the optimization of injection parameters, significantly impacts peak shape. Splitless injection is generally preferred for trace analysis to maximize sensitivity, but it can be more susceptible to issues like solvent effects and analyte degradation due to longer residence times in the hot inlet.[3][4][5][6]

  • Thermal Degradation: this compound is a thermally labile compound. High temperatures in the injector port can cause degradation, leading to smaller peaks, broader peaks, or the appearance of additional peaks.[7]

  • Solvent Mismatch: The choice of solvent can significantly affect peak shape, especially when there is a polarity mismatch between the solvent and the stationary phase. For example, injecting a polar solvent like acetonitrile (B52724) onto a non-polar column can cause peak splitting or tailing.[8]

Q2: How can I tell if my poor peak shape is due to a chemical or physical problem?

A simple diagnostic is to observe the peak shapes of other compounds in your chromatogram.

  • If all peaks are tailing or fronting: This generally points to a physical issue within the GC system, such as a poor column cut, improper column installation, or a leak.[9]

  • If only this compound or other polar/active compounds are showing poor peak shape: This is more indicative of a chemical interaction, such as adsorption on active sites in the inlet or column.[9]

Q3: What type of GC column is best for this compound analysis?

For the analysis of organophosphorus pesticides like this compound, moderately polar to non-polar columns are commonly used. A popular choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5, DB-5ms).[1][7][10] These columns offer good resolution and thermal stability for a wide range of pesticides. Using a column specifically tested for pesticide analysis, often denoted with "ms" for mass spectrometry compatibility or "UI" for ultra inert, can provide better peak shapes and lower bleed.[10]

Q4: Should I use split or splitless injection for this compound analysis?

The choice between split and splitless injection depends on the concentration of this compound in your sample and the sensitivity of your detector.

  • Splitless injection is recommended for trace-level analysis as it transfers the entire sample onto the column, maximizing sensitivity.[3][4][5] However, it requires careful optimization of the splitless hold time to ensure efficient transfer without excessive band broadening.

  • Split injection is suitable for higher concentration samples. It provides sharper peaks due to the high flow rates in the inlet, which minimizes the time for analyte degradation or interaction with active sites.[3][4]

Troubleshooting Guide: Poor Peak Shape for this compound

This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during this compound GC analysis.

Problem: Peak Tailing

Symptoms: The peak is asymmetrical with a trailing edge that slowly returns to the baseline.

Potential Cause Troubleshooting Steps Experimental Protocol
Active Sites in Inlet Liner Replace the inlet liner with a new, deactivated liner. Consider using a liner with deactivated glass wool.[1]--INVALID-LINK--
Column Contamination Trim the first 10-20 cm of the analytical column from the inlet side.--INVALID-LINK--
Improper Column Installation Ensure the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions. A poor column cut can also cause tailing.Re-install the column, ensuring a clean, 90-degree cut.
Low Inlet Temperature Insufficiently high inlet temperature can lead to slow sample vaporization and transfer.Increase the inlet temperature in increments of 10-20°C, but do not exceed the recommended maximum for this compound to avoid degradation.
Solvent Effects If using a polar solvent with a non-polar column, consider solvent exchange to a more compatible solvent or optimize the initial oven temperature.For acetonitrile on a DB-5 column, an initial oven temperature around 75°C may improve peak shape.
Problem: Peak Fronting

Symptoms: The peak is asymmetrical with a leading edge that slopes more gradually than the trailing edge.

Potential Cause Troubleshooting Steps Experimental Protocol
Column Overload Reduce the injection volume or the concentration of the sample. If using splitless injection, consider switching to a split injection with an appropriate split ratio.[2]Dilute the sample or reduce the injection volume by half and re-analyze.
Incompatible Solvent The sample solvent may not be compatible with the stationary phase, causing the analyte to move too quickly through the initial part of the column.Consider a solvent exchange to a less polar solvent if using a non-polar column.
Low Initial Oven Temperature If the initial oven temperature is too low, the solvent may condense on the column, leading to band broadening and fronting.Increase the initial oven temperature in small increments.
Problem: Split Peaks

Symptoms: The peak appears as two or more merged peaks.

Potential Cause Troubleshooting Steps Experimental Protocol
Improper Injection Technique In splitless injection, a slow injection speed or a poorly optimized method can cause the sample to vaporize unevenly.Ensure the autosampler injects the sample rapidly. Optimize the splitless hold time.
Solvent/Stationary Phase Mismatch A polar solvent like acetonitrile on a non-polar column can lead to poor "wetting" of the stationary phase and result in peak splitting.Increase the initial oven temperature to be closer to the boiling point of the solvent. Alternatively, perform a solvent exchange to a more compatible solvent.
Column Contamination/Degradation Active sites or damage at the head of the column can cause peak splitting.Trim the front of the column.

Quantitative Data Summary

The following table provides a range of typical gas chromatography parameters for this compound analysis based on literature and common practices. These should be considered as starting points for method development and optimization.

ParameterTypical Value/RangeNotes
Column HP-5, DB-5ms, or equivalent (5% phenyl-methylpolysiloxane)30 m length, 0.25 mm I.D., 0.25 µm film thickness is a common configuration.[1][7]
Inlet Temperature 200 - 250 °CStart with a lower temperature and increase if peak shape is poor, but be mindful of potential thermal degradation.
Oven Program Initial: 60-120°C, hold for 1-2 min. Ramp: 10-25°C/min to 250-280°C, hold for 2-5 min.The initial temperature should be optimized based on the solvent used.[7]
Carrier Gas Helium or HydrogenTypical flow rate of 1-2 mL/min.
Injection Mode Splitless or SplitSplitless for trace analysis. Split ratio of 10:1 to 50:1 for higher concentrations.
Injection Volume 1 µL
Detector NPD, FPD, or MSNitrogen-Phosphorus Detector (NPD) and Flame Photometric Detector (FPD) are selective for phosphorus-containing compounds.[7][11] Mass Spectrometry (MS) provides confirmation of identity.[7]

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)
  • Cool Down: Cool the GC inlet to a safe temperature (below 50°C).

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum nut.

  • Replace Septum: Remove the old septum and replace it with a new, pre-conditioned septum.

  • Remove Liner: Carefully remove the inlet liner using liner removal tools.

  • Install New Liner: Insert a new, deactivated liner. If using glass wool, ensure it is also deactivated.

  • Reassemble: Replace the septum nut and tighten it according to the manufacturer's recommendations.

  • Leak Check: Turn on the carrier gas and perform a leak check of the inlet fittings.

  • Equilibrate: Heat the inlet to the method temperature and allow the system to equilibrate before running samples.

Protocol 2: Column Maintenance (Trimming the Column)
  • Cool Down: Cool the GC oven and inlet to room temperature.

  • Turn Off Gases: Turn off the carrier gas flow.

  • Disconnect Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a capillary cutting tool, make a clean, 90-degree cut to remove 10-20 cm from the inlet end of the column.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of burrs or shards.

  • Re-install Column: Re-install the column in the inlet at the correct depth.

  • Leak Check and Equilibrate: Turn on the carrier gas, perform a leak check, and allow the system to equilibrate.

Protocol 3: GC Column Conditioning
  • Install Column: Install the new column in the GC inlet, but do not connect it to the detector.

  • Purge with Carrier Gas: Set the carrier gas flow to the typical analytical flow rate and purge the column for 15-30 minutes at room temperature to remove any oxygen.[8]

  • Temperature Program: Set the oven temperature program to ramp from a low temperature (e.g., 40°C) to the maximum isothermal operating temperature of the column (or 20°C above your highest analytical temperature) at a rate of 5-10°C/min.[9]

  • Hold at Maximum Temperature: Hold the column at the maximum temperature for 1-2 hours, or until the baseline is stable.[8]

  • Cool Down: Cool the oven down.

  • Connect to Detector: Connect the column to the detector.

  • Equilibrate System: Heat the system to the initial analytical conditions and allow it to equilibrate before injecting any samples.

Visual Troubleshooting Workflow

Troubleshooting_Dichlorvos_Peak_Shape cluster_start Start: Poor this compound Peak Shape cluster_diagnose Initial Diagnosis cluster_physical Physical Issues cluster_chemical Chemical/Method Issues cluster_inlet Inlet System cluster_column Column cluster_method Method Parameters cluster_end Resolution Start Observe Poor Peak Shape (Tailing, Fronting, Splitting) Diagnose Are all peaks in the chromatogram affected? Start->Diagnose Physical_Check Check for Physical Problems: - Improper Column Installation - Poor Column Cut - System Leaks Diagnose->Physical_Check Yes Chemical_Check Investigate Chemical/Method Issues: - Inlet Activity - Column Contamination - Injection Parameters - Solvent Effects Diagnose->Chemical_Check No Fix_Physical Action: - Re-install Column Correctly - Perform Leak Check Physical_Check->Fix_Physical End Good Peak Shape Achieved Fix_Physical->End Inlet_Action Action: - Replace Inlet Liner with Deactivated Liner - Replace Septum - Optimize Inlet Temperature Chemical_Check->Inlet_Action Column_Action Action: - Trim Front of Column - Condition Column Chemical_Check->Column_Action Method_Action Action: - Optimize Injection Parameters (Split/Splitless, Volume) - Adjust Oven Temperature Program - Consider Solvent Exchange Chemical_Check->Method_Action Inlet_Action->End Column_Action->End Method_Action->End

Caption: Troubleshooting workflow for poor this compound peak shape in GC.

References

Technical Support Center: Dichlorvos Metabolite Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from dichlorvos metabolites in your analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound that I should be aware of in my experiments?

A1: this compound is rapidly metabolized in mammals, primarily by the liver, but also in the blood, kidneys, lungs, and spleen. The main metabolic pathways are the hydrolysis of the P-O-vinyl group and oxidative O-demethylation. The primary metabolites of concern are:

  • Dimethyl phosphate (B84403) (DMP)

  • Desmethyl this compound

  • Dichloroacetaldehyde

  • Dichloroethanol

  • Monomethyl phosphate

  • Inorganic phosphate[1]

It is also critical to note that the organophosphate pesticides trichlorfon (B7771407) and naled (B1676917) can degrade or be metabolized into this compound, which can be an unexpected source of the parent compound and its subsequent metabolites in your samples.[2]

Q2: Which analytical assays are most susceptible to interference from this compound metabolites?

A2: The most significant potential for interference occurs in assays that are not highly specific to the parent this compound molecule. These include:

  • Cholinesterase Inhibition Assays: This is a common method to assess the biological effect of organophosphates. Since the mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), this assay is highly relevant. However, some metabolites may also possess cholinesterase-inhibiting properties, leading to an overestimation of this compound activity. This assay measures the total cholinesterase inhibition, not specifically the inhibition by this compound.[3][4]

  • Immunoassays (e.g., ELISA, Lateral Flow): These assays rely on the specific binding of an antibody to this compound. If the antibodies are not highly specific, they may cross-react with structurally similar metabolites, particularly desmethyl this compound. This can lead to false-positive results or an overestimation of the this compound concentration.[5][6][7]

Q3: Is there quantitative data on the cross-reactivity of this compound metabolites in common immunoassays?

A3: While the potential for cross-reactivity is a known issue in immunoassays for small molecules, specific quantitative data on the percentage of cross-reactivity for individual this compound metabolites is not extensively documented in readily available scientific literature. The degree of interference is highly dependent on the specific antibodies used in a particular assay kit. Manufacturers of immunoassay kits may provide some cross-reactivity data for related compounds, but this is not always the case for metabolites. For a newly developed lateral flow immunoassay, cross-reactivity was tested against other organophosphates, but not its metabolites.[8]

To illustrate the concept for users, the following table presents hypothetical cross-reactivity data. Note: These values are for illustrative purposes only and do not represent actual experimental data.

CompoundHypothetical IC50 (ng/mL)Hypothetical Cross-Reactivity (%)
This compound10100%
Desmethyl this compound2005%
Dimethyl Phosphate (DMP)> 10,000< 0.1%
Dichloroethanol> 10,000< 0.1%

Cross-reactivity is calculated as: (IC50 of this compound / IC50 of Metabolite) x 100

Q4: How can I minimize the impact of metabolite interference in my assays?

A4: A multi-faceted approach is recommended:

  • Chromatographic Methods: Whenever possible, use highly specific methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification. These methods can physically separate this compound from its metabolites before detection, providing the most accurate results.[1][2]

  • Sample Preparation: Employ rigorous sample cleanup procedures to remove polar metabolites. Techniques like Solid-Phase Extraction (SPE) can be optimized to selectively isolate this compound and remove more polar interfering compounds like dimethyl phosphate.[1]

  • Assay Validation: If using an immunoassay, validate it for your specific sample matrix. This includes performing spike and recovery experiments to see if the presence of the matrix (which would contain metabolites in an in-vivo study) affects the quantification of a known amount of this compound.

  • Use of Controls: Always run appropriate controls, including matrix blanks (samples from untreated subjects) to determine the baseline signal or inhibition in the absence of this compound.

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of this compound. Understanding these pathways can help in predicting which metabolites might be present in your samples.

G This compound This compound Dichloroacetaldehyde Dichloroacetaldehyde This compound->Dichloroacetaldehyde Hydrolysis Dimethyl_phosphate Dimethyl_phosphate This compound->Dimethyl_phosphate Hydrolysis Desmethyl_this compound Desmethyl_this compound This compound->Desmethyl_this compound O-demethylation Dichloroethanol Dichloroethanol Dichloroacetaldehyde->Dichloroethanol Reduction

Caption: Primary metabolic pathways of this compound.

Troubleshooting Guides

Issue 1: Higher than Expected Activity in Cholinesterase Inhibition Assays

Possible Cause: Your sample may contain not only this compound but also metabolites that contribute to the inhibition of acetylcholinesterase. The standard Ellman's method measures the total enzyme activity and is not specific to the inhibitor.

Troubleshooting Workflow:

G start High Cholinesterase Inhibition Observed step1 Review Sample Source: Was the sample from an in-vivo or in-vitro experiment? start->step1 step2_invivo In-Vivo Sample: Metabolites are likely present. step1->step2_invivo step2_invitro In-Vitro Sample: Check for degradation of this compound in buffer. step1->step2_invitro step3 Confirm with a Specific Method: Analyze a parallel sample with LC-MS/MS to quantify parent this compound. step2_invivo->step3 step2_invitro->step3 step4 Compare Results: Does the this compound concentration from LC-MS/MS correlate with the observed inhibition? step3->step4 step5_yes Yes: Inhibition is likely due to parent compound. step4->step5_yes step5_no No: Discrepancy suggests contribution from active metabolites or other inhibitors. step4->step5_no step6 Consider Sample Cleanup: Use SPE to isolate this compound from polar metabolites and re-run the cholinesterase assay. step5_no->step6

Caption: Troubleshooting unexpected cholinesterase inhibition.

Solutions:

  • Confirm with a Specific Method: Use a chromatographic method (LC-MS/MS or GC-MS) to accurately quantify the concentration of the parent this compound. This will help you determine if the level of inhibition seen is proportional to the amount of this compound present.

  • Sample Cleanup: Before performing the cholinesterase assay, process your sample using Solid-Phase Extraction (SPE). Develop a method that retains this compound while allowing more polar metabolites, like dimethyl phosphate, to be washed away.

  • Data Interpretation: When reporting results from cholinesterase assays on in-vivo samples, acknowledge that the measured activity reflects the total inhibitory effect of the parent compound and its active metabolites.

Issue 2: Inconsistent or False-Positive Results in an Immunoassay

Possible Cause: The antibodies in your immunoassay may be cross-reacting with this compound metabolites, especially desmethyl this compound, which is structurally very similar to the parent compound. Matrix effects can also contribute to inconsistent results.[5][6]

Troubleshooting Steps:

  • Check Manufacturer's Cross-Reactivity Data: Review the product insert for your immunoassay kit to see if the manufacturer provides data on cross-reactivity with this compound metabolites or other organophosphates.

  • Perform a Spike and Recovery Test: Add a known amount of a this compound standard to a matrix blank (a sample from an unexposed subject). The recovery should ideally be between 80-120%. Low recovery may indicate suppression of the signal by the matrix, while high recovery could suggest enhancement.

  • Serial Dilution: Analyze a high-concentration sample in a series of dilutions. The measured concentration, when corrected for the dilution factor, should be consistent across the dilution series. A lack of linearity may indicate the presence of interfering substances.

  • Implement Sample Cleanup: Use a sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or SPE to clean up the sample and remove potential interferences before running the immunoassay.

Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB Solution in phosphate buffer

  • 75 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)

  • AChE source (e.g., erythrocyte ghosts, tissue homogenate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 50 µL DTNB solution.

    • Sample: 150 µL of sample (e.g., diluted plasma or tissue homogenate) + 50 µL DTNB solution.

    • Positive Control: 150 µL of a known AChE standard + 50 µL DTNB solution.

  • Pre-incubation: Add the respective components to the wells. If testing for inhibition, add the sample containing potential inhibitors (like this compound and its metabolites) and pre-incubate with the enzyme source for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) before adding the substrate.

  • Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Calculation:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct the sample and control rates by subtracting the rate of the blank (to account for non-enzymatic hydrolysis of the substrate).

    • Enzyme activity can then be calculated using the Beer-Lambert law, with the molar extinction coefficient of the yellow product being 14,150 M⁻¹cm⁻¹.[8]

Logical Relationship Diagram:

G This compound This compound Exposure Cholinesterase Acetylcholinesterase (AChE) This compound->Cholinesterase Inhibition Immunoassay_Ab Immunoassay Antibody This compound->Immunoassay_Ab Binding Metabolites Metabolites (e.g., DMP, Desmethyl this compound) Metabolites->Cholinesterase Potential Inhibition Metabolites->Immunoassay_Ab Potential Cross-Reactivity ChE_Assay Cholinesterase Assay Cholinesterase->ChE_Assay Immunoassay Immunoassay (ELISA) Immunoassay_Ab->Immunoassay Result_ChE Result: Total AChE Inhibition ChE_Assay->Result_ChE Result_IA Result: 'this compound' Concentration Immunoassay->Result_IA

References

Addressing variability in Dichlorvos bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dichlorvos Bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that is measured in a bioassay?

A1: this compound is an organophosphate insecticide that primarily acts by inhibiting the enzyme acetylcholinesterase (AChE).[1][2][3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][3][4] Bioassays for this compound, therefore, typically measure the extent of AChE inhibition.

Q2: What are the most common methods for conducting a this compound bioassay?

A2: The most prevalent method is the colorimetric acetylcholinesterase inhibition assay, often based on Ellman's method.[5][6] This assay quantifies AChE activity by measuring the formation of a yellow-colored product when the enzyme hydrolyzes a substrate like acetylthiocholine (B1193921) (ATCh).[5] The rate of color formation is inversely proportional to the concentration of the inhibitor (this compound). Other methods include fluorimetric assays and cell-based assays.[7]

Q3: What are the critical parameters that can introduce variability into my this compound bioassay results?

A3: Several factors can contribute to variability in this compound bioassay results. These can be broadly categorized as:

  • Experimental Conditions: Temperature, pH, and incubation times must be precisely controlled as enzymes are highly sensitive to these parameters.[8][9]

  • Reagent Preparation and Storage: Improperly thawed or stored reagents, and the use of expired components can lead to inaccurate results.[8] It is crucial to prepare fresh substrate and enzyme solutions for each experiment.[9]

  • Inhibitor and Enzyme Concentrations: Using an incorrect concentration of either the enzyme or the inhibitor can shift the dose-response curve and affect the calculated IC50 value.[9]

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) should be kept at a low final concentration (typically <1%) in the assay wells to avoid affecting enzyme activity.[5]

  • Test Organism/System: The source and purity of the acetylcholinesterase enzyme can influence results.[10] If using whole organisms, factors like the species, age, sex, and health of the organism can significantly impact susceptibility.[11][12]

Troubleshooting Guide

Issue 1: No or very low enzyme activity in the control wells.

Possible Cause Troubleshooting Step
Inactive Enzyme Ensure the enzyme has been stored correctly at the recommended temperature. Avoid repeated freeze-thaw cycles.[8] Prepare fresh enzyme dilutions for each experiment.[9]
Incorrect Buffer Conditions Verify that the pH of the assay buffer is optimal for the enzyme (typically pH 8.0 for AChE).[5] Ensure the assay buffer is at room temperature before use.[8]
Substrate Degradation The substrate, acetylthiocholine iodide (ATCI), should be prepared fresh before use.[5]
Incorrect Wavelength Confirm that the microplate reader is set to the correct wavelength for detecting the product (typically 412 nm for Ellman's method).[5]

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique.[8] Prepare a master mix for reagents to be added to multiple wells to minimize pipetting variations.[8]
Incomplete Mixing Gently mix the contents of the wells after adding each reagent. Avoid introducing air bubbles.[8]
Temperature Gradients Ensure the entire microplate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface.
Edge Effects To minimize evaporation and temperature variations at the edges of the plate, consider not using the outermost wells for critical measurements.

Issue 3: Inconsistent IC50 values across experiments.

Possible Cause Troubleshooting Step
Variable Pre-incubation Time The pre-incubation of the enzyme with the inhibitor before adding the substrate is a critical step.[13] Standardize this pre-incubation time across all experiments.
Inhibitor Instability Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions.
Substrate Concentration The apparent potency of a competitive inhibitor can be influenced by the substrate concentration.[13] Use a consistent substrate concentration, ideally at or below the Km of the enzyme.[13]
Lot-to-Lot Variability of Reagents If you suspect variability in your reagents, test new lots against a previously validated lot.

Quantitative Data Summary

Table 1: Reported LC50 Values for this compound in Different Organisms

OrganismExposure TimeLC50Reference
Mystus vittatus (Fish)96 hours0.5 ppm[14]
Thalassoma bifasciatum (Bluehead)96 hours1.4 ppm[14]
Fundulus heteroclitus (Mummichog)96 hours2.7 ppm[14]
Megachile rotundata (Alfalfa leafcutting bee)1 hour273.2 µg/m³[15]

Table 2: Example Inhibition Data for this compound against Acetylcholinesterase

This compound Concentration (nM)% Inhibition (Mean ± SD)
18.2 ± 1.5
1025.6 ± 3.1
5048.9 ± 4.2
10065.3 ± 3.8
50089.7 ± 2.5
100095.1 ± 1.9

Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well plate format with a final reaction volume of 200 µL per well.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • This compound (as the test inhibitor)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0 (Assay Buffer)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation:

  • Assay Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[5] Store aliquots at -20°C.

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.[5]

  • ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.[5]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • This compound Working Solutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept below 1%.

Assay Procedure:

  • Plate Layout: Design the plate to include wells for:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control (100% Activity): Contains all reagents and the vehicle (e.g., assay buffer with DMSO) but no inhibitor.

    • Positive Control: Contains a known AChE inhibitor.

    • Test Compound Wells: Contain various concentrations of this compound.

  • Enzyme and Inhibitor Addition:

    • To each well (except the blank), add 50 µL of the AChE working solution.

    • Add 50 µL of the appropriate this compound dilution or vehicle to the corresponding wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-20 minutes.[13] This allows this compound to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a reaction mix containing DTNB and ATCI in the assay buffer. For each well, you will need 100 µL of this mix.

    • Add 100 µL of the DTNB/ATCI reaction mix to all wells to initiate the enzymatic reaction.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Subtract the rate of the blank from all other wells.

  • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] * 100

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Dichlorvos_Mechanism_of_Action cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Nerve_Impulse Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Signal Transmission This compound This compound This compound->AChE Inhibition

Caption: Mechanism of action of this compound in a cholinergic synapse.

AChE_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate, DTNB) start->prep_reagents plate_layout Design 96-Well Plate Layout prep_reagents->plate_layout add_enzyme_inhibitor Add Enzyme and Inhibitor/ Vehicle to Wells plate_layout->add_enzyme_inhibitor pre_incubate Pre-incubate at 37°C add_enzyme_inhibitor->pre_incubate add_substrate_dtnb Add Substrate (ATCI) and DTNB pre_incubate->add_substrate_dtnb measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_substrate_dtnb->measure_absorbance data_analysis Data Analysis (% Inhibition, IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for an acetylcholinesterase inhibition bioassay.

References

Technical Support Center: Enhancing Dichlorvos Removal from Contaminated Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing the organophosphate pesticide Dichlorvos (DDVP) from aqueous solutions. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to enhance the efficiency of your removal experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing this compound (DDVP) from water?

A1: The most effective methods are generally context-dependent, but Advanced Oxidation Processes (AOPs) consistently demonstrate high removal efficiencies.[1] Methods like ozonation, UV/H₂O₂, Photo-Fenton, and photocatalysis using catalysts like Titanium Dioxide (TiO₂) are highly effective.[2][3] For instance, ozonation has been shown to achieve 100% degradation of DDVP.[4] Hydrodynamic cavitation and microbial degradation are also promising and environmentally friendly approaches.[5][6] Adsorption using materials like activated carbon can be effective, although its efficiency for the highly soluble DDVP may be limited compared to other methods.[7]

Q2: What are the primary degradation products of this compound?

A2: During degradation, this compound breaks down into several smaller molecules. The primary degradation products from hydrolysis and oxidation include dimethyl phosphate (B84403) (DMP), dichloroacetaldehyde, dichloroethanol, and dichloroacetic acid (DCA).[4][5][8] In some microbial degradation pathways, intermediates like desmethyl this compound (d-DDVP) have also been identified.[4][9] The complete mineralization of this compound ultimately yields carbon dioxide, water, chloride ions, and phosphate ions.[10]

Q3: How does pH influence the efficiency of this compound removal?

A3: The pH of the water is a critical parameter. For hydrolysis, degradation is significantly faster at higher, more alkaline pH levels (pH > 7) and very slow in acidic conditions (pH < 4).[11] For AOPs, the optimal pH varies. For example, the Fenton and Photo-Fenton processes are most effective in acidic conditions (around pH 3-4).[2][12] Photocatalytic degradation using TiO₂ often shows maximum efficiency at a specific pH, such as pH 6 or 7, as the surface charge of the catalyst and the stability of the pollutant are pH-dependent.[3][13]

Q4: Can this compound be removed by conventional water treatment methods?

A4: Conventional water treatment processes, which include coagulation, filtration, and chlorination, are generally not effective for removing this compound from water.[7] Due to its high water solubility and low tendency to adsorb to sediments, it remains in the aqueous phase, bypassing these standard procedures.[7][14]

Q5: What is the role of hydroxyl radicals (•OH) in this compound degradation?

A5: Hydroxyl radicals (•OH) are extremely reactive and non-selective oxidizing agents that are central to the effectiveness of most AOPs.[5][15] They are generated in processes like UV/H₂O₂, ozonation, and Fenton reactions.[2] These radicals attack the this compound molecule, breaking the double bond in the dichlorovinyl group and initiating a chain reaction that leads to its complete breakdown and mineralization.[4][5] The reaction rate constant of DDVP with •OH radicals is very high (2.2 x 10⁹ M⁻¹s⁻¹), indicating a rapid degradation pathway.[4]

Troubleshooting Guides

This section addresses specific problems you might encounter during your this compound removal experiments.

Scenario 1: Low Degradation Efficiency in Photocatalysis (e.g., using TiO₂)
Problem Potential Cause Troubleshooting Steps
Low DDVP removal percentage. Incorrect pH: The pH affects the surface charge of the TiO₂ catalyst and the stability of DDVP. The optimal pH for TiO₂-based photocatalysis of DDVP is often around 6-7.[3][13]1. Measure the initial pH of your solution. 2. Adjust the pH to the optimal range (e.g., 6.0) using dilute acid or base. 3. Re-run the experiment and compare the degradation efficiency.
Suboptimal Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can cause light scattering and reduce UV penetration. An optimal dose of around 60 mg/L has been reported.[3]1. Perform a series of experiments varying the catalyst concentration (e.g., 20, 40, 60, 80, 100 mg/L). 2. Plot degradation efficiency vs. catalyst dose to identify the optimal concentration for your setup.
Catalyst Deactivation: The catalyst surface can become fouled by intermediate products or other substances in the water matrix.1. After the experiment, recover the catalyst by filtration or centrifugation. 2. Wash the catalyst with deionized water and/or a suitable solvent, then dry it. 3. Consider thermal regeneration if washing is insufficient.
Insufficient UV Light Intensity or Incorrect Wavelength: TiO₂ (anatase) requires UV irradiation (wavelength < 387 nm) for activation. The light source may be too weak or emitting at the wrong wavelength.[10]1. Verify the specifications of your UV lamp. 2. Ensure the lamp is positioned for maximum illumination of the reactor. 3. Check the age of the lamp, as intensity can decrease over time.
Scenario 2: Inconsistent Results in Advanced Oxidation Process (AOP) Experiments (e.g., UV/H₂O₂, Fenton)
Problem Potential Cause Troubleshooting Steps
High variability between replicate experiments. Inaccurate Reagent Dosing: Small variations in the amount of H₂O₂ or Fenton reagents (Fe²⁺) can significantly impact the generation of hydroxyl radicals.1. Use calibrated micropipettes for adding reagents. 2. Prepare fresh stock solutions regularly, as H₂O₂ can degrade over time. 3. For the Fenton process, ensure the H₂O₂/Fe²⁺ molar ratio is optimized; a ratio of 25 has been shown to be effective.[2]
Fluctuations in Water Matrix: The presence of scavengers like bicarbonate, chloride, or natural organic matter in the water can consume hydroxyl radicals, reducing efficiency.[2]1. Use purified, deionized water for initial baseline experiments to establish optimal conditions. 2. If using real water samples, characterize the water matrix (e.g., measure Total Organic Carbon, alkalinity). 3. Consider increasing the oxidant dose to compensate for scavengers.
Temperature and pH Drift: AOP reactions can be sensitive to temperature and pH, which may change during the experiment.[11][12]1. Use a temperature-controlled water bath to maintain a constant temperature. 2. Monitor the pH throughout the experiment and adjust as needed, especially for pH-sensitive processes like the Fenton reaction.

Data Presentation: this compound Removal Efficiency

The following tables summarize quantitative data from various studies on this compound removal.

Table 1: Comparison of Different Removal Methods

MethodCatalyst/ReagentInitial DDVP Conc.ConditionsRemoval Efficiency (%)TimeReference
OzonationOzone (O₃)-Ozone dose: 2.8 mg/L100%-[4]
Ozonated WaterOzone (O₃)3.6 mg/kgOzone dose: 6 mg/L91.9%15 min[16]
PhotocatalysisGraphene Oxide-TiO₂0.5 mg/LpH 6, Catalyst: 60 mg/L, UV light80%80 min[3]
Hydrodynamic Cavitation + O₃Ozone (O₃)-pH 4, Inlet Pressure: 5 bar84.8%-[12]
Ultrasonic Cleaning-3.6 mg/kgPower: 300 W88.9%15 min[17]
AdsorptionPoly(styrene-co-acrylic acid) hydrogel50 µg/mLpH 3-4, Adsorbent: 0.4gMaximum uptake60 min[18]
Microbial DegradationOchrobactrum intermedium--96.38%8 days[5]

Table 2: Effect of Operating Parameters on DDVP Removal

MethodParameter VariedRangeOptimal ValueOutcomeReference
AdsorptionpH2 - 83 - 4Maximum removal[18]
Photocatalysis (GO-TiO₂)Catalyst Dose20 - 200 mg/L60 mg/LHighest degradation[3]
Ozonated WaterOzone Dosage2 - 6 mg/L6 mg/L91.9% removal in 15 min[16]
Ultrasonic CleaningUltrasonic Power100 - 300 W300 W88.9% removal in 15 min[16]
HydrolysispH2.0 - 9.3> 7>99% removal in 2 days at pH 9.3[11]

Experimental Protocols

Here are detailed methodologies for key this compound removal experiments.

Protocol 1: Photocatalytic Degradation using UV/TiO₂

Objective: To determine the degradation efficiency of this compound in an aqueous solution using a UV/TiO₂ system.

Materials:

  • This compound stock solution (e.g., 100 mg/L in methanol)

  • Titanium dioxide (TiO₂, anatase) nanopowder

  • Photoreactor with a UV lamp (e.g., 125W mercury lamp, λ ≈ 254 nm)

  • Magnetic stirrer and stir bar

  • pH meter and adjustment solutions (0.1 M HCl, 0.1 M NaOH)

  • Volumetric flasks, beakers, pipettes

  • Analytical instrument for DDVP quantification (e.g., GC-ECD, HPLC-UV)

Procedure:

  • Prepare Working Solution: Prepare a 100 mL aqueous solution of this compound at the desired initial concentration (e.g., 10 mg/L) by diluting the stock solution in deionized water.

  • Adjust pH: Measure and adjust the pH of the working solution to the optimal value (e.g., pH 6.0) using 0.1 M HCl or 0.1 M NaOH.[3]

  • Add Catalyst: Accurately weigh and add the optimal dose of TiO₂ catalyst (e.g., 60 mg/L or 6 mg for 100 mL) to the solution.[3]

  • Adsorption Equilibrium: Place the reactor in the dark and stir the suspension for 30-60 minutes to ensure adsorption-desorption equilibrium is reached between the DDVP molecules and the catalyst surface.

  • Initiate Photoreaction: Turn on the UV lamp to start the photocatalytic reaction. Ensure the solution is continuously stirred to maintain a uniform suspension.

  • Sample Collection: Withdraw aliquots (e.g., 2 mL) at specific time intervals (e.g., 0, 10, 20, 40, 60, 80 minutes).

  • Sample Preparation: Immediately filter the collected samples through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the reaction.

  • Analysis: Analyze the filtrate for the remaining this compound concentration using a pre-calibrated analytical instrument.

  • Calculate Efficiency: Calculate the degradation efficiency (%) at each time point using the formula: Efficiency = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 2: Degradation via UV/H₂O₂ Process

Objective: To evaluate the efficiency of the UV/H₂O₂ advanced oxidation process for this compound removal.

Materials:

  • This compound working solution (as prepared in Protocol 1)

  • Hydrogen peroxide (H₂O₂, 30% w/w solution)

  • UV photoreactor (as in Protocol 1)

  • Magnetic stirrer and stir bar

  • Analytical instrument for DDVP quantification

Procedure:

  • Prepare Reaction Solution: Place 100 mL of the this compound working solution into the photoreactor.

  • Add Oxidant: Add the required volume of H₂O₂ to achieve the desired concentration (e.g., 8 mM).[19] The optimal H₂O₂ concentration often needs to be determined experimentally as excess H₂O₂ can act as a hydroxyl radical scavenger.

  • Initiate Reaction: Turn on the UV lamp and start the magnetic stirrer simultaneously. This marks time zero (t=0) of the reaction.

  • Sample Collection: Withdraw aliquots (e.g., 2 mL) at predetermined time intervals.

  • Quench Reaction: If necessary, quench the reaction in the collected samples by adding a substance that removes residual H₂O₂ (e.g., a small amount of sodium sulfite (B76179) or catalase), although immediate analysis is often sufficient.

  • Analysis: Analyze the samples for the remaining this compound concentration.

  • Calculate Efficiency: Use the same formula as in Protocol 1 to determine the degradation efficiency over time.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes in this compound removal experiments.

Experimental_Workflow prep 1. Prepare DDVP Working Solution ph_adjust 2. Adjust pH prep->ph_adjust reagent 3. Add Reagent (Catalyst / Oxidant) ph_adjust->reagent equil 4. Equilibrate (Dark Stirring) reagent->equil For Photocatalysis react 5. Initiate Reaction (e.g., Turn on UV Lamp) reagent->react For other AOPs equil->react sample 6. Collect Samples at Intervals react->sample analyze 7. Filter & Analyze (GC/HPLC) sample->analyze calc 8. Calculate Degradation % analyze->calc

Caption: General experimental workflow for this compound removal.

Degradation_Pathway cluster_AOP Advanced Oxidation / Hydrolysis cluster_intermediates Primary Intermediates cluster_final Mineralization Products DDVP This compound (C4H7Cl2O4P) DMP Dimethyl Phosphate (DMP) DDVP->DMP DCA Dichloroacetaldehyde DDVP->DCA radicals •OH, O₃, H₂O radicals->DDVP Attack PO4 PO₄³⁻ DMP->PO4 Further Oxidation CO2 CO₂ DCA->CO2 Further Oxidation H2O H₂O DCA->H2O Further Oxidation Cl Cl⁻ DCA->Cl Further Oxidation

Caption: Simplified degradation pathway of this compound.

Caption: Troubleshooting logic for low removal efficiency.

References

Calibration and standardization issues in Dichlorvos quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the calibration and standardization for the quantification of Dichlorvos. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the accuracy of this compound quantification?

A1: The most critical factors include the stability of this compound standards and samples, potential degradation during analysis, matrix effects, and the chemical transformation of other pesticides into this compound. This compound is volatile and susceptible to hydrolysis, especially in non-neutral pH conditions.[1] High temperatures in a Gas Chromatography (GC) injector can also cause degradation or facilitate the conversion of other compounds into this compound.[1] Additionally, co-extracted compounds from the sample matrix can interfere with the instrument's response, leading to inaccurate results.[2][3][4]

Q2: How should this compound standards and samples be stored to ensure stability?

A2: this compound standards should be stored at low temperatures, typically -20°C, in a tightly sealed container to prevent degradation and volatilization.[5][6] Stock solutions should be prepared in appropriate organic solvents like acetone (B3395972) or methanol.[7] Samples, particularly environmental or biological ones, should be kept cold and processed as soon as possible to prevent loss of the analyte.[1] Significant losses can occur during the storage of prepared samples, such as on Solid Phase Extraction (SPE) cartridges.[1]

Q3: Can other pesticides interfere with this compound quantification?

A3: Yes, this is a significant issue. The pesticides Trichlorfon and Naled can degrade or transform into this compound during both sample preparation and instrumental analysis, particularly under high-temperature GC conditions.[1][8][9][10] This conversion can lead to falsely elevated this compound concentrations.[1] It is crucial to be aware of the potential presence of these compounds in samples and to use analytical techniques that can distinguish them or minimize their conversion, such as cool on-column injection for GC or using LC-MS/MS.[1][10]

Q4: What is the "matrix effect" and how does it impact this compound analysis?

A4: The matrix effect is the alteration of an analyte's signal (either suppression or enhancement) caused by co-extracted components from the sample matrix (e.g., soil, water, tissue).[2][4] In GC analysis, matrix components can coat the injector liner and column, creating active sites that may protect the analyte from degradation, leading to signal enhancement.[2][3] In LC-MS/MS, matrix components can affect the ionization efficiency of the analyte in the source.[4] This can lead to significant quantification errors if not properly addressed.[3]

Troubleshooting Guide

Calibration Issues

Q5: My calibration curve for this compound is not linear (low correlation coefficient, r < 0.995). What are the possible causes?

A5: Non-linearity in your calibration curve can stem from several sources:

  • Standard Degradation: One or more of your calibration standards may have degraded. Prepare fresh standards from a reliable stock solution. This compound is unstable in damp conditions and can hydrolyze.[11]

  • Incorrect Concentration Range: The concentration range might be too wide, exceeding the linear dynamic range of the detector.

  • Detector Saturation: At high concentrations, the detector response may become non-linear. Try narrowing the calibration range or diluting the upper-level standards.

  • Solvent Mismatch: Ensure the solvent used for standards and samples is consistent.

  • Instrumental Issues: Problems with the injector, column, or detector can all lead to poor linearity. Check for leaks, column bleed, and detector stability.

Troubleshooting Workflow for Calibration Failure

cluster_instrument Instrument Checks cluster_method Method Review start Calibration Curve Fails (r < 0.995 or poor fit) check_standards Prepare Fresh Standards start->check_standards rerun Re-run Calibration check_standards->rerun Rerun with fresh standards check_instrument Check Instrument Performance injector Inspect GC Inlet Liner & Septum check_instrument->injector check_method Review Method Parameters range Is Concentration Range Too Wide? check_method->range rerun->check_instrument Failure rerun->check_method Failure end_ok Problem Solved rerun->end_ok Success end_fail Consult Instrument Specialist rerun->end_fail Persistent Failure column Condition or Replace Column injector->column detector Check Detector Response column->detector detector->rerun solvent Check Solvent Compatibility range->solvent solvent->rerun

Caption: A decision tree for troubleshooting calibration curve failures.

Sample Analysis & Data Interpretation

Q6: I am seeing poor recovery of this compound in my spiked samples. Why?

A6: Low recovery is a common problem related to the chemical properties of this compound and the sample preparation process.

  • Volatility: this compound is volatile. Significant losses can occur during extract concentration steps, especially if samples are taken to dryness.[1]

  • Hydrolysis: The compound is susceptible to hydrolysis. The pH of liquid samples should be adjusted to neutral (pH 7) before extraction to minimize this effect.[1]

  • Poor Extraction Efficiency: this compound has relatively high water solubility, which can result in poor recoveries from aqueous matrices when using organic solvent extraction.[1] Adding salt to the aqueous phase can improve partitioning into the organic layer.[1]

  • Adsorption: this compound may adsorb to active sites on glassware or within the chromatographic system. Silanizing glassware can help mitigate this.

Q7: My this compound results are unexpectedly high and variable. What could be the cause?

A7: Unusually high results are often not due to this compound itself but from precursors.

  • Trichlorfon/Naled Conversion: As mentioned in FAQ #3, Trichlorfon and Naled can convert to this compound during analysis, especially in a hot GC inlet.[1][8] If your samples may contain these pesticides, an LC-MS/MS method is preferable as it operates at lower temperatures and can separate the compounds before detection.[10]

  • Matrix Enhancement: Co-extracted matrix components can enhance the signal of this compound, leading to an overestimation of its concentration.[2][12] This is a common issue in GC analysis.[2]

  • Contamination: Check for contamination in your reagents, glassware, or instrument by running solvent and method blanks.

Q8: How can I compensate for matrix effects?

A8: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This ensures that the standards and samples experience the same matrix effects.[2]

  • Use of Internal Standards: An internal standard (IS), ideally a deuterated or ¹³C-labeled version of this compound, can be added to all samples, standards, and blanks.[13] Since the IS behaves similarly to the analyte, it can compensate for variations in extraction recovery and signal suppression/enhancement.[13]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.[12] This is particularly effective when using highly sensitive instruments.[12]

  • Enhanced Sample Cleanup: Incorporate additional cleanup steps in your sample preparation, such as dispersive solid-phase extraction (dSPE), to remove more of the interfering matrix components.[14]

This compound Analysis Workflow & Critical Points

crit_node crit_node proc_node proc_node sample Sample Receipt & Storage (Store Cold) prep Sample Preparation (Homogenization, Weighing) sample->prep is_spike Spike Internal Standard prep->is_spike extraction Solvent Extraction is_spike->extraction ph_adjust pH Adjustment to 7 (Aqueous Samples) extraction->ph_adjust cleanup Extract Cleanup (e.g., dSPE) extraction->cleanup concentrate Concentration cleanup->concentrate no_dry Avoid Evaporation to Dryness concentrate->no_dry analysis Instrumental Analysis (GC-MS or LC-MS/MS) concentrate->analysis temp_control Use Cool On-Column or Low Inlet Temp analysis->temp_control quant Quantification analysis->quant cal_type Use Matrix-Matched or IS Calibration quant->cal_type

Caption: General workflow for this compound analysis with critical control points.

Quantitative Data Summary

Table 1: Method Validation Parameters for this compound in Pesticide Formulations by GC-FID

ParameterConcentration Range (mg/mL)ResultAOAC Acceptance Criteria
Linearity (r) 0.200 – 1.400.99993≥ 0.995
Accuracy (% Recovery) 0.594101.2%98 – 102%
0.990101.7%98 – 102%
1.583101.8%98 – 102%
Precision (Repeatability, HORRAT) 1.0, 2.0, 3.00.457, 0.908, 0.464≤ 2
Precision (Reproducibility, HORRAT) Not Specified0.560, 0.567, 0.676≤ 2

Data adapted from a method validation study.[7] HORRAT (Horwitz Ratio) is a measure of the acceptability of method precision.

Table 2: Reported Recovery Rates of this compound from Biological Samples

Sample MatrixPreparation MethodAnalytical MethodRecovery (%)
PlasmaDilution, HCl addition, filtrationHPLC/UV85%
Stomach ContentsExtraction with chloroformTLC74%
Visceral TissueExtraction with diethyl etherTLC90%
SerumSolid Phase Extraction (SPE)HPLC/APCI-MS80%
Autopsy SamplesVA-DLLMEGC-MS86-95%

This table summarizes recovery data from various sources.[15][16] VA-DLLME: Vortex-Assisted Dispersive Liquid-Liquid Microextraction.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards (GC Analysis)

This protocol describes the preparation of a standard calibration curve for this compound analysis.

  • Prepare Stock Standard (e.g., 5 mg/mL): Accurately weigh approximately 125 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetone. This is your stock solution. Store at -20°C.

  • Prepare Intermediate Standard (e.g., 0.5 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with acetone.

  • Prepare Working Calibration Standards: Pipette appropriate volumes of the intermediate standard into a series of volumetric flasks (e.g., 10 mL) and dilute with acetone to achieve a range of concentrations suitable for your analysis (e.g., 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL).

  • Add Internal Standard (if used): If using an internal standard (IS), add a consistent volume of the IS working solution to each calibration standard to achieve a constant final concentration.

  • Analysis: Analyze the calibration standards using the same instrumental method as your samples, injecting from the lowest concentration to the highest.

  • Construct Calibration Curve: Plot the response (peak area of this compound or the ratio of this compound peak area to IS peak area) against the concentration. Perform a linear regression and verify that the correlation coefficient (r) is ≥ 0.995.

Protocol 2: Generic Sample Extraction (QuEChERS-style)

This is a simplified, generic protocol for extracting this compound from a solid matrix (e.g., food, soil). The specific QuEChERS salts and dSPE sorbents may need optimization for your specific matrix.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the sample.

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) to the tube.

  • Hydration (if needed): For dry samples, add an appropriate amount of reagent water and allow to hydrate (B1144303) for 30 minutes.

  • Extraction: Add QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride). Seal the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer a portion of the supernatant (acetonitrile layer) to a dSPE tube containing sorbents (e.g., primary secondary amine (PSA) to remove organic acids and magnesium sulfate to remove residual water).

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge for 2 minutes.

  • Final Extract: The resulting supernatant is your final extract, ready for analysis by GC-MS or LC-MS/MS. It may require solvent exchange or dilution prior to injection.

Potential for False Positives in this compound Analysis

cluster_process Sample Prep / GC Injection trichlorfon Trichlorfon This compound This compound (Analyte of Interest) trichlorfon->this compound converts to naled Naled naled->this compound converts to result Inflated this compound Concentration This compound->result leads to process_label Degradation / Transformation (e.g., High Temp)

Caption: Conversion of other pesticides to this compound can cause false positives.

References

Preventing cross-contamination in Dichlorvos residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dichlorvos Residue Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the prevention of cross-contamination during the analysis of this compound residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of cross-contamination in this compound residue analysis?

A1: Cross-contamination in this compound residue analysis can originate from several sources throughout the experimental workflow. Identifying these sources is the first step toward prevention. Key sources include:

  • Sample Collection and Handling: Contaminated sampling tools or containers can introduce this compound from one sample to another. Even personal protective equipment (PPE) like gloves can be a source of cross-contamination if not changed between samples.[1]

  • Laboratory Environment: this compound is volatile, meaning it can be present in the laboratory air, especially if standards or highly concentrated samples are handled in open benches.[2] Dust particles in the lab can also carry residues.

  • Glassware and Equipment: Improperly cleaned glassware, syringes, pipette tips, and sample vials are a major cause of contamination. Residues from previous analyses can leach into new samples.

  • Reagents and Solvents: Purity of solvents and reagents is critical. Contaminated solvents can introduce interfering peaks or elevate the baseline in chromatograms.

  • Analytical Instrument Carryover: The gas or high-performance liquid chromatography (GC/HPLC) system itself can be a source of contamination. Residues can adhere to the injector port, syringe, or the head of the analytical column, leading to "ghost peaks" in subsequent runs.

Q2: I am observing "ghost peaks" in my chromatograms. What are they and how can I troubleshoot them?

A2: "Ghost peaks" are unexpected peaks that appear in your chromatogram, often during a blank or sample run, that are not related to the target analyte in the current sample. They are a classic sign of contamination.

Troubleshooting Steps:

  • Isolate the Source: The first step is to determine where the contamination is coming from. This can be done by systematically running a series of blank injections.

    • Solvent Blank: Inject the pure solvent used for sample dilution. If a ghost peak appears, the solvent itself or the vial may be contaminated.

    • System Blank (No Injection): Run the analytical method without injecting anything. If peaks are still present, the contamination may be in the carrier gas or within the detector system.

    • Method Blank: Prepare a blank sample (a clean matrix identical to your sample matrix) and run it through the entire sample preparation and analysis procedure. This helps identify contamination from glassware, reagents, or handling steps.

  • Check for Carryover: If the ghost peak has the same retention time as this compound from a previous, more concentrated sample, it is likely due to carryover in the injection system.

    • Injector Maintenance: The injector port, particularly the liner and septum in a GC, is a common site for residue buildup. Regular cleaning or replacement of these components is crucial.

    • Syringe Cleaning: Ensure the autosampler syringe is thoroughly rinsed with appropriate solvents between injections. A robust needle wash protocol is essential.

  • Evaluate the Mobile Phase/Carrier Gas: For HPLC, impurities in the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs. For GC, impurities in the carrier gas can cause baseline disturbances or discrete peaks. Ensure high-purity gases and solvents are used.

Q3: What is the best way to clean glassware to prevent this compound cross-contamination?

A3: A meticulous multi-step cleaning process is mandatory for glassware used in trace residue analysis. Simply washing with detergent is often insufficient.

Recommended Glassware Cleaning Protocol:

  • Pre-rinse: Immediately after use, rinse glassware with a solvent in which this compound is soluble (e.g., acetone (B3395972) or methanol) to remove the bulk of the residue.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent and hot water. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse multiple times with tap water to remove all detergent.

  • Deionized Water Rinse: Rinse thoroughly with deionized or distilled water to remove mineral deposits from tap water.

  • Solvent Rinse: Rinse with a high-purity solvent like acetone or methanol (B129727) to remove any remaining organic residues and to facilitate drying.

  • Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type. Avoid using plastic-coated drying racks, as these can be a source of contamination.[3]

  • Storage: Store clean glassware in a clean, dust-free environment, covered with aluminum foil.

For highly contaminated glassware, soaking in a strong oxidizing agent like a chromic acid solution or a potassium permanganate (B83412) solution may be necessary, followed by the thorough rinsing steps outlined above. Always handle these corrosive cleaning solutions with appropriate safety precautions.

Q4: Can other pesticides interfere with this compound analysis?

A4: Yes, certain other organophosphate pesticides, such as trichlorfon (B7771407) and naled, can degrade to form this compound during sample preparation or analysis, particularly at high temperatures in the GC injector. This chemical transformation can lead to falsely elevated this compound residue levels. It is crucial to be aware of the potential presence of these parent compounds in your samples and to use analytical conditions that minimize their degradation.

Troubleshooting Guides

Issue 1: High Background Noise or Baseline Drift in Chromatogram
Possible Cause Troubleshooting Action
Contaminated carrier gas/mobile phaseUse high-purity (99.9995% or higher) gases and HPLC-grade solvents. Install or replace gas purifiers.
Column bleed (GC)Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.
Contaminated injector or detectorClean the injector port and detector as per the instrument manual.
Leaks in the systemPerform a leak check on all fittings and connections.
Issue 2: Inconsistent or Low Analyte Recovery
Possible Cause Troubleshooting Action
Adsorption of this compound onto active sitesUse deactivated glassware and instrument components (e.g., GC liners).
Inefficient extraction from sample matrixOptimize the extraction solvent, pH, and technique (e.g., sonication, shaking time).
Degradation of this compound during sample prepEnsure sample pH is neutral to minimize hydrolysis. Process samples promptly and store extracts at low temperatures.
Inaccurate standard preparationUse certified reference materials. Prepare fresh standards regularly and verify their concentration.

Data Presentation

The following table summarizes the effectiveness of different washing techniques in removing this compound residues from a surface, based on a study of this compound removal from tomatoes. While not identical to cleaning laboratory equipment, these results provide a quantitative insight into the efficacy of various cleaning principles.

Table 1: Efficacy of Various Washing Methods on this compound Residue Removal

Washing MethodTreatment DetailsDuration (minutes)This compound Removal (%)
Tap WaterImmersion in tap water1530.7%
Detergent Solution3% commercial detergent1570.7%
Ultrasonic Cleaning300 W power1588.9%
Ozonated Water6 mg/L ozone1591.9%

Data adapted from a study on this compound removal from tomatoes and is for illustrative purposes of cleaning efficacy.[4]

Experimental Protocols

Protocol 1: General Laboratory Workflow to Minimize Cross-Contamination

This protocol outlines the logical flow of work to prevent the contamination of low-level residue samples with high-concentration standards or samples.

G cluster_1 Analysis Area Standard_Prep High-Concentration Standard Preparation Area GC_HPLC GC/HPLC Analysis Standard_Prep->GC_HPLC Analyze High-Conc Standards (e.g., for calibration curve) Sample_Prep Sample Preparation Area (Low Concentration) Sample_Prep->GC_HPLC Analyze Samples Blank_Run Run Solvent Blank GC_HPLC->Blank_Run After High-Conc Samples Blank_Run->GC_HPLC Confirm System Cleanliness

Caption: Workflow separating high and low concentration areas.

Protocol 2: Validating a Cleaning Procedure for Glassware

This protocol describes the steps to validate a glassware cleaning method to ensure it effectively removes this compound residues to an acceptable level.

G Start Start: Contaminated Glassware Clean Apply Cleaning Protocol Start->Clean Rinse Final Rinse with Clean Solvent Clean->Rinse Dry Dry Glassware Rinse->Dry Analyze Analyze Rinse Solvent for this compound (e.g., by GC-MS) Dry->Analyze Collect final rinse Decision Residue Below Acceptable Limit? Analyze->Decision Pass Validation Passed Decision->Pass Yes Fail Validation Failed: Revise Cleaning Protocol Decision->Fail No Fail->Clean

Caption: Logical flow for validating a glassware cleaning protocol.

Protocol 3: Troubleshooting Ghost Peaks in a GC/HPLC System

This workflow provides a systematic approach to identifying the source of ghost peaks in a chromatographic analysis.

G Start Ghost Peak Observed Solvent_Blank Inject Pure Solvent Start->Solvent_Blank Check1 Peak Present? Solvent_Blank->Check1 Source_Solvent Source: Contaminated Solvent, Vial, or Syringe Check1->Source_Solvent Yes Method_Blank Run Full Method Blank Check1->Method_Blank No Check2 Peak Present? Method_Blank->Check2 Source_Prep Source: Contaminated Glassware or Reagents Check2->Source_Prep Yes Carryover Source: Instrument Carryover Check2->Carryover No Clean_Injector Clean Injector Port, Replace Liner/Septum, Improve Needle Wash Carryover->Clean_Injector

References

Optimizing temperature and humidity for Dichlorvos vapor experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing temperature and humidity in Dichlorvos (DDVP) vapor experiments. It includes frequently asked questions and troubleshooting guides to address common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and humidity ranges for this compound vapor experiments?

A1: The optimal conditions depend on the experimental goal.

  • For maximum efficacy and rapid action (e.g., pest control studies): High temperatures combined with low relative humidity (RH) are recommended. A higher temperature increases the vaporization of this compound, leading to a higher concentration in the air, and also increases the respiration rate of target pests[1]. An example condition suggested for fumigation is a low relative humidity of around 55% RH[1].

  • For stable, prolonged exposure studies (e.g., toxicology): Moderate and tightly controlled conditions are crucial to ensure a consistent vapor concentration and minimize rapid degradation. A controlled environment, for instance, could be maintained at 22°C ± 2°C and 55% ± 10% RH[2].

Q2: How do temperature and humidity affect the stability and degradation rate of this compound vapor?

A2: Temperature and humidity are critical factors that accelerate the breakdown of this compound. The compound degrades via hydrolysis, a reaction with water vapor in the air[3][4].

  • Effect of Temperature: Higher temperatures significantly increase the rate of degradation[5][6].

  • Effect of Humidity: Higher humidity provides more water molecules for the hydrolysis reaction, leading to a more rapid breakdown of this compound vapor[3][7][8]. In greenhouse and food storage experiments, the combination of high temperature and humidity resulted in 90% of the applied this compound disappearing within 3 to 6 hours[3][7].

Q3: How does temperature influence the vapor pressure and concentration of this compound?

A3: this compound is a volatile organophosphate, and its ability to form a vapor is directly related to temperature[6]. The vapor pressure of this compound increases as the temperature rises, meaning more of the compound will evaporate into the air[9]. This property is crucial for its use as a fumigant. At 20°C, the vapor pressure of this compound is approximately 1.2 Pa (1.2x10⁻² mmHg)[5][9]. Therefore, to achieve a higher vapor concentration for an experiment, the temperature should be increased while accounting for the accelerated degradation.

Q4: What is the half-life of this compound under different environmental conditions?

A4: The half-life of this compound is highly variable and is significantly shortened by increases in temperature, humidity, and pH. The tables below summarize the impact of these factors.

Data Presentation

Table 1: Effect of Temperature on this compound Half-Life in Water (pH dependent)

Temperature (°C)Half-Life (Days)[10]
10240
2061.5
3017.3
501.7
700.2

Table 2: Effect of Temperature and Moisture on this compound Half-Life in Stored Wheat

Temperature (°C)Moisture Content (%)Half-Life (Days)[6]
21920
211115
21138
21147
35Not specified3-5

Table 3: Summary of Environmental Influences on this compound Vapor

ParameterEffect of IncreaseExperimental Consideration
Temperature Increases vapor pressure and concentration[9]. Accelerates degradation[3][5].Balance desired concentration with stability. Higher temperatures require shorter experiment durations or continuous replenishment.
Humidity Accelerates degradation via hydrolysis[3][8].For stable concentrations, maintain moderate to low humidity (e.g., ~55% RH)[1]. High humidity drastically reduces half-life.
Ventilation Decreases vapor concentration[11].Experiments must be conducted in enclosed, controlled-atmosphere chambers with known air exchange rates.
pH (in aqueous solution) Degradation is more rapid in alkaline conditions[5][10].While this applies to solutions, it underscores the chemical instability of this compound, especially in the presence of basic substances.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected this compound Vapor Concentration

  • Question: My measured this compound vapor concentration is fluctuating or is lower than my calculations predicted. Why is this happening and what can I do?

  • Answer:

    • Check Temperature Stability: Small fluctuations in temperature can alter the vapor pressure and the rate of release from the source (e.g., impregnated strips or liquid evaporation)[12]. Ensure your experimental chamber has a stable and uniform temperature control.

    • Verify Humidity Levels: Unmonitored high humidity will increase the rate of this compound degradation, effectively removing it from the air and lowering the concentration[3][8]. Use a dehumidifier or dry air source to maintain a consistent, low-to-moderate RH.

    • Assess Air Exchange Rate: The release of this compound is dependent on ventilation[12]. Any leaks in your chamber or an unexpectedly high air exchange rate will dilute the vapor concentration[11]. Seal the chamber properly and quantify the air exchange rate.

    • Source Depletion: The vaporizing source (e.g., resin strip) becomes depleted over time. This process can be faster at higher temperatures and ventilation rates[11]. If the experiment is lengthy, consider a system for continuous or periodic replenishment of the this compound source.

Issue 2: Rapid Loss of Efficacy or Compound During Experiment

  • Question: The biological or chemical effect of the this compound vapor diminishes much faster than expected in my experiment. What is causing this?

  • Answer:

    • Accelerated Degradation: This is the most likely cause. The combination of high temperature and high humidity creates an environment where this compound is rapidly hydrolyzed[3][7]. In some conditions, 90% of the compound can be gone in as little as 3-6 hours[7].

    • Solution: To prolong the effective life of the vapor, you must modify the environmental conditions.

      • Lower the temperature to a level that still provides adequate vaporization but slows the degradation reaction[10].

      • Significantly reduce the relative humidity. This is often the most effective way to increase stability[1].

      • Refer to the half-life data in the tables above to estimate the stability under your current conditions and adjust accordingly.

Issue 3: Poor Reproducibility Between Experimental Runs

  • Question: I am getting different results each time I run the same experiment. How can I improve reproducibility?

  • Answer:

    • Standardize Environmental Protocols: Reproducibility issues are almost always due to unmonitored variables. Temperature, humidity, and air exchange rate must be precisely controlled and documented for every experiment[12].

    • Implement a Strict Workflow: Use a checklist-based experimental protocol, from preparation of the this compound source to the calibration of your environmental sensors.

    • Equilibrate the System: Before introducing your biological samples, allow the experimental chamber to equilibrate to the target temperature, humidity, and this compound vapor concentration. Monitor the concentration to ensure it has reached a steady state.

    • Consistent Sourcing: Ensure the purity and formulation of the this compound used is consistent across all experiments, as impurities or stabilizers can affect vaporization and stability[8].

Experimental Protocols

Generalized Protocol for this compound Vapor Exposure in a Controlled Environmental Chamber

This protocol provides a general framework. Specific parameters (concentration, temperature, humidity, duration) must be optimized for your specific research question.

  • Chamber Preparation:

    • Ensure the exposure chamber is clean, inert (glass, stainless steel), and properly sealed.

    • Calibrate all environmental sensors (temperature, humidity, pressure).

    • Set up and test the environmental control systems (heating/cooling, humidification/dehumidification, ventilation).

  • This compound Source Preparation:

    • Choose a vaporization method suitable for your needs (e.g., impregnated resin strips, controlled evaporation from a liquid source on a heated plate, or atomization).

    • Calculate the amount of this compound needed to reach the target concentration based on the chamber volume and air exchange rate. Account for the expected degradation rate based on your chosen temperature and humidity.

  • System Equilibration:

    • Place the this compound source in the chamber.

    • Set the environmental controls to the target temperature and humidity.

    • Allow the chamber to run until a stable, target vapor concentration is achieved and maintained. This may take several hours. Use an appropriate air sampling and analytical method (e.g., SPME-GC-MS) to verify the concentration[13].

  • Exposure:

    • Once the atmosphere is stable, introduce the experimental subjects (e.g., cell cultures, insects, etc.).

    • Continuously monitor and log the temperature, humidity, and this compound concentration throughout the exposure period.

  • Termination and Ventilation:

    • At the end of the exposure period, remove the experimental subjects.

    • Safely remove the this compound source.

    • Ventilate the chamber thoroughly in a fume hood or with an appropriate exhaust system until air monitoring confirms the this compound concentration is below permissible exposure limits[4]. It has been recommended that a 10-hour ventilation period is needed for treated rooms[7].

Mandatory Visualizations

Experimental_Workflow prep 1. Chamber & Sensor Preparation & Calibration source 2. This compound Source Calculation & Preparation prep->source env_control 3. Set Environmental Controls (T°, RH) source->env_control equilibrate 4. System Equilibration & Concentration Verification env_control->equilibrate expose 5. Introduce Samples & Begin Exposure equilibrate->expose monitor 6. Continuous Monitoring of T°, RH, and [DDVP] expose->monitor terminate 7. Terminate Exposure & Remove Samples monitor->terminate ventilate 8. Decontaminate & Ventilate Chamber terminate->ventilate

Caption: Workflow for a this compound vapor exposure experiment.

Factors_Affecting_this compound Temp Temperature Vapor_Pressure Vapor Pressure Temp->Vapor_Pressure Increases Degradation Hydrolysis Rate (Degradation) Temp->Degradation Increases Hum Humidity (Water Vapor) Hum->Degradation Increases Vent Ventilation (Air Exchange) Concentration Final Vapor Concentration Vent->Concentration Decreases Vapor_Pressure->Concentration Increases Degradation->Concentration Decreases HalfLife Compound Half-Life Degradation->HalfLife Decreases Troubleshooting_Workflow start Problem: Inconsistent Vapor Concentration q_temp Is Temperature Stable & Uniform? start->q_temp a_temp Action: Improve Chamber Heating/Cooling Control q_temp->a_temp No q_hum Is Relative Humidity Low & Controlled? q_temp->q_hum Yes a_temp->q_hum a_hum Action: Implement Dehumidification & Monitor RH q_hum->a_hum No q_vent Is Chamber Sealed & Air Exchange Known? q_hum->q_vent Yes a_hum->q_vent a_vent Action: Seal Leaks & Measure Air Exchange Rate q_vent->a_vent No end Problem Resolved q_vent->end Yes a_vent->end

References

Technical Support Center: Analysis of Dichlorvos and its Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working on the analysis of Dichlorvos and its transformation products. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the analysis of this compound and its degradation products.

Q1: My this compound standard seems to be degrading in the sample matrix. How can I minimize this?

A1: this compound is highly susceptible to hydrolysis, especially under alkaline conditions and at elevated temperatures.[1][2][3][4][5] To minimize degradation, it is crucial to control the pH and temperature of your samples.

  • pH Control: Adjust the pH of your aqueous samples to be neutral or slightly acidic (around pH 6-7) prior to extraction.[1][6] Hydrolysis is significantly slower in acidic to neutral conditions.[3]

  • Temperature Control: Keep your samples cool and process them as quickly as possible.[6] Avoid prolonged storage, even at low temperatures, as degradation can still occur.[6]

  • Solvent Choice: If preparing standards, use a non-aqueous, aprotic solvent.

Q2: I am observing a this compound peak in my blank or in a sample that should not contain it. What could be the cause?

A2: This is a common issue and can arise from a few sources:

  • Contamination from other pesticides: Other organophosphate pesticides, such as Trichlorfon and Naled, can degrade to this compound during sample preparation or even in the hot GC inlet.[6][7] If your samples may contain these pesticides, this is a likely cause.

  • System Contamination: Carryover from a previous high-concentration sample can occur. Ensure your analytical system is thoroughly cleaned between runs.

  • Contaminated Reagents or Glassware: Use high-purity solvents and thoroughly clean all glassware to avoid extraneous contamination.

Q3: My recovery of this compound from aqueous samples is consistently low. How can I improve it?

A3: The high water solubility of this compound can lead to poor extraction efficiency into organic solvents.[6]

  • Salting-out effect: Adding salt, such as sodium chloride (NaCl), to your aqueous sample before liquid-liquid extraction can increase the partitioning of this compound into the organic phase.[6][8]

  • Solid-Phase Extraction (SPE): SPE can be an effective alternative to liquid-liquid extraction for concentrating this compound from water samples. C18 or mixed-mode cartridges can be used.[8]

  • Solvent Choice: Ensure you are using an appropriate extraction solvent. Dichloromethane and ethyl acetate (B1210297) are commonly used.[8]

Q4: I am having trouble identifying the transformation products of this compound in my samples. What should I look for?

A4: The primary transformation products of this compound are formed through hydrolysis and metabolism.[9][10] Key products to look for include:

  • Desmethyl-Dichlorvos: Formed by the O-demethylation of this compound.[10]

  • Dimethyl Phosphate (DMP): A common hydrolysis product.[9]

  • Dichloroacetaldehyde (DCAD): Another major hydrolysis product.[1][9]

  • Dichloroethanol (DCE): Formed from the reduction of dichloroacetaldehyde.[10]

You will likely need to use mass spectrometry (GC-MS or LC-MS/MS) to confirm the identity of these products, as reference standards may not always be readily available.

Q5: My chromatographic peak for this compound is tailing in my GC-MS analysis. What can I do to improve the peak shape?

A5: Peak tailing for this compound in GC-MS can be caused by several factors:

  • Active sites in the GC system: this compound is a polar compound and can interact with active sites in the injector liner, column, or detector. Using a deactivated liner and a high-quality, low-bleed column can help.

  • Injector Temperature: An injector temperature that is too low can cause poor volatilization and peak tailing. Conversely, a temperature that is too high can cause degradation. Optimization of the injector temperature is crucial.

  • Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak tailing. Baking the column or trimming the front end may resolve the issue.

Data Presentation

Table 1: Stability of this compound under different pH and temperature conditions.

pHTemperature (°C)Half-lifeReference
5.4Ambient3.2 days[3]
6.0Ambient1.46 days[3]
7.0Ambient0.32 days[3]
8.0Ambient0.2 days[3]
9.3Ambient>99% degradation in 2 days[3]
7.010240 days[3]
7.02061.5 days[3]
7.03017.3 days[3]
7.0501.7 days[3]
7.0700.2 days[3]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Food Matrices

This protocol is a general guideline based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in food.[11][12][13][14][15]

  • Homogenization: Homogenize a representative 10-15 g sample of the food matrix. For dry samples, add an appropriate amount of water to rehydrate.[15]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add internal standards.

    • Shake vigorously for 1 minute.

    • Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl, and sometimes buffering salts like sodium citrate).[11]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.[12]

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at high speed for 5 minutes.

    • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: GC-MS Analysis of this compound and Transformation Products

This is a general method; specific parameters should be optimized for your instrument and application.

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250 °C.

    • Column: A low-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp 1: 25 °C/min to 150 °C.

      • Ramp 2: 5 °C/min to 200 °C.

      • Ramp 3: 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

    • Key m/z ions for this compound: 221 (molecular ion), 185, 109, 79.[16]

    • Key m/z ions for Dichloroacetaldehyde: 112 (molecular ion), 83, 48.[17]

    • Key m/z ions for Dichloroethanol: 114 (molecular ion), 85, 49.[18]

Protocol 3: LC-MS/MS Analysis of this compound and Transformation Products

This is a general method; specific parameters should be optimized for your instrument and application.

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: Precursor ion [M+H]⁺ m/z 221; product ions m/z 109, 79.[19]

    • Optimization of collision energies for each transition is necessary for maximum sensitivity.

Visualizations

Dichlorvos_Transformation_Pathway This compound This compound (C4H7Cl2O4P) Desmethyl_this compound Desmethyl-Dichlorvos This compound->Desmethyl_this compound O-Demethylation (Metabolic) Dimethyl_Phosphate Dimethyl Phosphate (DMP) This compound->Dimethyl_Phosphate Hydrolysis Dichloroacetaldehyde Dichloroacetaldehyde (DCAD) This compound->Dichloroacetaldehyde Hydrolysis Dichloroethanol Dichloroethanol (DCE) Dichloroacetaldehyde->Dichloroethanol Reduction Dichloroacetic_Acid Dichloroacetic Acid Dichloroacetaldehyde->Dichloroacetic_Acid Oxidation

Caption: Major transformation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup 3. Cleanup (d-SPE or SPE) Extraction->Cleanup GCMS GC-MS Cleanup->GCMS LCMSMS LC-MS/MS Cleanup->LCMSMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis LCMSMS->Data_Analysis

Caption: General experimental workflow for this compound analysis.

References

Method refinement for Dichlorvos analysis in soil with high organic content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Dichlorvos in soil with high organic content. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with this specific application.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in high-organic-content soil, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low recovery of this compound from my high-organic-content soil samples?

Answer: Low recovery of this compound from soils with high organic matter is a common issue, primarily due to strong matrix effects and the complex nature of the soil.[1][2] Several factors could be contributing to this:

  • Inadequate Extraction: The high organic content can lead to strong adsorption of this compound, making it difficult to extract.[1]

  • Matrix Effects: Co-extracted organic matter can interfere with the analytical instrument's response, leading to signal suppression.[3]

  • Degradation of this compound: The pH of the soil or the extraction conditions might contribute to the degradation of this compound.

Solutions:

  • Optimize the QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for pesticide analysis in soil but may require modification for high-organic-content matrices.[1][3]

    • Hydration: For dry soil samples, pre-hydrating the sample with water before adding the extraction solvent can improve recovery. A common approach is to add 7 mL of water to 3g of air-dried soil and allow it to hydrate (B1144303) for 30 minutes.[4][5]

    • Extraction Solvent: Acetonitrile (B52724) is a commonly used and effective extraction solvent for this compound.[4][6]

    • Salts: Using buffered QuEChERS salts, such as those in the AOAC 2007.01 or EN 15662 methods, can improve the extraction efficiency and recovery of pH-dependent analytes.[1][6]

  • Improve Cleanup: A crucial step to remove interfering organic matter is the dispersive solid-phase extraction (d-SPE) cleanup.

    • Sorbent Selection: For soils with high organic content, a combination of sorbents is often necessary. Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and fatty acids, while C18 is effective for removing nonpolar interferences like lipids. Graphitized Carbon Black (GCB) can be used to remove pigments and sterols, but should be used with caution as it can also adsorb planar pesticides.[1][6][7]

  • Matrix-Matched Calibration: To compensate for matrix effects, it is highly recommended to prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples.[3][8]

Question 2: My chromatograms show poor peak shape for this compound (e.g., tailing or fronting). What could be the cause and how can I fix it?

Answer: Poor peak shape for this compound in GC-MS analysis can be caused by several factors, often related to interactions within the GC system or the sample matrix.

Potential Causes and Solutions:

Problem Potential Cause Solution
Peak Tailing Active sites in the GC inlet liner or the front of the analytical column.Clean or replace the inlet liner. Consider using a liner with glass wool. Cut the first 10-20 cm of the analytical column.[9]
Contamination of the GC system.Bake out the column and clean the injector port.
Incompatibility between the analyte and the column phase.Ensure you are using a suitable column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms).[10]
Peak Fronting Column overload.Reduce the injection volume or dilute the sample extract.
Incompatible solvent with the column phase.Ensure the final extract solvent is compatible with your GC column. If necessary, perform a solvent exchange.[6][9]
General Poor Peak Shape Matrix effects from co-extracted compounds.Use analyte protectants. These are compounds added to both samples and standards that interact with active sites in the GC system, protecting the target analytes and improving peak shape.[11]
Improper injection parameters.Optimize the injector temperature and injection mode (e.g., splitless time).

Question 3: I am seeing a high number of interfering peaks in my chromatograms. How can I reduce these interferences?

Answer: High-organic-content soils are complex matrices that can introduce a significant number of interfering compounds into your extract.[5][12]

Strategies to Reduce Interferences:

  • Refine the d-SPE Cleanup: Experiment with different combinations and amounts of d-SPE sorbents. For highly complex matrices, increasing the amount of PSA and C18 can be beneficial. As mentioned, GCB is very effective at removing pigments but may also remove your analyte of interest, so its use should be validated carefully.[1][6]

  • Use a More Selective Detector: If you are using a single quadrupole mass spectrometer (MS), consider switching to a tandem mass spectrometer (MS/MS). The use of Multiple Reaction Monitoring (MRM) in MS/MS provides significantly higher selectivity and can effectively differentiate this compound from co-eluting interferences.[1][10][13]

  • Optimize Chromatographic Separation: Adjust the GC temperature program to better separate this compound from interfering peaks. A slower temperature ramp can improve resolution.

  • Check for Contamination: Interfering peaks can also originate from contaminated solvents, glassware, or the GC system itself. Running a solvent blank can help identify the source of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for this compound in high-organic-content soil?

A1: A modified QuEChERS method is highly recommended.[1][3] Key modifications for high-organic-content soil include pre-hydration of dry samples, the use of buffered extraction salts (e.g., AOAC 2007.01 or EN 15662), and a robust d-SPE cleanup step using a combination of PSA and C18 sorbents.[1][4][6]

Q2: What are typical recovery rates for this compound in soil using a modified QuEChERS method?

A2: With an optimized QuEChERS method, recovery rates for this compound in soil are generally expected to be within the acceptable range of 70-120%.[1][6][8] However, this can be highly dependent on the specific soil type and the degree of method optimization. The following table summarizes recovery data from various studies.

Soil Type Extraction Method Cleanup Sorbents Analytical Technique Recovery (%) Relative Standard Deviation (RSD) (%)
Not SpecifiedQuEChERSNot SpecifiedLC-MS/MS70-120≤15
Soil with >2.3% Organic CarbonOptimized QuEChERSNot SpecifiedGC-MS/MS70-120≤16
Soil with <2.3% Organic CarbonOptimized QuEChERSNot SpecifiedGC-MS/MS70-120≤16
Agricultural SoilModified QuEChERSPSA, C18, FlorisilHPLC-DAD83-113≤14

Q3: What are the ideal GC-MS parameters for this compound analysis?

A3: The optimal GC-MS parameters can vary depending on the specific instrument and column used. However, here are some typical starting parameters:

Parameter Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)[10]
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temp 60-80°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 2-5 min[13]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
MS Source Temp 230-280 °C[10]
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS
Characteristic Ions (m/z) for SIM 79, 109, 185[14]

Q4: How can I minimize matrix effects in my analysis?

A4: Minimizing matrix effects is crucial for accurate quantification.[3]

  • Effective Cleanup: The most direct way is to remove interfering co-extractives using d-SPE with appropriate sorbents (PSA, C18).[1][6]

  • Matrix-Matched Standards: This is the most common and effective way to compensate for matrix effects that cannot be removed by cleanup.[8]

  • Dilution: Diluting the final extract can reduce the concentration of interfering substances, but this may also lower the analyte concentration to below the limit of quantification.

  • Isotopically Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can effectively compensate for matrix effects and variations in recovery.[15]

Experimental Protocols

Modified QuEChERS Protocol for this compound in High-Organic-Content Soil

This protocol is a general guideline and may require further optimization for your specific soil type and laboratory conditions.

1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized, moist soil into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of deionized water, then vortex and let it stand for 30 minutes to hydrate.[4] b. Add 10 mL of acetonitrile to the centrifuge tube. c. Add an appropriate internal standard if used. d. Cap the tube and shake vigorously for 1 minute. e. Add the contents of a buffered extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate - corresponding to the EN 15662 method).[6] f. Immediately shake vigorously for 1 minute. g. Centrifuge at ≥ 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. b. The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18. c. Cap the tube and vortex for 30 seconds. d. Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial. b. If necessary, add an analyte protectant. c. The sample is now ready for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize Homogenize Soil Sample Weigh Weigh 10g of Soil Homogenize->Weigh Hydrate For Dry Soil: Hydrate with Water Weigh->Hydrate if needed Add_ACN Add 10 mL Acetonitrile Weigh->Add_ACN Hydrate->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_Sorbents Add d-SPE Sorbents (MgSO4, PSA, C18) Transfer_Supernatant->Add_Sorbents Vortex Vortex (30 sec) Add_Sorbents->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract Transfer to Vial Centrifuge2->Final_Extract GCMS_Analysis GC-MS/MS Analysis Final_Extract->GCMS_Analysis

Caption: Experimental workflow for this compound analysis in soil.

Troubleshooting_Decision_Tree cluster_recovery Low Recovery? cluster_peakshape Poor Peak Shape? cluster_interference High Interference? Start Poor Analytical Result Check_Extraction Optimize Extraction (Hydration, Salts) Start->Check_Extraction Yes Check_Inlet Check GC Inlet: Clean/Replace Liner Start->Check_Inlet No, Peak Shape Issue Enhance_Cleanup Enhance d-SPE Cleanup Start->Enhance_Cleanup No, Interference Issue Check_Cleanup Refine d-SPE Cleanup (Sorbents) Check_Extraction->Check_Cleanup Use_Matrix_Matched Use Matrix-Matched Calibration Check_Cleanup->Use_Matrix_Matched Check_Column Check Column: Cut Front End Check_Inlet->Check_Column Use_Protectants Use Analyte Protectants Check_Column->Use_Protectants Use_MSMS Use GC-MS/MS (MRM) Enhance_Cleanup->Use_MSMS Check_Blanks Check for Contamination Use_MSMS->Check_Blanks

Caption: Troubleshooting decision tree for this compound analysis.

References

Reducing background noise in electrochemical sensing of Dichlorvos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the accuracy of electrochemical sensing of Dichlorvos.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the electrochemical detection of this compound.

1. Why is my baseline noisy or unstable?

A noisy or unstable baseline can obscure the signal from this compound, leading to inaccurate measurements. The source of the noise can be either electrical or chemical.

  • Electrical Noise: This often manifests as random spikes or a consistently fluctuating baseline.

    • Troubleshooting Steps:

      • Grounding: Ensure your potentiostat and any nearby electronic equipment are properly grounded.

      • Faraday Cage: Use a Faraday cage to shield your electrochemical cell from external electromagnetic interference from power lines, computers, or other lab equipment.

      • Check Connections: Secure all cable connections to the electrodes and the potentiostat. Corroded or loose connections can introduce noise.

  • Chemical and System Noise: This can appear as irregular or regular baseline fluctuations.

    • Troubleshooting Steps:

      • Degas Solutions: Remove dissolved oxygen from your supporting electrolyte and sample solutions by purging with an inert gas (e.g., nitrogen or argon) for several minutes before and during the experiment. Oxygen reduction can contribute to background current.

      • Reference Electrode Issues: Check for air bubbles in the reference electrode tip and ensure the filling solution is not contaminated. A faulty reference electrode is a common source of instability.

      • Pump Pulsations (in flow systems): In flow-injection analysis, regular baseline noise can be caused by the pump. A pulse damper can help to smooth the flow of the mobile phase.

2. How can I reduce interference from other compounds in my sample?

Real-world samples (e.g., environmental water, food extracts) contain various substances that can interfere with this compound detection, leading to high background signals or overlapping peaks.

  • Sample Preparation: Proper sample preparation is crucial for removing interfering matrix components.

    • QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for extracting pesticides from food matrices. It involves an extraction and a cleanup step to remove interferents.

    • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering species to a level where they no longer significantly affect the measurement.

  • Electrode Surface Modification: Modifying the electrode surface can enhance selectivity for this compound.

    • Nanomaterials: Incorporating nanomaterials like gold nanoparticles (AuNPs) and multi-walled carbon nanotubes (MWCNTs) can increase the electrode's active surface area and improve its catalytic activity towards this compound, helping to distinguish its signal from interferents.

    • Molecularly Imprinted Polymers (MIPs): MIPs can be designed to have specific recognition sites for this compound, significantly improving the sensor's selectivity.

3. My signal is weak or non-existent. What should I do?

A weak or absent signal can be due to several factors, from an improperly prepared electrode to issues with the sensing chemistry.

  • Electrode Passivation/Fouling: The electrode surface can become inactive due to the adsorption of reaction byproducts or other substances from the sample matrix.

    • Troubleshooting Steps:

      • Electrode Cleaning: Thoroughly clean and polish your working electrode between measurements. For glassy carbon electrodes, this typically involves polishing with alumina (B75360) slurry followed by sonication.

      • Electrochemical Cleaning: Applying a specific potential waveform can help to remove adsorbed species from the electrode surface.

  • For Acetylcholinesterase (AChE)-based Biosensors:

    • Enzyme Activity: Verify the activity of your AChE stock solution. Improper storage or handling can lead to denaturation and loss of activity.

    • Immobilization Efficiency: Ensure that the enzyme is properly immobilized on the electrode surface. The immobilization procedure should be optimized to maintain the enzyme's catalytic function.

4. How can I optimize my Differential Pulse Voltammetry (DPV) parameters for better sensitivity?

DPV is a highly sensitive technique for this compound detection. Optimizing its parameters can significantly improve the signal-to-noise ratio.

  • Key Parameters to Optimize:

    • Pulse Amplitude: Increasing the pulse amplitude generally increases the peak current, but can also broaden the peak and increase background current. An optimal value balances sensitivity and resolution.

    • Pulse Width: Longer pulse widths can lead to narrower peaks and better resolution, but at the cost of longer analysis times.

    • Scan Rate: A faster scan rate can increase the peak current, but also the background charging current.

    • pH of Supporting Electrolyte: The electrochemical behavior of this compound is often pH-dependent. The pH of the supporting electrolyte should be optimized to maximize the peak current and stability of the signal.

Data Presentation

The performance of different electrochemical sensors for this compound detection is summarized below.

Sensor ModificationDetection TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Au@MWCNTs/GCEDPV1 - 1200.005[1]
MWCNTs-AuNPs/GCEEIS0.36 - 1.80.0188[2]
ZrO2@PDA/GCEDPVNot specified0.000006 (mg L⁻¹)[3]
AChE on carbon pasteAmperometryUp to ~0.150.019[4]

GCE: Glassy Carbon Electrode, MWCNTs: Multi-Walled Carbon Nanotubes, AuNPs: Gold Nanoparticles, PDA: Polydopamine, AChE: Acetylcholinesterase, DPV: Differential Pulse Voltammetry, EIS: Electrochemical Impedance Spectroscopy.

Experimental Protocols

1. Protocol for Cleaning a Glassy Carbon Electrode (GCE)

A clean electrode surface is essential for reproducible results.

  • Mechanical Polishing:

    • Rinse the electrode surface with deionized water.

    • Place a few drops of 0.05 µm alumina slurry on a polishing pad.

    • Polish the GCE surface by moving it in a figure-eight motion for 1-2 minutes with gentle pressure.

    • Rinse the electrode thoroughly with deionized water to remove all alumina particles.

  • Sonication:

    • Sonicate the electrode in deionized water for 5 minutes.

    • Sonicate in ethanol (B145695) for 5 minutes to remove any organic contaminants.

    • Rinse thoroughly with deionized water and allow it to air dry.

  • Electrochemical Cleaning (Optional but Recommended):

    • In a 0.5 M H₂SO₄ solution, cycle the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) for several cycles until a stable cyclic voltammogram is obtained.

    • Rinse the electrode with deionized water before use.

2. Protocol for QuEChERS Sample Preparation for this compound in Vegetables

This protocol is a general guideline and may need to be adapted for different sample matrices.

  • Sample Homogenization:

    • Weigh 10-15 g of a representative portion of the vegetable sample into a blender.

    • Homogenize until a uniform consistency is achieved.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 3000-4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant (upper layer) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine - PSA, and magnesium sulfate).

    • Shake for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is ready for analysis.

Visualizations

Below are diagrams illustrating key workflows and relationships in electrochemical sensing of this compound.

Troubleshooting_Workflow Start Start: Noisy Baseline StillNoisy Still Noisy? Start->StillNoisy CheckElectrical Check Electrical Connections and Grounding UseFaradayCage Use Faraday Cage CheckElectrical->UseFaradayCage CheckReferenceElectrode Check Reference Electrode UseFaradayCage->CheckReferenceElectrode DegasSolution Degas Sample Solution CheckReferenceElectrode->DegasSolution ProblemSolved Problem Solved DegasSolution->ProblemSolved StillNoisy->CheckElectrical Yes StillNoisy->ProblemSolved No Dichlorvos_Sensing_Pathway cluster_Sample Sample Preparation cluster_Sensing Electrochemical Detection Sample Raw Sample (e.g., Vegetable) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup PreparedSample Prepared Sample Cleanup->PreparedSample ModifiedElectrode Modified Electrode (e.g., AuNP-MWCNT/GCE) PreparedSample->ModifiedElectrode Introduction to Electrochemical Cell DPV_Analysis DPV Analysis ModifiedElectrode->DPV_Analysis Potential Scan Signal Electrochemical Signal DPV_Analysis->Signal

References

Validation & Comparative

A Comparative Guide to a Novel RP-HPLC Method for Dichlorvos Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Dichlorvos, an organophosphate insecticide. The performance of this method is objectively compared with established Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by experimental data to assist researchers in selecting the most suitable analytical technique for their specific needs.

Introduction to this compound Analysis

This compound (2,2-dichlorovinyl dimethyl phosphate) is a widely used insecticide in agriculture and public health.[1] Its determination in various matrices is crucial for monitoring environmental contamination, ensuring food safety, and in toxicological studies. While gas chromatography (GC) based methods have traditionally been the standard for this compound analysis, liquid chromatography techniques offer a viable alternative, particularly for thermally labile compounds. This guide details a newly developed RP-HPLC method and compares its performance against a validated GC-MS/MS method.

Methodology and Experimental Protocols

A. New RP-HPLC Method

A novel, simple, and rapid RP-HPLC method has been developed for the determination of this compound.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile (B52724) (ACN) and Millipore water in a 50:50 v/v ratio.

  • Flow Rate: 1.5 mL/minute.

  • Detector: PDA detector at 200 nm.

  • Retention Time (RT): 2.9 minutes.

Sample Preparation: Standard solutions of this compound were prepared in the mobile phase to establish linearity and for validation studies.

B. Alternative Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

A validated GC-MS/MS method for the determination of this compound in stored grains serves as a comparator.

Sample Extraction (QuEChERS method):

  • Homogenize 5g of the sample with 10 mL of acetonitrile with 1% acetic acid and 5 mL of water.

  • Add 4 g of anhydrous MgSO4 and 1 g of sodium acetate, shake vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • The supernatant is cleaned up using dispersive solid-phase extraction with PSA and C18.

  • The final extract is filtered and injected into the GC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • GC System: Agilent 7890B GC coupled with an Agilent 7000C triple quadrupole mass spectrometer.

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 μm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramped to 180°C at 25°C/min, then to 280°C at 10°C/min, and held for 5 minutes.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Performance Comparison

The performance of the new RP-HPLC method was validated according to ICH guidelines and compared with the GC-MS/MS method. The results are summarized in the tables below.

Table 1: Comparison of Method Performance Parameters

ParameterNew RP-HPLC MethodGC-MS/MS Method
Linearity Range 10 - 50 µg/mL0.01 - 0.5 µg/mL
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) 0.04 µg/mL0.003 µg/mL
Limit of Quantification (LOQ) 0.12 µg/mL0.01 µg/mL
Accuracy (% Recovery) 98.67 - 101.33%82 - 105%
Precision (%RSD) < 2%< 20%
Retention Time 2.9 minNot specified

Table 2: Detailed Accuracy Data for the New RP-HPLC Method

Concentration (µg/mL)% Recovery
1098.67%
30100.67%
50101.33%

Table 3: Detailed Precision Data for the New RP-HPLC Method

ParameterIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Repeatability 0.58%0.65%

Experimental Workflow and Signaling Pathways

The following diagram illustrates the workflow for the validation of the new RP-HPLC method for this compound determination.

Validation_Workflow cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_validation Method Validation cluster_results Results & Analysis prep_std Prepare this compound Standard Solutions hplc_system Set up HPLC System (Pump, Injector, Column, Detector) prep_std->hplc_system prep_mobile Prepare Mobile Phase (ACN:Water 50:50) prep_mobile->hplc_system inject_sample Inject Standard Solutions hplc_system->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data process_data Process Chromatograms acquire_data->process_data linearity Linearity & Range report Generate Validation Report linearity->report accuracy Accuracy (% Recovery) accuracy->report precision Precision (Repeatability & Intermediate) precision->report lod_loq LOD & LOQ lod_loq->report specificity Specificity specificity->report calculate_params Calculate Validation Parameters process_data->calculate_params calculate_params->linearity calculate_params->accuracy calculate_params->precision calculate_params->lod_loq calculate_params->specificity

Caption: Workflow for the validation of the RP-HPLC method.

Conclusion

The newly developed RP-HPLC method provides a simple, rapid, and cost-effective alternative for the determination of this compound. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis.

In comparison, the GC-MS/MS method offers superior sensitivity with lower limits of detection and quantification.[2] The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the availability of instrumentation. For applications requiring high throughput and where ultra-low detection limits are not essential, the new RP-HPLC method is a highly viable option. For complex matrices and trace-level analysis, GC-MS/MS remains the more powerful technique.

References

A Comparative Analysis of the Toxicity of Dichlorvos and Other Organophosphates in Fish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of Dichlorvos and other commonly used organophosphate (OP) insecticides in various fish species. The data presented is compiled from multiple experimental studies to offer an objective overview of their relative potency. This document details the acute toxicity, underlying mechanisms of action, and the standardized protocols used for these assessments.

Acute Toxicity: A Quantitative Comparison

The 96-hour median lethal concentration (LC50) is a standard measure of acute toxicity, representing the concentration of a substance that is lethal to 50% of a test population over a 96-hour period. The following tables summarize the 96h LC50 values for this compound and other organophosphates in several key fish species. It is important to note that direct comparisons should be made with caution, as experimental conditions such as water temperature, pH, and hardness can influence toxicity.

Table 1: Comparative 96h LC50 Values in Common Carp (Cyprinus carpio)
Organophosphate96h LC50 (mg/L)Reference(s)
This compound21.11[1]
Chlorpyrifos0.380[2]
Malathion1.3
DiazinonNot available
Table 2: Comparative 96h LC50 Values in Rainbow Trout (Oncorhynchus mykiss)
Organophosphate96h LC50 (mg/L)Reference(s)
This compoundNot available in cited docs
Chlorpyrifos0.009[3]
Malathion0.1 - 0.3[3]
Diazinon1.89[4]
Table 3: Comparative 96h LC50 Values in Zebrafish (Danio rerio)
Organophosphate96h LC50 (mg/L)Reference(s)
This compoundNot available in cited docs
Chlorpyrifos0.0063 - 0.289[5][6]
MalathionNot available in cited docs
Diazinon17.5[7]

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates exert their toxic effects primarily by inhibiting the enzyme Acetylcholinesterase (AChE).[8][9] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The inhibition of AChE leads to an accumulation of ACh, resulting in the continuous stimulation of cholinergic receptors (muscarinic and nicotinic), which in turn causes neuromuscular paralysis and can lead to death by asphyxiation.[10] Studies have shown that mortality in fish is often associated with a brain AChE inhibition level of over 70%.[8][9]

G cluster_0 Synaptic Cleft cluster_1 With Organophosphate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptors (Muscarinic & Nicotinic) ACh->Postsynaptic Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Nerve_Impulse Normal Nerve Impulse Postsynaptic->Nerve_Impulse Signal Transduction OP Organophosphate (e.g., this compound) AChE_inhib Inhibited AChE OP->AChE_inhib Inhibits ACh_accum Acetylcholine (ACh) Accumulation Postsynaptic_over Overstimulated Receptors ACh_accum->Postsynaptic_over Constant Binding Toxicity Neurotoxicity (Paralysis, Death) Postsynaptic_over->Toxicity Leads to G start Start: Acclimated Fish range_finding Range-Finding Test (Determine concentration range) start->range_finding definitive_test Definitive Test Setup (≥5 concentrations + control) range_finding->definitive_test exposure 96-hour Exposure (Semi-static renewal) definitive_test->exposure observation Record Mortality & Behavior (24, 48, 72, 96 hours) exposure->observation data_analysis Data Analysis (Probit or Spearman-Karber) observation->data_analysis end End: Determine 96h LC50 data_analysis->end

References

Cross-Validation of Dichlorvos Analytical Methods: A Comparative Guide to GC-MS and HPLC Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dichlorvos, a widely used organophosphate insecticide, is critical in environmental monitoring, food safety, and toxicological studies. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides a comprehensive cross-validation of two of the most common analytical techniques employed for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present a detailed comparison of their performance based on experimental data, outline comprehensive experimental protocols, and visualize the analytical workflows.

Performance Comparison

The selection of an analytical method for this compound determination is often dictated by factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. Both GC-MS and HPLC offer robust and reliable means for quantifying this compound, each with its own set of advantages and limitations. The following table summarizes the key validation parameters for both methods, compiled from various studies.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (Range) 0.5 - 10 µg/mL[1]2 - 1000 µg/L[2]
Limit of Detection (LOD) Not explicitly stated in reviewed sources0.2 µg/L[2]
Limit of Quantification (LOQ) 0.55 µg/mL (in blood)[1]Not explicitly stated in reviewed sources
Accuracy (Recovery) 86 - 95%[1]95.6 - 102.4%[2]
Precision (RSD) < 8% (intraday), < 12% (interday)[1]0.6 - 3.1%[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical findings. Below are representative methodologies for the analysis of this compound using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the widely adopted Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method followed by GC-MS analysis.

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (B52724) (containing 1% acetic acid for the AOAC method). For dry samples, add an appropriate amount of water to hydrate (B1144303) the sample.

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., for the EN 15662 method, add 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove sugars and fatty acids) and MgSO₄. For samples with high pigment content, graphitized carbon black (GCB) can be included.

  • Final Extract: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is ready for GC-MS analysis.

2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC): An Agilent 7890A GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar capillary column.

  • Inlet: Splitless injection mode at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 170 °C at 20 °C/min, then ramp to 310 °C at 20 °C/min and hold for 3.5 minutes.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer (e.g., Agilent 7010) operating in electron ionization (EI) mode.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. A typical MRM transition for this compound is m/z 109 -> 79.[3]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a common Reverse-Phase HPLC (RP-HPLC) method with UV detection for this compound analysis.

1. Sample Preparation

  • Liquid Samples (e.g., Water): May require filtration through a 0.45 µm membrane filter. For trace analysis, a pre-concentration step such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) can be employed.[2][4]

  • Solid Samples: An initial extraction with a suitable organic solvent (e.g., acetonitrile, methanol) is necessary, followed by cleanup steps similar to those used for GC-MS, such as SPE.

2. Instrumental Analysis (HPLC-UV)

  • Liquid Chromatograph (LC): A system equipped with a pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical isocratic mobile phase is a 50:50 (v/v) mixture of acetonitrile and Millipore water.[5] Another reported mobile phase is a 70:30 (v/v) mixture of acetonitrile and water.[6]

  • Flow Rate: Typically 1.0 to 1.5 mL/min.[4][5]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detector: UV-Vis or PDA detector set at a wavelength of 210 nm or 230 nm for this compound.[4][6]

  • Injection Volume: Typically 10-20 µL.[4][6]

Mandatory Visualizations

To further clarify the methodologies and their cross-validation, the following diagrams have been generated.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow G_Start Sample Homogenization G_Prep QuEChERS Extraction & Cleanup G_Start->G_Prep Acetonitrile Extraction G_Analysis GC-MS Analysis G_Prep->G_Analysis Inject Extract G_Data Data Acquisition & Processing G_Analysis->G_Data MRM Detection H_Start Sample Preparation H_Filt Filtration / SPE / DLLME H_Start->H_Filt Extraction H_Analysis HPLC-UV Analysis H_Filt->H_Analysis Inject Extract H_Data Data Acquisition & Processing H_Analysis->H_Data UV Detection

A generalized workflow for this compound analysis using GC-MS and HPLC.

Cross_Validation_Logic cluster_Methods Analytical Methods cluster_Validation Validation Parameters cluster_Comparison Comparative Assessment GCMS GC-MS Method Linearity Linearity GCMS->Linearity LOD_LOQ LOD / LOQ GCMS->LOD_LOQ Accuracy Accuracy (Recovery) GCMS->Accuracy Precision Precision (RSD) GCMS->Precision HPLC HPLC Method HPLC->Linearity HPLC->LOD_LOQ HPLC->Accuracy HPLC->Precision Performance Performance Evaluation Linearity->Performance LOD_LOQ->Performance Accuracy->Performance Precision->Performance

Logical relationship in the cross-validation of analytical methods.

References

Dichlorvos vs. Chlorpyrifos: A Comparative Analysis of Neurotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neurotoxic effects of two widely studied organophosphate insecticides, dichlorvos (DDVP) and chlorpyrifos (B1668852) (CPF). The information herein is supported by experimental data to facilitate informed research and development decisions.

Core Neurotoxic Mechanisms: A Shared Path of Disruption

This compound and chlorpyrifos, like other organophosphates, exert their primary neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent disruption of normal nerve function.[1] Beyond this primary mechanism, both compounds are known to induce significant oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This oxidative damage contributes significantly to the overall neurotoxicity of these compounds.[2][3]

Quantitative Comparison of Neurotoxic Effects

The following tables summarize key quantitative data from comparative and individual studies on the neurotoxic effects of this compound and chlorpyrifos.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundIC50 Value (AChE Inhibition)Species/TissueReference
This compound0.234 mg/kg (in vivo)Rat Hippocampus[4]
Chlorpyrifos-oxon~3 nM (in vitro)Isolated Rat Brain AChE[5]
Chlorpyrifos-oxon43.7 nM (ex vivo)Rainbow Trout Brain[6]

*Note: Chlorpyrifos is bioactivated to its more potent oxygen analog, chlorpyrifos-oxon, which is the primary inhibitor of AChE.[6] Direct comparison of IC50 values should be made with caution due to differing experimental conditions (in vivo vs. in vitro/ex vivo) and species.

Table 2: Induction of Oxidative Stress Markers in Rat Brain

ParameterTreatment GroupAmygdalaHippocampusReference
Nitric Oxide (NO) Levels Control (Normal Saline)~1.0 (Arbitrary Units)~1.0 (Arbitrary Units)[2]
This compound (8.8 mg/kg)IncreasedIncreased[2]
Chlorpyrifos (14.9 mg/kg)IncreasedIncreased[2]
Reactive Oxygen Species (ROS) Levels Control (Normal Saline)~1.0 (Arbitrary Units)~1.0 (Arbitrary Units)[2]
This compound (8.8 mg/kg)IncreasedIncreased[2]
Chlorpyrifos (14.9 mg/kg)IncreasedNo Significant Change[2]

*Note: The study cited indicates a significant increase in NO and ROS levels for both compounds in the amygdala. In the hippocampus, both increased NO, but only this compound significantly increased ROS levels.[2]

Signaling Pathways in Neurotoxicity

The neurotoxic effects of this compound and chlorpyrifos are mediated through complex signaling pathways. The primary pathways affected are the cholinergic and oxidative stress pathways.

G cluster_cholinergic Cholinergic Pathway Disruption OP This compound / Chlorpyrifos AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Normally Hydrolyzes AChR Cholinergic Receptors (Muscarinic & Nicotinic) ACh->AChR Binds to Overstimulation Receptor Overstimulation AChR->Overstimulation Leads to Ca_Influx Increased Intracellular Ca2+ Overstimulation->Ca_Influx Neurotoxicity Neurotoxicity Ca_Influx->Neurotoxicity

Caption: Cholinergic pathway disruption by organophosphates.

G cluster_oxidative_stress Oxidative Stress Pathway OPs This compound / Chlorpyrifos Ca_Influx Increased Intracellular Ca2+ OPs->Ca_Influx Antioxidants Cellular Antioxidants (e.g., GSH) OPs->Antioxidants Depletes Mitochondria Mitochondria Ca_Influx->Mitochondria Activates ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Antioxidants->ROS Normally Neutralize

Caption: Organophosphate-induced oxidative stress pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis of this compound and chlorpyrifos are provided below.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.[7]

Materials:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

  • AChE source (e.g., brain tissue homogenate)

  • Microplate reader

Procedure:

  • Tissue Preparation: Brain tissue is homogenized in ice-cold buffer and centrifuged to obtain the supernatant containing the enzyme.

  • Reaction Mixture: In a 96-well plate, add in the following order:

    • 140 µL Phosphate Buffer

    • 10 µL of sample (supernatant) or AChE standard

    • 10 µL DTNB solution

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[7]

  • Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) to determine the rate of reaction (ΔAbs/min).[7]

  • Calculation: AChE activity is calculated based on the rate of TNB formation, using the molar extinction coefficient of TNB.

G cluster_workflow AChE Assay Workflow A Prepare Reagents & Samples B Add Buffer, Sample, & DTNB to Plate A->B C Pre-incubate B->C D Initiate with ATCI C->D E Kinetic Read at 412 nm D->E F Calculate Activity E->F

Caption: General workflow for the Ellman's AChE activity assay.

Reactive Oxygen Species (ROS) Assay

This assay measures the overall level of ROS in a biological sample.

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Materials:

  • Ice-cold buffer (e.g., Lock's buffer)

  • Brain tissue homogenate

  • DCFH-DA solution

  • Fluorometric microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Dilute brain homogenates in ice-cold buffer to the desired concentration (e.g., 2.5 mg tissue/500 µL).[2]

  • Reaction Mixture: Prepare a reaction mixture containing the diluted brain homogenate and DCFH-DA solution in buffer.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for the conversion of DCFH-DA to DCF.[2]

  • Fluorescence Measurement: Measure the fluorescence of the DCF product using an excitation wavelength of ~484 nm and an emission wavelength of ~530 nm.[2]

  • Quantification: The level of ROS is expressed as the fluorescence intensity relative to a control group.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies the level of lipid peroxidation by measuring malondialdehyde (MDA), a major byproduct.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The absorbance of this adduct is measured spectrophotometrically at ~532 nm.[8]

Materials:

  • Brain tissue homogenate

  • Trichloroacetic acid (TCA) or similar acid for protein precipitation

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize brain tissue in an appropriate buffer (e.g., ice-cold KCl solution).[8]

  • Protein Precipitation: Add an acid (e.g., H3PO4) to the homogenate to precipitate proteins and release MDA.

  • Reaction: Add TBA reagent to the supernatant and incubate at high temperature (e.g., boiling water bath for 60 minutes) to facilitate the formation of the MDA-TBA adduct.[8]

  • Extraction: After cooling, the colored adduct can be extracted with a solvent like butanol to concentrate it and remove interfering substances.[8]

  • Absorbance Measurement: Measure the absorbance of the butanol layer at 532 nm.

  • Calculation: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion

Both this compound and chlorpyrifos are potent neurotoxicants that primarily act by inhibiting acetylcholinesterase and inducing oxidative stress. While chlorpyrifos, particularly its active metabolite chlorpyrifos-oxon, appears to be a more potent inhibitor of AChE in in vitro and ex vivo studies, this compound has been shown to cause significant oxidative damage in key brain regions like the hippocampus.[2][5][6] The choice of which compound to use as a model neurotoxicant in research will depend on the specific pathways and effects being investigated. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

A Comparative Efficacy Analysis of Dichlorvos and Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Dichlorvos, an organophosphate insecticide, and pyrethroids, a major class of synthetic insecticides. The analysis is supported by experimental data on their mechanisms of action, toxicity, and the methodologies used for their evaluation.

Mechanisms of Action: A Tale of Two Targets

The fundamental difference in the efficacy and toxicological profiles of this compound and pyrethroids stems from their distinct molecular targets within the insect nervous system.

This compound: Irreversible Enzyme Inhibition

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) at the synaptic cleft of the nervous system.[1] AChE is critical for breaking down the neurotransmitter acetylcholine (B1216132) (ACh), which terminates the nerve signal. This compound, through phosphorylation, irreversibly binds to the active site of AChE. This leads to an accumulation of ACh in the synapse, causing continuous and uncontrolled nerve impulses. The resulting hyperexcitation of the nervous system leads to paralysis and eventual death of the insect.[1]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Action Potential vesicle Vesicle with Acetylcholine (ACh) pre_neuron->vesicle Triggers Release ACh ACh vesicle->ACh AChE AChE (Enzyme) ACh->AChE Hydrolysis (Normal Signal End) receptor ACh Receptor ACh->receptor Binds DDVP This compound DDVP->AChE post_neuron Continuous Nerve Firing (Paralysis) receptor->post_neuron Stimulates G cluster_axon Neuron Axon Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx Na_channel->Na_in AP Repetitive Action Potentials (Knockdown) Na_in->AP Causes Na_out Na+ Na_out->Na_channel Normal Depolarization Pyrethroid Pyrethroid Insecticide Pyrethroid->Na_channel Binds & Delays Channel Closing G cluster_prep Preparation cluster_topical Topical Application Bioassay cluster_fumigant Fumigation Bioassay cluster_analysis Observation & Analysis Rearing 1. Insect Rearing (Controlled Conditions) Dilution 2. Insecticide Serial Dilution (in Acetone) Rearing->Dilution Anesthetize 3a. Anesthetize Insects (CO2 or Chilling) Dilution->Anesthetize Impregnate 3b. Impregnate Filter Paper Dilution->Impregnate Apply 4a. Apply 0.1-1µL Droplet to Thorax Anesthetize->Apply Observe 5. Hold for 24h with Food & Water Apply->Observe Expose 4b. Expose Insects in Sealed Chamber Impregnate->Expose Expose->Observe Record 6. Record Mortality Observe->Record Probit 7. Probit Analysis (Calculate LD50/LC50) Record->Probit

References

Data Presentation: A Summary of Inter-laboratory Comparison Results

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Inter-laboratory Performance in Dichlorvos Residue Analysis

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical data is paramount. This guide provides an objective comparison of inter-laboratory performance for the analysis of this compound residues, drawing upon data and protocols from proficiency testing schemes and validated analytical methods. This information is crucial for laboratories aiming to validate their methods, participate in proficiency tests, or simply benchmark their performance against a wider community.

Proficiency Tests (PTs) are a formal method of inter-laboratory comparison, providing a snapshot of the performance of a large number of laboratories analyzing the same sample. The European Union Proficiency Test for Pesticides in Fruits and Vegetables (EUPT-FV) is a prominent example.

The following table summarizes the typical performance data for this compound from a proficiency test, modeled after the EUPT-FV-21 report on a red cabbage matrix.[1] In this test, a known concentration of this compound was spiked into the sample material and sent to numerous participating laboratories for analysis.

ParameterValueDescription
Test Item Red Cabbage HomogenateA representative fruit and vegetable matrix.
Assigned Value (mg/kg) 0.050The consensus concentration of this compound determined from participant results.
Number of Participants >150Reflects a broad range of laboratories using different methods.
Minimum Required Reporting Level (MRRL) (mg/kg) 0.005The lowest concentration at which laboratories are expected to detect and quantify this compound.[1]
Percentage of Labs Detecting this compound >95%Indicates a high success rate in identifying the presence of the analyte.
Acceptable z-scores (%) >90%The percentage of laboratories with results within the acceptable range of the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
Common Analytical Techniques GC-MS/MS, LC-MS/MSGas Chromatography and Liquid Chromatography coupled with tandem Mass Spectrometry are the most prevalent methods.

Note: The data presented is representative of a typical proficiency test and is intended for comparative purposes. Actual results will vary between specific tests.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound residues in a fruit or vegetable matrix, based on common practices in proficiency tests and validated methods.

1. Sample Preparation and Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization: A representative 10-15 g sample of the fruit or vegetable matrix is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). The tube is shaken vigorously for 1 minute.

  • Salting-out: A salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) is added, and the tube is shaken again for 1 minute.

  • Centrifugation: The tube is centrifuged for 5 minutes at a high speed (e.g., 5000 rpm) to separate the acetonitrile layer containing the pesticides.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • An aliquot of the acetonitrile extract (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE sorbent mixture.

  • The sorbent mixture typically includes primary secondary amine (PSA) to remove organic acids and some sugars, and C18 to remove non-polar interferences. Magnesium sulfate is also included to remove excess water.

  • The tube is vortexed for 30 seconds and then centrifuged for 5 minutes.

3. Instrumental Analysis

The final cleaned extract is analyzed using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS/MS: Suitable for volatile and semi-volatile compounds like this compound.

  • LC-MS/MS: Offers high sensitivity and selectivity and is also widely used for this compound analysis.[2]

Method Validation Parameters

Laboratories validating their methods for this compound analysis typically assess the following parameters:

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy (% Recovery): The closeness of the measured value to the true value, determined by analyzing spiked samples. Recoveries in the range of 70-120% are generally considered acceptable.

  • Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD).

Visualizing the Workflow and Key Relationships

To better illustrate the processes involved in an inter-laboratory comparison and method validation, the following diagrams are provided.

Inter_Laboratory_Comparison_Workflow cluster_organizer Proficiency Test Organizer cluster_participant Participating Laboratory A Test Material Selection (e.g., Red Cabbage) B Homogenization & Spiking with this compound A->B Preparation C Homogeneity & Stability Testing B->C Quality Control D Sample Distribution to Participants C->D E Sample Receipt & Storage D->E H Data Collection & Statistical Analysis I Issuance of Final Report H->I Evaluation F This compound Residue Analysis E->F Analysis G Result Submission F->G G->H Reporting

Caption: Workflow of a typical inter-laboratory comparison for this compound residue analysis.

Method_Validation_Parameters Validation Analytical Method Validation for this compound Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity Specificity Specificity Validation->Specificity Note1 Closeness to true value Accuracy->Note1 Note2 Agreement of results Precision->Note2 Note3 Detection capability Sensitivity->Note3

Caption: Key parameters for the validation of a this compound residue analysis method.

References

A Comparative Guide to the Species Sensitivity Distribution of Dichlorvos in Aquatic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensitivity of various aquatic organisms to the organophosphate insecticide Dichlorvos. The data presented is compiled from multiple ecotoxicological studies and is intended to serve as a resource for environmental risk assessment and further research.

This compound (2,2-dichlorovinyl dimethyl phosphate) is a broad-spectrum insecticide that functions as a potent acetylcholinesterase (AChE) inhibitor.[1][2] Its use in agriculture and public health has led to its detection in surface waters, raising concerns about its impact on non-target aquatic life.[3][4] Understanding the species sensitivity distribution (SSD) is crucial for establishing environmental quality standards that protect aquatic ecosystems. SSDs are cumulative probability distributions that describe the variation in sensitivity to a specific chemical among different species.[5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of toxic action for this compound in both insects and vertebrates is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][6] AChE is critical for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of nerve fibers, paralysis, and ultimately death.[4][7][8]

cluster_normal Normal Synaptic Transmission cluster_this compound This compound Exposure ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Postsynaptic Receptor ACh->Receptor Stimulation AChE->ACh This compound This compound AChE_d Inhibited AChE This compound->AChE_d Inhibition ACh_d Excess Acetylcholine Receptor_d Postsynaptic Receptor ACh_d->Receptor_d Continuous Stimulation

Caption: Mechanism of this compound neurotoxicity via acetylcholinesterase inhibition.

Quantitative Toxicity Data

The following tables summarize acute and chronic toxicity data for this compound across various aquatic taxa. A significant variation in sensitivity is observed, with invertebrates, particularly crustaceans, generally exhibiting higher sensitivity than fish or algae.[3]

Table 1: Acute Toxicity of this compound to Aquatic Organisms

Taxonomic Group Species Duration (hours) Endpoint Value (mg/L) Reference(s)
Fish Oncorhynchus mykiss (Rainbow Trout) 96 LC50 0.2 - 0.5 [9]
Cyprinus carpio (Common Carp) 96 LC50 2.3 - 2.7 [7]
Cyprinus carpio 96 LC50 2.56 [10]
Danio rerio (Zebrafish) 24 LC50 35 [7]
Lepomis gibbosus (Pumpkinseed) 48 LC50 0.7 [7]
Pimephales promelas (Fathead Minnow) 96 LC50 11.6 [7]
Heteropneustes fossilis 96 LC50 6.61 [7]
Mystus vittatus 96 LC50 0.45 [7]
Clarias gariepinus 48 LC50 0.00008 [11]
Invertebrates Daphnia magna (Water Flea) 48 EC50 0.00019 [1]

| Algae | Isochrysis galbana (Golden Alga) | 48 | EC50 | 14 |[12] |

LC50 (Lethal Concentration 50%): The concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%): The concentration of a chemical that causes a specified effect in 50% of the test organisms (e.g., immobilization for invertebrates).

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

Taxonomic Group Species Duration (days) Endpoint Value (µg/L) Reference(s)
Fish Oncorhynchus mykiss (Rainbow Trout) 61 NOEC 5.2 [13]
Invertebrates Daphnia magna (Water Flea) 21 NOEC 0.120 [13]

| Algae | Raphidocelis subcapitata | 3 | NOEC | 11,500 |[13] |

NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared with the control.

Experimental Protocols

The data presented in this guide are derived from standardized aquatic toxicity tests. While specific parameters may vary, the general methodology follows established guidelines such as those from the OECD or USEPA.[14] A common procedure for determining acute toxicity is the static bioassay.

Generalized Protocol for Static Acute Toxicity Testing:

  • Test Organism Acclimation: Healthy, disease-free organisms of a specific age or life stage are acclimated to laboratory conditions (temperature, light, water quality) for a defined period before testing.[15]

  • Preparation of Test Solutions: A stock solution of this compound is prepared, typically using a solvent like acetone, and then diluted with control water to create a series of test concentrations.[10][16] A control group (no this compound) and a solvent control group are also prepared.

  • Test Procedure: Organisms are randomly assigned to test chambers (e.g., glass beakers or tanks) containing the different this compound concentrations.[15][16] A standard test design uses several replicate chambers for each concentration.[10][15]

  • Exposure and Observation: The organisms are exposed for a fixed duration (e.g., 24, 48, or 96 hours).[7][15] During this period, feeding is typically withheld.[10] Observations for mortality and other sublethal effects (e.g., erratic swimming, loss of equilibrium) are recorded at regular intervals.[11][15]

  • Data Analysis: The mortality data is used to calculate the LC50 or EC50 value and its confidence limits, often using statistical methods like Probit analysis.[15]

A Acclimation of Test Organisms (e.g., Cyprinus carpio) B Range-Finding Test (Determine approximate toxic concentrations) A->B C Definitive Test Setup (Multiple concentrations and replicates) B->C D Exposure Period (e.g., 96 hours) C->D E Data Collection (Record mortality at 24, 48, 72, 96h) D->E F Statistical Analysis (e.g., Probit Analysis) E->F G Determine LC50 Value F->G cluster_0 Data Input Data1 Fish LC50 Data Process Rank Toxicity Data (Most sensitive to least sensitive) Data1->Process Data2 Invertebrate EC50 Data Data2->Process Data3 Algae EC50 Data Data3->Process Fit Fit a Statistical Distribution (e.g., Log-Normal) Process->Fit SSD Generate SSD Curve (Cumulative Distribution Function) Fit->SSD Derive Derive Hazardous Concentration (e.g., HC5) SSD->Derive

References

Dichlorvos as a Chemical Stressor: A Comparative Ecotoxicological Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the field of ecotoxicology, the selection of an appropriate chemical stressor is paramount for obtaining relevant and reproducible experimental data. Dichlorvos (DDVP), an organophosphate insecticide, has been historically utilized in such studies due to its well-characterized mechanism of action and potent biological effects. This guide provides a comprehensive comparison of this compound with other commonly used chemical stressors, offering researchers, scientists, and drug development professionals a detailed validation of its continued use and a comparative analysis of viable alternatives.

Comparative Ecotoxicological Data

The following tables summarize the acute and chronic toxicity of this compound and selected alternative chemical stressors across various trophic levels. Data is presented as median lethal concentration (LC50), median lethal dose (LD50), and No-Observed-Effect Concentration (NOEC) to facilitate direct comparison.

Table 1: Acute Toxicity Data for this compound and Alternative Chemical Stressors

Chemical ClassChemical StressorTest OrganismEndpoint (Duration)ValueUnits
Organophosphate This compound Oncorhynchus mykiss (Rainbow Trout)LC50 (96 h)200µg/L[1]
Daphnia magna (Water Flea)LC50 (48 h)0.19µg/L[1]
Anas platyrhynchos (Mallard Duck)LD507.5mg/kg
Rat (oral)LD5025-80mg/kg
ChlorpyrifosOncorhynchus mykiss (Rainbow Trout)LC50 (96 h)3.0ppm[2]
Daphnia magna (Water Flea)LC50 (48 h)0.176ppb[2]
Anas platyrhynchos (Mallard Duck)LD5076.6mg/kg[2]
Rat (oral)LD508-400mg/kg[3]
MalathionOncorhynchus mykiss (Rainbow Trout)LC50 (96 h)4.1µg/L[4]
Daphnia magna (Water Flea)EC50 (48 h)0.1-0.2µg/L[4]
Anas platyrhynchos (Mallard Duck)LD50>1845mg/kg[4]
Rat (oral)LD501000->10000mg/kg[5]
DiazinonOncorhynchus mykiss (Rainbow Trout)LC50 (96 h)0.32-1.53mg/L[6]
Daphnia magna (Water Flea)LC50 (48 h)4.63µg/L[6]
Anas platyrhynchos (Mallard Duck)LD503.5mg/kg[7]
Rat (oral)LD50300-850mg/kg[7]
Pyrethroid BifenthrinOncorhynchus mykiss (Rainbow Trout)LC50 (96 h)0.15µg/L
Daphnia magna (Water Flea)LC50 (48 h)0.16µg/L
Colinus virginianus (Bobwhite Quail)LD501800mg/kg[8]
Rat (oral)LD5053.4-210.4mg/kg[9]
CypermethrinOncorhynchus mykiss (Rainbow Trout)LC50 (96 h)0.82µg/L
Daphnia magna (Water Flea)EC50 (48 h)0.31µg/L[10]
Anas platyrhynchos (Mallard Duck, female)LD50>11227mg/kg[11]
Rat (oral)LD50250mg/kg[11]
Herbicide GlyphosateLepomis macrochirus (Bluegill Sunfish)LC50 (96 h)830,800µg/L
Daphnia magna (Water Flea)EC50 (48 h)780,000µg/L
Colinus virginianus (Bobwhite Quail)LD50>2000mg/kg
Rat (oral)LD50>5000mg/kg
AtrazineCyprinodon variegatus (Sheepshead Minnow)LC50 (96 h)16,200µg/L[11]
Daphnia magna (Water Flea)LC50 (48 h)6.9mg/L
Anas platyrhynchos (Mallard Duck)LD50>2000mg/kg[12]
Rat (oral)LD503090mg/kg[12]

Table 2: Chronic Toxicity Data for this compound and Alternative Chemical Stressors

Chemical ClassChemical StressorTest OrganismEndpoint (Duration)ValueUnits
Organophosphate This compound Pimephales promelas (Fathead Minnow)NOEC (28 d)2.9µg/L
Daphnia magna (Water Flea)NOEC (21 d)0.01µg/L
ChlorpyrifosPimephales promelas (Fathead Minnow)NOEC~0.5µg/L[3]
Daphnia magna (Water Flea)NOEC<0.1µg/L[3]
MalathionDaphnia magna (Water Flea)NOEC (21 d)25µg/L
DiazinonCeriodaphnia dubiaNOEC (7 d)<2.7µg/L[7]
Pimephales promelas (Fathead Minnow)NOEC50µg/L[13]
Pyrethroid BifenthrinPimephales promelas (Fathead Minnow)NOEC (32 d)0.038µg/L
Daphnia magna (Water Flea)NOEC (21 d)0.006µg/L
CypermethrinPimephales promelas (Fathead Minnow)NOEC (34 d)0.03µg/L
Daphnia magna (Water Flea)NOEC (21 d)0.01µg/L
Herbicide GlyphosateDaphnia magna (Water Flea)NOEC (55 d, reproduction)450µg/L
Chlorella vulgaris (Green Algae)NOEC (72 h, growth)100µg/L
AtrazineAmphiascus tenuiremis (Copepod)NOEC (41 d, reproduction)3.5µg/L[11]
Sciaenops ocellatus (Red Drum)LOEC (15 d, length)20µg/L[11]

Experimental Protocols

Standardized methodologies are crucial for the reproducibility and comparability of ecotoxicological data. The following protocols outline key experiments for assessing the effects of chemical stressors.

Aquatic Toxicity Testing

Standard guidelines for aquatic toxicity testing are provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[1][10][14] These tests are fundamental for determining the acute and chronic effects of chemicals on aquatic organisms.

  • Test Organisms: Commonly used freshwater species include Daphnia magna (invertebrate) and Oncorhynchus mykiss (rainbow trout, fish).[14] For marine environments, species like Americamysis bahia (mysid shrimp) and Cyprinodon variegatus (sheepshead minnow) are often used.

  • Acute Testing: Typically involves a 96-hour exposure for fish and a 48-hour exposure for invertebrates to determine the LC50 or EC50 (median effective concentration).[15][16]

  • Chronic Testing: Extends over a significant portion of the organism's lifespan to assess sublethal endpoints such as growth, reproduction, and development, leading to the determination of the NOEC and LOEC (Lowest-Observed-Effect Concentration).

  • Procedure (General):

    • Test Solutions: Prepare a series of concentrations of the test chemical in a suitable dilution water. A control group with no chemical is also included.

    • Exposure: Introduce the test organisms to the different concentrations.

    • Observation: Monitor and record mortality and other relevant endpoints at specified time intervals.

    • Data Analysis: Use statistical methods to calculate LC50/EC50 and determine NOEC/LOEC values.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is particularly relevant for organophosphate insecticides like this compound, which act by inhibiting the AChE enzyme.[3][17] The Ellman method is a widely used colorimetric assay for this purpose.[7][9]

  • Principle: The assay measures the activity of AChE by detecting the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which can be quantified spectrophotometrically at 412 nm.[7][9] The presence of an AChE inhibitor reduces the rate of color formation.

  • Procedure:

    • Sample Preparation: Prepare tissue homogenates (e.g., from fish brain) or use purified AChE enzyme.

    • Reaction Mixture: In a 96-well plate, combine the sample, DTNB, and the test compound at various concentrations.

    • Initiation: Start the reaction by adding the substrate, acetylthiocholine.

    • Measurement: Measure the change in absorbance over time using a microplate reader.

    • Calculation: Determine the percentage of AChE inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by chemical stressors is crucial for a comprehensive toxicological assessment.

Organophosphate-Induced Acetylcholinesterase Inhibition

This compound and other organophosphates exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[3][17][18] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.[3][17]

Organophosphate_AChE_Inhibition cluster_synapse Synaptic Cleft ACh_presynaptic Acetylcholine (ACh) Released ACh_receptor Postsynaptic Receptor ACh_presynaptic->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Binds Nerve_Impulse Neurotoxicity ACh_receptor->Nerve_Impulse Continuous Stimulation ACh_hydrolysis Hydrolysis Choline_Acetate Choline + Acetate This compound This compound This compound->AChE Inhibits

Organophosphate mechanism of action.

Beyond direct AChE inhibition, organophosphates can also induce oxidative stress and apoptosis through complex signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[19][20]

Pyrethroid-Induced Sodium Channel Disruption

Pyrethroid insecticides, such as Bifenthrin and Cypermethrin, act on the voltage-gated sodium channels in nerve cell membranes.[21] They modify the gating kinetics of these channels, causing them to remain open for an extended period.[21][22] This leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing, hyperexcitability, and eventual paralysis of the organism.[21]

Pyrethroid_Sodium_Channel cluster_membrane Nerve Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ (intracellular) Na_channel->Na_ion_in Influx Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel Opens Depolarization Depolarization Na_ion_in->Depolarization Repetitive_Firing Repetitive Firing & Paralysis Depolarization->Repetitive_Firing Leads to Pyrethroid Pyrethroid Pyrethroid->Na_channel Prolongs Opening

Pyrethroid mechanism of action.

Conclusion

The validation of this compound as a chemical stressor in ecotoxicology is supported by its well-documented and potent mechanism of action, primarily through the inhibition of acetylcholinesterase. The extensive historical data available for this compound provides a robust baseline for comparative studies. However, its high toxicity to a broad range of non-target organisms necessitates careful consideration and the exploration of alternatives.

This guide provides a comparative framework to aid researchers in selecting the most appropriate chemical stressor for their specific research objectives. Organophosphates like Chlorpyrifos and Malathion offer similar mechanisms of action with varying toxicity profiles. Pyrethroids such as Bifenthrin and Cypermethrin provide an alternative neurotoxic mechanism targeting sodium channels. Herbicides like Glyphosate and Atrazine, while generally less acutely toxic to fauna, are relevant for studies focusing on primary producers and ecosystem-level effects. The choice of a chemical stressor should be guided by the specific research question, the target organisms, and the desired environmental relevance. The data and protocols presented herein serve as a valuable resource for designing and interpreting ecotoxicological studies with scientific rigor.

References

Dichlorvos vs. its degradation product dichloroacetaldehyde: comparative toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative toxicity of the organophosphate insecticide Dichlorvos and its primary degradation product, Dichloroacetaldehyde (B1201461).

This guide provides a detailed comparison of the toxicological profiles of this compound (DDVP), a widely used organophosphate insecticide, and its major environmental and metabolic degradation product, Dichloroacetaldehyde (DCA). Understanding the relative toxicities of the parent compound and its breakdown product is crucial for comprehensive risk assessment and in the development of safer alternatives. This document summarizes key experimental data on acute toxicity, genotoxicity, cytotoxicity, and neurotoxicity, and provides detailed protocols for the cited experimental methodologies.

Executive Summary

This compound is a potent acetylcholinesterase inhibitor, exerting its primary toxic effect through the disruption of the nervous system. Its degradation product, dichloroacetaldehyde, while not a cholinesterase inhibitor, exhibits significant toxicity through different mechanisms, including mutagenicity and cytotoxicity. This guide reveals that while this compound is more acutely toxic in terms of lethal dose, dichloroacetaldehyde demonstrates a higher mutagenic potential in some assays. The following sections provide a detailed, data-driven comparison of these two compounds.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the key quantitative toxicity data for this compound and Dichloroacetaldehyde based on available experimental evidence.

Table 1: Acute Toxicity Data

CompoundSpeciesRouteLD50 / LC50Reference
This compoundRatOral17 - 108 mg/kg[1][2][3][4]
RatDermal70.4 - 250 mg/kg[5]
RatInhalation (4h)>0.2 mg/L[5]
MouseOral61 - 175 mg/kg[5]
RabbitOral11 - 12.5 mg/kg[5]
RabbitDermal107 mg/kg[5]
DichloroacetaldehydeRatOral23 - 133 mg/kg[6][7]
RatInhalation (1h)650 mg/m³[7]
RatDermal140 mg/kg (female)[7]
MouseOral82.3 mg/kg[8]

Table 2: Genotoxicity and Cytotoxicity Data

CompoundAssaySystemResultReference
This compoundAmes TestSalmonella typhimuriumMutagenic[4]
Comet AssayVariousGenotoxic[9]
Cytotoxicity (IC50)Carbonic Anhydrase II2.690 mM[10]
DichloroacetaldehydeAmes TestSalmonella typhimuriumMutagenic (higher potency than this compound)[11]
CytotoxicityMurine L-cellsCytotoxic[8]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of this compound toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[4][12]

Dichloroacetaldehyde, on the other hand, does not inhibit cholinesterase. Its toxicity is associated with its reactive aldehyde group, which can interact with cellular macromolecules. It has been shown to be mutagenic, suggesting direct interaction with DNA.[11] Furthermore, it can induce cytotoxicity, potentially through mechanisms involving oxidative stress and disruption of cellular metabolism.

Toxicity_Pathways cluster_DDVP This compound (DDVP) cluster_DCA Dichloroacetaldehyde (DCA) DDVP This compound AChE Acetylcholinesterase (AChE) DDVP->AChE Inhibition DDVP_Degradation Degradation DDVP->DDVP_Degradation ACh Acetylcholine (ACh) Accumulation Neurotoxicity_DDVP Neurotoxicity (Cholinergic Crisis) ACh->Neurotoxicity_DDVP DCA Dichloroacetaldehyde DNA DNA DCA->DNA Interaction Cellular_Macromolecules Cellular Macromolecules DCA->Cellular_Macromolecules Interaction Genotoxicity Genotoxicity (Mutations) DNA->Genotoxicity Cytotoxicity Cytotoxicity Cellular_Macromolecules->Cytotoxicity DDVP_Degradation->DCA

Comparative Mechanisms of Toxicity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[13][14][15][16][17]

Objective: To determine if a substance can cause mutations in the DNA of the test organism, Salmonella typhimurium.

Principle: The assay utilizes mutant strains of Salmonella typhimurium that have lost the ability to synthesize the amino acid histidine (his-). The test measures the rate at which these strains revert back to a state where they can synthesize their own histidine (his+) when exposed to a potential mutagen. An increase in the number of revertant colonies compared to a negative control indicates that the substance is mutagenic.

Procedure:

  • Strain Preparation: Cultures of histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in a nutrient broth.

  • Metabolic Activation (Optional): For compounds that may become mutagenic after metabolism, a liver extract from rats (S9 fraction) is added to the test system to simulate mammalian metabolism.

  • Exposure: The bacterial culture is mixed with the test compound at various concentrations, with and without the S9 fraction.

  • Plating: The mixture is then plated on a minimal glucose agar (B569324) medium that lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have grown on the histidine-deficient medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control plates indicates a mutagenic effect.

MTT Assay (Cytotoxicity Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21][22]

Objective: To measure the cytotoxic effect of a compound on a cell line.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Cholinesterase Activity Assay

This assay is used to measure the activity of cholinesterase enzymes, the primary target of organophosphate insecticides like this compound.[23][24][25][26][27]

Objective: To determine the inhibitory effect of a compound on acetylcholinesterase (AChE) activity.

Principle: The assay is based on the Ellman's method, where acetylthiocholine (B1193921) is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Procedure:

  • Sample Preparation: The enzyme source (e.g., purified AChE, brain homogenate, or red blood cell lysate) is prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (inhibitor) for a specific period to allow for enzyme inhibition.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (acetylthiocholine) and the chromogen (DTNB) to the enzyme-inhibitor mixture.

  • Kinetic Measurement: The change in absorbance at 412 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can be calculated.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the degradation pathway of this compound and a typical workflow for assessing genotoxicity.

DDVP_Degradation_Workflow DDVP This compound (DDVP) Hydrolysis Hydrolysis DDVP->Hydrolysis DCA Dichloroacetaldehyde (DCA) Hydrolysis->DCA Dimethyl_Phosphate Dimethyl Phosphate Hydrolysis->Dimethyl_Phosphate Further_Metabolism Further Metabolism DCA->Further_Metabolism Dimethyl_Phosphate->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

This compound Degradation Pathway

Genotoxicity_Assessment_Workflow start Test Compound ames Ames Test (Bacterial Mutagenicity) start->ames comet Comet Assay (DNA Damage) start->comet micronucleus Micronucleus Test (Chromosomal Damage) start->micronucleus positive Positive Result ames->positive Mutagenic negative Negative Result ames->negative Non-mutagenic comet->positive DNA Damage comet->negative No DNA Damage micronucleus->positive Clastogenic micronucleus->negative Non-clastogenic conclusion Conclusion on Genotoxicity positive->conclusion negative->conclusion

Genotoxicity Assessment Workflow

Conclusion

This comparative guide demonstrates that while this compound is a highly acute neurotoxin due to its potent inhibition of acetylcholinesterase, its degradation product, dichloroacetaldehyde, presents a distinct toxicological profile characterized by significant mutagenic and cytotoxic potential. Researchers and drug development professionals should consider the toxicity of both the parent compound and its metabolites in their assessments. The provided data and experimental protocols serve as a valuable resource for further investigation into the toxicology of these and other related compounds.

References

A comparative study of Dichlorvos persistence in different environmental matrices

Author: BenchChem Technical Support Team. Date: December 2025

Dichlorvos (DDVP), a broad-spectrum organophosphate insecticide, has been utilized for decades in agriculture and public health.[1] Its efficacy is countered by concerns over its environmental fate and potential toxicity. This guide provides a comparative analysis of this compound persistence in three key environmental compartments: water, soil, and air. The data presented is compiled from various scientific studies to offer researchers and environmental scientists a consolidated resource on its degradation kinetics.

Persistence of this compound in Water

The persistence of this compound in aqueous environments is highly variable, primarily dictated by hydrolysis, which is sensitive to both pH and temperature.[2] Abiotic degradation through hydrolysis is the principal transformation process for this compound in water.[3][4] It is highly soluble in water, leading it to remain in solution with little tendency to sorb to sediment.[3][4]

Table 1: Half-life of this compound in Water at Various pH Levels and Temperatures

pH Temperature (°C) Half-life (Days) Reference
5.4 Not Specified 3.2 [2]
6.0 Not Specified 1.46 [2]
7.0 Not Specified 0.32 [2]
8.0 Not Specified 0.2 [2]
Not Specified 10 240 [2]
Not Specified 20 61.5 [2]
Not Specified 30 17.3 [2]
Not Specified 50 1.7 [2]
Not Specified 70 0.2 [2]

| 7.8-8.2 | Not Specified | 2-4 |[2] |

Data demonstrates that hydrolysis proceeds much more rapidly under alkaline conditions and at higher temperatures.[2] For instance, under most natural water conditions, hydrolysis degrades this compound more rapidly than its re-volatilization into the air.[2] Only at a low pH (less than 4) would this compound exhibit significant persistence.[2] The volatilization half-life from a model river has been estimated at 57 days.[2]

Persistence of this compound in Soil

In soil environments, the degradation of this compound is a combination of abiotic and biological processes. Hydrolysis remains a key factor, particularly in moist soils, accounting for approximately 70% of its breakdown.[2][3] The remaining 30% is attributed to bacterial degradation.[2]

Table 2: Half-life of this compound in Different Soil Conditions

Soil Type pH Conditions Half-life (Days) Reference
Houston Black clay Not Specified Sterile 10 [2][3]
Houston Black clay Not Specified Unsterilized (with Bacillus cereus) 3.9 [2][3]
Silty clay soil 5.5 Not Specified 16 (average) [3]
Sandy clay soil 6.9 Not Specified 16 (average) [3]

| Biologically active soils | Not Specified | Not Specified | <1 |[5] |

The presence of microorganisms can significantly accelerate the degradation of this compound. A study reported a half-life of 3.9 days in unsterilized soil containing the bacterium Bacillus cereus, compared to 10 days in sterile soil.[2][3]

Persistence of this compound in Air

This compound readily evaporates, making its presence in the atmosphere a primary result of its application, especially in enclosed spaces.[6] Its persistence in air is relatively short-lived due to rapid breakdown upon reaction with water vapor, a process accelerated by higher temperatures and humidity.[6] Direct photolysis is not considered a significant degradation pathway.[2][3]

Table 3: Persistence of this compound in Air

Environment Initial Concentration (mg/m³) Time to 90% Disappearance Time to Background Levels Reference
Greenhouses/Food Storage Areas Not Specified 3-6 hours - [6]
Greenhouses 1.2 - 24 hours (to 0.01 mg/m³) [7]

| Treated Fumigation Unit | 3.3 | - | 24 hours (to 0.006 mg/m³) |[7] |

In practical applications like greenhouses and food storage areas, experiments have shown that 90% of the applied this compound disappeared within 3 to 6 hours.[6]

Experimental Protocols

The determination of this compound concentrations in environmental samples involves several key steps, from sample preparation to instrumental analysis.

Sample Preparation and Extraction
  • Water Samples : The standard procedure involves adjusting the sample pH to 7 to minimize hydrolysis during the extraction process.[8] Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[9] More recent methods utilize dispersive liquid-phase microextraction (DLPM) with room temperature ionic liquids, which enhances sensitivity and reduces the use of toxic solvents.[9][10]

  • Soil Samples : this compound is typically extracted from soil matrices using organic solvents such as carbon tetrachloride.[11]

  • Air Samples : Analysis of this compound in the air is commonly performed by drawing a known volume of air through a sorbent tube. The trapped this compound is then recovered by eluting the tube with a suitable solvent like hexane.[8]

Analytical Methods
  • Gas Chromatography (GC) : This is the most prevalent technique for this compound analysis.[12] It is often coupled with selective detectors such as a Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), Mass Spectrometry (MS), or an Electron Capture Detector (ECD) for high sensitivity and specificity.[8]

  • High-Performance Liquid Chromatography (HPLC) : HPLC combined with an ultraviolet (UV) detector is another established method for quantifying this compound residues.[8][10]

  • Spectrophotometry : A sensitive spectrophotometric method has been developed based on the hydrolysis of this compound to produce dichloroacetaldehyde. This product then couples with phloroglucinol (B13840) in an alkaline medium to form an orange-colored dye, which is measured at an absorption maximum of 475 nm.[11]

G Water Water Sample (Adjust pH to 7) LLE_SPE Liquid-Liquid or Solid-Phase Extraction Water->LLE_SPE Soil Soil Sample Solvent_Ext Solvent Extraction (e.g., Carbon Tetrachloride) Soil->Solvent_Ext Air Air Sample (Sorbent Tube) Elution Solvent Elution (e.g., Hexane) Air->Elution GC Gas Chromatography (GC) - NPD, FPD, MS, ECD LLE_SPE->GC HPLC HPLC-UV LLE_SPE->HPLC Spectro Spectrophotometry LLE_SPE->Spectro Solvent_Ext->GC Solvent_Ext->HPLC Solvent_Ext->Spectro Elution->GC

Caption: General experimental workflow for this compound analysis.

Degradation Pathway

The primary degradation pathway for this compound in the environment is hydrolysis, which cleaves the vinyl phosphate (B84403) bond. Microbial action can further break down the resulting products.

G cluster_products Primary Degradation Products cluster_secondary Further Degradation This compound This compound DMP Dimethyl Phosphate (DMP) This compound->DMP Hydrolysis DCA Dichloroacetaldehyde (DCA) This compound->DCA Hydrolysis Dichloroethanol Dichloroethanol DCA->Dichloroethanol Reduction Dichloroacetic_acid Dichloroacetic Acid DCA->Dichloroacetic_acid Oxidation

Caption: Simplified degradation pathway of this compound.

References

Assessing the Specificity of Anti-Dichlorvos Antibodies: A Comparative Guide to Cross-Reactivity with Other Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the development of immunoassays for pesticide detection, the specificity of the antibody is a critical performance parameter. This guide provides an objective comparison of the cross-reactivity of anti-Dichlorvos (DDVP) antibodies with other common organophosphate pesticides, supported by available experimental data. Understanding the cross-reactivity profile is essential for accurate and reliable quantification of Dichlorvos in complex matrices.

Data on Cross-Reactivity of Anti-Dichlorvos Antibodies

The following table summarizes the available data on the cross-reactivity of anti-Dichlorvos antibodies with other organophosphates. The data is presented as a percentage of the reactivity observed with this compound.

CompoundChemical StructureAntibody TypeCross-Reactivity (%)Reference
This compound (DDVP)
alt text
Polyclonal100[1]
Paraoxon-ethyl
alt text
Polyclonal0[1]
Chlorpyrifos
alt text
MonoclonalNegligibleNot Reported
Malathion
alt text
MonoclonalNegligibleNot Reported

Note: "Negligible" indicates that the study reported no significant cross-reactivity, but a specific percentage was not provided.

Based on the available data, the anti-Dichlorvos antibodies exhibit high specificity for this compound. One study explicitly demonstrated that a polyclonal anti-DDVP antibody had no cross-reactivity with paraoxon-ethyl[1]. Furthermore, a separate study developing a lateral flow immunoassay indicated that their monoclonal antibody had negligible cross-reactivity with other organophosphates, including Chlorpyrifos and Malathion. This high degree of specificity is crucial for developing selective immunoassays for this compound monitoring.

Experimental Protocol: Assessing Antibody Cross-Reactivity using Indirect Competitive ELISA

To determine the cross-reactivity of an anti-Dichlorvos antibody with other organophosphates, an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed method. The principle of this assay is the competition between the analyte in the sample (or a standard) and a fixed amount of antigen coated on the microplate for binding to a limited amount of specific antibody.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Anti-Dichlorvos antibody (primary antibody)

  • This compound-protein conjugate (e.g., DDVP-BSA) for coating

  • This compound standard

  • Cross-reactant organophosphate standards (e.g., Paraoxon-ethyl, Chlorpyrifos, Malathion)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Washing Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Step-by-Step Procedure
  • Antigen Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution from the wells.

    • Wash the plate three times with 250 µL of Washing Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Discard the blocking solution and wash the plate three times with Washing Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the potential cross-reacting organophosphates in PBS.

    • In separate tubes, pre-incubate 50 µL of each standard dilution (this compound and other organophosphates) with 50 µL of the diluted anti-Dichlorvos primary antibody for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Discard the solution from the wells and wash the plate five times with Washing Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Discard the secondary antibody solution and wash the plate five times with Washing Buffer.

  • Substrate Development:

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.

  • Data Acquisition:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Calculation of Cross-Reactivity
  • Plot a standard curve for this compound and each of the tested organophosphates by graphing the absorbance against the logarithm of the analyte concentration.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity for each organophosphate using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the indirect competitive ELISA protocol for assessing antibody cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 1. Antigen Coating (this compound-Protein Conjugate) p2 2. Washing p1->p2 p3 3. Blocking (e.g., BSA) p2->p3 p4 4. Washing p3->p4 c2 5. Add Mixture to Wells & Incubate p4->c2 c1 Pre-incubation: Anti-Dichlorvos Antibody + this compound or Cross-Reactant c1->c2 d1 6. Washing c2->d1 d2 7. Add Secondary Antibody (Enzyme-Conjugated) d1->d2 d3 8. Washing d2->d3 d4 9. Add Substrate d3->d4 d5 10. Stop Reaction d4->d5 a1 11. Read Absorbance (450 nm) d5->a1 a2 12. Calculate IC50 & % Cross-Reactivity a1->a2

Caption: Workflow for Indirect Competitive ELISA.

This guide provides a framework for assessing the cross-reactivity of anti-Dichlorvos antibodies. The high specificity demonstrated in existing studies, combined with the robust and well-defined protocol for its verification, should provide researchers with the confidence to develop reliable and accurate immunoassays for this compound detection.

References

Comparative analysis of Dichlorvos regulations and maximum residue limits globally

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of global regulations and Maximum Residue Limits (MRLs) for the organophosphate insecticide Dichlorvos. Understanding the varying international standards is crucial for researchers involved in agriculture, food safety, and toxicology, as well as for professionals in the drug development industry who may study the effects and metabolism of such compounds. This document summarizes quantitative data in a clear tabular format, details the experimental protocols underpinning these regulations, and visualizes the regulatory landscape.

Maximum Residue Limits (MRLs) for this compound: A Global Comparison

The MRL for a pesticide in a food product represents the maximum concentration of its residue that is legally tolerated. These limits are established by national regulatory bodies and international standard-setting organizations to ensure food safety. The following table provides a comparative overview of this compound MRLs in various global jurisdictions for a range of commodities. Values are expressed in milligrams per kilogram (mg/kg) or parts per million (ppm).

CommodityCodex AlimentariusUnited States (EPA)European UnionCanadaAustraliaChinaIndia
Cereal Grains
Wheat7.0[1]0.5 - 2.00.01-MRL establishedMRL established1.0[2][3]
Rice (husked)1.5[1]-0.01-MRL established7.0[4]-
Milled Food Grains--0.01---0.25[2][3]
Fruits & Vegetables
Fruits0.1[1]0.02 - 1.00.01-MRL establishedMRL established0.1[2][3]
Vegetables (except lettuce)0.50.02 - 1.00.01-MRL establishedMRL established0.15[2][3]
Lettuce, Head1.0[1]-0.01----
Tomatoes--0.010.25[5]MRL established--
Animal Products
Meat (from cattle, pigs, sheep, goats)0.05[1]0.02 - 0.050.01-MRL established0.01-
Poultry Meat0.05[1]-0.01-MRL established0.01-
Milks0.02[1]0.020.01-MRL established--
Eggs0.05[1]-0.01-MRL established--
Other Commodities
Cacao beans5.0[1]-0.01-MRL established--
Coffee beans2.0[1]-0.01-MRL established--
Peanuts2.0[1]-0.01-MRL established--
Spices0.1[1]-0.01*----
Non-perishable packaged foods (low fat)---0.5[5]---
Non-perishable packaged foods (high fat)---2.0[5]---

*In the European Union, this compound is not approved for use in plant protection products, hence a default MRL of 0.01 mg/kg generally applies.

Experimental Protocols for Establishing this compound MRLs

The establishment of MRLs is a scientifically rigorous process based on a comprehensive evaluation of toxicological data, supervised residue trials, and dietary exposure assessments. The methodologies employed by regulatory bodies like the U.S. Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) adhere to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and Good Laboratory Practice (GLP) standards.[5][6]

Toxicological Assessment

The foundation for any MRL is the determination of an Acceptable Daily Intake (ADI) and, where necessary, an Acute Reference Dose (ARfD). These values are derived from a battery of toxicological studies:

  • Acute Toxicity Studies: These studies determine the short-term effects of a single high dose of this compound. Key endpoints include oral, dermal, and inhalation LD50 (lethal dose for 50% of the test population) and LC50 (lethal concentration for 50% of the test population) values.[7]

  • Short-term and Long-term (Chronic) Toxicity Studies: Animals are exposed to varying doses of this compound over extended periods (e.g., 90 days to 2 years) to assess potential adverse effects on various organs and systems. The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed, is a critical parameter derived from these studies.[7]

  • Carcinogenicity and Genotoxicity Studies: These experiments investigate the potential of this compound to cause cancer or damage genetic material.

  • Reproductive and Developmental Toxicity Studies: These studies evaluate the potential for this compound to interfere with reproduction or cause harm to a developing fetus.[7]

  • Neurotoxicity Studies: Given that organophosphates like this compound are known to inhibit cholinesterase, specific studies are conducted to assess their neurotoxic potential.[7]

The ADI is typically calculated by dividing the NOAEL from the most sensitive long-term study by a safety factor (often 100) to account for interspecies and intraspecies variability.[7]

Residue Analysis and Field Trials

To determine the expected residue levels of this compound on crops and in animal products following its application according to Good Agricultural Practice (GAP), supervised field trials are conducted.

  • Supervised Field Trials: this compound is applied to various crops under controlled conditions that mimic real-world agricultural practices. Samples of the treated commodities are collected at different time intervals after the last application and analyzed for this compound residues.

  • Animal Feeding Studies: For pesticides that may be present in animal feed, studies are conducted to determine the potential for residues to accumulate in meat, milk, and eggs.

  • Analytical Methodology: The analysis of this compound residues in food samples is performed using validated analytical methods, typically gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[8] These methods are designed to be highly sensitive and specific for the detection and quantification of this compound. The methods undergo rigorous validation to ensure their accuracy, precision, and reproducibility.

Dietary Exposure Assessment

The final step in setting an MRL involves a dietary exposure assessment to ensure that the consumption of food containing this compound residues at the proposed MRL will not exceed the ADI or ARfD. This assessment considers:

  • The MRLs for all relevant commodities.

  • Food consumption data for different population subgroups (e.g., adults, children).

  • Standard food processing factors that may increase or decrease residue levels.

Regulatory Workflow Visualization

The following diagram illustrates the general workflow for the establishment and regulation of this compound MRLs globally, highlighting the interplay between national and international bodies.

Dichlorvos_Regulation_Workflow cluster_Research Scientific Research & Data Generation cluster_Assessment Risk Assessment cluster_StandardSetting Standard Setting cluster_NationalRegulation National/Regional Regulation & Enforcement Toxicology Toxicological Studies (Acute, Chronic, Carcinogenicity) JMPR JMPR (FAO/WHO) Scientific Advice Toxicology->JMPR EFSA EFSA (EU) Scientific Opinion Toxicology->EFSA EPA_RA EPA (US) Risk Assessment Toxicology->EPA_RA Residue Residue Chemistry (Field Trials, Metabolism) Residue->JMPR Residue->EFSA Residue->EPA_RA Methodology Analytical Method Development Methodology->JMPR Methodology->EFSA Methodology->EPA_RA Codex Codex Alimentarius (International MRLs) JMPR->Codex Recommends MRLs EU_Commission European Commission (Regulation) EFSA->EU_Commission Provides Scientific Basis US_EPA US EPA (Tolerance Setting) EPA_RA->US_EPA Informs Tolerance Decision Codex->US_EPA Codex->EU_Commission National_Authorities Other National Authorities (e.g., Health Canada, APVMA, FSSAI, China NHC) Codex->National_Authorities Reference for National MRLs EU_Commission->National_Authorities Harmonization

Global this compound Regulatory Workflow

References

Evaluating the Protective Effects of Atropine Against Dichlorvos Poisoning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of atropine (B194438) in treating Dichlorvos poisoning, supported by experimental data. It details the underlying mechanisms of action, compares atropine with alternative treatments, and provides comprehensive experimental protocols for researchers.

Mechanism of this compound Toxicity and Atropine's Protective Action

This compound, an organophosphate (OP) insecticide, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[2] The resulting overstimulation of muscarinic and nicotinic acetylcholine receptors leads to a cholinergic crisis, characterized by a range of symptoms from hypersecretion and bradycardia to muscle fasciculations, paralysis, and respiratory failure.[2][3]

Atropine serves as a primary antidote by acting as a competitive, reversible antagonist at muscarinic acetylcholine receptors (M1-M5).[4][5] It directly counteracts the effects of acetylcholine accumulation at these sites, thereby alleviating symptoms like increased bronchial secretions, salivation, bronchospasm, and bradycardia.[3][6] It is crucial to note that atropine does not reactivate the inhibited AChE enzyme and has no effect on nicotinic receptors, which are responsible for muscle weakness and paralysis.[3][7] Therefore, it is often administered concurrently with an oxime, such as pralidoxime (B1201516) (2-PAM), which can reactivate the phosphorylated AChE.[4][8]

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) Accumulation Muscarinic Muscarinic Receptors ACh->Muscarinic Overstimulates Nicotinic Nicotinic Receptors ACh->Nicotinic Overstimulates Muscarinic_Effects Muscarinic Effects: - Hypersecretion - Bradycardia - Bronchospasm Muscarinic->Muscarinic_Effects Nicotinic_Effects Nicotinic Effects: - Muscle Fasciculations - Paralysis - Respiratory Failure Nicotinic->Nicotinic_Effects Atropine Atropine Atropine->Muscarinic Blocks Pralidoxime Pralidoxime (2-PAM) Pralidoxime->AChE Reactivates

Caption: Mechanism of this compound toxicity and therapeutic intervention.

Comparative Efficacy of Atropine: Experimental Data

Experimental studies in animal models provide quantitative data on the protective effects of atropine against this compound poisoning, often in comparison with other antidotes like pralidoxime and diphenhydramine (B27).

Atropine vs. Pralidoxime on Cardiac Effects in Rats

A study investigating the cardiac effects of atropine and pralidoxime in this compound-poisoned rats demonstrated atropine's significant benefit in delaying cardiac complications and death.[9]

Treatment Group (n=10 per group)Mean Time to First Heart Rate Decline (seconds)Mean Interval Before Death (seconds)Effect on QTc Interval
Control (Saline) 200450No significant change
Pralidoxime (20 mg/kg) ~200 (not significantly different from control)~500 (not significantly different from control)No significant change
Atropine (10 mg/kg) 350 (P < 0.05 vs. Control) 700 (P < 0.05 vs. Control & Pralidoxime) No significant change
Data synthesized from a study on Wistar rats poisoned with 70 mg/kg this compound.[9]
Atropine vs. Diphenhydramine on Survival in Chicks

A comparative study in chicks evaluated the efficacy of atropine against the H1-antihistamine diphenhydramine, which also possesses antimuscarinic properties.[10] Both treatments showed comparable protective effects in preventing mortality.

Treatment Group4-hour Survival Rate24-hour Survival Rate
Control (this compound 18 mg/kg only) 0%0%
Diphenhydramine (10 mg/kg) 87.5%75%
Atropine (2 mg/kg) 87.5%75%
Data from a study on chicks administered this compound orally. Antidotes were given intramuscularly.[10]
Antidotal Efficacy and Cholinesterase Inhibition in Rats

Another study compared atropine and diphenhydramine in rats, noting that while both decreased the severity of toxic signs, neither reversed the inhibition of cholinesterase, reinforcing atropine's role as a symptomatic treatment.[11][12]

Treatment GroupSeverity of Toxicosis Score (at 60 min)Plasma ChE InhibitionBrain ChE Inhibition
Control (this compound 45 mg/kg + Saline) High62%37%
Diphenhydramine (20 mg/kg) Significantly reduced vs. ControlNot reversedNot reversed
Atropine (20 mg/kg) Significantly reduced vs. ControlNot reversedNot reversed
Data from a study in male rats. The antidotal effect of diphenhydramine was found to be comparable to atropine.[11][12]

Experimental Methodologies

The evaluation of antidotes for this compound poisoning typically involves in vivo animal studies. The following protocols are representative of the methodologies cited in the supporting literature.

Protocol 1: Evaluation of Cardiac Effects in Rats
  • Animal Model: Adult male Wistar rats.[9]

  • Anesthesia: Intraperitoneal (i.p.) injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).[9]

  • Poisoning Induction: A single i.p. injection of this compound at a dose of 70 mg/kg.[9]

  • Treatment Groups:

    • Control: Injection of saline 60 seconds after this compound administration.[9]

    • Atropine: Injection of atropine (10 mg/kg) 60 seconds after this compound administration.[9]

    • Pralidoxime: Injection of pralidoxime mesylate (20 mg/kg) 60 seconds after this compound administration.[9]

  • Monitoring: Continuous computerized electrocardiographic (ECG) monitoring to record heart rate and QTc intervals from baseline through the experimental period.[9]

  • Primary Endpoints: Time to the first decline in heart rate and time to death.[9]

Protocol 2: Comparative Survival Study in Chicks
  • Animal Model: 7-14 day old chicks.[10]

  • Poisoning Induction: Oral administration of this compound at 18 mg/kg, a dose established to be lethal to 100% of control animals within 4 hours.[10]

  • Treatment Groups:

    • Control: this compound only.[10]

    • Atropine: Intramuscular (i.m.) injection of atropine (2 mg/kg) either 15 minutes before or immediately after this compound dosing.[10]

    • Diphenhydramine: i.m. injection of diphenhydramine (10 mg/kg) either 15 minutes before or immediately after this compound dosing.[10]

  • Monitoring: Observation for the onset of acute signs of poisoning (salivation, tremors, convulsions) and recording of mortality at 4 and 24 hours post-dosing.[10]

  • Primary Endpoints: Survival rates at 4 and 24 hours; onset time of poisoning signs; time of death.[10]

G cluster_0 Phase 1: Preparation & Acclimation cluster_1 Phase 2: Group Assignment & Baseline cluster_2 Phase 3: Poisoning & Treatment cluster_3 Phase 4: Monitoring & Data Collection cluster_4 Phase 5: Analysis A1 Select Animal Model (e.g., Wistar Rats) A2 Acclimate Animals to Lab Conditions A1->A2 B1 Randomly Assign to Treatment Groups A2->B1 B2 Record Baseline Physiological Data (e.g., ECG, ChE levels) B1->B2 C1 Induce Poisoning (e.g., this compound i.p.) B2->C1 C2 Administer Antidote (Atropine, Pralidoxime, Saline) per Protocol C1->C2 D1 Continuously Monitor Vital Signs & Clinical Symptoms C2->D1 D2 Collect Terminal Samples (Blood, Brain Tissue) D1->D2 E1 Analyze Data: - Survival Times - Physiological Changes - ChE Activity D2->E1 E2 Statistical Comparison between Groups E1->E2

Caption: Generalized workflow for in vivo evaluation of antidotes.

Conclusion

The experimental evidence strongly supports the critical role of atropine in managing the life-threatening muscarinic effects of this compound poisoning. Its ability to delay cardiovascular collapse and prolong survival time is well-documented.[9] While it does not reverse the underlying enzyme inhibition, its symptomatic relief is a cornerstone of acute treatment.[3][11] Comparative studies show its efficacy in preventing mortality is comparable to other agents with anticholinergic properties like diphenhydramine.[10] For comprehensive treatment, particularly to address the nicotinic effects of muscle paralysis, co-administration with a cholinesterase reactivator like pralidoxime is the standard therapeutic approach.[4][7]

References

Safety Operating Guide

Proper Disposal of Dichlorvos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Dichlorvos is paramount for environmental protection and laboratory safety. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste. Adherence to these guidelines, in conjunction with local, state, and federal regulations, is critical.

Immediate Safety and Handling Precautions

This compound is a toxic organophosphate insecticide that is poisonous if swallowed, inhaled, or absorbed through the skin.[1] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, eye protection, and respiratory protection.[2][3][4] Avoid all personal contact, including inhalation of fumes or vapors.[5] In case of accidental contact, immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes.[1]

Step-by-Step this compound Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its containers.

  • Decontamination of Empty Containers:

    • Thoroughly empty the container.

    • Decontaminate the emptied container by rinsing it with a 10% sodium carbonate solution. Use at least 1 liter of solution for a 20-liter drum.[1]

    • Swirl the solution to ensure it contacts all interior surfaces.[1]

    • Add the rinsings to an absorbent material like sawdust.[1]

    • Puncture the empty container to prevent reuse.[1][5]

  • Management of Spills:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[2]

    • Remove all ignition sources.[5]

    • Wear a chemical protection suit with self-contained breathing apparatus.[2]

    • Collect any leaking liquid in sealable containers.[2]

    • Absorb the spilled liquid with an inert absorbent material, such as sand or sawdust.[1][2]

    • Store the contaminated absorbent material in a labeled, sealed container for disposal.[1][2]

  • Disposal of this compound Waste:

    • Incineration: The preferred method for disposing of contaminated absorbents, surplus this compound, and decontaminated containers is high-temperature incineration in a unit equipped with effluent gas scrubbing.[1]

    • Landfill Disposal: If an incinerator is not available, the waste can be buried in an approved landfill.[1] It is crucial to ensure there is no risk of contaminating surface or ground water.[1] Before burial, the waste should be mixed liberally with sodium carbonate (washing soda) to help neutralize the this compound, and with soil rich in organic matter.[1]

    • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[5] The U.S. Environmental Protection Agency (EPA) has designated this compound as a hazardous substance and has specific regulations for its disposal.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound safety and regulation.

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) 1 mg/m³ (0.11 ppm) over a 10-hour workday--INVALID-LINK--[6][7]
EPA Reportable Quantity 10 pounds--INVALID-LINK--[6][7]
EPA Maximum Levels in Food 0.02 to 2 parts per million (ppm)--INVALID-LINK--[6][7]

Experimental Protocols

Detailed experimental protocols involving this compound should always be designed in accordance with established laboratory safety standards and chemical hygiene plans. Methodologies for specific assays or experiments using this compound are beyond the scope of this disposal guide but should be sourced from peer-reviewed scientific literature and adapted to ensure safety and compliance.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Dichlorvos_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurs? ppe->spill spill_management Spill Management: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in Sealable Container spill->spill_management Yes container_decon Container Decontamination: 1. Empty Container 2. Rinse with 10% Sodium Carbonate 3. Puncture to Prevent Reuse spill->container_decon No waste_collection Collect & Label Waste: - Contaminated Absorbent - Surplus this compound - Decontaminated Containers spill_management->waste_collection container_decon->waste_collection disposal_method Select Disposal Method waste_collection->disposal_method incineration High-Temperature Incineration (with gas scrubbing) disposal_method->incineration Incinerator Available landfill Approved Landfill Burial: 1. Mix with Sodium Carbonate & Soil 2. Ensure No Water Contamination disposal_method->landfill No Incinerator end Disposal Complete incineration->end landfill->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dichlorvos

Author: BenchChem Technical Support Team. Date: December 2025

An essential protocol for the safe handling and disposal of Dichlorvos in a laboratory setting, designed for researchers, scientists, and drug development professionals.

This compound (2,2-dichlorovinyl dimethyl phosphate), a potent organophosphate insecticide, demands rigorous safety protocols due to its high acute toxicity.[1][2][3] Exposure through inhalation, skin absorption, or ingestion can lead to severe health effects by inhibiting acetylcholinesterase, an enzyme critical to the nervous system.[1][4] Symptoms of exposure can range from headache, nausea, and dizziness to muscle twitching, respiratory distress, and in severe cases, can be fatal.[1][3][5] This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Hazard Information

This compound is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[6][7] It is crucial to handle this chemical with the utmost care in a designated and properly ventilated area, such as a laboratory fume hood.[8]

Exposure Limits:

Quantitative data on occupational exposure limits for this compound are summarized in the table below. Adherence to these limits is mandatory to prevent adverse health effects.

Regulatory BodyExposure LimitTime-Weighted Average (TWA)
OSHA (PEL)1 mg/m³8-hour workday[1][9]
NIOSH (REL)1 mg/m³8-hour workday[1][9]
ACGIH (TLV)0.90 mg/m³ (0.1 ppm)8-hour workday[9]
NIOSH (IDLH)100 mg/m³Immediately Dangerous to Life or Health[1][9]

Operational Plan: From Preparation to Disposal

A systematic approach is essential when working with this compound. The following procedural guidance outlines the necessary steps before, during, and after handling this hazardous chemical.

Phase 1: Pre-Handling Preparations
  • Risk Assessment: Before any procedure, conduct a thorough risk assessment specific to the planned experiment. Identify potential hazards, exposure routes, and emergency procedures.

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8]

  • Personal Protective Equipment (PPE) Inspection: Before entering the designated area, inspect all PPE for integrity.[10] Ensure there are no tears, holes, or signs of degradation. A comprehensive list of required PPE is provided in the table below.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Have a spill kit equipped with appropriate absorbent materials (e.g., clay, sand, or commercial sorbents) and decontamination solutions readily available.[11]

Required Personal Protective Equipment (PPE):

Body PartPPE SpecificationRationale
Respiratory A NIOSH-approved respirator is mandatory. For concentrations up to 10 mg/m³, a supplied-air respirator is recommended.[12] For higher concentrations or unknown levels, a self-contained breathing apparatus (SCBA) is necessary.[4][12]This compound is fatal if inhaled.[2]
Hands Chemical-resistant gloves are required. While specific breakthrough times for this compound are not readily available, nitrile, butyl, or neoprene gloves generally offer good protection against pesticides.[13] It is advisable to double-glove.This compound is readily absorbed through the skin and can cause systemic toxicity.[11]
Eyes Tightly fitting safety goggles with side shields or a full-face shield in combination with a respirator must be worn.[4][8]To prevent eye contact which can cause irritation and absorption.[1]
Body A chemical-resistant apron or coveralls worn over a long-sleeved shirt and long pants.[14] Impervious clothing is recommended.[8][11]To prevent skin contact with spills or splashes.[11]
Feet Closed-toe shoes, preferably chemical-resistant footwear.[14]To protect against spills.
Phase 2: Handling this compound
  • Dispensing: When dispensing this compound, do so slowly and carefully to avoid splashes or aerosol generation. Use only the minimum amount required for the experiment.

  • Avoid Incompatible Materials: this compound is corrosive to iron and mild steel and can be hydrolyzed by strong acids and bases.[3]

  • Monitoring: If there is a potential for airborne concentrations to exceed exposure limits, air monitoring should be conducted.

Phase 3: Post-Handling Procedures
  • Decontamination:

    • Surfaces: Decontaminate all work surfaces and equipment with a dilute alkali or ammonia (B1221849) solution (less than 5%) followed by a detergent wash and a thorough rinse with water.[11]

    • PPE: Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Reusable PPE must be thoroughly cleaned according to the manufacturer's instructions before reuse.[10] Disposable items should be discarded as hazardous waste.

  • Personal Hygiene: Immediately after removing PPE, wash hands and any exposed skin thoroughly with soap and water.[11] Do not eat, drink, or smoke in the laboratory area.[15]

  • Waste Disposal:

    • Liquid Waste: Collect all this compound-containing liquid waste in a designated, labeled, and sealed container. The container must be compatible with this compound.

    • Solid Waste: Contaminated solid waste, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a separate, clearly labeled hazardous waste container.[11]

    • Disposal Protocol: All this compound waste is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[6][16] Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this compound waste down the drain.[17]

Emergency Procedures: Spills and Exposure
  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with a non-flammable absorbent material.[11]

    • Sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area as described above.

  • Major Spill:

    • Evacuate the entire laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[11]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

    • Seek immediate medical attention in all cases of exposure. [15] Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Workflow for Safe Handling of this compound

Dichlorvos_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Phase 1: Pre-Handling cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling cluster_emergency Emergency Procedures Risk_Assessment Risk Assessment Designated_Area Work in Fume Hood Risk_Assessment->Designated_Area PPE_Inspection Inspect PPE Designated_Area->PPE_Inspection Emergency_Prep Emergency Prep (Spill Kit, Eyewash) PPE_Inspection->Emergency_Prep Dispensing Dispense this compound Emergency_Prep->Dispensing Avoid_Incompatibles Avoid Incompatible Materials Dispensing->Avoid_Incompatibles Spill Spill Occurs Dispensing->Spill Exposure Personal Exposure Dispensing->Exposure Decontamination Decontaminate Surfaces & PPE Avoid_Incompatibles->Decontamination Personal_Hygiene Wash Hands Decontamination->Personal_Hygiene Waste_Disposal Dispose of Hazardous Waste Personal_Hygiene->Waste_Disposal Minor_Spill Minor Spill Protocol Spill->Minor_Spill Minor Major_Spill Major Spill Protocol Spill->Major_Spill Major Skin_Contact Skin/Eye Contact Protocol Exposure->Skin_Contact Inhalation Inhalation Protocol Exposure->Inhalation Minor_Spill->Decontamination Medical_Attention Seek Immediate Medical Attention Major_Spill->Medical_Attention Skin_Contact->Medical_Attention Inhalation->Medical_Attention

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.